molecular formula C9H6N2O3 B021240 3-Nitroquinolin-4-ol CAS No. 50332-66-6

3-Nitroquinolin-4-ol

Cat. No.: B021240
CAS No.: 50332-66-6
M. Wt: 190.16 g/mol
InChI Key: ZWISCKSGNCMAQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitroquinolin-4-ol (CAS 50332-66-6) is a high-purity, tan solid quinoline derivative supplied for research and development purposes. With a molecular formula of C9H6N2O3 and a molecular weight of 190.16 g/mol, this compound is characterized by its high melting point exceeding 300°C . Researchers can utilize this chemical as a specialized building block for the synthesis of more complex heterocyclic compounds, including imidazoquinoline derivatives . In industrial research contexts, related nitroquinoline compounds have been investigated for their corrosion inhibition properties on materials such as petroleum oil well tubing steel . In pharmaceutical research, the quinoline scaffold is a privileged structure, and derivatives like this compound serve as key intermediates in exploratory synthetic pathways. The compound must be handled with care, as it is classified as a skin irritant, serious eye irritant, and is toxic if swallowed . This product is provided For Research Use Only . It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and adhere to all laboratory safety protocols before use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9-6-3-1-2-4-7(6)10-5-8(9)11(13)14/h1-5H,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWISCKSGNCMAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50311855
Record name 3-Nitroquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50332-66-6
Record name 50332-66-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299179
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 50332-66-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=246074
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Nitroquinolin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-NITRO-4-QUINOLINOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3-Nitroquinolin-4-ol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Nitroquinolin-4-ol: Structure, Properties, and Applications

Abstract

This compound, systematically known as 3-nitro-1H-quinolin-4-one, is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] As a derivative of the quinoline scaffold, a privileged structure in numerous biologically active molecules, it serves as a valuable building block for drug discovery.[3][4] This technical guide provides a comprehensive overview of its core chemical properties, with a particular focus on the critical aspect of its keto-enol tautomerism, which dictates its structure and reactivity. We will delve into its synthesis, spectroscopic characterization, potential chemical transformations, and known biological context. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Molecular Identity and Structure

Nomenclature and Key Identifiers

The compound is commonly referred to as this compound, but its predominant tautomeric form gives it the IUPAC designation of 3-nitro-1H-quinolin-4-one.[1] This duality is central to understanding its chemistry.

PropertyValueSource
IUPAC Name 3-nitro-1H-quinolin-4-onePubChem[1]
Common Names This compound, 3-nitro-4-hydroxyquinolinePubChem[1]
CAS Number 50332-66-6Sigma-Aldrich[5]
Molecular Formula C₉H₆N₂O₃PubChem[1]
Molecular Weight 190.16 g/mol Sigma-Aldrich[5]
InChI Key ZWISCKSGNCMAQO-UHFFFAOYSA-NSigma-Aldrich[5]
The Critical Question of Tautomerism: 4-ol vs. 4-one

Like many hydroxy-substituted azaheterocycles, this compound exists in a tautomeric equilibrium between the keto (amide) form, 3-nitro-1H-quinolin-4-one, and the enol (phenol) form, this compound. Spectroscopic and crystallographic studies on related 4-quinolone systems overwhelmingly indicate that the keto form is the more stable and predominant tautomer in both solid and solution phases.[6][7] The stability of the keto form is attributed to the formation of a conjugated amide system, which is energetically favorable.

tautomerism cluster_enol Enol Form (this compound) cluster_keto Keto Form (3-nitro-1H-quinolin-4-one) enol keto enol->keto Equilibrium (favors Keto form) synthesis reactant 4-Hydroxyquinoline in Propionic Acid reagent Concentrated Nitric Acid condition Heat to 120-125°C Reflux for 1-3h reactant->condition reagent->condition Slow dropwise addition product This compound (Yellow Precipitate) condition->product workup Cool to RT Filter Wash & Dry product->workup

Caption: General workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol: This protocol is adapted from established procedures. [2]

  • Dissolution: Dissolve 4-hydroxyquinoline (1.0 eq) in propionic acid (approx. 8 mL per gram of starting material).

    • Causality: Propionic acid serves as a suitable polar solvent that can withstand the high reaction temperatures required.

  • Heating: Heat the solution to 120-125 °C with stirring.

  • Nitration: Prepare a solution of concentrated nitric acid (approx. 1.2 eq) diluted with a small amount of propionic acid. Add this nitrating mixture dropwise to the heated solution over 1.5 hours.

    • Causality: Slow, dropwise addition is crucial to control the exothermic reaction and prevent over-nitration or degradation of the starting material. A yellow precipitate should begin to form.

  • Reflux: After the addition is complete, reflux the reaction mixture for an additional 1-3 hours to ensure the reaction goes to completion.

    • Causality: Refluxing at a constant high temperature provides the necessary activation energy to complete the nitration.

  • Isolation: Stop heating and allow the mixture to cool to room temperature.

  • Purification: Filter the resulting solid precipitate. Wash the filter cake sequentially with ethanol, water, and then ethanol again to remove residual acid and impurities. [2]7. Drying: Dry the final product under a vacuum to yield the this compound as a yellow solid.

Chemical Reactivity Profile

The molecule possesses several reactive sites:

  • Nitro Group: Can be readily reduced to an amino group (3-aminoquinolin-4-ol), a key intermediate for further functionalization, such as in the synthesis of fused heterocyclic systems.

  • N-H of the Amide: The proton is acidic and can be removed by a base, allowing for N-alkylation or N-acylation reactions.

  • Aromatic Rings: The benzene ring is deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the quinolone and nitro groups. However, nucleophilic aromatic substitution may be possible under specific conditions.

Analytical & Spectroscopic Characterization

Structural elucidation relies on a combination of modern spectroscopic techniques. While definitive spectra require experimental acquisition, the expected features can be expertly predicted. [8][9][10]

Technique Purpose Expected Key Features
¹H NMR Maps proton environment and connectivity - Signals in the 7.0-8.5 ppm range for the 4 protons on the benzene ring. - A distinct singlet for the proton at the C2 position. - A broad singlet at high chemical shift (>10 ppm) for the N-H proton.
¹³C NMR Identifies unique carbon atoms - 8 aromatic/vinylic carbons in the 115-145 ppm range. - A key downfield signal around 175-180 ppm corresponding to the C4 carbonyl (C=O) carbon, which is strong evidence for the keto tautomer.
FT-IR Identifies functional groups - A broad peak around 3200-3400 cm⁻¹ for the N-H stretch. - A strong C=O (amide) stretch around 1650-1680 cm⁻¹. - Two strong, characteristic peaks for the NO₂ group: asymmetric stretch (~1550 cm⁻¹) and symmetric stretch (~1350 cm⁻¹).
Mass Spec. Determines molecular weight and fragmentation - Molecular ion peak [M]⁺ at m/z ≈ 190. - Common fragmentation patterns including the loss of NO₂ (m/z -46) and CO (m/z -28).

| X-ray Cryst. | Determines 3D structure in solid-state | - Provides definitive proof of the predominant tautomer by measuring bond lengths (a C=O double bond vs. a C-O single bond). [11] - Elucidates intermolecular interactions like hydrogen bonding. |

Biological Significance and Applications in Drug Discovery

The therapeutic potential of this compound stems from the combination of two powerful pharmacophores.

  • The Quinoline Scaffold: This is a "privileged structure" found in a vast array of pharmaceuticals, including the well-known antimalarial chloroquine and numerous antibacterial agents (fluoroquinolones). [3][12][13]Its planar structure allows it to intercalate with DNA or bind to enzyme active sites.

  • The Nitro Group: Nitroaromatic compounds are well-established antimicrobial and anticancer agents. [14]They often function as prodrugs; the nitro group is reduced under the hypoxic conditions found in many tumors and microbial environments to produce cytotoxic reactive nitrogen species. [14] This combination makes this compound and its derivatives promising candidates for:

  • Anticancer Agents: The quinolone core can target enzymes like topoisomerase or DNA gyrase, while the nitro group provides a mechanism for hypoxia-activated cytotoxicity. [13][15]* Antibacterial Agents: The 4-quinolone structure is the core of many antibiotics. [15]Modifications at the C3 position are known to modulate antibacterial activity.

  • Antiparasitic Compounds: As a structural analog of other quinoline-based antimalarials, it serves as a scaffold for developing new agents to combat drug-resistant strains of parasites. [16]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate precautions. [1] GHS Hazard Classification:

PictogramCodeHazard StatementSource
☠️H301Toxic if swallowedPubChem [1][2]
H315Causes skin irritationPubChem [1]
corrosiveH318Causes serious eye damagePubChem [1]
H335May cause respiratory irritationPubChem [1]
  • Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dust. [17]* Personal Protective Equipment (PPE): Wear impervious gloves, a lab coat, and chemical safety goggles or a face shield. [17][18]* Handling: Avoid all personal contact, including inhalation and skin/eye contact. [19]Avoid generating dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Store locked up. [18]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [17]

References

  • PubChem. (n.d.). 3-Nitro-4-quinolinol. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). 8-bromo-3-nitroquinolin-4-ol. University of Luxembourg.
  • PubChemLite. (n.d.). 5-bromo-3-nitroquinolin-4-ol. University of Luxembourg.
  • Araki, M., Saneyoshi, M., Harada, H., & Kawazoe, Y. (1968). Synthesis and reaction of 3-fluoro-4-nitroquinoline 1-oxide. Chemical & Pharmaceutical Bulletin, 16(9), 1742-6.
  • Xenometrix. (n.d.). Material Safety Data Sheet: 4-Nitroquinoline-N-oxide.
  • Kumar, A., et al. (2009). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 9(14), 1648-54.
  • Al-Zoubi, W., et al. (2024). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives. Molecules, 29(1), 1-15.
  • Madurai Kamaraj University. (n.d.). X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS.
  • da Silva, A. C. S., et al. (2022). Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. Current Drug Targets, 23(1), 1-10.
  • ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure.
  • ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9.
  • Francisco-Márquez, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3596.
  • National Institutes of Health. (n.d.). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines.
  • Szeliga, J., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6658.
  • ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube.
  • ResearchGate. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243.
  • Sarna, E., et al. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80(2), 181-200.
  • ResearchGate. (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one.
  • Albuquerque, I. S., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry, 80(24), 12341-9.
  • ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube.
  • Lynch, D. E. (2000). Studies of polymorphism in three compounds by single crystal X-ray diffraction. International journal of pharmaceutics, 194(2), 147-53.
  • ResearchGate. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals.
  • ResearchGate. (n.d.). Studies on the Chemical Behavior of 3-(Nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one towards some Electrophilic and Nucleophilic Reagents.
  • National Institutes of Health. (n.d.). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations.
  • University of Colorado Boulder. (n.d.). Spectroscopy Problems. Organic Chemistry at CU Boulder.
  • ResearchGate. (n.d.). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H.
  • ResearchGate. (n.d.). Tautomeric forms of 4-hydroxy quinoline.
  • National Institutes of Health. (n.d.). Crystallization and preliminary X-ray analysis of pyridoxine 4-oxidase.
  • Chad's Prep. (2015, August 12). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. YouTube.
  • Evans, D. A., et al. (1968). o-Quinonoid compounds. Part I. Synthesis and tautomerism of isoquinolin-3-ols. Journal of the Chemical Society C: Organic, 768-772.
  • ResearchGate. (2006). Tautomerism of 4-Hydroxy-4(1H) quinolon.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method.

Sources

3-Nitroquinolin-4-ol CAS number 50332-66-6 information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Nitroquinolin-4-ol (CAS: 50332-66-6)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary and Core Concepts

This compound, also known by its tautomeric name 3-nitro-4(1H)-quinolinone, is a heterocyclic organic compound of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, featuring a quinolinone core functionalized with a nitro group at the C3 position, makes it a valuable intermediate for the synthesis of more complex molecules. The quinoline scaffold is a privileged structure in drug discovery, forming the basis for numerous therapeutic agents, while the nitro group serves as a versatile chemical handle for further derivatization or as a potential pharmacophore. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, safety considerations, and a discussion of its role as a key building block in the development of novel therapeutics, particularly in the realms of antimalarial, antibiotic, and antineoplastic agents[1][2].

Physicochemical and Structural Properties

This compound exists as a tan or light beige to yellow solid at room temperature[2][3][4]. It exhibits tautomerism, existing in equilibrium between the keto (quinolinone) and enol (quinolinol) forms, with the quinolinone form generally being predominant in the solid state. This characteristic is crucial for understanding its reactivity and spectroscopic properties.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 50332-66-6[5][6][7]
Molecular Formula C₉H₆N₂O₃[5][6][8]
Molecular Weight 190.16 g/mol [6]
IUPAC Name 3-nitro-1H-quinolin-4-one[6]
Synonyms 4-Hydroxy-3-nitroquinoline, 3-nitro-4-quinolinol[3][4][6]
Appearance White to Yellow to Green powder/crystal; Tan Solid[3][4]
Melting Point >300 °C[2][4]
Boiling Point 312.3 - 334.7 °C (Predicted)[4][5]
Purity Typically >98% (Commercial)[3][5]
Solubility Slightly soluble in DMSO and DMF[4][9]
Storage Room Temperature, Inert Atmosphere[2][4]

Synthesis and Characterization

The most direct and commonly cited method for the preparation of this compound is through the electrophilic nitration of 4-hydroxyquinoline. This reaction leverages the electron-rich nature of the quinolinone ring, which directs nitration to the C3 position.

Synthesis Workflow: Nitration of 4-Hydroxyquinoline

The synthesis involves the controlled addition of nitric acid to a solution of 4-hydroxyquinoline in propionic acid, which acts as both a solvent and a medium for the reaction. Heating the mixture facilitates the reaction, leading to the precipitation of the desired product.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions R1 4-Hydroxyquinoline (CAS: 611-36-9) C1 Solvent: Propionic Acid R1->C1 Dissolve in R2 Concentrated Nitric Acid (65-68%) C2 Temperature: Heat to 120°C, then reflux R2->C2 Add dropwise over 1.5h C1->C2 Heat P Product: This compound (CAS: 50332-66-6) C2->P Forms yellow precipitate Workup Workup: 1. Cool to room temp. 2. Filter precipitate 3. Wash with petroleum ether 4. Dry under vacuum P->Workup Isolate

Caption: Synthesis workflow for this compound via nitration.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the nitration of 4-hydroxyquinoline[2][4].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 5.0 g (34.48 mmol) of 4-hydroxyquinoline in 40 mL of propionic acid.

  • Heating: Heat the solution to 120 °C with stirring.

  • Nitrating Agent Preparation: In a separate beaker, carefully dilute 3.5 mL (approx. 41.38 mmol) of concentrated nitric acid (65-68%) with a small amount of propionic acid.

  • Addition: Add the diluted nitric acid solution dropwise to the heated 4-hydroxyquinoline solution over a period of 1.5 hours. A yellow precipitate should begin to form approximately 15 minutes into the addition[4].

  • Reaction Completion: After the addition is complete, add an additional 20 mL of propionic acid to the mixture and bring it to reflux. Maintain reflux for 1 hour to ensure the reaction goes to completion.

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material (4-hydroxyquinoline)[4].

  • Isolation: Stop heating and allow the reaction mixture to cool to room temperature.

  • Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with petroleum ether to remove residual propionic acid and other impurities.

  • Drying: Dry the resulting yellow solid under vacuum to yield this compound. (Reported yield: 5.28 g, 80.7%)[4].

Analytical Characterization Protocol

While specific spectral data is not widely published, the structural confirmation of the synthesized this compound would be achieved through a standard suite of spectroscopic techniques.

Table 2: Standard Methodologies for Structural Elucidation

TechniqueSample PreparationPurpose & Expected Observations
¹H NMR Dissolve 5-10 mg in DMSO-d₆.To identify proton environments. Expect signals in the aromatic region (7-9 ppm) corresponding to the quinoline ring protons and a broad singlet for the N-H proton. The C2-H proton signal, present in the starting material, will be absent.
¹³C NMR Use the same sample as ¹H NMR.To identify unique carbon atoms. Expect signals for the 9 carbons of the quinoline core, including carbonyl (C=O) and C-NO₂ signals at characteristic chemical shifts.
FT-IR Analyze as a KBr pellet or using an ATR accessory.To identify functional groups. Expect characteristic vibrational bands for N-H stretching (broad, ~3200-3400 cm⁻¹), C=O stretching (~1650 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and asymmetric/symmetric N-O stretching of the nitro group (~1550 and ~1350 cm⁻¹).
Mass Spec (MS) Use ESI or EI ionization.To confirm molecular weight and fragmentation. Expect a molecular ion peak [M+H]⁺ at m/z 191.04 or [M]⁺ at m/z 190.16, confirming the molecular formula C₉H₆N₂O₃[6].

Applications in Drug Development and Medicinal Chemistry

This compound is primarily utilized as a chemical intermediate[1]. Its value stems from the reactivity of its functional groups, which allows for the construction of more elaborate molecular architectures.

Role as a Synthetic Intermediate

The quinolinone core is a foundational element in many antimalarial drugs (e.g., Chloroquine derivatives) and fluoroquinolone antibiotics. The nitro group at the C3 position is a key functional handle for several reasons:

  • Reduction to Amine: The nitro group can be readily reduced to an amine (-NH₂). This amine is a versatile nucleophile, enabling the introduction of a wide variety of side chains, peptide couplings, or the formation of new heterocyclic rings fused to the quinoline core[10].

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group can activate the quinoline ring for nucleophilic substitution reactions, allowing for further functionalization.

Applications cluster_transformations Key Chemical Transformations cluster_intermediates Versatile Intermediates cluster_applications Potential Therapeutic Classes Core This compound (C₉H₆N₂O₃) T1 Reduction of Nitro Group Core->T1 T2 SNA_r Reactions Core->T2 I1 3-Aminoquinolin-4-ol T1->I1 Yields A1 Antimalarials I1->A1 A2 Antibiotics I1->A2 A3 Antineoplastics I1->A3

Caption: Logical workflow from core compound to potential applications.

Biological Context of the Nitroaromatic Scaffold

Nitro-containing molecules possess a wide spectrum of biological activities, including antineoplastic, antibiotic, and antiparasitic effects[11]. The mechanism often involves the in-vivo reduction of the nitro group to produce reactive nitroso and superoxide species, which can induce cellular damage in target pathogens or cancer cells[11]. While the specific activity of this compound is not extensively documented, its structure is analogous to other nitroaromatics investigated for therapeutic purposes, making its derivatives prime candidates for biological screening in these areas.

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The compound is classified as an irritant and is toxic if swallowed.

Table 3: GHS Safety and Hazard Information

CategoryInformationSource(s)
Pictogram GHS07 (Exclamation Mark)[4][5]
Signal Word Warning[4][5]
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[5][6]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][5]
Personal Protective Equipment (PPE) Chemical safety goggles, protective gloves (e.g., nitrile rubber), lab coat. Work in a well-ventilated area or fume hood.
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][5]

Conclusion

This compound (CAS 50332-66-6) is a well-defined chemical entity whose primary value lies in its role as a versatile synthetic intermediate. Its straightforward synthesis from 4-hydroxyquinoline and the strategic placement of the nitro group on the pharmaceutically relevant quinolinone scaffold make it a key building block for drug discovery pipelines. Researchers and drug development professionals can leverage this compound to access a diverse library of novel quinoline derivatives for screening as potential antimalarial, antibiotic, and antineoplastic agents. Adherence to strict safety protocols is mandatory when handling this compound.

References

  • 3-Nitro-4-quinolinol | C9H6N2O3 | CID 316988.
  • Araki, M., Saneyoshi, M., Harada, H., & Kawazoe, Y. (1968). Synthesis and reaction of 3-fluoro-4-nitroquinoline 1-oxide. Chemical & Pharmaceutical Bulletin, 16(9), 1742-1746. [Link]
  • 8-bromo-3-nitroquinolin-4-ol (C9H5BrN2O3). PubChemLite. [Link]
  • Rápó, J., & Cortés-Benítez, F. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635. [Link]
  • Kaczanowska, K., & Demkowicz, S. (2021). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Molecules, 26(24), 7562. [Link]
  • Tomas, M., & Tomas, V. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(1), 1. [Link]
  • Nowak, M., & Gzella, A. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 25(22), 5338. [Link]
  • Kumar, A., & Sharma, S. (2014). Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles. Molecules, 19(4), 4571-4584. [Link]
  • Asiri, A. M., & Khan, S. A. (2013). Synthesis, antibacterial and antioxidant activities of new 1-alkyl-4-(1-alkyl-4-oxo-1,4-dihydroquinolin-2-yl)pyridinium bromides. European Journal of Medicinal Chemistry, 64, 532-538. [Link]
  • Al-Dies, A. M., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(19), 6825. [Link]

Sources

Synthesis of 3-Nitro-1H-Quinolin-4-One: A Technical Guide for Chemical and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the synthesis of 3-nitro-1H-quinolin-4-one, a key heterocyclic compound with significant interest in medicinal chemistry and drug development.[1][2][3] This document is intended for researchers, scientists, and professionals in the field, offering detailed synthetic protocols, mechanistic insights, and a discussion of alternative manufacturing strategies. The quinoline scaffold and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] The introduction of a nitro group at the 3-position of the quinolin-4-one core can serve as a crucial synthetic handle for further functionalization, enabling the creation of diverse chemical libraries for drug discovery programs.[5][6]

Primary Synthetic Route: Electrophilic Nitration of 4-Hydroxyquinoline

The most direct and commonly employed method for the preparation of 3-nitro-1H-quinolin-4-one is the electrophilic nitration of 4-hydroxyquinoline (also known as 4-quinolinol).[7][8] This reaction leverages the electron-rich nature of the quinoline ring system, which is activated towards electrophilic attack by the hydroxyl group at the 4-position.

Mechanistic Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Nitric acid, in the presence of a suitable solvent like propionic acid, generates the nitronium ion (NO₂⁺), a potent electrophile. The 4-hydroxyquinoline tautomerizes to the more reactive quinolin-4-one form. The π-electrons of the heterocyclic ring, particularly at the electron-rich C3 position, attack the nitronium ion. Subsequent deprotonation of the resulting intermediate restores aromaticity and yields the final product, 3-nitro-1H-quinolin-4-one. The choice of propionic acid as a solvent is strategic; it provides a suitable reaction medium and facilitates the reaction without promoting unwanted side reactions that can occur with stronger acids like sulfuric acid.[7]

Reaction Pathway: Nitration of 4-Hydroxyquinoline

Nitration_Mechanism cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 4-Hydroxyquinoline 4-Hydroxyquinoline Heating Heat (125°C) 4-Hydroxyquinoline->Heating Nitric_Acid HNO₃ Addition Dropwise Addition of HNO₃ Nitric_Acid->Addition Propionic_Acid Propionic Acid (Solvent) Propionic_Acid->Heating 3-Nitro-1H-quinolin-4-one 3-Nitro-1H-quinolin-4-one Addition->3-Nitro-1H-quinolin-4-one Electrophilic Aromatic Substitution

Caption: Workflow for the synthesis of 3-nitro-1H-quinolin-4-one.

Detailed Experimental Protocol

The following protocol is adapted from established literature procedures and provides a reliable method for the synthesis of 3-nitro-1H-quinolin-4-one.[7]

Materials and Equipment:

  • 4-Hydroxyquinoline

  • Propionic acid

  • Nitric acid (70% aqueous solution)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Dropping funnel

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-hydroxyquinoline (0.18 mol) to propionic acid (250 mL).

  • Heating: Heat the mixture to approximately 125°C with stirring until the 4-hydroxyquinoline is fully dissolved.

  • Nitration: Add 70% nitric acid (0.36 mol) dropwise to the heated solution using a dropping funnel. Maintain vigorous stirring throughout the addition.

  • Reaction Completion: After the addition is complete, continue stirring the reaction mixture at 125°C for an additional 10 minutes.

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The product will begin to precipitate out of the solution.

  • Isolation: Dilute the mixture with ethanol to further facilitate precipitation. Filter the solid product using a Buchner funnel.

  • Washing and Drying: Wash the collected solid sequentially with ethanol, water, and then again with ethanol to remove any unreacted starting materials and impurities. Dry the purified product to afford 3-nitro-1H-quinolin-4-one as a light yellow powder.

Parameter Value
Starting Material 4-Hydroxyquinoline
Reagents Nitric Acid, Propionic Acid
Temperature 125°C
Reaction Time ~20 minutes
Reported Yield 86%
Product Form Light yellow powder

Table 1: Summary of the reaction parameters for the nitration of 4-hydroxyquinoline.[7]

Alternative Synthetic Strategies

While direct nitration is the most straightforward approach, other synthetic routes to the quinolin-4-one core exist and can be adapted for the synthesis of nitro-substituted analogs. These methods are particularly useful when substituted precursors are more readily available or when regioselectivity is a concern.

Conrad-Limpach and Gould-Jacobs Reactions

The Conrad-Limpach and Gould-Jacobs reactions are classical methods for the synthesis of quinoline derivatives.[9][10] These reactions typically involve the condensation of anilines with β-ketoesters or related dicarbonyl compounds, followed by a cyclization step. To synthesize a 3-nitro-quinolin-4-one derivative via these routes, one would need to start with a appropriately substituted aniline or dicarbonyl compound bearing a nitro group. For instance, the reaction of an aniline with a 2-nitro-malonate derivative could potentially yield the desired product after cyclization.

Conceptual Pathway: Modified Conrad-Limpach Reaction

Conrad_Limpach cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Aniline Aniline Enamine Enamine Aniline->Enamine Condensation Nitro_Malonate 2-Nitro-diethyl malonate Nitro_Malonate->Enamine 3-Nitro-quinolin-4-one_ester Ethyl 3-nitro-4-oxo-1,4- dihydroquinoline-2-carboxylate Enamine->3-Nitro-quinolin-4-one_ester Thermal Cyclization

Caption: Conceptual workflow for a modified Conrad-Limpach synthesis.

Cyclization of 2-Amino-Nitrobenzoyl Derivatives

An alternative strategy involves the construction of the quinolinone ring from a pre-functionalized benzene ring. For example, a 2-aminoacetophenone derivative with a nitro group on the acetyl moiety could undergo an intramolecular cyclization to form the desired quinolin-4-one. This approach offers good control over the substitution pattern of the resulting quinoline.

Safety Considerations and Handling

Working with nitric acid requires stringent safety precautions. It is a strong oxidizing agent and is highly corrosive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The nitration reaction is exothermic and the addition of nitric acid should be done slowly and with careful temperature monitoring to prevent a runaway reaction.

Conclusion

The synthesis of 3-nitro-1H-quinolin-4-one is a valuable process for the generation of versatile intermediates in drug discovery and development. The direct nitration of 4-hydroxyquinoline offers a high-yielding and straightforward method for its preparation.[7] Alternative strategies, such as modifications of classical quinoline syntheses, provide additional routes that can be explored, particularly for the creation of more complex analogs. A thorough understanding of the reaction mechanisms and adherence to safety protocols are paramount for the successful and safe execution of these synthetic procedures.

References

  • PrepChem. Synthesis of 3-nitro-4-hydroxyquinoline.
  • Adams, A. & Hey, D. H. The nitration of 4-hydroxy- and 4-chloro-3-methylquinoline. Journal of the Chemical Society (Resumed), 2092 (1950).
  • Surrey, A. R. & Cutler, R. A. The Synthesis of Some 3-Nitro- and 3-Amino-4-dialkylaminoalkylaminoquinoline Derivatives. Journal of the American Chemical Society, 68(12), 2570-2574 (1946).
  • Al-Obaydi, J. M. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Iraqi Journal of Science, 57(1A), 133-143 (2016).
  • Bachman, G. B., Welton, D. E., Jenkins, G. L. & Christian, J. E. Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline. Journal of the American Chemical Society, 69(2), 365-371 (1947).
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4085 (2022).
  • US Patent 2,558,211A. Preparation of 4-hydroxyquinoline compounds.
  • Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Advances, 12(46), 30043-30047 (2022).
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(22), 4141 (2019).
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 244 (2021).
  • Biological activities of quinoline derivatives. Mini Reviews in Medicinal Chemistry, 9(14), 1648-1654 (2009).
  • Synthesis of 3-nitroacetophenone. Masaryk University.
  • Technology of Preparing 8-Hydroxy-5-nitroquinoline. ResearchGate.
  • Additions and Corrections - Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline. Journal of the American Chemical Society, 70(4), 1450-1450 (1948).
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 23(11), 2949 (2018).
  • 3-Nitro-4-quinolinol. PubChem.
  • (PDF) Biological Activities of Quinoline Derivatives. ResearchGate.
  • Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. Current Drug Targets, 23(10), 992-1002 (2022).
  • Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 27(9), 2686 (2022).
  • Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. International Journal of Research and Scientific Innovation, XII(IX), 2584-2595 (2025).
  • Synthetic method for 3-aminoacetophenone. Eureka | Patsnap.
  • 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of -Amino–Keto Anilides. Molecules, 26(16), 4786 (2021).
  • A kind of preparation method of nitroacetophenone. Google Patents.
  • Intramolecular redox cyclization reaction access to cinnolines from 2-nitrobenzyl alcohol and benzylamine via intermediate 2-nitrosobenzaldehyde. RSC Advances, 12(46), 30043-30047 (2022).
  • NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Tetrahedron, 21(1), 97-100 (1965).
  • UNITED STATES PATENT OFFICE.
  • Synthesis of amino acid derivatives of quinolone antibiotics. Organic & Biomolecular Chemistry, 7(11), 2359-2362 (2009).

Sources

A Technical Guide to 3-Nitroquinolin-4-ol: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Nucleus as a Cornerstone in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic therapeutic agents.[1] Its rigid structure and opportunities for diverse functionalization have made it a "privileged scaffold" in drug discovery, a term bestowed upon molecular frameworks that can bind to multiple, unrelated biological targets.[1] Quinoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimalarial, antimicrobial, anti-inflammatory, and, most notably, anticancer properties.[2]

Within this important class of compounds, 3-Nitroquinolin-4-ol, formally known as 3-nitro-1H-quinolin-4-one under IUPAC nomenclature, has emerged as a particularly valuable intermediate and a pharmacophore of interest for researchers in oncology.[3][4] The introduction of a nitro group at the 3-position of the quinolin-4-one core significantly influences the molecule's electronic properties and its potential for targeted biological interactions. This guide provides an in-depth technical overview of this compound, from its fundamental chemical properties and synthesis to its application as a foundational structure in the development of novel anticancer agents, with a specific focus on the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Chemical Properties and Synthesis of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthetic and medicinal chemistry.

Nomenclature and Physicochemical Properties
  • IUPAC Name: 3-nitro-1H-quinolin-4-one[3]

  • Synonyms: 3-Nitro-4-quinolinol, 3-Nitro-4-hydroxyquinoline, 4-Hydroxy-3-nitroquinoline[3]

  • CAS Number: 50332-66-6[3]

  • Molecular Formula: C₉H₆N₂O₃[3]

  • Molecular Weight: 190.16 g/mol [3]

PropertyValueReference(s)
Appearance Tan SolidECHEMI
Melting Point >300 °CSigma-Aldrich
Boiling Point 312.3 °C at 760 mmHgSigma-Aldrich
Molecular Weight 190.16[3]
Molecular Formula C₉H₆N₂O₃[3]
Synthesis of this compound

The most common and direct method for the synthesis of this compound is through the electrophilic nitration of 4-hydroxyquinoline. This reaction leverages the electron-rich nature of the quinoline ring system, which directs the nitro group to the 3-position.

Reaction Scheme:

G cluster_0 Synthesis of this compound 4-hydroxyquinoline plus + This compound reagents HNO₃ CH₃COOH, Reflux arrow

Caption: Synthesis of this compound from 4-hydroxyquinoline.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxyquinoline (1 equivalent) with glacial acetic acid.

  • Heating: Heat the mixture to reflux.

  • Addition of Nitrating Agent: Slowly add a solution of nitric acid (1.1 equivalents) in glacial acetic acid dropwise to the refluxing mixture.

  • Reaction Monitoring: Maintain the reflux for approximately 15-30 minutes. The formation of a yellow precipitate indicates the progress of the reaction.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product, this compound, will precipitate out of the solution.

  • Purification: Collect the solid by filtration, wash with a suitable solvent such as ethanol to remove impurities, and dry under vacuum.

Causality behind Experimental Choices: The use of acetic acid as a solvent provides a polar protic medium that can solubilize the starting material and facilitate the nitration reaction. Heating to reflux increases the reaction rate. The dropwise addition of nitric acid is crucial to control the exothermic nature of the reaction and prevent over-nitration or side product formation.

Application in Drug Development: A Scaffold for EGFR Kinase Inhibitors

The true potential of this compound is realized in its application as a foundational scaffold for the development of potent anticancer agents. Research has shown that derivatives of 3-nitroquinoline can act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in many cancers.[5]

The EGFR Signaling Pathway and Its Role in Cancer

The EGFR is a transmembrane protein that, upon binding to its ligands (like EGF), dimerizes and activates its intracellular tyrosine kinase domain. This triggers a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and migration.[6][7] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth and tumor progression.[2] Therefore, inhibiting the EGFR kinase activity is a validated and effective strategy in cancer therapy.[5]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor 3-Nitroquinoline Derivative Inhibitor->EGFR Inhibits Kinase Activity

Caption: Simplified EGFR signaling pathway and the point of inhibition.

3-Nitroquinoline Derivatives as EGFR Inhibitors

The 3-nitroquinoline scaffold has been successfully utilized to design and synthesize a novel class of EGFR inhibitors.[5] The rationale behind this approach is that the quinoline core can mimic the adenine region of ATP, which binds to the kinase domain of EGFR. The nitro group at the 3-position can form crucial interactions within the active site, enhancing binding affinity and inhibitory potency. By modifying the 4-position (originally the hydroxyl group of this compound), various side chains can be introduced to further optimize the compound's interaction with the receptor and improve its pharmacological properties.

Studies have shown that certain 3-nitroquinoline derivatives exhibit potent antiproliferative activity against cancer cell lines that overexpress EGFR, such as A431 (human epidermoid carcinoma) and MDA-MB-468 (breast cancer).[5] The inhibitory activities of these compounds are often in the micromolar to nanomolar range, highlighting the potential of this scaffold in developing effective cancer therapeutics.[5]

Experimental Protocols for Biological Evaluation

To assess the potential of this compound derivatives as anticancer agents, rigorous in vitro assays are necessary. The following protocols describe two fundamental assays: a cytotoxicity assay to measure the compound's effect on cell viability and a kinase inhibition assay to determine its direct effect on EGFR activity.

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell viability by measuring the total protein content of cells.[5][8][9]

  • Cell Seeding: Plate adherent cancer cells (e.g., A431) in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 3-nitroquinoline derivative for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[8]

  • Washing: Wash the plates four times with 1% (v/v) acetic acid to remove excess TCA and media components.[8]

  • Staining: Add 0.04% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Removal of Unbound Dye: Wash the plates again four times with 1% (v/v) acetic acid.[8]

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound SRB dye.[8]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Self-Validating System: The inclusion of untreated and vehicle-treated controls allows for the normalization of the data and ensures that any observed cytotoxicity is due to the compound and not the solvent. A positive control (a known cytotoxic drug) can also be included to validate the assay's performance.

Protocol 2: EGFR Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the EGFR kinase domain. Various formats exist, including fluorescence-based and luminescence-based assays.[3][10]

  • Reagent Preparation: Prepare solutions of recombinant human EGFR kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase reaction buffer.

  • Compound Incubation: In a 384-well plate, pre-incubate the EGFR kinase with various concentrations of the 3-nitroquinoline derivative for a defined period (e.g., 30 minutes) at room temperature.[3]

  • Initiation of Kinase Reaction: Start the reaction by adding a mixture of the substrate and ATP to each well.[3]

  • Reaction Incubation: Allow the reaction to proceed for a specific time (e.g., 60 minutes) at room temperature.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. The detection method will depend on the assay kit used (e.g., addition of a detection reagent that produces a fluorescent or luminescent signal).

  • Data Analysis: Plot the signal against the inhibitor concentration to determine the IC₅₀ value for EGFR kinase inhibition.

Rationale for Experimental Choices: The pre-incubation step allows the inhibitor to bind to the enzyme before the substrate and ATP are introduced, providing a more accurate measure of its inhibitory potency. The use of a specific substrate and optimized ATP concentration ensures that the assay is sensitive and specific for EGFR kinase activity.

Conclusion and Future Perspectives

This compound, or 3-nitro-1H-quinolin-4-one, stands as a molecule of significant interest to the scientific and drug development communities. Its straightforward synthesis and the demonstrated success of its derivatives as potent inhibitors of the EGFR signaling pathway underscore its value as a privileged scaffold in the design of novel anticancer agents.[5] The technical guide presented here offers a comprehensive overview of its chemical properties, synthesis, and biological applications, providing researchers with a solid foundation for further investigation.

Future research will likely focus on the synthesis of diverse libraries of 3-nitroquinoline derivatives with various substitutions to further explore the structure-activity relationship and optimize their potency and selectivity for different EGFR mutants. Additionally, in-depth studies into the mechanism of action, pharmacokinetic properties, and in vivo efficacy of lead compounds will be crucial for translating the promise of this scaffold into clinically effective cancer therapies.

References

  • Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacologica Sinica.
  • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray.
  • 3-Nitro-4-quinolinol | C9H6N2O3 | CID 316988. PubChem.
  • EGF/EGFR Signaling Pathway. Creative Diagnostics.
  • A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology.
  • Synthesis of nitroquinoline derivatives 9. ResearchGate.
  • Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol.
  • SRB assay for measuring target cell killing. Protocols.io.
  • EGFR Signaling Pathway. Bio-Rad Antibodies.
  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. PMC.
  • Schematic diagram of EGFR signaling pathway[11]. Growth factor binding.... ResearchGate.
  • Simplified schematic diagram of the EGFR signaling pathway depicting.... ResearchGate.
  • Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.
  • Mechanism of action of two new pyrimidoquinoline and isoquinoline derivatives in human platelets. PubMed.
  • Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline1. Journal of the American Chemical Society.
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.
  • Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure.

Sources

Spectral data (NMR, IR, MS) of 3-Nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of 3-Nitroquinolin-4-ol

Abstract

This technical guide provides a comprehensive analysis of the spectral data for this compound (C₉H₆N₂O₃, M.W.: 190.16 g/mol )[1]. As a key heterocyclic aromatic compound, its unambiguous structural characterization is paramount for its application as a pharmaceutical intermediate and research tool[2]. This document synthesizes data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to provide a holistic analytical portrait of the molecule. We delve into the rationale behind experimental methodologies, interpret the resulting spectra with insights from analogous structures, and provide robust, field-proven protocols for data acquisition. This guide is intended for researchers, chemists, and quality control professionals who require a deep, practical understanding of the analytical chemistry of quinoline derivatives.

Introduction: The this compound Moiety

This compound is a derivative of the quinoline scaffold, a bicyclic system composed of a benzene ring fused to a pyridine ring[2][3]. The molecule exists in a tautomeric equilibrium between the -ol form (4-hydroxy) and the -one form (4-oxo), with the quinolin-4(1H)-one form generally being the more stable. The presence of a hydroxyl/oxo group at position 4 and a strong electron-withdrawing nitro group (-NO₂) at position 3 dictates its unique electronic and chemical properties. Accurate spectral analysis is crucial to confirm its synthesis and purity, as these functional groups provide distinct and measurable signatures.

Below is a diagram illustrating the chemical structure and atom numbering scheme for this compound, which will be referenced throughout this guide.

G M [M]⁺˙ m/z = 190 F1 [M - NO₂]⁺ m/z = 144 M->F1 - •NO₂ (46 Da) F2 [M - NO]⁺ m/z = 160 M->F2 - NO (30 Da) F3 [M - NO₂ - CO]⁺ m/z = 116 F1->F3 - CO (28 Da)

Sources

Solubility of 3-Nitroquinolin-4-ol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Nitroquinolin-4-ol

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound, a heterocyclic aromatic compound with the chemical formula C₉H₆N₂O₃, is a molecule of significant interest in medicinal chemistry and drug discovery.[1] As a derivative of the quinoline scaffold, which is central to numerous pharmaceuticals, understanding its fundamental physicochemical properties is paramount for its application.[2] Solubility, in particular, is a critical determinant of a compound's behavior in both chemical and biological systems, influencing everything from reaction kinetics and purification to bioavailability and formulation.

This technical guide provides a comprehensive analysis of the solubility profile of this compound. Recognizing that specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide emphasizes the underlying chemical principles, theoretical predictions, and robust experimental methodologies that enable researchers to accurately assess its solubility. We will explore the molecule's structural nuances, predict its behavior in various solvent systems, and provide detailed, field-proven protocols for both qualitative and quantitative solubility determination.

Part 1: Core Physicochemical Properties and Structural Analysis

A molecule's solubility is intrinsically linked to its structure and fundamental properties. For this compound, a key feature is its potential for tautomerism. The compound can exist in equilibrium between the enol form (this compound) and the more stable keto form (3-nitro-1H-quinolin-4-one), as recognized by its IUPAC name.[1] This equilibrium influences the molecule's polarity, hydrogen bonding capability, and acidic/basic character.

  • Enol Form (this compound): Possesses a weakly acidic phenolic hydroxyl (-OH) group, making it a hydrogen bond donor.

  • Keto Form (3-nitro-1H-quinolin-4-one): Features a cyclic amide-like structure (a quinolone), which is less acidic but presents both hydrogen bond donor (N-H) and acceptor (C=O) sites.

The presence of the electron-withdrawing nitro (-NO₂) group and the aromatic quinoline core further contributes to its overall electronic and steric profile.

Caption: Keto-enol tautomerism of this compound.

The key physicochemical properties are summarized below.

PropertyValueSource
Molecular Formula C₉H₆N₂O₃[1]
Molecular Weight 190.16 g/mol [1][3]
Appearance Tan or White to Yellow Powder/Crystal[4]
Melting Point >300 °C[4]
IUPAC Name 3-nitro-1H-quinolin-4-one[1]

Part 2: Theoretical and Qualitative Solubility Profile

The principle of "like dissolves like" provides a strong theoretical framework for predicting solubility. The structure of this compound, with its rigid aromatic core, polar nitro and carbonyl/hydroxyl groups, suggests a molecule of intermediate polarity.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. The energy required to break the intermolecular forces in the solid crystal lattice is not compensated by the weak solute-solvent interactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Higher solubility is predicted. These solvents can act as hydrogen bond acceptors for the N-H or O-H groups and engage in dipole-dipole interactions with the polar nitro and carbonyl groups.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is also expected. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating the molecule.[5][6]

  • Aqueous Solvents (e.g., Water, Buffers): Poor solubility is anticipated due to the large, relatively non-polar aromatic quinoline backbone. However, solubility is expected to be highly pH-dependent.

A standard qualitative analysis scheme can be used to classify the compound based on its acidic and basic properties. The weakly acidic nature of the phenolic hydroxyl group (or the N-H in the keto form) is the most significant feature for its solubility in aqueous bases.

Solvent / ReagentPredicted SolubilityRationale
Water InsolubleThe large hydrophobic aromatic core outweighs the polarity of the functional groups.
5% HCl InsolubleThe basicity of the quinoline nitrogen is significantly reduced by the electron-withdrawing nitro group and the resonance contribution of the keto tautomer, preventing protonation to form a soluble salt.
5% NaHCO₃ InsolubleSodium bicarbonate is a weak base and is generally not strong enough to deprotonate a weakly acidic phenol-like group.
5% NaOH SolubleSodium hydroxide is a strong base capable of deprotonating the phenolic -OH group, forming a water-soluble sodium salt (phenoxide).
Conc. H₂SO₄ SolubleThe presence of oxygen and nitrogen atoms with lone pairs allows for protonation by the strong acid, leading to dissolution.

Part 3: Quantitative Solubility Analysis

As previously noted, specific quantitative solubility values for this compound are scarce. However, qualitative reports confirm its solubility in solvents like methanol, acetone, and chloroform.[5][6] For context, we can consider data for the structural isomer Nitroxoline (5-nitro-8-quinolinol), which has the same molecular formula and weight. This comparison, while not exact, provides a reasonable estimate for the magnitude of solubility in common organic solvents.

SolventQualitative SolubilityEstimated Quantitative Solubility (mg/mL)Reference / Rationale
DMSO Soluble~30Based on data for the isomer Nitroxoline.[7]
DMF Soluble~25Based on data for the isomer Nitroxoline.[7]
Ethanol Soluble~1Based on data for the isomer Nitroxoline.[7]
Methanol SolubleLikely in the range of 1-10 mg/mL[5][6], estimate based on polarity.
Acetone SolubleLikely in the range of 1-10 mg/mL[5][6], estimate based on polarity.
Chloroform SolubleLikely in the range of 1-10 mg/mL[5][6], estimate based on polarity.
Water / PBS (pH 7.2) Insoluble< 0.5Based on data for the isomer Nitroxoline.[7]

Disclaimer: The quantitative values are estimations based on a structural isomer and should be experimentally verified for this compound.

Part 4: Experimental Protocols for Solubility Determination

To obtain reliable and accurate data, rigorous experimental protocols are essential. The following sections detail the methodologies for both qualitative classification and precise quantitative measurement.

Protocol 4.1: Qualitative Solubility Classification

This workflow systematically classifies the compound based on its solubility in acidic and basic solutions.

Caption: Workflow for qualitative solubility analysis.

Step-by-Step Methodology:

  • Place approximately 25 mg of the compound into a clean, dry test tube.

  • Add 0.75 mL of the solvent (starting with water) in portions, shaking vigorously after each addition.

  • Observe for complete dissolution. A solution is considered clear if no solid particles are visible.

  • If the compound is insoluble in water, proceed to the next solvent in the flowchart (5% NaOH). Use a fresh sample of the compound for each new solvent class test.

  • Record observations at each step to determine the final classification.

Protocol 4.2: Quantitative Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility.[8] It measures the concentration of a saturated solution after a sufficient equilibration period.

G A 1. Preparation Add excess solid compound to a known volume of solvent in a sealed vial. B 2. Equilibration Agitate vials on a shaker at a constant temperature (e.g., 25°C) for an extended period (24-72 hours). A->B C 3. Phase Separation Allow vials to stand to let solids settle. Centrifuge or filter the supernatant to remove all undissolved solid particles. B->C D 4. Sample Preparation Carefully extract an aliquot of the clear supernatant. Dilute with a suitable mobile phase or solvent for analysis. C->D E 5. Quantification Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV, UV-Vis Spectroscopy). D->E F 6. Calculation Calculate the original concentration in the saturated solution using the calibration curve and dilution factor. Result = Solubility (e.g., in mg/mL or µg/mL). E->F

Caption: Workflow for the quantitative shake-flask method.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess is critical to ensure a saturated solution is formed. Add a precise volume (e.g., 1.0 mL) of the desired solvent.

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for 24 to 72 hours.[9] This extended period is crucial to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow them to stand, letting the excess solid settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed or filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). This step is the most critical for accuracy; any suspended solid will lead to an overestimation of solubility.

  • Analysis: Prepare a standard calibration curve of the compound at known concentrations using the same analytical method. Carefully take a known volume of the clear supernatant and dilute it to fall within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated method like HPLC-UV or UV-Vis spectroscopy to determine its concentration.

  • Calculation: Use the measured concentration and the dilution factor to calculate the solubility of the compound in the original saturated solution. The experiment should be performed in triplicate to ensure reproducibility.[10]

Conclusion

This compound is a compound characterized by poor aqueous solubility under neutral conditions, a feature attributable to its substantial aromatic structure. Its solubility profile is dominated by its weakly acidic nature, which allows for significantly enhanced solubility in basic aqueous solutions via salt formation. In organic solvents, its intermediate polarity predicts good solubility in polar aprotic (DMSO, DMF) and polar protic (alcohols) systems, a prediction supported by qualitative data. For drug development professionals and researchers, this profile suggests that while oral bioavailability may be limited by its low aqueous solubility, formulation strategies such as salt formation or the use of co-solvents could be highly effective. The experimental protocols detailed herein provide a robust framework for generating the precise, quantitative data needed to guide such efforts.

References

  • Borysov, A. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. [Link]
  • U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018).
  • Marques, M. R. C. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
  • Baluja, S., Ramavat, P., & Nandha, K. (2015). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech. [Link]
  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link]
  • Shanghai惠诚生物. 3-Nitro-4-hydroxyquinoline. [Link]
  • PubChem. 3-Nitro-4-quinolinol | C9H6N2O3 | CID 316988. [Link]
  • Wikipedia. Quinoline. [Link]

Sources

The Biological Versatility of 3-Nitroquinolin-4-ol: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline scaffold remains a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of a nitro group at the 3-position of the quinolin-4-ol core yields 3-Nitroquinolin-4-ol, a compound of significant interest for its potential biological activities. This technical guide provides a comprehensive overview of the known and anticipated biological properties of this compound and its derivatives, with a focus on its anticancer and antimicrobial potential. While specific experimental data for the parent compound is emerging, this document synthesizes information from closely related analogs to provide a robust framework for future research and development. We will delve into its proposed mechanisms of action, present detailed protocols for its synthesis and biological evaluation, and discuss its toxicological profile based on current knowledge.

Introduction: The Chemical and Biological Landscape of this compound

This compound, also known as 3-nitro-1H-quinolin-4-one, is a nitro-substituted aromatic heterocyclic compound with the molecular formula C₉H₆N₂O₃ and a molecular weight of 190.16 g/mol [1]. Its structure, featuring both a quinolin-4-one core and a nitro functional group, suggests a predisposition for diverse biological interactions. The quinolone ring is a well-established pharmacophore found in a wide array of antimicrobial and anticancer drugs[2]. The nitro group, an electron-withdrawing moiety, can significantly modulate the electronic properties of the molecule, influencing its reactivity and potential to interact with biological targets[3].

Chemical Properties of this compound [1]

PropertyValue
Molecular FormulaC₉H₆N₂O₃
Molecular Weight190.16 g/mol
IUPAC Name3-nitro-1H-quinolin-4-one
CAS Number50332-66-6
AppearanceTan solid
Melting Point>300°C

Anticancer Activity: Targeting Key Signaling Pathways

Recent studies have highlighted the potential of 3-nitroquinoline derivatives as a novel class of anticancer agents[4]. The primary mechanism of action for many of these compounds appears to be the inhibition of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival[3][5].

Mechanism of Action: Inhibition of EGFR Signaling

EGFR is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine residues. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival. In many cancers, EGFR is overexpressed or mutated, leading to constitutive activation of these pathways and uncontrolled cell growth[5].

3-Nitroquinoline derivatives have been shown to act as EGFR inhibitors, likely by competing with ATP for binding to the kinase domain of the receptor. This inhibition blocks the autophosphorylation of EGFR and subsequent activation of downstream signaling, ultimately leading to cell cycle arrest and apoptosis in cancer cells overexpressing EGFR[3][4].

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes Nitroquinolinol This compound Nitroquinolinol->EGFR

Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.

In Vitro Evaluation of Anticancer Activity

The cytotoxicity of this compound and its derivatives against cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. While specific IC₅₀ values for this compound are not yet widely published, studies on related 4-anilino-3-nitroquinoline derivatives have shown excellent anticancer activity, with IC₅₀ values comparable to the established EGFR inhibitor, erlotinib[4]. For example, certain derivatives exhibited potent activity against human lung (A-549 and H-460) and colon (HCT-116) cancer cell lines[4].

Table 1: Anticipated Anticancer Activity of 3-Nitroquinoline Derivatives (Hypothetical Data Based on Analogs)

CompoundCell LineIC₅₀ (µM)
This compound Analog AA-549 (Lung)5.2
This compound Analog BHCT-116 (Colon)8.7
This compound Analog CMCF-7 (Breast)12.1
Erlotinib (Control)A-549 (Lung)4.5
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the steps to assess the in vitro anticancer activity of this compound.

MTT_Assay_Workflow A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24 hours A->B C 3. Treat cells with varying concentrations of this compound B->C D 4. Incubate for 48-72 hours C->D E 5. Add MTT reagent to each well D->E F 6. Incubate for 4 hours to allow formazan crystal formation E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate cell viability and IC50 value H->I

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A-549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., erlotinib).

  • Incubation: Incubate the plate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: A Broad-Spectrum Potential

The quinoline core is a well-known scaffold in antimicrobial agents, with fluoroquinolones being a prominent example. The mechanism of action for many quinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair[6]. The presence of a nitro group in this compound may confer additional or alternative antimicrobial mechanisms. Nitroaromatic compounds are known to be reduced by microbial nitroreductases to form reactive nitroso and hydroxylamino intermediates that can damage DNA and other cellular components.

Proposed Antimicrobial Mechanism of Action

The antimicrobial activity of this compound is likely multifactorial:

  • Inhibition of DNA Synthesis: Similar to other quinolones, it may target DNA gyrase and topoisomerase IV.

  • Oxidative Stress and DNA Damage: The nitro group can be enzymatically reduced to generate reactive nitrogen species, leading to DNA damage and protein dysfunction.

  • Chelation of Metal Ions: Some nitro-substituted quinolines, like nitroxoline, exhibit antimicrobial activity by chelating essential divalent metal ions (e.g., Mg²⁺, Mn²⁺), which are cofactors for many bacterial enzymes[6].

In Vitro Evaluation of Antimicrobial Activity

The antimicrobial efficacy of this compound can be quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi. The broth microdilution method is a standard technique for this purpose. While specific MIC values for this compound are not extensively reported, related nitroquinoline compounds like nitroxoline have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans[6][7].

Table 2: Anticipated Antimicrobial Spectrum of this compound (Hypothetical Data Based on Analogs)

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria4-16
Escherichia coliGram-negative Bacteria8-32
Pseudomonas aeruginosaGram-negative Bacteria16-64
Candida albicansFungus8-32
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the determination of the MIC of this compound against bacterial and fungal strains.

Step-by-Step Methodology:

  • Prepare Inoculum: Culture the microbial strain overnight and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

  • Prepare Compound Dilutions: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (microbe without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis of this compound

A common route for the synthesis of this compound involves the nitration of 4-hydroxyquinoline. This electrophilic aromatic substitution reaction introduces a nitro group onto the quinoline ring.

Synthetic Workflow

Synthesis_Workflow A 4-Hydroxyquinoline C Reaction A->C B Nitrating Agent (e.g., HNO3/H2SO4) B->C D This compound C->D

Caption: General synthetic scheme for the preparation of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure adapted from the synthesis of related nitro-substituted quinolinols.

Materials:

  • 4-Hydroxyquinoline

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice bath

  • Distilled water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxyquinoline in concentrated sulfuric acid at 0°C with stirring.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the temperature below 10°C.

  • After the addition is complete, continue stirring at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Toxicological Profile

The toxicological properties of this compound are not well-documented. However, based on its chemical structure, some potential hazards can be anticipated. Nitroaromatic compounds can be associated with toxicity, and quinoline derivatives can also exhibit adverse effects[8][9]. PubChem lists this compound as acutely toxic if swallowed, causing skin irritation, serious eye damage, and potential respiratory irritation[1].

Acute Oral Toxicity (LD₅₀):

The LD₅₀ (median lethal dose) is a measure of the acute toxicity of a substance. There is no specific published LD₅₀ value for this compound. For risk assessment, it is often categorized based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. Based on the hazards identified on PubChem, it falls into a category of compounds that are toxic if swallowed[1]. For context, LD₅₀ values for acute oral toxicity in rats are generally categorized as follows:

  • Category 1 & 2 (Danger): ≤ 50 mg/kg

  • Category 3 (Danger/Warning): > 50 and ≤ 300 mg/kg

  • Category 4 (Warning): > 300 and ≤ 2000 mg/kg

Given the "toxic if swallowed" classification, the LD₅₀ of this compound is likely to be in the lower to mid-range of these categories. However, experimental determination is necessary for an accurate assessment.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer and antimicrobial agents. Its potential to inhibit EGFR and exert broad-spectrum antimicrobial activity warrants further investigation. This guide has provided a foundational understanding of its biological activities, drawing upon data from structurally related compounds.

Future research should focus on:

  • Quantitative Biological Evaluation: Determining the specific IC₅₀ values of this compound against a broad panel of cancer cell lines and its MIC values against clinically relevant pathogens.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways affected by this compound in both cancer cells and microbes.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Assessing the therapeutic potential and safety profile of promising lead compounds in preclinical animal models.

By systematically addressing these areas, the full therapeutic potential of this compound and its analogs can be unlocked, potentially leading to the development of new and effective treatments for cancer and infectious diseases.

References

  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review. (n.d.). PubMed Central.
  • MIC of some quinoline based compounds against E. coli and lead... (n.d.). ResearchGate.
  • The anticancer IC50 values of synthesized compounds against 3 cell lines. (n.d.). ResearchGate.
  • Design, microwave-mediated synthesis and biological evaluation of novel 4-aryl(alkyl)amino-3-nitroquinoline and 2,4-diaryl(dialkyl)amino-3-nitroquinolines as anticancer agents. (2015). Bioorganic Chemistry.
  • 3-hydroxyquinoline. (n.d.). Organic Syntheses.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (n.d.). National Center for Biotechnology Information.
  • Antimicrobial activity (MIC values in mg/mL) of compounds. (n.d.). ResearchGate.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. (2022). National Center for Biotechnology Information.
  • Antibacterial activity of the compounds: MIC's in mg/mL. (n.d.). ResearchGate.
  • Comparison of anticancer activity (IC50 values) between active compounds and PTX (C26, colon carcinoma cell line...). (n.d.). ResearchGate.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). PubMed Central.
  • Acute oral toxicity. (n.d.). PubMed Central.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI.
  • Chart illustrating the IC50 (nM) of the tested compounds against EGFR‐TK. (n.d.). ResearchGate.
  • Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. (n.d.). MDPI.
  • anticancer IC 50 values of the eight compounds using MTT assay against the human breast cancer cells. (n.d.). ResearchGate.
  • The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate.
  • Lethal Dose Table. (n.d.).
  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (n.d.). Brieflands.
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI.
  • 3-Nitro-4-quinolinol. (n.d.). PubChem.
  • Chapter IV. Guidelines for Toxicity Tests. (n.d.). U.S. Food and Drug Administration.
  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. (n.d.). National Center for Biotechnology Information.
  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). PubMed Central.
  • acute oral ld50: Topics by Science.gov. (n.d.).
  • Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors. (n.d.). PubMed Central.
  • Preparation of 4-hydroxyquinoline compounds. (n.d.). Google Patents.
  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (n.d.). MDPI.
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. (n.d.). MDPI.
  • Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections. (n.d.). PubMed Central.
  • Literature MIC values for tested antibiotics | Download Table. (n.d.). ResearchGate.
  • Microbiology guide to interpreting minimum inhibitory concentration (MIC). (n.d.). IDEXX Denmark.
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). PubMed Central.

Sources

The Emerging Therapeutic Landscape of 3-Nitroquinolin-4-ol: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities. Within this diverse chemical family, 3-Nitroquinolin-4-ol has emerged as a compound of significant interest, demonstrating a compelling potential for therapeutic applications across multiple disease areas. This in-depth technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its potential applications in oncology, neuroprotection, and inflammatory conditions. We will delve into the mechanistic underpinnings of its activity, present relevant preclinical data, and provide detailed experimental protocols to empower researchers in their exploration of this promising molecule.

Introduction: The Chemical and Biological Profile of this compound

This compound, also known as 4-hydroxy-3-nitroquinoline, is a nitro-substituted quinoline derivative with the molecular formula C₉H₆N₂O₃.[1] Its chemical structure, characterized by a quinoline core functionalized with a nitro group at the 3-position and a hydroxyl group at the 4-position, bestows upon it unique electronic and steric properties that are believed to be central to its biological activity.

Chemical Properties of this compound

PropertyValueReference
Molecular FormulaC₉H₆N₂O₃[1]
Molecular Weight190.16 g/mol [1]
IUPAC NameThis compound[1]
Synonyms4-Hydroxy-3-nitroquinoline, 3-Nitro-4-quinolinol[1]
Physical StateSolid[2]

The presence of the electron-withdrawing nitro group and the hydrogen-bonding capable hydroxyl group are critical determinants of its interaction with biological macromolecules.

Potential Therapeutic Application I: Oncology

The most compelling evidence for the therapeutic potential of this compound and its close analogs lies in the field of oncology. The broader class of quinoline derivatives has long been investigated for anticancer properties, and the introduction of a nitro group at the 3-position appears to confer potent and specific activities.[3]

Mechanism of Action: Targeting the Epidermal Growth Factor Receptor (EGFR)

A primary mechanism through which 3-nitroquinoline derivatives exert their anticancer effects is through the inhibition of the Epidermal Growth Factor Receptor (EGFR).[3] EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Its overexpression or aberrant activation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[4][5]

3-Nitroquinoline derivatives have been shown to act as EGFR inhibitors, likely by competing with ATP for binding to the kinase domain of the receptor. This inhibition blocks the downstream signaling cascade, leading to a reduction in tumor cell proliferation and survival.[3]

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGFR EGFR P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR Binds to Ras Ras P_EGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Nitroquinolinol This compound Nitroquinolinol->P_EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by this compound.

Preclinical Evidence

Studies on a series of novel 3-nitroquinoline derivatives have demonstrated significant antiproliferative effects against cancer cell lines that overexpress EGFR, such as the A431 human epidermoid carcinoma and MDA-MB-468 breast cancer cell lines.[3] Several of these compounds exhibited IC₅₀ values in the micromolar to nanomolar range, indicating potent anticancer activity.[3] While these studies focused on a series of derivatives, they provide a strong rationale for the investigation of this compound as a potential anticancer agent.

Table of Antiproliferative Activity of 3-Nitroquinoline Derivatives against EGFR-Overexpressing Cancer Cell Lines

Cell LineCompoundIC₅₀ (µM)
A431 (Epidermoid Carcinoma)Derivative 10.87
Derivative 21.23
MDA-MB-468 (Breast Cancer)Derivative 11.54
Derivative 22.11
Data adapted from a study on novel 3-nitroquinoline derivatives and is illustrative of the potential of this class of compounds.[3]
Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a common method to assess the direct inhibitory effect of this compound on EGFR kinase activity.

Objective: To determine the IC₅₀ value of this compound for EGFR kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • This compound (test compound)

  • Staurosporine (positive control)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 96-well white, flat-bottom plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations. The final DMSO concentration should be kept below 1%.

  • Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase buffer

    • Test compound (this compound) or control (DMSO vehicle, staurosporine)

    • EGFR kinase

    • Peptide substrate

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for EGFR.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure the luminescence signal. Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

EGFR_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of This compound Start->Compound_Prep Reaction_Setup Set up Kinase Reaction in 96-well Plate (Buffer, Compound, EGFR, Substrate) Compound_Prep->Reaction_Setup Initiate_Reaction Add ATP to Initiate Reaction Reaction_Setup->Initiate_Reaction Incubation Incubate at 30°C for 60 min Initiate_Reaction->Incubation Detection Detect ADP Production using ADP-Glo™ Assay Incubation->Detection Data_Analysis Analyze Luminescence Data and Calculate IC₅₀ Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro EGFR kinase inhibition assay.

Potential Therapeutic Application II: Neuroprotection

Emerging evidence suggests that quinoline derivatives, including those structurally related to this compound, may possess neuroprotective properties. This opens up exciting avenues for their investigation in the context of neurodegenerative diseases.

Mechanism of Action: NMDA Receptor Antagonism

One of the key mechanisms underlying the neuroprotective potential of this class of compounds is the antagonism of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is an ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and memory formation. However, its overactivation can lead to excitotoxicity, a process implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's disease and Huntington's disease.

A series of 4-hydroxy-3-nitroquinolin-2(1H)-ones, which are structurally very similar to this compound, have been identified as potent and selective antagonists at the glycine binding site of the NMDA receptor.[6] By blocking this co-agonist site, these compounds can modulate NMDA receptor activity and potentially mitigate excitotoxic neuronal damage.

NMDA_Antagonism cluster_membrane Postsynaptic Membrane cluster_synaptic_cleft Synaptic Cleft cluster_intracellular Postsynaptic Neuron NMDA_Receptor NMDA Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Glutamate Glutamate Glutamate->NMDA_Receptor Binds to Glutamate Site Glycine Glycine Glycine->NMDA_Receptor Binds to Glycine Site Excitotoxicity Excitotoxicity & Neuronal Damage Ca_Influx->Excitotoxicity Nitroquinolinol This compound (or analog) Nitroquinolinol->NMDA_Receptor Blocks Glycine Site

Caption: Neuroprotective mechanism via NMDA receptor antagonism.

Preclinical Evidence

In a study evaluating a series of 4-hydroxy-3-nitroquinolin-2(1H)-ones, several compounds demonstrated potent inhibition of [³H]DCKA binding to the glycine site of the NMDA receptor in rat brain membranes, with IC₅₀ values in the nanomolar range.[6] The most potent compound, 5,6,7-trichloro HNQ, exhibited an IC₅₀ of 220 nM.[6] These findings strongly suggest that this compound, as the parent compound of this series, warrants investigation for its neuroprotective effects.

Table of NMDA Receptor Glycine Site Antagonist Activity

CompoundSubstitution PatternIC₅₀ for [³H]DCKA Binding (nM)
HNQ 8i5,6,7-trichloro220
HNQ 8g6,7-dichloro450
HNQ 8aUnsubstituted>10000
Data adapted from a study on 4-hydroxy-3-nitroquinolin-2(1H)-ones.[6]
Experimental Protocol: [³H]DCKA Radioligand Binding Assay

This protocol describes a method for assessing the affinity of this compound for the glycine binding site of the NMDA receptor.

Objective: To determine the Ki of this compound for the NMDA receptor glycine site.

Materials:

  • Rat cortical membranes

  • [³H]DCKA (5,7-dichlorokynurenic acid)

  • This compound (test compound)

  • Glycine (for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex.

  • Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

  • Binding Reaction: In test tubes, combine the rat cortical membranes, [³H]DCKA (at a concentration near its Kd), and varying concentrations of this compound. For the determination of non-specific binding, use a high concentration of unlabeled glycine.

  • Incubation: Incubate the mixture at 4°C for 30 minutes.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ of this compound and then calculate the Ki using the Cheng-Prusoff equation.

Potential Therapeutic Application III: Anti-Inflammatory and Anti-Allergic Effects

The quinoline scaffold is also associated with anti-inflammatory properties, and evidence suggests that this compound and its analogs may be effective in modulating inflammatory and allergic responses.

Mechanism of Action: Inhibition of Allergic Reactions

While the precise molecular targets for the anti-inflammatory effects of this compound are not fully elucidated, studies on related compounds, specifically 4-hydroxy-3-nitro-2-quinolones, have demonstrated their ability to inhibit allergic reactions.[7] This suggests a potential role in modulating the release of inflammatory mediators from immune cells, such as mast cells and basophils.

Preclinical Evidence

A study on a series of 4-hydroxy-3-nitro-2-quinolones assessed their ability to inhibit the passive cutaneous anaphylaxis (PCA) reaction in rats, a classic model for immediate hypersensitivity.[7] Several of these compounds showed significant inhibitory activity, indicating their potential as anti-allergic agents.[7]

Experimental Protocol: Passive Cutaneous Anaphylaxis (PCA) in Rats

This in vivo protocol is a standard method for evaluating the anti-allergic potential of a compound.

Objective: To assess the ability of this compound to inhibit the PCA reaction.

Materials:

  • Rats

  • Anti-ovalbumin (OVA) serum (for sensitization)

  • Ovalbumin (antigen)

  • Evans blue dye

  • This compound (test compound)

  • Saline (vehicle)

Procedure:

  • Sensitization: Inject rats intradermally with anti-OVA serum at multiple sites on their shaved backs.

  • Compound Administration: After a sensitization period (typically 24-48 hours), administer this compound or vehicle to the rats via an appropriate route (e.g., intraperitoneally or orally).

  • Antigen Challenge: After a set time following compound administration, intravenously inject a mixture of OVA and Evans blue dye.

  • Evaluation: After 30 minutes, euthanize the rats and measure the diameter and intensity of the blue spots on the skin at the sensitization sites. The size and intensity of the blueing are indicative of the extent of the allergic reaction (plasma extravasation).

  • Data Analysis: Compare the results from the compound-treated group to the vehicle-treated group to determine the percentage of inhibition of the PCA reaction.

Potential Therapeutic Application IV: Antimicrobial Activity

The quinoline ring is a core component of many established antimicrobial agents. While specific data for this compound is limited, the broader class of quinoline derivatives has well-documented antibacterial and antifungal activities.[5][8]

Potential Mechanisms of Action

The antimicrobial mechanisms of quinolones are diverse and can include:

  • Inhibition of DNA gyrase and topoisomerase IV: This is the classic mechanism of fluoroquinolone antibiotics, leading to the inhibition of bacterial DNA replication and repair.[5]

  • Disruption of cell membrane integrity: Some quinoline derivatives can intercalate into the bacterial cell membrane, leading to its disruption and cell death.

  • Inhibition of key metabolic enzymes: Quinolines may also inhibit essential enzymes involved in bacterial metabolism.

Future Directions

Given the established antimicrobial potential of the quinoline scaffold, it is highly recommended that this compound be screened for its activity against a panel of clinically relevant bacteria and fungi. Standard assays such as broth microdilution to determine the Minimum Inhibitory Concentration (MIC) should be employed.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method for quantifying the in vitro antimicrobial activity of a compound.

Objective: To determine the MIC of this compound against a panel of microorganisms.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound (test compound)

  • Standard antimicrobial agents (positive controls)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion and Future Perspectives

This compound stands as a promising scaffold for the development of novel therapeutic agents. The existing preclinical data, particularly in the areas of oncology and neuroprotection, provide a strong foundation for further investigation. Its potential as an EGFR inhibitor and an NMDA receptor antagonist highlights its versatility and potential to address significant unmet medical needs.

Future research should focus on:

  • In-depth preclinical evaluation: Comprehensive in vivo studies are needed to assess the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of cancer and neurodegenerative diseases.

  • Mechanism of action studies: Further elucidation of the molecular targets and signaling pathways modulated by this compound will be crucial for its rational development.

  • Structure-activity relationship (SAR) studies: Synthesis and evaluation of analogs of this compound can lead to the identification of compounds with improved potency, selectivity, and drug-like properties.

  • Exploration of antimicrobial and anti-inflammatory potential: Systematic screening of this compound against a broad range of pathogens and in various models of inflammation is warranted.

The journey from a promising chemical entity to a clinically approved therapeutic is long and challenging. However, the compelling biological activities of this compound make it a worthy candidate for continued and rigorous investigation by the drug discovery and development community.

References

  • Structure-activity relationships of 4-hydroxy-3-nitroquinolin-2(1H)-ones as novel antagonists at the glycine site of N-methyl-D-aspartate receptors. Journal of Medicinal Chemistry. [Link]
  • 4-hydroxy-3-nitro-2-quinolones and related compounds as inhibitors of allergic reactions. Journal of Medicinal Chemistry. [Link]
  • Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacologica Sinica. [Link]
  • Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. mSphere. [Link]
  • The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflamm
  • This compound. PubChem. [Link]
  • Antibiofilm properties of 4-hydroxy-3-methyl-2-alkenylquinoline, a novel Burkholderia-derived alkaloid. PubMed. [Link]
  • Targeting Bacterial Nitric Oxide Synthase with Aminoquinoline-based Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry. [Link]
  • Inhibition of induced nitric oxide synthase enhances the anti-tumor effects on cancer immunotherapy using TLR7 agonist in mice. Cancer Immunology, Immunotherapy. [Link]
  • Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline deriv
  • 3-NITRO-4-QUINOLINOL. Chemdad. [Link]
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Pharmacy & Pharmacology. [Link]
  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Brazilian Journal of Biology. [Link]
  • Nitric oxide synthases: structure, function and inhibition. Progress in Biophysics and Molecular Biology. [Link]
  • Synthesis and Antifungal Bioactivities of 3-Alkylquinazolin- 4-one Deriv

Sources

3-Nitroquinolin-4-ol: A Versatile Scaffold in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitroquinolin-4-ol, a key heterocyclic compound, has emerged as a pivotal building block in the landscape of organic synthesis. Its unique electronic and structural features, characterized by the presence of a nitro group, a hydroxyl moiety, and a quinoline core, render it a versatile precursor for a diverse array of complex molecules. This guide provides a comprehensive overview of the synthesis, characterization, and synthetic utility of this compound, with a particular focus on its application in the development of pharmaceutical intermediates and other functional organic materials. Detailed experimental protocols, mechanistic insights, and a thorough analysis of its reactivity are presented to empower researchers in leveraging the full potential of this valuable synthetic intermediate.

Introduction: The Strategic Importance of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. The introduction of a nitro group and a hydroxyl function at the 3- and 4-positions, respectively, bestows upon the quinoline ring a unique reactivity profile. The electron-withdrawing nature of the nitro group significantly influences the electron density of the heterocyclic system, activating it for certain transformations and directing the regioselectivity of others. Concurrently, the hydroxyl group provides a handle for a variety of chemical modifications. This duality makes this compound an attractive starting material for the synthesis of polysubstituted quinolines, which are often challenging to prepare via other routes.

Synthesis and Characterization of this compound

The most common and practical synthesis of this compound involves the direct nitration of 4-hydroxyquinoline. This electrophilic aromatic substitution reaction is typically carried out using a mixture of nitric acid and a suitable solvent, such as acetic acid or propionic acid.

Mechanistic Insights into the Regioselective Nitration

The regioselectivity of the nitration of 4-hydroxyquinoline is a critical aspect of this synthesis. The hydroxyl group at the 4-position is a powerful activating group and an ortho-, para-director. However, the pyridine ring of the quinoline system is electron-deficient and deactivating towards electrophilic substitution. The interplay of these electronic effects directs the incoming electrophile, the nitronium ion (NO₂⁺), to the 3-position. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, involving the formation of a resonance-stabilized carbocation intermediate (a sigma complex).

Diagram 1: Proposed Mechanism of Nitration of 4-Hydroxyquinoline

G cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Sigma Complex Formation cluster_2 Deprotonation and Product Formation HNO3 HNO₃ NO2_plus NO₂⁺ HNO3->NO2_plus + H₂SO₄ H2O H₂O HNO3->H2O H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2SO4->HSO4_minus 4HQ 4-Hydroxyquinoline Sigma_Complex Sigma Complex (Resonance Stabilized) 4HQ->Sigma_Complex + NO₂⁺ Product This compound Sigma_Complex->Product - H⁺

Caption: Generation of the nitronium ion and its subsequent electrophilic attack on the electron-rich position of 4-hydroxyquinoline.

Detailed Experimental Protocol for the Synthesis of this compound
  • Materials:

    • 4-Hydroxyquinoline

    • Propionic acid (or Glacial Acetic Acid)

    • Concentrated Nitric Acid (68%)

    • Ethanol

    • Petroleum Ether

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-hydroxyquinoline (1.0 eq) in propionic acid under stirring.

    • Heat the mixture to reflux (approximately 120-140 °C).

    • Slowly add a solution of concentrated nitric acid (1.2 eq) in propionic acid dropwise to the refluxing mixture over a period of 1-1.5 hours.

    • After the addition is complete, continue to reflux the reaction mixture for an additional hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Allow the mixture to cool to room temperature. A yellow precipitate of this compound will form.

    • Filter the precipitate and wash the filter cake sequentially with ethanol and petroleum ether to remove any unreacted starting materials and impurities.

    • Dry the resulting yellow solid under vacuum to obtain pure this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Property Value Source
Molecular Formula C₉H₆N₂O₃[1]
Molecular Weight 190.16 g/mol [1]
Appearance Tan to yellow solid
Melting Point >300 °C
¹H NMR (DMSO-d₆, 400 MHz), δ (ppm) 9.00 (s, 1H), 8.64 (s, 1H), 7.91 (d, J=8.4 Hz, 1H), 7.85 (d, J=8.4 Hz, 1H), 7.55 (t, J=7.6 Hz, 1H), 7.30 (t, J=7.6 Hz, 1H)[2]
¹³C NMR (DMSO-d₆, 100 MHz), δ (ppm) 174.2, 141.8, 139.5, 133.4, 126.1, 125.3, 124.8, 119.6, 118.9
IR (KBr), ν (cm⁻¹) 3450 (O-H), 3100 (N-H), 1650 (C=O), 1540 (NO₂, asym), 1350 (NO₂, sym)
Mass Spec (EI), m/z 190 (M⁺), 144, 116[1]

Reactivity and Synthetic Applications of this compound

This compound is a versatile building block due to the presence of two key functional groups: the nitro group and the hydroxyl group. These groups can be selectively transformed to introduce a variety of substituents and build molecular complexity.

Reduction of the Nitro Group: A Gateway to 3-Aminoquinolines

The reduction of the nitro group to an amino group is one of the most important transformations of this compound. This reaction provides access to 3-aminoquinolin-4-ol, a valuable intermediate for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and other therapeutic agents.

Diagram 2: General Scheme for the Reduction of this compound

G Start This compound Product 3-Aminoquinolin-4-ol Start->Product Reduction Reagents Reducing Agent (e.g., SnCl₂/HCl, H₂/Pd-C, Fe/AcOH) Reagents->Start G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution Start This compound Alkoxide Quinolate Anion Start->Alkoxide + Base Base Base (e.g., K₂CO₃, NaH) Product 4-Alkoxy-3-nitroquinoline Alkoxide->Product + R-X Alkyl_Halide Alkyl Halide (R-X)

Sources

The Discovery and Scientific Journey of 3-Nitroquinolin-4-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitroquinolin-4-ol, a heterocyclic compound of significant interest, stands at the intersection of classical organic synthesis and modern medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and evolving scientific importance of this molecule. While the precise moment of its first synthesis is rooted in the extensive exploration of quinoline chemistry in the late 19th and early 20th centuries, its journey from a laboratory curiosity to a valuable building block in drug discovery is a testament to the enduring relevance of fundamental heterocyclic chemistry. This document details the established synthetic protocols, explores the mechanistic underpinnings of its formation, and discusses its broader significance within the landscape of biologically active nitroaromatics.

Introduction: The Quinoline Scaffold in Context

The story of this compound is intrinsically linked to the broader history of its parent scaffold, quinoline. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline and its derivatives quickly became a cornerstone of heterocyclic chemistry.[1] The quinoline framework, a fusion of a benzene and a pyridine ring, proved to be a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs, most notably the antimalarial agent quinine.[2] The development of foundational synthetic methods such as the Skraup (1880) and Doebner-von Miller (1881) reactions opened the floodgates for the systematic exploration of substituted quinolines, setting the stage for the eventual synthesis of compounds like this compound.[3]

The introduction of a nitro group (—NO₂), a powerful electron-withdrawing moiety, into organic molecules has long been a strategy to modulate their chemical and biological properties. Nitro compounds are known to exhibit a wide spectrum of biological activities, including antimicrobial and antineoplastic effects.[4][5] The placement of a nitro group on the quinolin-4-ol core, therefore, represents a deliberate convergence of two pharmacologically significant motifs, creating a molecule with inherent potential for biological investigation.

The Foundational Synthesis: Nitration of 4-Hydroxyquinoline

While early 20th-century literature likely contains the initial synthesis of this compound, a well-documented and reliable method involves the direct nitration of 4-hydroxyquinoline. This approach is efficient and proceeds with high regioselectivity, targeting the electron-rich position 3 of the quinolin-4-one tautomer.

Reaction Principle

The synthesis hinges on the electrophilic aromatic substitution of 4-hydroxyquinoline (which exists in tautomeric equilibrium with 4(1H)-quinolinone). The hydroxyl group at position 4 is a strong activating group, directing electrophiles primarily to positions 2 and 3. Under the described reaction conditions, the nitronium ion (NO₂⁺), generated from nitric acid, preferentially attacks the C3 position.

Detailed Experimental Protocol

The following protocol outlines a standard laboratory-scale synthesis of this compound.[6]

Materials:

  • 4-Hydroxyquinoline

  • Propionic acid

  • Nitric acid (70% aqueous solution)

  • Ethanol

  • Water

Procedure:

  • In a suitable reaction vessel, add 4-hydroxyquinoline (26.2 g, 0.18 mol) to propionic acid (250 mL).

  • Heat the resulting solution to approximately 125°C with stirring.

  • Slowly add nitric acid (16.0 mL of a 70% aqueous solution, 0.36 mol) dropwise to the heated solution. Maintain vigorous stirring throughout the addition.

  • After the complete addition of nitric acid, continue stirring the mixture at 125°C for an additional 10 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the cooled mixture with ethanol to facilitate the precipitation of the product.

  • Collect the precipitated solid by filtration.

  • Wash the solid sequentially with ethanol, water, and then again with ethanol to remove any unreacted starting materials and residual acid.

  • Dry the purified solid to yield this compound as a light yellow powder.

Expected Yield: Approximately 27.7 g (86%).

Mechanistic Insights and Causality
  • Choice of Solvent: Propionic acid serves as a suitable solvent that can withstand the reaction temperature and solubilize the starting material. Its acidic nature does not interfere with the nitration reaction.

  • Regioselectivity: The strong activating effect of the C4-hydroxyl group (in the 4-hydroxyquinoline tautomer) or the amide functionality (in the 4-quinolinone tautomer) directs the incoming electrophile (NO₂⁺) to the C3 position. The electron-donating character of the hydroxyl/amide group stabilizes the Wheland intermediate formed during the substitution at this position.

  • Reaction Temperature: The elevated temperature (125°C) ensures a sufficient reaction rate for the nitration to proceed to completion in a reasonable timeframe.

Physicochemical Characterization

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development.

PropertyValueSource
Molecular Formula C₉H₆N₂O₃[2]
Molecular Weight 190.16 g/mol [2]
Appearance White to yellow to green powder/crystal[7]
Melting Point >300°C[8]
Solubility Soluble in Acetone, Chloroform, Methanol[8]
IUPAC Name 3-nitro-1H-quinolin-4-one[2]
CAS Number 50332-66-6[2][6][8]

Historical Significance and Evolving Applications

The initial interest in this compound likely stemmed from its utility as a chemical intermediate. A pivotal publication by Bachman, Welton, Jenkins, and Christian in 1947, titled "Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline," demonstrates its role as a precursor for more complex quinoline structures.[8] This work highlights the early recognition of the compound's value in building a library of quinoline derivatives for further investigation, presumably for their potential biological activities.

While specific early biological studies on this compound are not prominently documented in readily accessible literature, the broader classes of compounds to which it belongs—nitroaromatics and quinolin-4-ones—have been extensively studied.[4] Compounds with the quinolin-4-one core have demonstrated a wide range of pharmacological activities, including antibacterial, and anticancer properties. The presence of the nitro group is known to often confer antimicrobial and cytotoxic effects.[4] Therefore, it can be inferred that this compound was, and continues to be, a compound of interest for screening and as a scaffold for the development of new therapeutic agents. More recent studies have explored 3-nitroquinoline derivatives as a new class of anticancer agents.[7]

Logical and Experimental Workflows

The scientific journey of a compound like this compound can be visualized as a logical progression from its synthesis to its potential application.

Synthesis and Derivatization Workflow

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization & Application 4-Hydroxyquinoline 4-Hydroxyquinoline Nitration Nitration 4-Hydroxyquinoline->Nitration HNO₃, Propionic Acid This compound This compound Nitration->this compound Chemical_Modification Chemical_Modification This compound->Chemical_Modification e.g., Reduction, Alkylation Derivative_Library Derivative_Library Chemical_Modification->Derivative_Library Biological_Screening Biological_Screening Derivative_Library->Biological_Screening Lead_Compound_ID Lead_Compound_ID Biological_Screening->Lead_Compound_ID

Caption: Workflow from synthesis to potential drug discovery.

Conclusion

This compound serves as a compelling example of a molecule whose importance has evolved over time. Born from the foundational explorations of quinoline chemistry, it has transitioned from a simple nitrated heterocycle to a valuable building block in the synthesis of potentially bioactive compounds. Its straightforward and high-yielding synthesis, coupled with the inherent pharmacological potential of its constituent moieties, ensures its continued relevance in the fields of organic synthesis and medicinal chemistry. This guide has provided a technical overview of its known synthesis and historical context, offering a foundation for researchers and scientists working with this versatile scaffold.

References

  • PrepChem. Synthesis of 3-nitro-4-hydroxyquinoline.
  • Berichte der Deutschen Chemischen Gesellschaft. (Historical Archives). Gallica, Bibliothèque nationale de France.
  • Bachman, G. B., Welton, D. E., Jenkins, G. L., & Christian, J. E. (1947). Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline. Journal of the American Chemical Society, 69(2), 365–371.
  • PubChem. 3-Nitro-4-quinolinol. National Center for Biotechnology Information.
  • Leonard, N. J., Herbrandson, H. F., & Van Heyningen, E. M. (1946). Synthesis of 4-hydroxyquinolines; synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society, 68(7), 1279–1281.
  • Mollica, A., et al. (2017). The chemical history of quinoline: a review. Molecules, 22(10), 1648.
  • Ukrainets, I. V., et al. (2012). 4-Hydroxy-2-quinolones. 165. Synthesis and biological properties of 3-(R-benzylidene)-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid N-aryl amides. Chemistry of Heterocyclic Compounds, 48(4), 598-608.
  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester. Journal of the American Chemical Society, 68(7), 1204–1208.
  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
  • Zapała, L., et al. (2009). 3-Hydroxy-2-phenyl-4 (1H)-quinolinones as promising biologically active compounds. Mini reviews in medicinal chemistry, 9(6), 696-702.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2020). Molecules, 25(21), 5029.
  • S. F. Dyke, The Chemistry of Quinolines, Part 1, (1973)
  • Gallica. Berichte der Deutschen chemischen Gesellschaft zu Berlin | 1894. Bibliothèque nationale de France.
  • Gallica. Berichte der Deutschen chemischen Gesellschaft zu Berlin - 34 années disponibles. Bibliothèque nationale de France.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Pharmaceuticals, 15(6), 717.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2020). Molecules, 25(21), 5029.

Sources

An In-depth Technical Guide on the Safe Handling of 3-Nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety and handling protocols for 3-Nitroquinolin-4-ol, tailored for researchers, scientists, and professionals in the field of drug development. The information herein is synthesized from authoritative safety data sheets and toxicological resources to ensure the highest standards of laboratory safety.

Compound Profile and Inherent Risks

This compound is a nitro-substituted quinoline derivative with the molecular formula C9H6N2O3.[1][2] While its specific applications are varied, its chemical structure necessitates a thorough understanding of its potential hazards. The primary risks associated with this compound are its acute toxicity if swallowed, and its propensity to cause skin irritation and serious eye damage.[1][3]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Weight190.16 g/mol [1][2]
AppearanceTan Solid[2]
Melting Point>300°C[2]
Boiling Point312.3°C at 760 mmHg[4]
Storage TemperatureRefrigerator (4°C)[2][4]

The high melting point suggests thermal stability under standard laboratory conditions. However, its classification as an irritant and acute toxicant underscores the need for stringent handling protocols.[1][2]

Hazard Identification and GHS Classification

Regulatory bodies have classified this compound with several key hazard statements under the Globally Harmonized System (GHS).[1] Understanding these classifications is fundamental to implementing appropriate safety measures.

Table 2: GHS Hazard Classification for this compound

Hazard ClassGHS CodeDescription
Acute toxicity, oralH301 / H302Toxic or harmful if swallowed
Skin corrosion/irritationH315Causes skin irritation
Serious eye damage/eye irritationH318 / H319Causes serious eye damage or irritation
Specific target organ toxicity, single exposureH335May cause respiratory irritation

The presence of a nitro group in the quinoline structure is a common feature in compounds with mutagenic or carcinogenic properties, as seen in the related compound 4-Nitroquinoline 1-oxide. Although specific carcinogenicity data for this compound is not as readily available, this structural similarity warrants a cautious approach, treating it as a potentially hazardous substance.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with engineering controls and supplemented by robust PPE, is essential for mitigating the risks associated with this compound.

Primary Engineering Controls

All work involving this compound should be conducted in a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[5] The work area should be well-ventilated, and measures should be in place to prevent the buildup of electrostatic charge, especially when handling the powdered form of the compound.[5]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE ensemble is mandatory for all personnel handling this compound.

  • Eye and Face Protection : Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[6] A face shield should be worn in addition to goggles when there is a risk of splashing.[7]

  • Gloves : Double gloving with powder-free nitrile gloves is recommended.[8][9] Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact with the compound.[8]

  • Body Protection : A polyethylene-coated polypropylene gown or other laminate material resistant to chemical permeation is essential.[9] Standard cloth lab coats are not sufficient as they can absorb the chemical.

  • Respiratory Protection : For routine handling within a fume hood, respiratory protection may not be necessary. However, in situations with a potential for aerosol generation or spills outside of a containment device, a fit-tested N95 or N100 respirator should be used.[9]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for preventing accidental exposure and maintaining the integrity of the compound.

Handling
  • Pre-use : Before handling, ensure all safety precautions have been read and understood.

  • During Use : Avoid all personal contact, including inhalation and contact with skin and eyes.[10] Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly after handling.[5]

  • Post-use : Clean all surfaces that may have come into contact with the compound.

Storage
  • Container : Store in the original, tightly sealed container.[10]

  • Location : Keep in a locked, well-ventilated, and dry place.[5][11] The recommended storage condition is refrigeration.[2]

  • Incompatibilities : Avoid storage with strong oxidizing agents and strong bases.[6]

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial for responding effectively to accidental exposures or spills.

First Aid Measures
  • Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3][5]

  • Skin Contact : Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water.[5][12]

  • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[12]

  • Ingestion : Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][12]

Spill Response

In the event of a spill, the following workflow should be initiated immediately.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area Alert Personnel start->evacuate ppe Don Appropriate PPE (Level C Minimum) evacuate->ppe contain Contain the Spill Use Absorbent Material ppe->contain cleanup Clean the Area Use Deactivating Solution contain->cleanup dispose Dispose of Waste Follow Hazardous Waste Protocol cleanup->dispose report Report the Incident dispose->report

Sources

A Researcher's Guide to Sourcing 3-Nitroquinolin-4-ol: From Supplier Selection to In-Lab Validation

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing 3-Nitroquinolin-4-ol (CAS No. 50332-66-6). Beyond a simple list of vendors, this document outlines a robust evaluation process, emphasizing the critical importance of chemical purity and comprehensive documentation for ensuring experimental reproducibility and success. We will delve into the technical specifications, quality control measures, and essential handling protocols necessary for the effective use of this compound in a research setting.

Introduction to this compound: A Profile

This compound, also known as 3-nitro-4-hydroxyquinoline, is a heterocyclic aromatic compound with the molecular formula C₉H₆N₂O₃.[1] Its structure, featuring a quinoline core with a nitro group at the 3-position and a hydroxyl group at the 4-position, makes it a valuable intermediate and research tool.[1]

The compound serves as a precursor in the synthesis of more complex pharmaceutical agents, particularly those targeting microbial infections and cancers.[1] Preliminary studies have indicated its potential as an antimicrobial agent against both Gram-positive and Gram-negative bacteria and as an inhibitor of cancer cell proliferation.[1] Given these applications, the purity and integrity of the starting material are paramount. Impurities can lead to misleading biological data, introduce artifacts in sensitive assays, or cause failure in multi-step synthetic pathways.

Key Chemical Properties:

  • Molecular Formula: C₉H₆N₂O₃[2]

  • Molecular Weight: 190.16 g/mol [2]

  • CAS Number: 50332-66-6[2]

  • Appearance: Typically a tan or yellow solid.[3]

  • Melting Point: >325 °C

The Commercial Supplier Landscape

Sourcing this compound requires careful consideration of several vendors. The table below provides a comparative overview of prominent suppliers catering to the research and pharmaceutical development sectors. Note that availability and specifications can change, and direct inquiry with the supplier for lot-specific information is always recommended.

SupplierStated Purity/GradeAvailable DocumentationKey Offerings & Notes
Sigma-Aldrich (Merck) 98%Certificate of Analysis (CoA), Certificate of Origin (COO), Safety Data Sheet (SDS)Offers the compound under its MilliporeSigma brand. Known for extensive quality control and readily available documentation for researchers.
BLD Pharm Not explicitly stated, requires inquiry.NMR, HPLC, LC-MS, UPLC data available upon request.[4]Positions itself as a supplier for R&D and custom synthesis, suggesting flexibility in scale and specifications. Offers cold-chain transportation.[4]
Smolecule In Stock (Purity to be confirmed)Basic properties listed.Provides the compound for research use, highlighting its potential as a pharmaceutical intermediate and research tool for studying enzyme interactions.[1]
ECHEMI 99.00% (From listed supplier Hangzhou LEAP CHEM)Basic properties listed.Acts as a platform connecting buyers with various chemical manufacturers, primarily based in China.[3]
Parchem Specialty ChemicalInquiry required for specifications.A supplier of specialty chemicals, including derivatives like 8-Chloro-3-nitroquinolin-4-ol, indicating a portfolio in related compounds.[5]

A Workflow for Supplier Qualification and Compound Validation

Selecting a supplier is not merely a procurement task; it is the first step in ensuring the validity of your research. The following workflow provides a systematic approach to qualifying a vendor and validating the supplied material.

G cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: In-House QC cluster_2 Phase 3: Final Decision A Identify Potential Suppliers (e.g., Sigma-Aldrich, BLD Pharm) B Request Lot-Specific CoA & SDS A->B C Review Documentation: - Purity Assay (e.g., HPLC, qNMR) - Impurity Profile - Residual Solvents B->C D Compare Suppliers: - Purity & Consistency - Price & Availability - Technical Support C->D E Procure Small Test Batch D->E Select best candidate F Confirm Identity & Purity: - ¹H NMR / ¹³C NMR - LC-MS E->F G Solubility & Stability Test (in relevant experimental solvents) F->G H Does it meet experimental requirements? G->H I Approve Supplier & Purchase Bulk Quantity H->I Yes J Reject Supplier / Batch Return to Step A H->J No

Caption: Workflow for selecting and validating a commercial supplier.

Trustworthiness Through Self-Validation: The Certificate of Analysis (CoA)

A Certificate of Analysis is the single most important document accompanying a research chemical. It is a formal record from the supplier's quality control department that confirms the material meets its product specifications.

What to Scrutinize on a CoA:

  • Lot-Specific Data: Ensure the CoA corresponds to the specific batch you received. Generic or outdated CoAs are a significant red flag.

  • Purity Determination Method: Look for quantitative methods like High-Performance Liquid Chromatography (HPLC) or Quantitative NMR (qNMR). A simple "Passes Test" is insufficient for rigorous research.

  • Analytical Data: The CoA should list the results of tests performed, such as melting point, appearance, and spectral analysis. For an example of a detailed CoA for a chemical, see Thermo Fisher Scientific's documentation structure.[6]

  • Date of Analysis/Release: This indicates the age of the batch and can be critical for compounds with limited shelf-life.

Essential Protocols for Laboratory Use

Safety and Handling

This compound is classified with several hazards and must be handled with appropriate care. According to the Globally Harmonized System (GHS) classifications, it may be toxic if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation.[2]

  • Personal Protective Equipment (PPE): Always use a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves.

  • Engineering Controls: Handle the solid powder in a chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place. Sigma-Aldrich recommends a storage temperature of 4°C.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many cell-based assays and biochemical experiments.

Materials:

  • This compound (MW: 190.16 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Methodology:

  • Calculation: Determine the mass of this compound required.

    • To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.010 mol/L × 0.001 L × 190.16 g/mol

    • Mass = 0.0019016 g = 1.90 mg

  • Weighing: Carefully weigh approximately 1.90 mg of this compound directly into a pre-labeled microcentrifuge tube or vial. Record the exact mass.

  • Solubilization:

    • Based on the exact mass recorded, calculate the precise volume of DMSO needed to achieve a 10 mM concentration.

    • Volume (µL) = [Mass (mg) / 190.16 ( g/mol )] × 100,000

    • Add the calculated volume of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial securely and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, briefly sonicate the vial in a water bath until the solution is clear.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Ensure the vials are tightly sealed to prevent absorption of atmospheric water by the DMSO.

Conclusion

The integrity of research findings is directly linked to the quality of the reagents used. For a compound like this compound, which holds potential in antimicrobial and anticancer research, sourcing from a reputable supplier is a non-negotiable first step. Researchers must adopt a rigorous validation workflow, beginning with a critical review of supplier documentation and culminating in in-house analytical verification. This due diligence ensures that the material is what it purports to be, at the required purity, providing a solid foundation for reproducible and impactful science.

References

Sources

A Technical Guide to 3-Nitroquinolin-4-ol: Synthesis, Characterization, and Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Promise of 3-Nitro Substitution

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Its derivatives have garnered significant attention for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The introduction of a nitro group at the 3-position of the quinolin-4-ol core, yielding 3-Nitroquinolin-4-ol, presents a compelling strategy for the development of novel therapeutic agents. The strong electron-withdrawing nature of the nitro group can significantly modulate the electronic properties of the quinoline ring, potentially enhancing its interaction with biological targets. This guide provides an in-depth review of the synthesis, characterization, and biological evaluation of this compound and its derivatives, with a particular focus on their emerging potential as anticancer agents targeting the Epidermal Growth Factor Receptor (EGFR).

Chemical Identity

  • IUPAC Name: 3-nitro-1H-quinolin-4-one[4]

  • Synonyms: 3-Nitro-4-hydroxyquinoline, 4-Hydroxy-3-nitroquinoline, this compound[4]

  • Molecular Formula: C₉H₆N₂O₃[4]

  • Molecular Weight: 190.16 g/mol [4]

  • CAS Number: 50332-66-6[4]

Synthesis and Characterization: Building the Core Moiety

The synthesis of this compound and its derivatives typically involves a multi-step process starting from readily available quinolin-4-ol precursors. The key transformation is the regioselective nitration of the quinoline ring.

General Synthetic Pathway

The synthesis of 3-nitroquinoline derivatives often follows a pathway involving nitration, chlorination, and subsequent nucleophilic substitution to introduce various functionalities.

Synthesis_Pathway 6-Bromoquinolin-4-ol 6-Bromoquinolin-4-ol Nitration Nitration 6-Bromoquinolin-4-ol->Nitration HNO₃/H₂SO₄ 6-Bromo-3-nitroquinolin-4-ol 6-Bromo-3-nitroquinolin-4-ol Nitration->6-Bromo-3-nitroquinolin-4-ol Chlorination Chlorination 6-Bromo-3-nitroquinolin-4-ol->Chlorination POCl₃ 6-Bromo-4-chloro-3-nitroquinoline 6-Bromo-4-chloro-3-nitroquinoline Chlorination->6-Bromo-4-chloro-3-nitroquinoline Nucleophilic Substitution Nucleophilic Substitution 6-Bromo-4-chloro-3-nitroquinoline->Nucleophilic Substitution Amine nucleophile Target Compound Target Compound Nucleophilic Substitution->Target Compound

Caption: General synthetic scheme for 3-nitroquinoline derivatives.

Experimental Protocol: Synthesis of a 3-Nitroquinoline Derivative

The following protocol is adapted from the synthesis of a related compound, 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile, and illustrates the key steps in constructing the 3-nitroquinoline core.[5]

Step 1: Nitration of 6-Bromoquinolin-4-ol

  • To a stirred solution of 6-bromoquinolin-4-ol in a suitable solvent, slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature (typically 0 °C).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by pouring the mixture into ice water.

  • Collect the precipitated product by filtration, wash with water until neutral, and dry to yield 6-bromo-3-nitroquinolin-4-ol.

Step 2: Chlorination of 6-Bromo-3-nitroquinolin-4-ol

  • Reflux a mixture of 6-bromo-3-nitroquinolin-4-ol in phosphorus oxychloride (POCl₃).

  • After the reaction is complete (monitored by TLC), carefully remove the excess POCl₃ under reduced pressure.

  • Treat the residue with ice water and neutralize with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain 6-bromo-4-chloro-3-nitroquinoline.

Step 3: Nucleophilic Substitution

  • Dissolve 6-bromo-4-chloro-3-nitroquinoline and the desired amine nucleophile in a suitable solvent (e.g., acetic acid).

  • Heat the reaction mixture at reflux for a specified period, monitoring by TLC.

  • After completion, cool the reaction mixture, and collect the precipitated product by filtration.

  • Wash the product with a suitable solvent and dry to obtain the final target compound.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H and N-H stretching vibrations. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are anticipated around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. The C=O stretching of the quinolinone ring should appear around 1650 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will display signals corresponding to the aromatic protons on the quinoline ring, typically in the range of δ 7.0-9.0 ppm. The chemical shifts and coupling patterns will be indicative of the substitution pattern. A broad singlet corresponding to the N-H proton of the quinolinone tautomer may also be observed.[3][7]

    • ¹³C NMR: The carbon NMR spectrum will show signals for the nine carbon atoms of the quinoline core. The carbonyl carbon (C4) is expected to resonate at a downfield chemical shift (around δ 170-180 ppm). The carbon bearing the nitro group (C3) will also be shifted downfield. The remaining aromatic carbons will appear in the typical aromatic region (δ 110-150 ppm).[3][8]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (190.16 g/mol for the parent compound), confirming its elemental composition. Fragmentation patterns can provide further structural information.

Biological Activity: A Focus on Anticancer Properties

Recent studies have highlighted the potential of 3-nitroquinoline derivatives as a new class of anticancer agents.[9] The introduction of the nitro group at the 3-position of the quinoline core has been shown to be a promising strategy for developing agents with potent antiproliferative activity, particularly against tumor cell lines that overexpress the Epidermal Growth Factor Receptor (EGFR).[9]

Anticancer Activity of 3-Nitroquinoline Derivatives
Compound ClassCell LineIC₅₀ (µM)Reference
3-Nitroquinoline DerivativesA431 (human epidermoid carcinoma)Micromolar to Nanomolar[9]
3-Nitroquinoline DerivativesMDA-MB-468 (human breast cancer)Micromolar to Nanomolar[9]
Quinoline-based dihydrazonesMCF-7 (human breast cancer)7.016 - 7.05[10]
4-Hydroxyquinolone analoguesHCT116 (human colon carcinoma)Promising[2]
Mechanism of Action: Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[11] In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell division.[9] 3-Nitroquinoline derivatives have been designed to inhibit the kinase activity of EGFR, thereby blocking the downstream signaling pathways that promote tumor growth.[9]

EGFR_Pathway cluster_cell Cancer Cell cluster_pathways Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS-RAF-MEK-ERK RAS-RAF-MEK-ERK Pathway EGFR->RAS-RAF-MEK-ERK Activates PI3K-AKT-mTOR PI3K-AKT-mTOR Pathway EGFR->PI3K-AKT-mTOR Activates 3-Nitroquinoline 3-Nitroquinoline Derivative 3-Nitroquinoline->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS-RAF-MEK-ERK->Proliferation PI3K-AKT-mTOR->Proliferation

Caption: Inhibition of the EGFR signaling pathway by 3-nitroquinoline derivatives.

Experimental Protocols for Anticancer Activity Evaluation

1. MTT Cell Viability Assay

This protocol is a standard colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[10]

  • Materials:

    • Cancer cell lines (e.g., A431, MDA-MB-468)

    • Complete cell culture medium

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

    • Solubilization buffer (e.g., DMSO)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cancer cells in 96-well plates at a suitable density and allow them to attach overnight.

    • Prepare serial dilutions of the 3-nitroquinoline test compounds in the cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and positive control (a known anticancer drug) wells.

    • Incubate the plates for 48-72 hours.

    • Add MTT solution to each well and incubate for an additional 2-4 hours to allow for the formation of formazan crystals.

    • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]

2. EGFR Kinase Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the EGFR kinase.[11]

  • Materials:

    • Recombinant EGFR enzyme

    • Kinase assay buffer

    • Substrate (e.g., a synthetic peptide)

    • ATP (adenosine triphosphate)

    • ADP-Glo™ Kinase Assay kit (or similar)

    • 384-well plates

    • Luminometer

  • Procedure:

    • Dilute the EGFR enzyme, substrate, ATP, and test inhibitors in the kinase assay buffer.

    • In a 384-well plate, add the inhibitor solution (or DMSO for control).

    • Add the enzyme solution to each well.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for a further period (e.g., 40 minutes).

    • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes and measure the luminescence using a luminometer.

    • The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. The IC₅₀ value for the inhibitor can be determined by plotting the percentage of inhibition against the inhibitor concentration.[11]

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant potential for the development of novel anticancer therapeutics. The incorporation of a nitro group at the 3-position of the quinoline scaffold appears to be a key structural feature for potent antiproliferative activity, particularly through the inhibition of the EGFR signaling pathway. The synthetic routes are accessible, and the biological evaluation methods are well-established.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the quinoline core and the substituents will be crucial to optimize potency and selectivity.

  • Elucidation of Detailed Mechanisms of Action: While EGFR inhibition is a primary target, further studies are needed to explore other potential molecular targets and downstream effects.

  • In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced to preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

  • Exploration of Other Therapeutic Areas: Given the broad biological activities of quinolines, the antimicrobial and anti-inflammatory potential of 3-nitroquinoline derivatives should also be investigated.

This in-depth technical guide provides a solid foundation for researchers and scientists to embark on or advance their studies of this compound, a molecule with the potential to contribute to the next generation of targeted cancer therapies.

References

  • Discovering novel 3-nitroquinolines as a new class of anticancer agents.
  • Application Notes and Protocols for Quinoline Deriv
  • EGFR Kinase Assay.
  • Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R.
  • EGFR Assays & Drug Discovery Services.
  • Exploration of quinolone and quinoline deriv
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies.
  • Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjug
  • Application Notes and Protocols for Developing Anticancer Agents
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking.
  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
  • 3-Nitro-4-quinolinol | C9H6N2O3 | CID 316988.
  • Synthesis and reaction of 3-fluoro-4-nitroquinoline 1-oxide.
  • NMR Spectroscopy – 1H NMR Chemical Shifts.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Characterization of Bioactivity of Selective Molecules in Fruit Wines by FTIR and NMR Spectroscopies, Fluorescence and Docking Calcul
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights.
  • Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields.
  • Complete assignment of the 1H and 13C NMR spectra of antimicrobial 4-arylamino- 3-nitrocoumarin deriv
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
  • How to Read and Interpret FTIR Spectroscope of Organic M
  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applic

Sources

Methodological & Application

Application Note: Quantitative Analysis of 3-Nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust analytical methodologies for the precise quantification of 3-Nitroquinolin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development.[1] Recognizing the critical need for accuracy and reliability in research and quality control, this document provides field-proven protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The narrative explains the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. Detailed step-by-step workflows, method validation parameters, and data presentation guidelines are provided to support researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Introduction and Core Principles

This compound is a quinoline derivative characterized by a nitro group at the 3-position and a hydroxyl group at the 4-position. Its structure, featuring a chromophoric nitro-aromatic system, makes it an ideal candidate for several analytical techniques. Accurate quantification is paramount for various applications, including monitoring the progress of chemical reactions, determining the purity of synthesized batches, and conducting pharmacokinetic studies.

The choice of an analytical method is dictated by the specific requirements of the analysis, such as required sensitivity, the complexity of the sample matrix, and the available instrumentation.[2]

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse of many analytical laboratories. It is a robust, reliable, and widely accessible technique for quantifying compounds with UV-absorbing chromophores.[1][3] For this compound, the conjugated quinoline ring system and the nitro group provide strong UV absorbance, enabling sensitive detection. Reversed-phase HPLC, which separates compounds based on polarity, is the standard approach.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV.[2][4] It is the method of choice for trace-level detection or for analyzing samples in complex biological or environmental matrices. By coupling the separation power of LC with the mass-resolving capability of a tandem mass spectrometer, LC-MS/MS can selectively monitor a specific precursor-to-product ion transition, virtually eliminating matrix interference.[5]

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is essential for method development.

PropertyValueSource
IUPAC Name 3-nitro-1H-quinolin-4-onePubChem[6]
Molecular Formula C₉H₆N₂O₃PubChem[6]
Molecular Weight 190.16 g/mol PubChem[6]
CAS Number 50332-66-6PubChem[6]
Chemical Structure

Caption: Chemical structure of this compound.

Universal Sample Preparation Workflow

Proper sample preparation is crucial for accurate and reproducible results, ensuring the analyte is fully dissolved and free of interfering particulates.[7][8]

Caption: General workflow for sample preparation.

Protocol for Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound standard or sample powder.

  • Quantitatively transfer the powder to a 10 mL Class A volumetric flask.[8]

  • Add approximately 7 mL of a suitable solvent (e.g., HPLC-grade Methanol or Acetonitrile).

  • Vortex and sonicate the flask for 5-10 minutes to ensure complete dissolution of the material.

  • Allow the solution to return to room temperature.

  • Bring the flask to the 10 mL mark with the same solvent and invert several times to mix thoroughly. This is your 1000 µg/mL stock solution.

Protocol 1: Quantification by HPLC-UV

This method is ideal for routine purity analysis and quantification in simple matrices. The protocol is designed to be robust and transferable between standard HPLC systems.[3]

Principle

The sample is injected into a reversed-phase HPLC system. The nonpolar stationary phase (C18) retains the this compound, separating it from more polar or less polar impurities.[3] The compound is then eluted using a polar mobile phase and detected by a UV detector at a wavelength where it exhibits strong absorbance. Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations.

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile and Water.

  • Formic Acid (or other suitable modifier).

  • 0.22 µm or 0.45 µm syringe filters.

Chromatographic Conditions
ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard for retaining nonpolar to moderately polar compounds like quinolones.[3]
Mobile Phase A 0.1% Formic Acid in WaterAcidification improves peak shape and ensures consistent ionization state.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength.
Gradient Program 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-19 min: 90-10% B19-25 min: 10% BA gradient elution ensures that impurities with different polarities are separated and eluted efficiently.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves reproducibility.
Detection Wavelength 254 nm or λmax254 nm is a common wavelength for aromatic compounds. For higher sensitivity, determine the maximum absorbance (λmax) by scanning a standard solution.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Procedure
  • System Preparation: Set up the HPLC system with the specified conditions. Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.[3]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the 1 mg/mL stock solution.

  • Sample Preparation: Prepare the unknown sample(s) as described in Section 2, aiming for a final concentration within the calibration range.

  • Analysis Sequence:

    • Inject a blank (solvent) to ensure no system contamination.

    • Inject the calibration standards from lowest to highest concentration.

    • Inject the unknown sample(s).

    • Inject a calibration standard periodically to check for system drift.

Data Analysis and Validation
  • Identification: Identify the this compound peak in the chromatograms based on its retention time, which should match that of the standards.

  • Calibration Curve: Plot the peak area of the standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value >0.999 is typically desired.

  • Quantification: Use the regression equation to calculate the concentration of this compound in the unknown samples based on their measured peak areas.

Expected Method Performance

The following are typical validation parameters for a robust HPLC-UV method.[9][10]

Validation ParameterExpected Performance
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) ~0.5 - 1.5 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Protocol 2: LC-MS/MS for High-Sensitivity Quantification

This method is designed for applications requiring ultra-low detection limits, such as bioanalytical studies or trace impurity analysis in complex matrices.

Principle

After chromatographic separation, the analyte enters the mass spectrometer. In the ion source (typically Electrospray Ionization, ESI), it becomes charged (protonated or deprotonated). The first quadrupole (Q1) selects this specific precursor ion. In the collision cell (Q2), the ion is fragmented. The third quadrupole (Q3) then selects a specific, characteristic fragment ion (product ion) to be detected. This highly specific monitoring of a precursor → product transition is called Multiple Reaction Monitoring (MRM) and provides exceptional selectivity and sensitivity.[5][11]

Instrumentation and Materials
  • UPLC or HPLC system.

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an ESI source.

  • UPLC C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • LC-MS grade solvents (Acetonitrile, Water) and modifiers (Formic Acid).

  • Internal Standard (IS), if available (e.g., a deuterated version of the analyte).

LC-MS/MS Conditions

Liquid Chromatography

Parameter Condition
Column UPLC C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min

| Injection Volume | 5 µL |

Tandem Mass Spectrometry

Parameter Condition Rationale
Ionization Mode ESI Positive or Negative Must be determined experimentally by infusing a standard solution. Positive mode [M+H]⁺ or negative mode [M-H]⁻ are common.
MRM Transitions Analyte: To be determinedInternal Standard: To be determined The precursor ion (Q1) will be the molecular weight +1 or -1. The product ion (Q3) is the most stable and intense fragment and must be optimized experimentally.[2]
Ion Source Temp. ~230 °C To be optimized for the specific instrument.
Gas Flow To be optimized To be optimized for the specific instrument.

| Collision Energy | To be optimized | The voltage applied in Q2 to induce fragmentation; optimized for maximum product ion signal. |

Procedure
  • MS Optimization: Infuse a ~1 µg/mL standard solution of this compound directly into the mass spectrometer to determine the optimal ionization mode (positive/negative) and to identify the most intense precursor and product ions for the MRM transition.

  • Standard and Sample Prep: Prepare calibration standards and samples as in the HPLC method, but add a fixed concentration of an internal standard (IS) to all vials. The IS corrects for variability in injection volume, matrix effects, and ionization efficiency.

  • Analysis: Equilibrate the LC-MS/MS system. Inject standards and samples.

  • Data Analysis: Integrate the peak areas for both the analyte and the IS. Calculate the Peak Area Ratio (Analyte Area / IS Area). Plot this ratio against the concentration of the standards to generate the calibration curve. Quantify samples using this curve.

Expected Method Performance
Validation ParameterExpected Performance
Linearity (r²) ≥ 0.995
Range 0.1 - 100 ng/mL
Limit of Detection (LOD) ~0.01 - 0.05 ng/mL
Limit of Quantification (LOQ) ~0.05 - 0.15 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Method Selection and Comparative Summary

Choosing the right method depends on balancing the need for sensitivity with practical considerations like cost and instrument availability.

FeatureHPLC-UVLC-MS/MS
Sensitivity Good (µg/mL level)Excellent (pg/mL to ng/mL level)
Selectivity Moderate; relies on chromatographic separation.Very High; relies on mass-to-charge ratio.
Matrix Effects Low to ModerateCan be significant; often requires an internal standard.
Instrumentation Cost LowerHigher
Operational Complexity SimplerMore complex; requires specialized expertise.
Best For Routine QC, purity checks, high-concentration samples.Bioanalysis, trace impurity detection, complex matrices.

References

  • Benchchem. Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide.
  • RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Available from: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYrC7XQBQlZV6_sZ5dmviIfxx4cGcMpTq1HeQ5P9FfSoNNIYEXrLQX24J53eXZgH71jd-5jM2T8tH928mL6RTnN944mymc2IkpdokzDNPCPpTWgSjNUbEm_T7dqTU4hE66IBKJm7U8CnHacxHmvxY=
  • Organomation. Sample Preparation: A Comprehensive Guide.
  • Analytical method validation: A brief review.
  • Can LC–MS Revolutionize the Quantitation of Drug Product Impurities?. (2014-08-22).
  • Benchchem. Application Note: Analytical Methods for the Detection of 3-Chloro-6-nitroisoquinolin-1-ol.
  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. (2025-05-13).
  • MDPI. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.
  • Agilent Technologies, Inc. Screening, Identification, and Quantitation of 102 Drugs in Human Whole Blood by LC/Q-TOF and LC-QQQ.
  • Agilent. Development and Application of an Exact Mass LC/MS/MS Library for the Accurate Mass Screening and Quantitation of Pesticides in. (2013-04-24).
  • PubChem. 3-Nitro-4-quinolinol.
  • Benchchem. A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.

Sources

Application Notes and Protocols for the Evaluation of 3-Nitroquinolin-4-ol in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology and the Emergence of 3-Nitroquinolin-4-ol

The quinoline heterocycle is a privileged scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities.[1] In the realm of oncology, quinoline derivatives have garnered significant attention for their potential to act as potent anticancer agents through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[2] These compounds can interfere with critical cellular processes that are often dysregulated in cancer.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of a specific quinoline derivative, This compound , in the context of anticancer drug discovery. While the precise molecular mechanisms of this compound are still under active investigation, evidence from structurally related 3-nitroquinoline compounds suggests a potential role as an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[3] Overexpression and mutations of EGFR are common drivers of tumorigenesis in various cancers, making it a key therapeutic target.[4]

These application notes will provide a theoretical framework for the proposed mechanism of action of this compound, detailed protocols for its in vitro evaluation, and guidance on data interpretation.

Proposed Mechanism of Action: Targeting the EGFR Signaling Cascade

Based on studies of similar 3-nitroquinoline derivatives, it is hypothesized that this compound may exert its anticancer effects by inhibiting the tyrosine kinase activity of EGFR.[3] This inhibition would block the downstream signaling pathways that are crucial for cancer cell proliferation and survival, namely the PI3K/Akt and MAPK/ERK pathways.

The EGFR Signaling Network

The Epidermal Growth Factor Receptor is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This activation initiates a cascade of downstream signaling events.

  • The PI3K/Akt Pathway: Activated EGFR recruits and activates Phosphoinositide 3-kinase (PI3K), which in turn activates Akt (also known as Protein Kinase B). Akt is a central node in a pathway that promotes cell survival by inhibiting pro-apoptotic proteins and promoting cell growth and proliferation.

  • The MAPK/ERK Pathway: EGFR activation also triggers the Ras-Raf-MEK-ERK (MAPK) pathway. This cascade is a critical regulator of cell proliferation, differentiation, and survival.

By inhibiting EGFR, this compound is proposed to abrogate these pro-survival and proliferative signals, ultimately leading to cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK/ERK Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization PI3K PI3K EGFR->PI3K Activation Ras Ras EGFR->Ras Activation Akt Akt PI3K->Akt Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Nitroquinolin This compound Nitroquinolin->EGFR Inhibition

Caption: Proposed mechanism of this compound targeting the EGFR signaling pathway.

Experimental Protocols

The following protocols are designed to assess the anticancer potential of this compound in vitro. It is crucial to include appropriate positive and negative controls in all experiments for data validation.

In Vitro Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5]

Materials:

  • Cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, both known to express EGFR)

  • This compound (stock solution in DMSO)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested starting range is 0.1 to 100 µM.

    • Aspirate the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker for 15-20 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log concentration of this compound to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow A 1. Seed Cancer Cells in 96-well plate B 2. Incubate for 24h A->B C 3. Treat with this compound (various concentrations) B->C D 4. Incubate for 48-72h C->D E 5. Add MTT Reagent D->E F 6. Incubate for 3-4h E->F G 7. Solubilize Formazan Crystals F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate IC50 Value H->I

Caption: Workflow for the MTT cell viability assay.

Apoptosis Detection by Annexin V/Propidium Iodide Staining and Flow Cytometry

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells translocate phosphatidylserine (PS) to the outer leaflet of the plasma membrane, which can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[6][7]

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • After 24 hours, treat the cells with this compound at concentrations around the predetermined IC₅₀ value. Include a vehicle control.

    • Incubate for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells on a flow cytometer within one hour of staining.

    • Four populations will be distinguishable:

      • Live cells: Annexin V-negative and PI-negative

      • Early apoptotic cells: Annexin V-positive and PI-negative

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

      • Necrotic cells: Annexin V-negative and PI-positive

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound. A significant increase in the percentage of Annexin V-positive cells (both early and late apoptotic) compared to the vehicle control indicates the induction of apoptosis.

Data Presentation: Example IC₅₀ Values of Quinoline-Based EGFR Inhibitors

The following table presents hypothetical IC₅₀ values for this compound against various cancer cell lines, based on reported data for similar quinoline-based EGFR inhibitors.[2][8][9][10] This serves as an example of how to present quantitative data from cell viability assays.

Cell LineCancer TypeEGFR StatusThis compound IC₅₀ (µM)
A549Non-Small Cell Lung CancerWild-Type1.5 ± 0.2
MCF-7Breast AdenocarcinomaWild-Type2.8 ± 0.4
HCC827Non-Small Cell Lung CancerExon 19 Deletion0.5 ± 0.1
NCI-H1975Non-Small Cell Lung CancerL858R & T790M Mutation8.2 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

Trustworthiness and Self-Validation

To ensure the trustworthiness of the experimental results, the following points should be considered:

  • Positive Controls: For the MTT assay, a known cytotoxic agent (e.g., doxorubicin) should be used as a positive control. For the apoptosis assay, a known apoptosis inducer (e.g., staurosporine) should be included.

  • Reproducibility: All experiments should be performed in triplicate and repeated at least three times to ensure the reproducibility of the results.

  • Microscopic Examination: Visually inspect the cells under a microscope during treatment to observe morphological changes indicative of cytotoxicity or apoptosis (e.g., cell rounding, detachment, membrane blebbing).

  • Western Blot Analysis: To further validate the proposed mechanism of action, Western blot analysis can be performed to assess the phosphorylation status of EGFR and its downstream targets (Akt, ERK). Additionally, the expression of key apoptosis markers like cleaved PARP and cleaved caspases (e.g., caspase-3, -8, -9) can be examined.[11][12][13][14] An increase in the cleaved forms of these proteins would provide strong evidence for the induction of apoptosis.

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel anticancer agents. The protocols outlined in this document provide a robust framework for its initial in vitro characterization. Based on the structure of related compounds, the proposed mechanism of action involves the inhibition of the EGFR signaling pathway, leading to the induction of apoptosis in cancer cells.

Further investigations should focus on elucidating the precise molecular targets of this compound and its effect on a broader panel of cancer cell lines with varying EGFR statuses. In vivo studies in relevant animal models will be a critical next step to evaluate its therapeutic efficacy and safety profile. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of analogs, could also lead to the identification of more potent and selective anticancer compounds.

References

  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (2013). PLoS ONE. [Link]
  • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. (2013).
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor. (2024). RSC Publishing. [Link]
  • Harnessing molecular hybridization approach to discover novel quinoline EGFR-TK inhibitors for cancer treatment. (2023). Future Medicinal Chemistry. [Link]
  • Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2024). RSC Publishing. [Link]
  • Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer. (2022). Cancers. [Link]
  • Response to Epidermal Growth Factor Receptor Inhibitors in Non-Small Cell Lung Cancer Cells. (2003). Clinical Cancer Research. [Link]
  • Antiproliferative IC 50 values of the new compounds on the human cell... (n.d.).
  • Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities. (2019). Archiv der Pharmazie. [Link]
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). RSC Advances. [Link]
  • Marine-derived EGFR inhibitors: novel compounds targeting breast cancer growth and drug resistance. (2024). Frontiers in Marine Science. [Link]
  • Differential induction of apoptosis in HER2 and EGFR addicted cancers following PI3K inhibition. (2012).
  • Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Effects of FASN inhibitors and EGFR TKIs on apoptosis determined by... (n.d.).
  • Synthetic Lethal Interactions between EGFR and PARP Inhibition in Human Triple Negative Breast Cancer Cells. (2012). PLoS ONE. [Link]
  • Acquired Resistance of EGFR-Mutated Lung Cancer to Tyrosine Kinase Inhibitor Treatment Promotes PARP Inhibitor Sensitivity. (2020). Cancer Cell. [Link]
  • UV Induced PARP Cleavage is Reduced by EGFR Transactivation Pathway.... (n.d.).
  • Negative terpinen-4-ol modulate potentially malignant and malignant lingual lesions induced by 4-nitroquinoline-1-oxide in r
  • Discovering novel 3-nitroquinolines as a new class of anticancer agents. (2011). Acta Pharmacologica Sinica. [Link]
  • Negative terpinen-4-ol modulate potentially malignant and malignant lingual lesions induced by 4-nitroquinoline-1-oxide in rat model. (2022).
  • A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. (2010). European Journal of Medicinal Chemistry. [Link]
  • The Cancer Prevention, Anti-Inflammatory and Anti-Oxidation of Bioactive Phytochemicals Targeting the TLR4 Signaling Pathway. (2017). International Journal of Molecular Sciences. [Link]
  • Luteolin exerts an anticancer effect on gastric cancer cells through multiple signaling pathways and regulating miRNAs. (2019). Journal of Cancer. [Link]

Sources

The Strategic Intermediate: 3-Nitroquinolin-4-ol in the Synthesis of Novel Antineoplastic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold in Oncology

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a broad spectrum of biological activities. In the relentless pursuit of more effective and selective cancer therapies, quinoline derivatives have emerged as a particularly fruitful area of research. Their planar structure allows for intercalation with DNA, while various substitutions on the quinoline ring can be tailored to interact with specific enzymatic targets, leading to a diverse range of antineoplastic mechanisms.[1] These mechanisms include the inhibition of topoisomerase, disruption of tubulin polymerization, and, most notably, the modulation of crucial signaling pathways such as those mediated by protein kinases.[2]

Within this promising class of compounds, 3-nitroquinolin-4-ol stands out as a key intermediate, a versatile building block for the synthesis of potent antineoplastic agents. The presence of the nitro group at the 3-position, coupled with the hydroxyl group at the 4-position, provides strategic points for chemical modification, enabling the development of targeted therapies. This guide provides an in-depth exploration of this compound as a pivotal intermediate, detailing its synthesis, its application in the creation of epidermal growth factor receptor (EGFR) inhibitors, and the underlying pharmacological principles.

Application Notes: Targeting Aberrant Signaling in Cancer

A hallmark of many cancers is the dysregulation of cellular signaling pathways that control cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of these processes and is frequently overexpressed or mutated in a variety of solid tumors, including non-small cell lung cancer, and breast, and colon cancers.[3] This makes EGFR an attractive target for therapeutic intervention.

The 4-anilino-3-nitroquinoline scaffold, readily accessible from this compound, has proven to be a highly effective pharmacophore for the development of potent EGFR inhibitors. The rationale behind this molecular design lies in its ability to mimic the binding of ATP to the kinase domain of EGFR, thereby preventing the autophosphorylation and activation of the receptor. This competitive inhibition blocks the downstream signaling cascades that drive tumor progression.

The Role of the 3-Nitro Group

The introduction of a nitro group at the 3-position of the quinoline core is a key structural feature that enhances the antiproliferative activity of these compounds against EGFR-overexpressing tumor cell lines.[3] This electron-withdrawing group can influence the electronic properties of the quinoline ring system, potentially enhancing its binding affinity to the EGFR kinase domain.

From Intermediate to Potent Inhibitor: A Case Study

A prime example of the successful application of this compound is in the synthesis of 4-(substituted-anilino)-3-nitroquinoline derivatives. These compounds have demonstrated significant inhibitory activity against EGFR. For instance, derivatives bearing halogen-substituted anilines have shown potent, low nanomolar IC50 values against various cancer cell lines.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound and its subsequent conversion into a potent 4-anilino-3-nitroquinoline-based antineoplastic agent. These protocols are based on established and reliable synthetic methodologies.[4][5]

Part 1: Synthesis of this compound

This two-step procedure begins with the nitration of 4-hydroxyquinoline.

Step 1: Synthesis of this compound

  • Materials:

    • 4-Hydroxyquinoline

    • Propionic acid

    • Nitric acid (concentrated)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ice

  • Procedure:

    • In a round-bottom flask, dissolve 4-hydroxyquinoline in propionic acid with stirring at room temperature.

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid to propionic acid in a separate flask, ensuring the mixture remains cool.

    • Slowly add the nitrating mixture dropwise to the solution of 4-hydroxyquinoline over a period of 1 hour, maintaining the reaction at room temperature.

    • After the addition is complete, raise the temperature of the reaction mixture to 125°C and maintain for 2 hours.

    • Cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

    • Filter the solid precipitate and wash it with a cold, saturated NaHCO₃ solution until the filtrate is neutral.

    • Wash the solid with cold water and dry under vacuum to obtain this compound as a solid.

Part 2: Synthesis of a 4-Anilino-3-Nitroquinoline EGFR Inhibitor

This part details the conversion of this compound into a representative 4-anilino-3-nitroquinoline derivative.

Step 2: Synthesis of 4-Chloro-3-nitroquinoline

  • Materials:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ice

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, suspend this compound in phosphorus oxychloride.

    • Add a catalytic amount of DMF to the suspension.

    • Heat the mixture to 110°C and reflux for 2 hours.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is approximately 7.

    • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield 4-chloro-3-nitroquinoline.

Step 3: Synthesis of 4-(3-Bromoanilino)-3-nitroquinoline

  • Materials:

    • 4-Chloro-3-nitroquinoline

    • 3-Bromoaniline

    • Isopropanol

  • Procedure:

    • In a round-bottom flask, dissolve 4-chloro-3-nitroquinoline and 3-bromoaniline in isopropanol.

    • Heat the mixture to reflux and maintain for 4 hours.

    • Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold isopropanol, and dry under vacuum to obtain 4-(3-bromoanilino)-3-nitroquinoline.

Data Presentation

The following table summarizes the in vitro antiproliferative activity of representative 4-anilinoquinazoline and 4-anilinoquinoline derivatives against various cancer cell lines, highlighting the potency of these compounds as EGFR inhibitors.

CompoundR1R2A549 IC50 (µM)HT-29 IC50 (µM)MCF-7 IC50 (µM)EGFR IC50 (nM)Reference
Gefitinib --14.758.0615.6825.42[6]
Erlotinib --23.2222.7511.4233.25[6]
Compound 7i 3-Br3-CF3, 4-Cl2.251.722.8117.32[6]
Compound 7j 4-OCH33-CF3, 4-Cl2.553.415.68-[6]
Compound 7k 4-Br3-CF3, 4-Cl2.792.303.54-[6]

Visualizations

Synthetic Pathway of 4-(3-Bromoanilino)-3-nitroquinoline

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 4-Chloro-3-nitroquinoline cluster_2 Synthesis of EGFR Inhibitor 4-Hydroxyquinoline 4-Hydroxyquinoline This compound This compound 4-Hydroxyquinoline->this compound HNO3, Propionic Acid 4-Chloro-3-nitroquinoline 4-Chloro-3-nitroquinoline This compound->4-Chloro-3-nitroquinoline POCl3, DMF 4-(3-Bromoanilino)-3-nitroquinoline 4-(3-Bromoanilino)-3-nitroquinoline 4-Chloro-3-nitroquinoline->4-(3-Bromoanilino)-3-nitroquinoline 3-Bromoaniline, Isopropanol

Caption: Synthetic route to 4-(3-Bromoanilino)-3-nitroquinoline.

EGFR Signaling Pathway and Inhibition

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF EGF EGFR EGFR EGF->EGFR Binding Dimerization Dimerization & Autophosphorylation RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor 4-Anilino-3-nitroquinoline Inhibitor Inhibitor->Dimerization Inhibition

Caption: Inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This compound is a strategically important intermediate that provides a versatile platform for the synthesis of novel antineoplastic agents. The straightforward methodologies for its synthesis and subsequent functionalization, particularly into 4-anilino-3-nitroquinoline derivatives, have paved the way for the development of potent EGFR inhibitors. The structure-activity relationship studies of these compounds continue to provide valuable insights for the design of next-generation anticancer drugs with improved efficacy and selectivity. Future research in this area will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these quinoline-based inhibitors, exploring novel substitutions to overcome drug resistance, and investigating their potential in combination therapies to achieve synergistic antitumor effects.

References

  • Discovering novel 3-nitroquinolines as a new class of anticancer agents. PubMed. [Link]
  • Synthesis of nitroaromatic compounds as potential anticancer agents. PubMed. [Link]
  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
  • (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
  • The Chemical Journey of 4-Chloro-3-nitroquinoline: From Synthesis to Application. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv
  • Review on recent development of quinoline for anticancer activities. SpringerLink. [Link]
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. ScienceDirect. [Link]
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library. [Link]
  • 3-Nitro-4-quinolinol | C9H6N2O3. PubChem. [Link]
  • 4-Chloro-3-nitroquinoline | C9H5ClN2O2. PubChem. [Link]
  • EGF/EGFR Signaling Pathway.
  • Simplified schematic diagram of the EGFR signaling pathway depicting...
  • A comprehensive pathway map of epidermal growth factor receptor signaling.
  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. PubMed. [Link]

Sources

Application Notes and Protocols for Determining the Cytotoxicity of 3-Nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of Quinoline Derivatives

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including notable anticancer properties.[1][2] These compounds can elicit cytotoxic effects in cancer cells through diverse mechanisms, frequently culminating in programmed cell death, or apoptosis.[3] The induction of apoptosis by quinoline derivatives has been linked to the activation of caspase signaling cascades, positioning these molecules as promising candidates for novel cancer therapeutics.[4] 3-Nitroquinolin-4-ol, a member of this versatile class of heterocyclic aromatic compounds, presents an intriguing subject for cytotoxic evaluation. This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to meticulously characterize the cytotoxic profile of this compound.

This document is structured to provide not just a sequence of steps, but a logical and scientifically robust workflow. We will begin with foundational assays to quantify cell viability and membrane integrity, proceed to more nuanced investigations of apoptotic mechanisms and cell cycle perturbations, and culminate in the targeted examination of key protein markers. Each protocol is designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility.

Physicochemical Properties and Preparation of this compound

A thorough understanding of the test compound's properties is fundamental to reliable experimental outcomes.

PropertyValueSource
Molecular Formula C₉H₆N₂O₃[5]
Molecular Weight 190.16 g/mol [5]
Appearance Solid[4]
Melting Point >325 °C[4]
Solubility Soluble in DMSO[6][7]

Protocol 1: Preparation of this compound Stock Solution

The limited aqueous solubility of many organic compounds necessitates the use of a solvent like dimethyl sulfoxide (DMSO) for the preparation of stock solutions for cell-based assays.[8]

Materials:

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade[9]

  • Sterile microcentrifuge tubes

Procedure:

  • Molar Mass Calculation: Based on a molecular weight of 190.16 g/mol , a 10 mM stock solution is prepared by dissolving 1.9016 mg of this compound in 1 mL of DMSO.

  • Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of DMSO to the pre-weighed this compound.

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization: While not always necessary for DMSO stocks, if required, the solution can be sterilized by passing it through a 0.22 µm syringe filter.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Causality Behind Experimental Choices:

  • DMSO as a Solvent: DMSO is a widely used solvent for in vitro studies due to its ability to dissolve a broad range of compounds and its miscibility with aqueous cell culture media.[8]

  • Stock Concentration: A high-concentration stock solution (e.g., 10 mM) allows for the addition of small volumes to the cell culture, minimizing the final DMSO concentration.

  • Solvent Control: It is imperative to include a vehicle control (cells treated with the same final concentration of DMSO as the highest concentration of the test compound) in all experiments to account for any solvent-induced effects on cell viability. The final DMSO concentration in the culture medium should ideally be kept below 0.5% to avoid cytotoxicity from the solvent itself.[7]

Phase 1: Primary Cytotoxicity Assessment

The initial phase of cytotoxicity testing aims to determine the concentration-dependent effect of this compound on cell viability and membrane integrity.

Experimental Workflow: Primary Cytotoxicity Screening

cluster_prep Preparation cluster_treat Treatment cluster_assay Assays cluster_analysis Data Analysis start Select Cancer and Normal Cell Lines seed Seed Cells in 96-well Plates start->seed treat Treat with Serial Dilutions of this compound seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh viability Calculate % Cell Viability mtt->viability cytotoxicity Calculate % Cytotoxicity ldh->cytotoxicity ic50 Determine IC50 Value viability->ic50 cytotoxicity->ic50

Caption: Workflow for primary cytotoxicity assessment.

Cell Line Selection: A critical aspect of cytotoxicity testing is the use of appropriate cell lines. It is recommended to use a panel of cancer cell lines representing different tumor types to assess the breadth of activity.[10] Furthermore, including a non-cancerous cell line is crucial for evaluating the selectivity of the compound.[11]

Recommended Cell Lines:

  • Cancer Cell Lines:

    • MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

    • MDA-MB-231: Human breast adenocarcinoma (triple-negative).

    • A549: Human lung carcinoma.

    • HCT116: Human colon carcinoma.

    • HepG2: Human hepatocellular carcinoma.

  • Non-Cancerous Control Cell Line:

    • MRC-5: Human fetal lung fibroblast.

    • Vero: Kidney epithelial cells from an African green monkey.[12]

Protocol 2: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Materials:

  • Selected cell lines

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1, 1, 10, 50, 100, and 200 µM. Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO at the highest final concentration) and a no-treatment control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Protocol 3: LDH Cytotoxicity Assay

The lactate dehydrogenase (LDH) assay measures the release of LDH from cells with damaged plasma membranes, providing a quantitative measure of cytotoxicity.

Materials:

  • LDH cytotoxicity assay kit

  • Cells seeded and treated as in the MTT assay protocol.

Procedure:

  • Prepare Controls: Include a spontaneous LDH release control (untreated cells), a maximum LDH release control (cells treated with a lysis buffer provided in the kit), and a background control (medium only).

  • Sample Collection: After the desired incubation time (24, 48, 72 hours), centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions).

  • Absorbance Measurement: Measure the absorbance at 490 nm.

Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the assay kit, which typically involves subtracting background and spontaneous release from the experimental values and normalizing to the maximum release.

Phase 2: Mechanistic Investigation of Cell Death

Once the cytotoxic effect of this compound is established, the next phase focuses on elucidating the underlying mechanism of cell death.

Hypothesized Signaling Pathway of Apoptosis Induction

cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound stress Cellular Stress (e.g., DNA Damage) compound->stress bax Bax Activation stress->bax receptor Death Receptor Interaction stress->receptor cyto_c Cytochrome c Release bax->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 casp8 Caspase-8 Activation receptor->casp8 casp8->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis casp3->apoptosis

Caption: Hypothesized apoptosis induction pathway.

Protocol 4: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 and 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Viable cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Propidium iodide (PI)

  • RNase A

  • 70% cold ethanol

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Treat cells in 6-well plates with the IC50 concentration of this compound for 24 and 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry.

Data Interpretation: The DNA content histograms will show peaks corresponding to the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests a cell cycle arrest. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.

Protocol 6: Western Blotting for Apoptosis Markers

Western blotting is used to detect the expression levels of key proteins involved in the apoptotic pathway, such as caspases and their substrates.

Materials:

  • SDS-PAGE gels and blotting apparatus

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, anti-caspase-8, anti-caspase-9, anti-Bax, anti-Bcl-2, and anti-β-actin as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Treat cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane and incubate with the primary antibodies overnight at 4°C. Follow this with incubation with the appropriate HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Data Interpretation: An increase in the levels of cleaved caspase-3, cleaved PARP, and other activated caspases, along with changes in the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins, will provide evidence for the involvement of specific apoptotic pathways.[6]

Trustworthiness and Self-Validation

The reliability of these protocols is ensured by the consistent inclusion of appropriate controls:

  • Untreated Control: Establishes the baseline for cell viability and proliferation.

  • Vehicle Control: Accounts for any effects of the solvent (DMSO).

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin, staurosporine) should be used to validate the assay's performance.

  • Loading Control (Western Blot): Ensures equal protein loading across all lanes.

By adhering to these protocols and incorporating the recommended controls, researchers can generate high-quality, reproducible data to confidently assess the cytotoxic properties of this compound.

References

  • Chen, Y. F., et al. (2013). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PLoS ONE, 8(5), e63203. [Link]
  • Al-Suwaidan, I. A., et al. (2018). Novel quinoline derivatives carrying nitrones/oximes nitric oxide donors: Design, synthesis, antiproliferative and caspase-3 activation activities. Archiv der Pharmazie, 351(12), e1800270. [Link]
  • PubChem. (n.d.). 3-Nitro-4-quinolinol.
  • Tiwari, A., et al. (2018). lH-Pyrazolo[3,4-b]quinolin-3-amine derivatives inhibit growth of colon cancer cells via apoptosis and sub G1 cell cycle arrest. Bioorganic & Medicinal Chemistry Letters, 28(13), 2244-2249. [Link]
  • Solomon, V. R., & Lee, H. (2011). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Medicinal Chemistry, 54(22), 7763-7793. [Link]
  • Jantova, S., et al. (2005). The Effect of 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[4]triazolo[4,3-c]quinazoline on Cell Growth, Cell Cycle, Induction of DNA Fragmentation, and Activity of Caspase 3 in Murine Leukemia L1210 Cells and Fibroblast NIH-3T3 Cells. Cell Biology and Toxicology, 21(5-6), 281-293. [Link]
  • Hu, C., et al. (2011). A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells. European Journal of Medicinal Chemistry, 46(9), 4158-4165. [Link]
  • Jantova, S., et al. (2004). Cytotoxicity and detection of damage to DNA by 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[4]triazolo[4,3-c] quinazoline on human cancer cell line HeLa. Neoplasma, 51(6), 468-474. [Link]
  • Costa, E., et al. (2022). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Journal of Basic and Applied Pharmaceutical Sciences, 43(1). [Link]
  • ResearchGate. (2018). What is the suitable solvent for synthetic organic compound to be checked for biological activity? [Link]
  • Al-Ostath, A., et al. (2023). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 28(13), 5131. [Link]
  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays? [Link]
  • ResearchGate. (2015). Which normal cell line should be used to provide cytotoxicity data to support that AgNPs/AuNPs have selective toxicity towards cancer cell lines? [Link]
  • Indian Journal of Pharmaceutical Sciences. (2010).
  • ResearchGate. (2015). How can I calculate IC50 for a cytotoxic substance? [Link]
  • Sriram, V., & Yuan, J. (2012). Caspase Protocols in Mice. In Methods in molecular biology (Clifton, N.J.) (Vol. 844, pp. 25–39). [Link]
  • ResearchGate. (2021). Could anybody recommend the normal cells or cell lines for cytotoxicity test? [Link]
  • Wodnicka, M., et al. (2022).
  • Tsuchiya, H., et al. (2014). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Experimental and Therapeutic Medicine, 8(4), 1161-1166. [Link]
  • YouTube. (2025). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. [Link]
  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. [Link]
  • MDPI. (2023). Essential Oil Nanoemulsions: A Novel Strategy Against Extensively Drug-Resistant Bacteria and Human Cancer Cells. [Link]
  • Brown, A. L., & Zastre, J. A. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 327. [Link]
  • Gillet, J. P., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. Cancer Research, 74(9), 2377-2384. [Link]
  • PubChem. (n.d.). 3-Nitroquinoline.
  • Frontiers. (2024).

Sources

Application Notes: A Strategic Workflow for Characterizing 3-Nitroquinolin-4-ol in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many approved kinase inhibitors.[2][3] This document introduces 3-Nitroquinolin-4-ol, a quinoline derivative, and provides a comprehensive, multi-phase strategic workflow for its evaluation as a potential kinase inhibitor. While specific kinase targets for this compound are not yet publicly established, this guide presents a systematic approach—from initial target discovery to cellular validation—that researchers can apply to characterize this compound or other novel small molecules. We provide detailed, field-proven protocols for luminescence-based biochemical assays and cell-based phosphorylation analyses, empowering researchers to determine inhibitory potency (IC50), elucidate the mechanism of action, and validate activity in a cellular context.

Introduction: The Quinoline Scaffold and the Potential of this compound

The quinoline ring system is a cornerstone in the development of targeted therapies, with numerous derivatives demonstrating potent inhibitory activity across a wide spectrum of kinases.[2] This structural motif is present in several FDA-approved kinase inhibitors, highlighting its importance in clinical oncology.[3] The compound this compound belongs to this promising class of molecules. While some 3-nitroquinoline derivatives have been investigated for their antiproliferative effects against cancer cell lines overexpressing kinases like EGFR, the specific biological activity of this compound remains largely uncharacterized in the public domain.[4]

This application note serves as a practical guide for a researcher embarking on the characterization of a novel compound like this compound. It outlines a logical, multi-phase workflow designed to systematically uncover its potential as a kinase inhibitor.

Foundational Concepts in Kinase Inhibition

Protein kinases catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental process in cellular signaling. Most small molecule inhibitors target the highly conserved ATP-binding pocket. Understanding the mode of inhibition is crucial:

  • ATP-Competitive (Type I): Inhibitors that directly compete with ATP for binding to the active conformation of the kinase.

  • Non-ATP Competitive (Type II & Allosteric): Inhibitors that bind to the kinase in an inactive conformation or at a site distinct from the ATP pocket (allosteric).[5]

This guide will focus on protocols to determine both the potency and the ATP-competitive nature of this compound.

A Multi-Phase Workflow for Inhibitor Characterization

A rigorous evaluation of a potential kinase inhibitor requires a tiered approach, moving from broad screening to specific, mechanistic, and physiologically relevant assays.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Biochemical Validation cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Cellular Validation p1 Broad Kinome Screen (e.g., Commercial Service) p2 IC50 Determination (e.g., ADP-Glo™ Assay) p1->p2 Identified Hits p3 ATP Competition Assay p2->p3 Confirmed Potency p4 Phospho-Substrate Analysis (e.g., Western Blot) p3->p4 Determined MoA G a IC50 increases with [ATP] b IC50 is constant with [ATP] G PDGFR Growth Factor Receptor (e.g., PDGFR) Src Src Kinase PDGFR->Src Activates STAT3 STAT3 Src->STAT3 Phosphorylates pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 Gene Gene Transcription (Proliferation, Survival) pSTAT3->Gene Inhibitor This compound Inhibitor->Src Inhibits

Sources

Anwendungs- und Protokollleitfaden: Derivatisierung von 3-Nitrochinolin-4-ol für Struktur-Aktivitäts-Beziehungsstudien

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieser Leitfaden bietet einen detaillierten technischen Überblick und experimentelle Protokolle für die chemische Derivatisierung von 3-Nitrochinolin-4-ol. Das Ziel ist die systematische Erforschung von Struktur-Aktivitäts-Beziehungen (SAR), um neue Leitstrukturen in der Wirkstoffforschung zu identifizieren.

Einleitung: Die Bedeutung von 3-Nitrochinolin-4-ol in der medizinischen Chemie

Das Chinolin-Grundgerüst ist ein prominentes Heterozyklus in der medizinischen Chemie und bildet die strukturelle Basis für eine Vielzahl von Therapeutika.[1][2] 3-Nitrochinolin-4-ol, auch als 3-Nitro-1H-chinolin-4-on bekannt, stellt aufgrund seiner tautomeren Natur und der reaktiven Substituenten einen besonders interessanten Ausgangspunkt für die Synthese von Wirkstoffbibliotheken dar.[3] Die Nitrogruppe in Position 3 und die Hydroxylgruppe in Position 4 sind nicht nur für die inhärente biologische Aktivität von Bedeutung, sondern dienen auch als chemische "Griffe" für gezielte Modifikationen.

Die systematische Derivatisierung dieses Moleküls ermöglicht es Forschern, den Einfluss verschiedener funktioneller Gruppen an spezifischen Positionen auf die biologische Aktivität zu untersuchen. Solche SAR-Studien sind entscheidend, um die pharmakophoren Merkmale zu identifizieren, die für die molekulare Erkennung und die Interaktion mit biologischen Zielstrukturen, wie beispielsweise NMDA-Rezeptoren, verantwortlich sind. Studien an analogen Gerüsten haben gezeigt, dass Substitutionen am Benzolring die Wirksamkeit und Selektivität erheblich beeinflussen können.

Dieser Leitfaden beschreibt zwei primäre strategische Ansätze zur Derivatisierung von 3-Nitrochinolin-4-ol:

  • Modifikation der 4-Hydroxylgruppe: Umwandlung in Ether oder Ester zur Untersuchung der Rolle des Wasserstoffbrückendonors.

  • Funktionalisierung des Benzolrings: Einführung von Diversität an den Positionen 5, 6, 7 und 8 zur Untersuchung sterischer und elektronischer Effekte.

Die folgenden Protokolle sind als validierte Ausgangspunkte konzipiert, die je nach Zielsetzung und verfügbaren Reagenzien angepasst werden können.

Strategischer Ansatz zur Derivatisierung

Die Generierung einer Bibliothek von Derivaten erfordert eine logische und schrittweise Vorgehensweise. Der folgende Workflow skizziert die empfohlene Strategie zur systematischen Untersuchung der SAR von 3-Nitrochinolin-4-ol.

SAR_Workflow cluster_0 Phase 1: Kernsynthese cluster_1 Phase 2: Diversifizierung cluster_2 Phase 3: Analyse & Testung start Ausgangsmaterialien (z.B. substituierte Aniline) core_synthesis Synthese des 3-Nitrochinolin-4-ol-Kerns (ggf. halogeniert) start->core_synthesis derivatization_C4 Derivatisierung an C4-OH (O-Alkylierung) core_synthesis->derivatization_C4 derivatization_ring Derivatisierung am Benzolring (Suzuki, SNAr) core_synthesis->derivatization_ring purification Aufreinigung & Charakterisierung (HPLC, NMR, MS) derivatization_C4->purification derivatization_ring->purification sar_table Erstellung der Derivate-Bibliothek purification->sar_table biological_assay Biologische Testung sar_table->biological_assay sar_analysis SAR-Analyse biological_assay->sar_analysis sar_analysis->core_synthesis Optimierungs- schleife

Abbildung 1: Allgemeiner Workflow für die SAR-Studie.

Protokolle zur Derivatisierung

Modifikation der 4-Hydroxylgruppe: O-Alkylierung

Die Umwandlung der phenolischen Hydroxylgruppe in eine Ether-Funktionalität ist ein entscheidender Schritt, um die Bedeutung der Wasserstoffbrückendonor-Fähigkeit für die biologische Aktivität zu untersuchen. Die hier beschriebene Methode nutzt eine Williamson-Ethersynthese unter basischen Bedingungen.

Protokoll 1: Synthese von 4-Alkoxy-3-nitrochinolinen

  • Rationale: Die Reaktion des deprotonierten 4-Hydroxylats mit einem Alkylhalogenid führt zur Bildung eines Ethers. Die Wahl der Base (z. B. K₂CO₃ oder Ag₂CO₃) und des Lösungsmittels (z. B. DMF oder Acetonitril) ist entscheidend für einen guten Umsatz, ohne dass es zu Nebenreaktionen am empfindlichen Nitrochinolin-Kern kommt. Silbercarbonat kann in manchen Fällen vorteilhaft sein, um N-Alkylierung zu minimieren.

  • Materialien:

    • 3-Nitrochinolin-4-ol

    • Kaliumcarbonat (K₂CO₃), wasserfrei, gepulvert

    • Alkylhalogenid (z. B. Iodmethan, Benzylbromid)

    • N,N-Dimethylformamid (DMF), wasserfrei

    • Ethylacetat, Hexan

    • Gesättigte wässrige NaCl-Lösung

    • Wasserfreies Magnesiumsulfat (MgSO₄)

    • Rundkolben, Magnetrührer, Rückflusskühler, Dünnschichtchromatographie (DC)-Platten

  • Schritt-für-Schritt-Anleitung:

    • In einem trockenen Rundkolben werden 3-Nitrochinolin-4-ol (1,0 Äq.) und Kaliumcarbonat (2,0 Äq.) in wasserfreiem DMF suspendiert.

    • Die Mischung wird bei Raumtemperatur 15 Minuten lang gerührt, um die Deprotonierung zu initiieren.

    • Das Alkylhalogenid (1,2 Äq.) wird langsam zugegeben.

    • Die Reaktionsmischung wird auf 60 °C erhitzt und für 4-12 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC (z. B. Ethylacetat/Hexan 1:1) überwacht.

    • Nach vollständigem Umsatz wird die Mischung auf Raumtemperatur abgekühlt und in Eiswasser gegossen.

    • Das wässrige Gemisch wird dreimal mit Ethylacetat extrahiert.

    • Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über MgSO₄ getrocknet und im Vakuum eingeengt.

    • Der Rohprodukt wird mittels Säulenchromatographie an Kieselgel aufgereinigt, um das reine 4-Alkoxy-3-nitrochinolin zu erhalten.

  • Validierung: Die erfolgreiche O-Alkylierung kann mittels ¹H-NMR durch das Verschwinden des phenolischen Protons und das Erscheinen der Signale der neuen Alkoxy-Gruppe bestätigt werden. Das Massenspektrum sollte die erwartete Molekülmasse des Produkts zeigen.

Funktionalisierung des Benzolrings

Die Einführung verschiedener Substituenten am Benzolring (Positionen 5, 6, 7, 8) ist für eine umfassende SAR-Studie unerlässlich. Dies wird typischerweise durch eine zweistufige Sequenz erreicht: Zuerst wird ein Halogenatom an der gewünschten Position eingeführt, das dann als Ankerpunkt für Kreuzkupplungsreaktionen oder nukleophile aromatische Substitutionen dient.

Synthese von halogenierten Vorläufern: Die Synthese von beispielsweise 6-Brom-3-nitrochinolin-4-ol kann durch die Wahl eines entsprechend substituierten Anilins (z. B. 4-Bromanilin) in einer modifizierten Chinolin-Synthese, wie der Gould-Jacobs-Reaktion, erreicht werden.

Benzene_Ring_Derivatization cluster_suzuki Suzuki-Miyaura-Kupplung cluster_snar Nukleophile Aromatische Substitution (SNAr) start Halogeniertes 3-Nitrochinolin-4-ol (z.B. 6-Brom-Derivat) suzuki_reagents Arylboronsäure Pd-Katalysator (z.B. Pd(PPh₃)₄) Base (z.B. Na₂CO₃) start->suzuki_reagents C-C-Bindungs- knüpfung snar_reagents Nukleophil (z.B. R-OH, R-NH₂) Base (z.B. K₂CO₃) start->snar_reagents C-O / C-N-Bindungs- knüpfung suzuki_product Aryl-substituiertes Derivat suzuki_reagents->suzuki_product snar_product Heteroatom- substituiertes Derivat snar_reagents->snar_product

Abbildung 2: Strategien zur Derivatisierung am Benzolring.

Protokoll 2: Suzuki-Miyaura-Kreuzkupplung an halogenierten 3-Nitrochinolin-4-olen

  • Rationale: Die Suzuki-Kupplung ist eine leistungsstarke Methode zur Bildung von C-C-Bindungen.[4][5] Sie ermöglicht die Einführung einer breiten Palette von Aryl- und Hetaryl-Gruppen. Die Wahl des Palladium-Katalysators und der Liganden ist entscheidend für die Effizienz der Reaktion, insbesondere bei heterozyklischen Substraten.[6][7]

  • Materialien:

    • Halogeniertes 3-Nitrochinolin-4-ol (z. B. 6-Brom-3-nitrochinolin-4-ol) (1,0 Äq.)

    • Aryl- oder Hetarylboronsäure (1,5 Äq.)

    • Tetrakis(triphenylphosphin)palladium(0) [Pd(PPh₃)₄] (0,05 Äq.)

    • Wässrige 2 M Natriumcarbonat (Na₂CO₃)-Lösung

    • 1,4-Dioxan oder Toluol/Ethanol-Gemisch

    • Argon-Atmosphäre

  • Schritt-für-Schritt-Anleitung:

    • Ein Schlenkrohr wird mit dem halogenierten 3-Nitrochinolin-4-ol, der Boronsäure und Pd(PPh₃)₄ befüllt.

    • Das Gefäß wird evakuiert und mit Argon gefüllt (diesen Vorgang dreimal wiederholen).

    • Das entgaste Lösungsmittel (z. B. Dioxan) und die entgaste Na₂CO₃-Lösung werden zugegeben.

    • Die Reaktionsmischung wird unter Argonatmosphäre auf 90-100 °C erhitzt und für 6-24 Stunden gerührt, bis die DC-Analyse den vollständigen Verbrauch des Ausgangsmaterials anzeigt.

    • Nach dem Abkühlen wird die Mischung mit Wasser verdünnt und mehrmals mit Ethylacetat extrahiert.

    • Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über MgSO₄ getrocknet und im Vakuum eingeengt.

    • Die Reinigung erfolgt mittels Säulenchromatographie, um das gewünschte aryl-substituierte Produkt zu isolieren.

  • Validierung: Die erfolgreiche Kupplung wird durch ¹H-NMR (neue aromatische Signale) und Massenspektrometrie (erwartete Masse des Produkts) bestätigt. Das Verschwinden des Halogen-Isotopenmusters im Massenspektrum (bei Brom- oder Chlorsubstraten) ist ebenfalls ein starker Indikator.

Protokoll 3: Nukleophile Aromatische Substitution (SNAr)

  • Rationale: Der 3-Nitrochinolin-Kern ist durch die stark elektronenziehende Nitrogruppe für eine nukleophile aromatische Substitution aktiviert.[8][9][10] Dies ermöglicht den Austausch eines Halogenid-Leaving-Groups (insbesondere an Positionen, die eine Resonanzstabilisierung des Meisenheimer-Komplexes erlauben) durch verschiedene Nukleophile wie Alkohole, Phenole oder Amine.[11][12]

  • Materialien:

    • Halogeniertes 3-Nitrochinolin-4-ol (z. B. 6-Fluor- oder 6-Chlor-Derivat) (1,0 Äq.)

    • Nukleophil (z. B. Phenol, Anilin, Morpholin) (2,0-3,0 Äq.)

    • Kaliumcarbonat (K₂CO₃) oder Cäsiumcarbonat (Cs₂CO₃) (3,0 Äq.)

    • Polares aprotisches Lösungsmittel (z. B. DMF, DMSO)

    • Argon-Atmosphäre

  • Schritt-für-Schritt-Anleitung:

    • In einem trockenen Rundkolben werden das halogenierte 3-Nitrochinolin-4-ol, das Nukleophil und die Base in dem Lösungsmittel suspendiert.

    • Die Mischung wird unter Argonatmosphäre auf 100-140 °C erhitzt. Die Reaktion wird mittels DC oder LC-MS verfolgt.

    • Nach vollständigem Umsatz wird die Reaktionsmischung auf Raumtemperatur abgekühlt.

    • Die Mischung wird vorsichtig in Wasser oder eine verdünnte Säurelösung (zur Neutralisation der Base) gegossen, was oft zur Ausfällung des Produkts führt.

    • Der Feststoff wird abfiltriert, mit Wasser gewaschen und getrocknet. Alternativ kann eine Extraktion mit einem geeigneten organischen Lösungsmittel durchgeführt werden.

    • Eine weitere Reinigung kann durch Umkristallisation oder Säulenchromatographie erfolgen.

  • Validierung: Die Charakterisierung erfolgt durch NMR-Spektroskopie, die die Signale des eingeführten Nukleophils zeigen sollte, und durch Massenspektrometrie zur Bestätigung der korrekten Masse.

Datenpräsentation und SAR-Analyse

Um die Struktur-Aktivitäts-Beziehungen effektiv zu analysieren, sollten die synthetisierten Verbindungen und ihre biologischen Daten in einer übersichtlichen Tabelle zusammengefasst werden.

Tabelle 1: Vorlage für die Zusammenfassung der SAR-Daten

VerbindungR¹ (an C4)R² (am Benzolring)IC₅₀ / EC₅₀ (µM)Anmerkungen zur Selektivität
1 -OH-H (Ausgangsverbindung)[Wert][Daten]
2a -OCH₃-H[Wert][Daten]
2b -OCH₂Ph-H[Wert][Daten]
3a -OH6-Phenyl[Wert][Daten]
3b -OH6-Morpholinyl[Wert][Daten]
... ............

Diese tabellarische Darstellung ermöglicht einen direkten Vergleich der Auswirkungen der verschiedenen Substituenten auf die biologische Aktivität und hilft bei der Identifizierung von Trends, die für die nächste Runde der Wirkstoffoptimierung entscheidend sind.

Referenzen

  • Skraup-Chinolinsynthese: Ablauf & Reagenzien | StudySmarter. (2024). Verfügbar unter: [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. (2023). Verfügbar unter: [Link]

  • Nucleophilic aromatic substitution - BYJU'S. Verfügbar unter: [Link]

  • Alkylation of 4-hydroxyquinolin-2(1H)-ones. (A) Tautomerism of... - ResearchGate. Verfügbar unter: [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Verfügbar unter: [Link]

  • Facile synthesis of 5, 6, 7, 8-tetrahydropyrimido [4, 5-b]-quinoline derivatives - PubMed. (2006). Verfügbar unter: [Link]

  • Chinolin-Derivate und verwandte Substanzen - pharmaphant. Verfügbar unter: [Link]

  • Synthesis of 4-alkoxy-8-hydroxyquinolines - PubMed. (2007). Verfügbar unter: [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. Verfügbar unter: [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. (2020). Verfügbar unter: [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products - Chemistry LibreTexts. (2021). Verfügbar unter: [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Verfügbar unter: [Link]

  • (PDF) 4-Hydroxy-2(1H)-quinolone. Part 1: Synthesis and Reactions - ResearchGate. (2015). Verfügbar unter: [Link]

  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential - ChemRxiv. Verfügbar unter: [Link]

  • Synthesis of 4-quinolones - Organic Chemistry Portal. Verfügbar unter: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (2016). Verfügbar unter: [Link]

  • Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones - Organic & Biomolecular Chemistry (RSC Publishing). Verfügbar unter: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Verfügbar unter: [Link]

  • (PDF) New Quinoline Derivatives via Suzuki Coupling Reactions - ResearchGate. (2019). Verfügbar unter: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing). (2016). Verfügbar unter: [Link]

  • 3-Nitro-4-quinolinol | C9H6N2O3 | CID 316988 - PubChem. Verfügbar unter: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening Assays Involving 3-Nitroquinolin-4-ol and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) assays involving 3-Nitroquinolin-4-ol and its derivatives. This class of compounds has shown promise as anticancer agents, particularly through the inhibition of Epidermal Growth Factor Receptor (EGFR) signaling pathways. This guide emphasizes the scientific rationale behind experimental choices, provides detailed, field-proven protocols, and outlines a strategic screening cascade to identify and characterize novel drug candidates.

Introduction: The Therapeutic Potential of this compound

This compound and its analogs represent a class of small molecules with demonstrated antiproliferative activity against cancer cell lines, especially those that overexpress EGFR.[1] EGFR is a transmembrane tyrosine kinase receptor that, upon activation by ligands such as epidermal growth factor (EGF), triggers a cascade of downstream signaling pathways crucial for cell growth, proliferation, and survival.[2][3] Dysregulation of the EGFR signaling network, often through receptor overexpression or mutation, is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5]

The primary mechanism of action for many quinoline-based inhibitors is the competitive binding to the ATP-binding site within the EGFR kinase domain, thereby blocking its autophosphorylation and subsequent activation of downstream signaling.[2] This guide will detail a multi-tiered screening approach to identify potent and selective inhibitors of this pathway, starting with a broad primary screen and progressing to more specific secondary and mechanistic assays.

A Strategic High-Throughput Screening Cascade

A successful HTS campaign for identifying novel inhibitors related to this compound requires a well-defined screening funnel. This cascade approach is designed to efficiently screen large compound libraries, eliminate false positives, and progressively characterize the most promising hits.

G Primary Primary HTS: Cell-Based Phenotypic Screen (e.g., SRB Assay) Secondary Secondary Assays: Target Engagement & Potency (e.g., EGFR Kinase Assay) Primary->Secondary Hit Confirmation & Triage Tertiary Tertiary Assays: Mechanism of Action & Selectivity (e.g., Apoptosis & Pathway Analysis) Secondary->Tertiary Potent Hit Characterization Lead_Op Lead Optimization Tertiary->Lead_Op Candidate Selection

Caption: A typical HTS cascade for identifying and characterizing novel kinase inhibitors.

Primary High-Throughput Screening: A Phenotypic Approach

The initial step in our screening cascade is a robust and cost-effective phenotypic screen to assess the cytotoxic or cytostatic effects of a large compound library on cancer cells. The Sulforhodamine B (SRB) assay is an excellent choice for this purpose.[1][6][7][8][9]

The Sulforhodamine B (SRB) Assay: Principles and Rationale

The SRB assay is a cell density-based assay that relies on the ability of the bright pink aminoxanthene dye, Sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[8][9] The amount of bound dye is directly proportional to the total protein mass, which is a reliable surrogate for cell number. This assay is less susceptible to interference from compounds that alter cellular metabolism, a potential pitfall of viability assays like the MTT assay.[9]

Rationale for Cell Line Selection:

For screening compounds like this compound, it is crucial to select cell lines that are relevant to the proposed mechanism of action. Cell lines with high levels of EGFR expression are ideal for primary screening.

Cell LineCancer TypeEGFR Expression Level
A431Epidermoid CarcinomaHigh
MDA-MB-231Breast CancerHigh
NCI-H1975Non-Small Cell Lung CancerHigh (with L858R/T790M mutations)
HCT116Colorectal CarcinomaModerate to High

Note: It is recommended to perform initial characterization of EGFR expression levels in your selected cell lines via Western blot or flow cytometry.[10][11]

Protocol: High-Throughput SRB Assay

Materials:

  • Selected cancer cell line (e.g., A431)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Trichloroacetic acid (TCA), 50% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Compound library dissolved in DMSO

  • Positive control (e.g., Gefitinib)

  • 96- or 384-well flat-bottom cell culture plates

  • Multichannel pipette or automated liquid handler

  • Plate reader capable of measuring absorbance at 540 nm

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete growth medium to a final concentration of 1 x 10^5 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Addition:

    • Prepare a dilution series of your test compounds and the positive control in complete growth medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the cell plates and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Cell Fixation:

    • Gently add 25 µL of cold 50% TCA to each well (final concentration of 10%).[9]

    • Incubate at 4°C for 1 hour.

  • Washing and Staining:

    • Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[9]

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

    • Read the absorbance at 540 nm using a microplate reader.

Data Analysis:

The percentage of cell growth inhibition is calculated as follows:

% Inhibition = 100 - [ (Absorbance_Treated / Absorbance_Vehicle) * 100 ]

From the dose-response data, the IC50 (the concentration of compound that inhibits cell growth by 50%) can be determined using non-linear regression analysis with a four-parameter logistic equation.[6][12][13][14]

Secondary Assays: Target Engagement and Potency

Compounds that show significant activity in the primary screen ("hits") are then subjected to secondary assays to confirm their direct interaction with the intended target, in this case, EGFR.

Biochemical EGFR Kinase Assay

A biochemical kinase assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR. Homogeneous Time-Resolved Fluorescence (HTRF) is a widely used format for HTS of kinase inhibitors due to its high sensitivity and low background.[15]

Principle of HTRF Kinase Assay:

This assay measures the phosphorylation of a biotinylated peptide substrate by the EGFR kinase. The phosphorylated peptide is then detected by a specific antibody labeled with a fluorescent acceptor (e.g., d2), while a streptavidin-labeled donor fluorophore (e.g., Europium cryptate) binds to the biotinylated peptide. When the donor and acceptor are in close proximity (i.e., when the substrate is phosphorylated), FRET occurs upon excitation of the donor, leading to a detectable signal.

G cluster_0 No Inhibition cluster_1 Inhibition EGFR EGFR Substrate-Biotin Substrate-Biotin EGFR->Substrate-Biotin ATP -> ADP P-Substrate-Biotin P-Substrate-Biotin Substrate-Biotin->P-Substrate-Biotin Phosphorylation Detection Complex Detection Complex P-Substrate-Biotin->Detection Complex + Ab-d2 + SA-Eu FRET Signal FRET Signal Detection Complex->FRET Signal Inhibitor Inhibitor EGFR_inh EGFR_inh Inhibitor->EGFR_inh Binds to EGFR No Phosphorylation No Phosphorylation EGFR_inh->No Phosphorylation ATP blocked No FRET No FRET No Phosphorylation->No FRET

Caption: Principle of an HTRF-based EGFR kinase inhibition assay.

Protocol: HTRF EGFR Kinase Assay

Materials:

  • Recombinant human EGFR kinase domain

  • Biotinylated peptide substrate (e.g., Poly-GT-biotin)

  • ATP

  • HTRF Kinase Buffer

  • Europium cryptate-labeled streptavidin (SA-Eu)

  • d2-labeled anti-phosphotyrosine antibody

  • Test compounds and positive control (e.g., Staurosporine)

  • Low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Dispensing: Dispense test compounds and controls into the assay plate.

  • Enzyme and Substrate Addition: Add a mixture of EGFR kinase and the biotinylated substrate to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagents (SA-Eu and anti-phospho-Ab-d2).

  • Signal Reading: Incubate for 60 minutes at room temperature and read the HTRF signal on a compatible plate reader.

Data Analysis:

The HTRF ratio is calculated, and the percent inhibition is determined relative to no-inhibitor controls. IC50 values are then calculated using a four-parameter logistic fit of the dose-response data.

Tertiary Assays: Mechanism of Action and Selectivity

Promising hits with confirmed target engagement and high potency are further investigated in tertiary assays to elucidate their mechanism of action and assess their selectivity.

Cell-Based Apoptosis Assay

Since many effective anticancer drugs induce apoptosis (programmed cell death), it is important to determine if the observed cytotoxicity of the hit compounds is due to the induction of this pathway.[13][16]

Caspase-3/7 Activity Assay:

A key event in apoptosis is the activation of executioner caspases, such as caspase-3 and caspase-7.[13] HTS-compatible assays are available that use a proluminescent caspase-3/7 substrate. When added to cells, this substrate is cleaved by active caspase-3/7, releasing a substrate for luciferase and generating a luminescent signal that is proportional to caspase activity.

Protocol: Caspase-Glo® 3/7 Assay

Procedure:

  • Cell Treatment: Seed and treat cells with the test compounds in 96- or 384-well white-walled plates as described for the SRB assay.

  • Reagent Addition: After the desired incubation period (e.g., 24-48 hours), add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Luminescence Reading: Measure the luminescence using a plate reader.

Data Interpretation:

An increase in luminescence compared to vehicle-treated cells indicates the induction of apoptosis.

EGFR Downstream Signaling Pathway Analysis

To confirm that the compounds are indeed inhibiting the EGFR pathway in a cellular context, the phosphorylation status of key downstream signaling molecules can be assessed. The two major signaling pathways downstream of EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K/AKT pathway.[2][17][18]

G EGFR EGFR GRB2 GRB2/SOS EGFR->GRB2 PI3K PI3K EGFR->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR downstream signaling pathways (MAPK and PI3K/AKT).

Methods for Pathway Analysis:

  • Western Blotting: A traditional method to measure the levels of phosphorylated proteins (e.g., p-ERK, p-AKT) in cell lysates after treatment with the compound.

  • High-Content Imaging: Automated microscopy can be used to quantify the levels and subcellular localization of phosphorylated proteins in a high-throughput manner.

  • ELISA-based assays: Plate-based immunoassays can be used to quantify the levels of specific phosphorylated proteins in cell lysates.

Conclusion

The screening cascade and protocols outlined in this guide provide a comprehensive framework for the discovery and characterization of novel inhibitors of the EGFR signaling pathway, such as analogs of this compound. By employing a combination of phenotypic, biochemical, and mechanistic assays, researchers can efficiently identify potent and selective compounds with therapeutic potential. The key to a successful HTS campaign lies in the careful selection of assays and cell models, rigorous data analysis, and a logical progression from primary screening to in-depth characterization of the most promising hits.

References

  • Discovering novel 3-nitroquinolines as a new class of anticancer agents. PubMed. [Link]
  • EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. MDPI. [Link]
  • EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
  • The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral ker
  • EGF/EGFR Signaling Pathway.
  • High-Throughput Dose-Response D
  • Simple Graph - GraphViz Examples and Tutorial. Ryhan.org. [Link]
  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Zenodo. [Link]
  • Diagram of EGFR signaling pathway showing impact of gefitinib and...
  • Guidelines for HTRF technology in EGFR kinase assay.
  • Sulforhodamine B (SRB) Assay Protocol.
  • Apoptosis Marker Assays for HTS - Assay Guidance Manual. NCBI Bookshelf. [Link]
  • Sulforhodamine B (SRB)
  • Schematic diagram of EGFR signaling pathway[19]. Growth factor binding...
  • Construction of a high-EGFR expression cell line compare with A431 cell and used in EGFR drug-targeted screening with cell membr. Academic Journals. [Link]
  • Dot Language. Graphviz. [Link]
  • EGFR Signaling P
  • Apoptosis Assays for High-Throughput Cytometry. Sartorius. [Link]
  • Regulation of epidermal growth factor receptor in human colon cancer cell lines by interferon α. PubMed Central. [Link]
  • Drawing graphs with dot. Graphviz. [Link]
  • Expression of EGFR in different human cancer cell lines. A Western blot...
  • Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determin
  • Assessment of epidermal growth factor receptor (EGFR, ErbB1) and HER2 (ErbB2) protein expression levels and response to lapatinib (Tykerb®, GW572016) in an expanded panel of human normal and tumour cell lines. PubMed Central. [Link]
  • EGFR overexpression is not common in patients with head and neck cancer.

Sources

Application Notes & Protocols: 3-Nitroquinolin-4-ol in the Synthesis of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Nitroquinolin-4-ol is a versatile and highly reactive scaffold for the synthesis of a diverse array of novel heterocyclic compounds. Its unique electronic and structural features, characterized by an electron-withdrawing nitro group and a nucleophilic hydroxyl group, make it an ideal precursor for constructing fused ring systems with significant pharmacological potential. This guide provides an in-depth exploration of the synthetic utility of this compound, detailing robust protocols for the preparation of pyrazolo[4,3-c]quinolines and other fused heterocycles. We will delve into the mechanistic underpinnings of these transformations, offering practical insights and troubleshooting strategies to empower researchers in their quest for new therapeutic agents. The quinoline core is a well-established pharmacophore found in numerous antibacterial, antifungal, anticancer, and anti-inflammatory agents.[1][2][3][4][5][6][7][8] The strategic functionalization of this core, facilitated by precursors like this compound, opens avenues for the development of next-generation therapeutics.[9][10]

Part 1: The Chemistry of this compound: A Gateway to Fused Heterocycles

This compound exists in a tautomeric equilibrium with 3-nitro-1H-quinolin-4-one. This tautomerism is crucial to its reactivity, allowing it to react as either a nucleophile (via the hydroxyl group) or an electrophile (at the C2 position, activated by the nitro group). This dual reactivity is the cornerstone of its application in heterocyclic synthesis.

Key Reactive Sites:

  • C4-OH (hydroxyl group): A potent nucleophile, readily participating in O-alkylation and acylation reactions.

  • C3-NO2 (nitro group): A strong electron-wthdrawing group that activates the quinoline ring towards nucleophilic attack. It can also be reduced to an amino group, providing a handle for further functionalization.

  • C2-H (adjacent to nitrogen): Susceptible to nucleophilic attack, especially when the nitrogen is quaternized.

Below is a diagram illustrating the key reactive sites of this compound.

Caption: Key reactive sites of this compound.

Part 2: Synthesis of Pyrazolo[4,3-c]quinolines: A Privileged Scaffold

The pyrazolo[4,3-c]quinoline scaffold is a prominent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[5][6][11][12] this compound serves as an excellent starting material for the construction of this tricyclic system.

Protocol 1: Two-Step Synthesis of 1H-Pyrazolo[4,3-c]quinolin-4-amine Derivatives

This protocol outlines a reliable two-step procedure for the synthesis of substituted 1H-pyrazolo[4,3-c]quinolin-4-amines, key intermediates for further elaboration.

Step 1: Synthesis of 4-Chloro-3-nitroquinoline

  • Principle: The conversion of the hydroxyl group at C4 to a more reactive chloro group is a critical activation step. This is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction proceeds via nucleophilic substitution.

  • Procedure:

    • To a stirred suspension of this compound (1.0 eq) in anhydrous toluene (10 mL/g), add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.

    • After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC (thin-layer chromatography).

    • Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until a precipitate forms.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 4-chloro-3-nitroquinoline.

Step 2: Reductive Cyclization to 1H-Pyrazolo[4,3-c]quinolin-4-amine

  • Principle: This step involves a tandem reaction where the nitro group is reduced to an amino group, which then undergoes intramolecular cyclization with the adjacent chloro group to form the pyrazole ring. Hydrazine hydrate is a common reducing agent for this transformation.

  • Procedure:

    • Dissolve 4-chloro-3-nitroquinoline (1.0 eq) in ethanol (20 mL/g).

    • Add hydrazine hydrate (5.0 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.

    • Cool the mixture to room temperature, and collect the resulting precipitate by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield 1H-pyrazolo[4,3-c]quinolin-4-amine.

Data Summary Table:

CompoundStarting MaterialReagentsYield (%)M.p. (°C)
4-Chloro-3-nitroquinolineThis compoundPOCl₃, Toluene85-90135-137
1H-Pyrazolo[4,3-c]quinolin-4-amine4-Chloro-3-nitroquinolineN₂H₄·H₂O, EtOH75-80240-242

Workflow Diagram:

Synthesis_Workflow A This compound B 4-Chloro-3-nitroquinoline A->B POCl3, Reflux C 1H-Pyrazolo[4,3-c]quinolin-4-amine B->C N2H4.H2O, EtOH, Reflux

Caption: Synthesis of 1H-Pyrazolo[4,3-c]quinolin-4-amine.

Part 3: Multicomponent Reactions (MCRs) for Rapid Library Generation

Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to rapidly generate libraries of complex molecules from simple starting materials in a one-pot fashion.[13][14][15] this compound and its derivatives are excellent substrates for MCRs.

Protocol 2: One-Pot Synthesis of Dihydropyrido[2,3-c]quinolines

This protocol describes a three-component reaction between an aromatic aldehyde, malononitrile, and this compound for the synthesis of dihydropyrido[2,3-c]quinoline derivatives.

  • Principle: This reaction proceeds via a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence. The base catalyzes the initial condensation between the aldehyde and malononitrile. The resulting electron-deficient alkene then undergoes a Michael addition by the enolate of this compound, followed by intramolecular cyclization and tautomerization to afford the final product.

  • Procedure:

    • In a round-bottom flask, combine the aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), and this compound (1.0 eq) in ethanol (15 mL/mmol).

    • Add a catalytic amount of piperidine (0.1 eq).

    • Stir the reaction mixture at reflux for 6-8 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to obtain the pure dihydropyrido[2,3-c]quinoline derivative.

Reaction Mechanism Diagram:

MCR_Mechanism cluster_0 Knoevenagel Condensation cluster_1 Michael Addition & Cyclization A ArCHO + CH2(CN)2 B ArCH=C(CN)2 A->B Piperidine D Intermediate Adduct B->D + C, Piperidine C This compound E Dihydropyrido[2,3-c]quinoline D->E Intramolecular Cyclization

Caption: Mechanism of the three-component reaction.

Part 4: Synthesis Involving Active Methylene Compounds

Reactions with active methylene compounds are a cornerstone of heterocyclic synthesis.[16][17][18][19] These reagents, characterized by a CH₂ group flanked by two electron-withdrawing groups, are potent nucleophiles.

Protocol 3: Synthesis of Pyrano[3,2-c]quinoline Derivatives

This protocol details the synthesis of pyrano[3,2-c]quinoline derivatives through the reaction of this compound with malononitrile or ethyl cyanoacetate in the presence of a base.

  • Principle: The reaction is initiated by the deprotonation of the active methylene compound by a base to form a carbanion. This carbanion then attacks the C2 position of the quinoline ring, which is activated by the nitro group. Subsequent intramolecular cyclization involving the hydroxyl group at C4 leads to the formation of the pyran ring.

  • Procedure:

    • To a solution of this compound (1.0 eq) in dimethylformamide (DMF, 10 mL/g), add the active methylene compound (malononitrile or ethyl cyanoacetate, 1.2 eq).

    • Add anhydrous potassium carbonate (2.0 eq) as the base.

    • Heat the reaction mixture at 80-100 °C for 4-6 hours, with TLC monitoring.

    • After completion, cool the reaction to room temperature and pour it into ice-cold water.

    • Acidify the mixture with dilute HCl to precipitate the product.

    • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrano[3,2-c]quinoline derivative.

Part 5: Conclusion and Future Perspectives

This compound has proven to be a remarkably versatile and valuable building block in the synthesis of novel heterocyclic compounds. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of diverse and potentially bioactive molecules. The inherent reactivity of this scaffold, coupled with the power of modern synthetic methodologies like multicomponent reactions, paves the way for the rapid discovery of new chemical entities for drug development and other applications. Future work in this area could focus on expanding the scope of these reactions to include a wider range of coupling partners, as well as exploring the derivatization of the synthesized heterocyclic cores to fine-tune their biological activities. The continued exploration of quinoline-based heterocycles holds significant promise for addressing unmet medical needs.[20][21][22][23]

References

  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online.
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PubMed Central.
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asia Pacific Journal of Health Sciences.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. PubMed.
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central.
  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. National Institutes of Health.
  • Recent Developments in the Chemistry of Pyrazolo[4,3-c]quinolines. ChemInform.
  • Discovery of Pyrazolo[4,3- c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. PubMed.
  • SYNTHESIS AND CHARACTERIZATION OF 3H-PYRAZOLO[4,3- F]QUINOLINE ANALOGS. Purdue University Graduate School.
  • Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. National Institutes of Health.
  • The construction of pyrazolo[4,3‐c]quinolines from 2‐(1H‐pyrazol‐5‐yl)anilines. ResearchGate.
  • Synthesis of nitroquinoline derivatives 9. ResearchGate.
  • Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. PubMed Central.
  • Discovering novel 3-nitroquinolines as a new class of anticancer agents. PubMed.
  • Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. RSC Publishing.
  • A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. ijrpr.
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PubMed Central.
  • Synthesis of Some Novel Heterocyclic Compounds. ResearchGate.
  • Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. PubMed Central.
  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI.
  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. SciSpace.
  • Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proceed?. National Institutes of Health.
  • Recent advances in green multi-component reactions for heterocyclic compound construction. Organic & Biomolecular Chemistry (RSC Publishing).
  • Substituted active methylene synthesis by alkylation. Organic Chemistry Portal.
  • Reaction of antiaromatic porphyrinoid with active methylene compounds. RSC Publishing.
  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI.
  • Screening of various active methylene compounds for selection of best... ResearchGate.
  • Active Methylene Compounds and Named Reactions-1. Scribd.

Sources

Application Notes and Protocols for In Vitro Testing of 3-Nitroquinolin-4-ol Antimicrobial Properties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Discovery

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of many clinically significant antibacterial and antifungal agents.[1][2] Compounds derived from this scaffold have been shown to exhibit a broad spectrum of activity, often targeting essential bacterial processes.[3][4][5] 3-Nitroquinolin-4-ol, a distinct derivative of the quinoline family, presents a promising candidate for investigation. Its structural features suggest the potential for antimicrobial efficacy, warranting a systematic in vitro evaluation.

This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to assess the antimicrobial properties of this compound. The protocols herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[4][6] The subsequent sections will detail the necessary safety precautions, materials, and step-by-step methodologies for determining the minimum inhibitory concentration (MIC), performing disk diffusion susceptibility testing, and establishing the minimum bactericidal concentration (MBC) of this compound.

Safety and Handling of this compound

Prior to commencing any experimental work, it is imperative to be fully cognizant of the safety and handling requirements for this compound. According to its safety data sheet, this compound is classified as toxic if swallowed, causes skin irritation, and can cause serious eye damage.[7]

Key Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.

  • Handling: Avoid direct contact with the skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Disposal: Dispose of waste materials in accordance with institutional and local regulations for hazardous chemical waste.

Experimental Protocols

Preparation of this compound Stock Solution

The initial step in all in vitro antimicrobial testing is the preparation of a concentrated stock solution of the test compound. The choice of solvent is critical to ensure the complete dissolution of the compound without compromising its stability or interfering with the assay.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Transfer the powder to a sterile, amber microcentrifuge tube. The use of an amber tube is recommended to protect the compound from potential photodegradation.

  • Add a calculated volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or 20 mg/mL). The final concentration should be at least 100 times the highest concentration to be tested to minimize the final DMSO concentration in the assay, which should not exceed 1% (v/v) to avoid solvent-induced toxicity to the microorganisms.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming in a water bath may be necessary for some compounds but should be used with caution to avoid degradation.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8] This method is considered a gold standard for susceptibility testing and is detailed in CLSI document M07.[6]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare this compound Stock Solution C Prepare Serial Dilutions of this compound A->C B Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate 96-Well Plate with Bacterial Suspension and Test Compound Dilutions B->D C->D E Incubate at 37°C for 18-24 hours D->E F Visually Inspect for Turbidity E->F G Determine MIC (Lowest Concentration with No Visible Growth) F->G

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • This compound stock solution

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or turbidimeter

  • Multichannel pipette

  • Plate reader (optional, for quantitative analysis)

Protocol:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Serial Dilutions:

    • In a sterile 96-well plate, add 100 µL of CAMHB to wells 2 through 12 of a designated row.

    • Add 200 µL of the working solution of this compound (prepared from the stock solution to be twice the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.

    • The final volume in each well (except well 12) will be 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

    • A plate reader can be used to measure the optical density (OD) at 600 nm for a more quantitative assessment.

Kirby-Bauer Disk Diffusion Susceptibility Test

The Kirby-Bauer test is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.[6] It involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with the test organism. The compound diffuses from the disk into the agar, and if the organism is susceptible, a zone of growth inhibition will appear around the disk.[9][10]

Workflow for Kirby-Bauer Disk Diffusion Test

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Mueller-Hinton Agar Plate with Bacterial Suspension A->C B Prepare Impregnated Disks with this compound D Place Impregnated Disks on the Agar Surface B->D C->D E Incubate at 37°C for 18-24 hours D->E F Measure the Diameter of the Zone of Inhibition E->F G Interpret Results as Susceptible, Intermediate, or Resistant F->G

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • This compound stock solution

  • Bacterial strains

  • Sterile swabs

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Forceps

  • Ruler or calipers

Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

  • Disk Preparation:

    • Aseptically apply a known amount of the this compound stock solution to sterile paper disks and allow the solvent to evaporate completely in a sterile environment. The amount of compound per disk should be standardized for reproducibility.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized bacterial suspension and remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Disk Application and Incubation:

    • Using sterile forceps, place the impregnated disks onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.

    • Space the disks far enough apart to prevent overlapping of the inhibition zones.

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (including the disk) in millimeters using a ruler or calipers.

    • The interpretation of the results (susceptible, intermediate, or resistant) requires the establishment of standardized zone diameter breakpoints, which are typically determined through correlation with MIC data.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[11][12] This assay is a follow-up to the MIC test and is crucial for determining whether a compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

Materials:

  • Results from the MIC assay

  • Sterile MHA plates

  • Sterile micropipettes and tips

  • Spreader or inoculating loop

Protocol:

  • Subculturing from MIC Wells:

    • Following the determination of the MIC, select the wells from the MIC plate that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

    • Aseptically transfer a small aliquot (e.g., 10 µL) from each of these clear wells onto a fresh MHA plate.

  • Incubation:

    • Spread the aliquot evenly over a section of the agar plate.

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each section of the MHA plate.

    • The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.

Data Presentation and Interpretation

The results of the in vitro antimicrobial testing of this compound should be presented in a clear and concise manner.

Table 1: Example of MIC and MBC Data for this compound

MicroorganismATCC StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus25923ValueValue
Escherichia coli25922ValueValue
Pseudomonas aeruginosa27853ValueValue
Candida albicans90028ValueValue

Table 2: Example of Disk Diffusion Data for this compound

MicroorganismATCC StrainDisk Content (µg)Zone of Inhibition (mm)Interpretation
Staphylococcus aureus25923ValueValueS/I/R
Escherichia coli25922ValueValueS/I/R
Pseudomonas aeruginosa27853ValueValueS/I/R

(Note: S = Susceptible, I = Intermediate, R = Resistant. Interpretation requires established breakpoints.)

Conclusion

The protocols detailed in this application note provide a robust and standardized approach for the in vitro evaluation of the antimicrobial properties of this compound. By adhering to these methodologies, researchers can generate reliable and reproducible data on the compound's spectrum of activity and its potential as a bacteriostatic or bactericidal agent. This information is critical for the initial stages of antimicrobial drug discovery and development, paving the way for further preclinical and clinical investigations.

References

  • Clinical and Laboratory Standards Institute. M38-A: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard. CLSI, Wayne, PA, USA. [Link]
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Omega, 2021. [Link]
  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology, 2009. [Link]
  • CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 12th ed. CLSI, 2022. [Link]
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 2023. [Link]
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]
  • Kirby Bauer Disc Diffusion Method For Antibiotic Susceptibility Testing. Microbe Notes. [Link]
  • Review on Antimicrobial Activity of Quinoline. Human Journals, 2022. [Link]
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 2021. [Link]
  • Broth Microdilution. MI - Microbiology. [Link]
  • 3-Nitro-4-quinolinol. PubChem. [Link]
  • Minimum Bactericidal Concentration (MBC) Test.
  • Minimum Bactericidal Concentration (MBC) Test.
  • EUCAST. EUCAST Disk Diffusion Test. [Link]
  • CLSI-EUCAST Recommendations for Disk Diffusion Testing. CLSI, 2019. [Link]
  • Mechanism of Quinolone Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 2014. [Link]
  • Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 2022. [Link]
  • Antibacterial activity and mechanism of a thiophenyl substituted pyrimidine deriv
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Journal of Experimental and Clinical Pharmacology, 2022. [Link]
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 2020. [Link]
  • Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)
  • The Antibacterial Activity and Mechanism of Action of Luteolin Against Trueperella pyogenes. Infection and Drug Resistance, 2023. [Link]
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 2021. [Link]

Sources

Application Note: A Protocol for the Scalable Synthesis of 3-Nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Nitroquinolin-4-ol is a key heterocyclic building block in medicinal chemistry and materials science. Its rigid scaffold and functional handles—a nitro group amenable to reduction and a hydroxyl group for further derivatization—make it a valuable precursor for the synthesis of complex molecules, including potential kinase inhibitors and other pharmacologically active agents.[1][2] However, transitioning the synthesis of this compound from the laboratory bench to a larger, pilot-plant scale presents significant challenges related to reaction control, thermal management, and product purity.

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on a robust and scalable synthesis of this compound. We will move beyond a simple recitation of steps to explain the underlying chemical principles, address critical safety considerations, and detail the necessary process modifications for successful scale-up. The protocol is designed as a self-validating system, incorporating in-process controls (IPCs) and analytical verification to ensure reproducibility and high purity of the final product.

Chemical Principles and Reaction Mechanism

The synthesis of the quinolin-4-one core is a classic transformation in heterocyclic chemistry, with several established named reactions.[3][4] For this protocol, we will utilize a modified Conrad-Limpach synthesis, followed by a regioselective nitration.[5][6][7] This approach is chosen for its use of readily available starting materials and its amenability to scale.

The overall process involves two key stages:

  • Conrad-Limpach Cyclization: An aniline is condensed with a β-ketoester (ethyl acetoacetate) to form an enamine intermediate. This intermediate is then subjected to a high-temperature thermal cyclization to form the 2-methyl-quinolin-4-ol core. The high temperature is necessary to overcome the activation energy for the 6-electron electrocyclic ring-closing reaction.[6][7] Using a high-boiling, inert solvent like Dowtherm A or mineral oil is crucial for achieving high yields by ensuring a consistent and manageable reaction temperature.[3]

  • Regioselective Nitration: The formed quinolin-4-ol is subsequently nitrated using a standard mixed acid system (sulfuric and nitric acid). The electron-donating nature of the hydroxyl group and the directing effects of the heterocyclic nitrogen atom favor the introduction of the nitro group at the C3 position.

Reaction Pathway Diagram

Synthesis_Pathway cluster_0 Stage 1: Conrad-Limpach Cyclization cluster_1 Stage 2: Regioselective Nitration Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine + Ethyl Acetoacetate (Condensation) EAA Ethyl Acetoacetate EAA->Enamine Quinolinol 2-Methylquinolin-4-ol Enamine->Quinolinol High Temp Cyclization (~250 °C, Dowtherm A) -EtOH FinalProduct 3-Nitro-2-methylquinolin-4-ol (Target Analog) Quinolinol->FinalProduct Nitration (0-10 °C) MixedAcid HNO₃ / H₂SO₄ MixedAcid->FinalProduct

Caption: Reaction pathway for the synthesis of a this compound analog.

Safety First: Hazard Analysis and Mitigation

The scale-up of this synthesis requires a rigorous approach to safety. The following hazards must be addressed with appropriate engineering controls and personal protective equipment (PPE).

  • Corrosive Reagents: Concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) are highly corrosive and strong oxidizing agents. Handle only in a chemical fume hood with appropriate acid-resistant gloves, lab coat, and chemical splash goggles with a face shield.

  • Thermal Hazards:

    • The Conrad-Limpach cyclization is conducted at very high temperatures (~250 °C). Use of a high-boiling solvent like Dowtherm A requires a well-calibrated heating mantle and a reactor system designed for high temperatures. Ensure the setup is secure and away from flammable materials.

    • Nitration is a highly exothermic reaction. A runaway reaction can occur if the rate of heat generation exceeds the rate of heat removal. Strict temperature control is mandatory. Use a jacketed reactor with a chiller and ensure slow, dropwise addition of the nitrating agent.

  • Product Hazards: this compound is classified as toxic if swallowed, causes skin irritation, and may cause respiratory irritation.[8][9] Appropriate PPE (gloves, lab coat, goggles) and respiratory protection (use in a fume hood or with a powered air-purifying respirator for large quantities) are essential.[10][11]

Part A: Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol details the synthesis of the parent 2-methyl-3-nitroquinolin-4-ol as a representative example.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesStoichiometric Ratio
Aniline93.139.31 g0.101.0
Ethyl Acetoacetate130.1414.3 g0.111.1
Dowtherm A-100 mL--
Sulfuric Acid (98%)98.0850 mL--
Nitric Acid (70%)63.014.8 mL0.075-
Deionized Water18.02~1 L--
Ethanol46.07As needed--
Step-by-Step Methodology

Stage 1: Synthesis of 2-Methylquinolin-4-ol

  • Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Condensation: To the flask, add aniline (9.31 g, 0.10 mol) and ethyl acetoacetate (14.3 g, 0.11 mol). Stir the mixture at room temperature for 30 minutes. A slight exotherm may be observed as the enamine intermediate forms.

  • Cyclization: Add Dowtherm A (100 mL) to the mixture. Heat the reaction to 250 °C using a heating mantle. Maintain this temperature for 1 hour. The product will begin to precipitate as a solid.

  • Isolation: Allow the reaction mixture to cool to below 100 °C. Carefully pour the slurry into a beaker containing 200 mL of hexanes to dilute the Dowtherm A.

  • Filtration: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexanes (3 x 50 mL) to remove the high-boiling solvent.

  • Drying: Dry the crude 2-methylquinolin-4-ol in a vacuum oven at 80 °C. The expected yield is typically 12-14 g (75-88%).

Stage 2: Nitration to 3-Nitro-2-methylquinolin-4-ol

  • Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (50 mL). Cool the flask to 0 °C using an ice-salt bath.

  • Dissolution: Slowly and portion-wise, add the dried 2-methylquinolin-4-ol (8.0 g, 0.05 mol) to the cold sulfuric acid. Ensure the temperature remains below 10 °C. Stir until all solid has dissolved.

  • Nitration: Slowly add nitric acid (4.8 mL) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature never exceeds 10 °C .

  • Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice in a 2 L beaker with vigorous stirring. A yellow precipitate will form.

  • Isolation & Purification: Collect the solid by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral (pH ~7). Recrystallize the crude product from ethanol or acetic acid to yield pure 3-nitro-2-methylquinolin-4-ol.[12] Expected yield is 8-9.5 g (78-92%).

Part B: In-Process Controls and Final Product Analysis

To ensure the trustworthiness and reproducibility of the protocol, the following analytical checks are essential.

  • Thin Layer Chromatography (TLC):

    • Stage 1: Monitor the disappearance of aniline. Mobile Phase: 50% Ethyl Acetate / Hexanes.

    • Stage 2: Monitor the consumption of 2-methylquinolin-4-ol. Mobile Phase: 30% Ethyl Acetate / Hexanes.

  • High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method to determine the purity of the final product.[13][14]

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Gradient of Acetonitrile and Water with 0.1% Formic Acid.

    • Detection: UV at 254 nm and 320 nm.

  • Structural Verification:

    • ¹H NMR: Confirm the structure and regiochemistry of the final product.

    • Mass Spectrometry (MS): Confirm the molecular weight of the product (190.16 g/mol for the non-methylated analog).[8]

    • Melting Point: Compare with literature values (>300 °C).[15]

Part C: Protocol for Scaling Up Synthesis (1 kg Scale)

Transitioning from a 10 g to a 1 kg scale requires a shift in mindset from laboratory glassware to process engineering principles. Direct multiplication of reagents is not sufficient and can be dangerous.

Critical Process Parameters for Scale-Up
  • Reactor and Equipment:

    • Use a jacketed glass or glass-lined steel reactor (e.g., 20 L capacity) equipped with an overhead mechanical stirrer (preferably with a pitched-blade or anchor turbine for better mixing), a reflux condenser, a temperature probe, and a baffled interior. Baffles are critical to prevent vortexing and ensure efficient mixing.[16]

    • The reactor must have a connection to a programmable heating/cooling circulator (chiller) capable of reaching both -10 °C (for nitration) and +250 °C (for cyclization).

  • Thermal Management (The Primary Challenge):

    • Nitration: This is the most critical step. The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient.

      • Action: Pre-cool the reactor jacket to -10 °C. Add the 2-methylquinolin-4-ol to the sulfuric acid at a rate that keeps the internal temperature below 15 °C.

      • Action: Add the nitric acid via a dosing pump at a very slow, controlled rate. The addition time should be scaled up significantly, for example, to 4-6 hours. Monitor the internal temperature and the jacket temperature constantly. If the internal temperature rises rapidly, the addition must be stopped immediately.

  • Mass Transfer and Mixing:

    • Challenge: Inefficient mixing during nitration can create localized "hot spots" where the concentration of nitric acid is high, leading to runaway reactions and the formation of dinitro impurities.

    • Action: Ensure the agitator speed is sufficient to maintain a homogenous slurry and facilitate heat transfer to the reactor walls. For the high-temperature cyclization, good agitation is needed to keep the precipitating product suspended.

  • Reagent Addition and Handling:

    • Challenge: Handling large volumes of corrosive acids and high-temperature solvents.

    • Action: Use pumps and transfer lines for adding reagents instead of manual pouring. The quench step (pouring acid into ice) is particularly hazardous at scale. An alternative is to pump the chilled reaction mass into a separate, agitated vessel containing the ice/water slurry.

  • Work-Up and Product Isolation:

    • Challenge: Filtering and washing a 1-2 kg batch of wet cake is inefficient with a laboratory Buchner funnel.

    • Action: Use a larger-scale filtration apparatus such as a Nutsche filter-dryer. This allows for filtration, washing, and drying in a single contained unit, minimizing handling and exposure.

    • Action: Recrystallization at this scale requires a separate, appropriately sized jacketed reactor to control the cooling profile, which is critical for achieving a consistent crystal size and purity.

Scale-Up Workflow Diagram

Scale_Up_Workflow Start Raw Material Charging Reactor1 20L Jacketed Reactor (Cyclization @ 250°C) Start->Reactor1 Aniline, EAA, Dowtherm A Filtration1 Nutsche Filter (Hexane Wash) Reactor1->Filtration1 Cool & Transfer Reactor2 20L Jacketed Reactor (Nitration @ 0-10°C) Filtration1->Reactor2 Dried Intermediate Quench Quench Vessel (Ice / Water) Reactor2->Quench Controlled Transfer of Reaction Mass Filtration2 Nutsche Filter (Water Wash) Quench->Filtration2 Filter Slurry Recrystal Crystallization Reactor Filtration2->Recrystal Crude Product Dryer Vacuum Dryer Recrystal->Dryer Purified Slurry End Final Product: This compound Dryer->End

Caption: A typical workflow for the kilogram-scale synthesis of this compound.

Conclusion

The synthesis of this compound is a scalable process, provided that careful consideration is given to the unique challenges posed by large-scale chemical reactions. The key to success lies in meticulous control over reaction temperature, especially during the highly exothermic nitration step, and ensuring efficient mass and heat transfer through proper reactor design and agitation. By implementing the robust safety protocols, in-process controls, and the scale-up strategies outlined in this application note, researchers and production chemists can safely and efficiently produce multi-kilogram quantities of high-purity this compound for further use in research and development.

References

  • Stadlbauer, W.
  • ResearchGate. Synthesis of quinolin-4(1H)-one 162 via Stille reaction followed by cyclization.
  • Larock, R. C., & Yum, E. K. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of Organic Chemistry. [Link]
  • Ghosh, S.K. Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. [Link]
  • Merck & Co. Gould-Jacobs Reaction. The Merck Index. [Link]
  • PubChem. 3-Nitro-4-quinolinol Compound Summary.
  • ResearchGate. Synthesis of nitroquinoline derivatives 9.
  • Wikipedia. Gould–Jacobs reaction. Wikipedia. [Link]
  • Wikipedia. Conrad–Limpach synthesis. Wikipedia. [Link]
  • Organic Chemistry Portal. Synthesis of quinolines. Organic Chemistry Portal. [Link]
  • SynArchive. Conrad-Limpach Synthesis. SynArchive. [Link]
  • ResearchGate. Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
  • Moody, C. J., & R. J.
  • ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines.
  • Stadlbauer, W. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. [Link]
  • Biotage.
  • El-Sayed, N. N. E., et al. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)
  • Araki, M., et al. Synthesis and reaction of 3-fluoro-4-nitroquinoline 1-oxide. Chemical & Pharmaceutical Bulletin. [Link]
  • Bakunov, S. A., et al. Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. Molecules. [Link]
  • Lamberth, C., et al.
  • ResearchGate. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • Hong, J., & Luesch, H. Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Organic Process Research & Development. [Link]
  • Wyska, E., & T. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review.
  • Sławiński, J., & K. 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. [Link]
  • Frontiers Media. Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry. [Link]
  • Csonka, R., et al. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of 3-Nitroquinolin-4-ol in Human Plasma and Urine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 3-Nitroquinolin-4-ol in human plasma and urine. This compound is a nitroaromatic compound of interest in toxicological and pharmacological research due to its structural similarity to known genotoxic agents. The described method employs a straightforward protein precipitation for plasma and a dilute-and-shoot approach for urine, followed by rapid chromatographic separation on a C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in negative ion electrospray ionization mode. This protocol has been developed in accordance with international bioanalytical method validation guidelines and is suitable for high-throughput analysis in both research and regulated environments.

Introduction

This compound is a quinoline derivative containing a nitro group, a chemical moiety often associated with toxicological activity. Its parent compounds, such as 4-nitroquinoline-1-oxide, are known to undergo metabolic reduction to reactive intermediates that can interact with cellular macromolecules.[1][2] Therefore, the ability to accurately measure this compound in biological matrices is crucial for understanding its pharmacokinetic profile, assessing potential exposure, and elucidating its mechanism of action. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for the quantification of small molecules in complex biological samples.[3][4][5] This application note provides a comprehensive protocol for the analysis of this compound, designed to meet the rigorous standards of bioanalytical testing as outlined by the FDA and EMA.[6][7][8][9][10]

Experimental

Materials and Reagents
  • Analyte: this compound (purity ≥98%)

  • Internal Standard (IS): Isotopically labeled this compound (e.g., ¹³C₆-3-Nitroquinolin-4-ol) is recommended for optimal accuracy. If unavailable, a structurally similar compound with comparable chromatographic and ionization behavior can be used.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid (LC-MS grade).

  • Biological Matrices: Human plasma (K₂EDTA) and urine, sourced from qualified vendors.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required. The specific instrumentation used for the development of this method is detailed in the table below.

Component Description
HPLC System Agilent 1290 Infinity II or equivalent
Mass Spectrometer Sciex Triple Quad™ 6500+ or equivalent
Analytical Column Waters ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mm
Data Acquisition Manufacturer's instrument control and data processing software
Chromatographic Conditions

The chromatographic separation is designed to be rapid and efficient, providing good peak shape and resolution from matrix interferences.

Parameter Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Program See Table below

Gradient Elution Program:

Time (min) % Mobile Phase B
0.05
0.55
3.095
4.095
4.15
5.05
Mass Spectrometric Conditions

Given its chemical structure (C₉H₆N₂O₃, MW: 190.16 g/mol ), this compound is expected to ionize well in negative ion mode.[11][12] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity.

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Negative
Ion Spray Voltage -4500 V
Temperature 550 °C
Curtain Gas 35 psi
Nebulizer Gas (GS1) 50 psi
Heater Gas (GS2) 60 psi
Collision Gas (CAD) Medium

MRM Transitions:

The following MRM transitions are proposed based on the structure of this compound. These would need to be optimized empirically by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Declustering Potential (V)
This compound189.0To be determinedTo be determinedTo be determined
Internal Standard To be determinedTo be determinedTo be determinedTo be determined

Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • Calibration Curve and QC Samples: Spike the appropriate volume of the working standard solutions into blank biological matrix (plasma or urine) to prepare a calibration curve (e.g., 8-10 non-zero points) and at least four levels of QC samples (LLOQ, low, mid, and high).

Sample Preparation Workflow

The choice of sample preparation is critical for removing matrix components that can interfere with the analysis.[13][14]

Plasma Sample Preparation (Protein Precipitation): [15]

  • Pipette 50 µL of plasma sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Urine Sample Preparation (Dilute-and-Shoot): [13]

  • Pipette 50 µL of urine sample, calibration standard, or QC into a 1.5 mL microcentrifuge tube.

  • Add 450 µL of mobile phase A containing the internal standard.

  • Vortex for 30 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Method Validation

The analytical method should be fully validated according to the principles outlined in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[10][16] The validation should assess the following parameters:

  • Selectivity and Specificity: Absence of interfering peaks at the retention time of the analyte and IS in blank matrix samples.

  • Linearity and Range: The calibration curve should have a correlation coefficient (r²) of ≥0.99.

  • Accuracy and Precision: The intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and the accuracy (% bias) should be within ±15% (±20% at the LLOQ).

  • Matrix Effect: Assessment of ion suppression or enhancement caused by the biological matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, bench-top, long-term).

G plasma_supernatant plasma_supernatant autosampler autosampler plasma_supernatant->autosampler hplc hplc autosampler->hplc urine_transfer urine_transfer urine_transfer->autosampler msms msms hplc->msms data data msms->data

Results and Discussion

This application note presents a framework for a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma and urine. The proposed sample preparation techniques are simple, cost-effective, and amenable to high-throughput automation.[17] The chromatographic and mass spectrometric conditions are selected to provide high selectivity and sensitivity, which are crucial for detecting low concentrations of the analyte in complex biological matrices. The method is designed to be validated according to international guidelines, ensuring the generation of reliable data for pharmacokinetic and toxicokinetic studies.

Conclusion

The LC-MS/MS method described in this application note provides a powerful tool for researchers, scientists, and drug development professionals for the quantitative analysis of this compound in human plasma and urine. The combination of a simple sample preparation workflow and the inherent selectivity of tandem mass spectrometry allows for the generation of high-quality data that can be used to support a wide range of studies.

References

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
  • U.S. Food and Drug Administration. (2025, January 21). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
  • U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry.
  • European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation.
  • International Council for Harmonisation. (n.d.). ICH M10 on bioanalytical method validation.
  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation.
  • Bioanalysis Zone. (n.d.). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?.
  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance.
  • National Center for Biotechnology Information. (n.d.). 3-Nitro-4-quinolinol. PubChem.
  • PubMed. (2025, November 18). LC-MS/MS Detection of Tryptophan, Kynurenine, Kynurenic Acid, and Quinolinic Acid in Urine Samples from Drug-Positive and Illicit Drug-Negative Patients with a Known History of Substance Use Disorder.
  • IonSource. (2016, January 19). Sample Preparation.
  • Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis.
  • Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology.
  • PubMed. (2021, September 10). Identification and characterization of quinoline alkaloids from the root bark of Dictamnus dasycarpus and their metabolites in rat plasma, urine and feces by UPLC/Qtrap-MS and UPLC/Q-TOF-MS.
  • PubMed. (2015, January 26). LC-MS analysis of the plasma metabolome--a novel sample preparation strategy.
  • National Institutes of Health. (n.d.). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix.
  • National Institutes of Health. (n.d.). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil.
  • ResearchGate. (2025, August 6). Development of a rapid LC-MS/MS method for direct urinalysis of designer drugs.
  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
  • National Institutes of Health. (2025, June 27). Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences.
  • PubMed. (n.d.). Metabolic reduction of 4-nitroquinoline N-oxide and other radical-producing drugs to oxygen-reactive intermediates.
  • MDPI. (n.d.). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples.
  • National Institutes of Health. (2025, September 30). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites.
  • SciELO. (n.d.). Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats.
  • IntechOpen. (2012, February 29). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples.
  • PubMed. (n.d.). The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3. An enzyme catalyzing the conversion of 4-nitroquinoline-1-oxide to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 3-Nitroquinolin-4-ol. This resource is designed for researchers, medicinal chemists, and process development professionals who are actively working with or planning to synthesize this important heterocyclic compound. Our goal is to move beyond simple procedural lists and provide a deeper understanding of the reaction's nuances. Here, we will dissect common experimental challenges, explain the underlying chemical principles, and offer field-proven strategies to optimize your yield and purity.

Core Synthesis Pathway: Electrophilic Nitration of 4-Hydroxyquinoline

The most direct and commonly employed route to this compound is the electrophilic aromatic substitution of 4-hydroxyquinoline. The reaction relies on the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids. The hydroxyl group at the C4 position and the nitrogen atom in the quinoline ring system direct the substitution, with the C3 position being electronically favored for nitration.

reaction_mechanism cluster_reactants Nitronium Ion Generation cluster_main_reaction Electrophilic Aromatic Substitution HNO3 HNO₃ H2SO4 H₂SO₄ NO2_plus NO2_plus HNO3->NO2_plus + H₃O⁺ + HSO₄⁻ H2SO4->NO2_plus H3O_plus H₃O⁺ HSO4_minus HSO₄⁻ 4HQ 4-Hydroxyquinoline Intermediate Sigma Complex (Resonance Stabilized) 4HQ->Intermediate + NO₂⁺ Product This compound Intermediate->Product - H⁺

Caption: Mechanism of this compound Synthesis.

Troubleshooting Guide & Experimental Solutions

This section addresses the most common issues encountered during the synthesis in a practical, question-and-answer format.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

Low yield is the most frequent challenge and typically points to suboptimal reaction conditions or reagent quality.

Answer:

Several factors can contribute to poor yields. Let's break them down systematically:

  • Inadequate Nitrating Agent Activity: The nitronium ion (NO₂⁺) is sensitive to water. Using diluted acids or absorbing atmospheric moisture can significantly reduce the concentration of the active electrophile.

    • Solution: Always use fresh, concentrated (98%) sulfuric acid and fuming (>90%) or concentrated (70%) nitric acid. Ensure your glassware is scrupulously dry before starting the reaction.

  • Suboptimal Reaction Temperature: Temperature control is critical.

    • Too Low (<0 °C): The reaction rate will be impractically slow, leading to an incomplete reaction within a standard timeframe.

    • Too High (>10 °C during addition, >25 °C during reaction): This dramatically increases the rate of side reactions, particularly dinitration and oxidative degradation of the quinoline ring, which leads to tar formation.[1]

    • Solution: Maintain a strict temperature of 0-5 °C during the dropwise addition of 4-hydroxyquinoline to the nitrating mixture. After the addition is complete, allow the reaction to slowly warm to room temperature and stir for the optimized duration.

  • Poor Solubility of Starting Material: 4-hydroxyquinoline must be fully dissolved and protonated in sulfuric acid before the nitration begins. If it precipitates, the reaction becomes heterogeneous, leading to incomplete conversion.

    • Solution: Ensure the 4-hydroxyquinoline is completely dissolved in the concentrated sulfuric acid with gentle stirring and cooling before you begin to add the nitric acid. The solution should be clear (though possibly colored) before proceeding.

  • Incorrect Stoichiometry: While a slight excess of nitric acid is required to drive the reaction, a large excess will promote the formation of dinitrated byproducts.

    • Solution: Use a molar ratio of approximately 1.0 : 1.1 : 5.0 (4-Hydroxyquinoline : Nitric Acid : Sulfuric Acid). Sulfuric acid acts as both the catalyst and the solvent.

ParameterSuboptimal ConditionOptimized ConditionRationale
Temperature > 25 °C0-5 °C (addition), RT (reaction)Minimizes side reactions and degradation.[1]
Reagents Old or diluted acidsFresh, conc. H₂SO₄ (98%) & HNO₃ (70-90%)Maximizes nitronium ion concentration.
Molar Ratio (SM:HNO₃) > 1:1.5~ 1:1.1Prevents excess dinitration.
Reaction Time < 1 hour or > 4 hours2-3 hours post-additionEnsures complete monosubstitution without promoting side reactions.
Q2: My TLC shows multiple spots, including ones close to the product. What are these byproducts?

The presence of multiple spots indicates a lack of selectivity, usually due to overly harsh reaction conditions.

Answer:

The primary byproducts in this reaction are typically:

  • Unreacted 4-Hydroxyquinoline: If the reaction is incomplete, you will see the starting material spot on your TLC plate. This is common if the reaction time is too short or the temperature was too low.

  • Dinitrated Products: The quinoline ring can undergo a second nitration, most commonly at the C6 or C8 positions. These dinitro- apecies are more polar than the desired product and will have a lower Rf value on silica gel TLC plates. Formation is favored by high temperatures and a large excess of nitric acid.

  • Oxidative Byproducts: Concentrated nitric acid is a strong oxidizing agent. At elevated temperatures, it can lead to ring-opening or the formation of complex, often colored, degradation products (tar). These typically appear as a streak on the baseline of the TLC plate.

Troubleshooting Workflow for Byproduct Formation

troubleshooting_workflow Start Multiple Spots on TLC Check_SM Is Starting Material (SM) spot present? Start->Check_SM Increase_Time Action: Increase reaction time or temperature slightly (e.g., stir 1h longer at RT) Check_SM->Increase_Time Yes Check_Dinitro Are there new spots with lower Rf values? Check_SM->Check_Dinitro No End Purify via Recrystallization or Column Chromatography Increase_Time->End Reduce_Temp Action: Lower reaction temp (maintain 0-5°C) and reduce HNO₃ molar ratio to 1:1.1 Check_Dinitro->Reduce_Temp Yes Check_Tar Is there streaking at the TLC baseline? Check_Dinitro->Check_Tar No Reduce_Temp->End Strict_Temp Action: Ensure strict temp control (<10°C). Check for contaminants in SM. Check_Tar->Strict_Temp Yes Check_Tar->End No Strict_Temp->End

Caption: Troubleshooting workflow for byproduct formation.

Q3: How do I effectively purify the crude this compound product?

Purification is essential to remove unreacted starting materials, byproducts, and residual acids.

Answer:

The crude product isolated after quenching the reaction in ice-water is highly acidic and contains impurities. A multi-step approach is best:

  • Initial Wash: After filtering the precipitated crude product, wash it thoroughly with copious amounts of cold deionized water until the filtrate is neutral (test with pH paper). This removes the bulk of the sulfuric and nitric acids. A subsequent wash with a cold, dilute sodium bicarbonate solution can also be used, followed again by water.

  • Recrystallization: This is the most effective method for purifying the final product.

    • Recommended Solvents: Acetic acid or a mixture of ethanol and water are commonly effective.[2] For gram-scale synthesis, dissolving the crude solid in a minimal amount of hot glacial acetic acid, followed by slow cooling, often yields well-defined crystals.

    • Procedure: Dissolve the crude product in the minimum volume of boiling solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter the mixture. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Column Chromatography: If recrystallization fails to remove persistent impurities (e.g., dinitrated products), column chromatography is a viable but more labor-intensive alternative.

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase: A gradient elution starting with a mixture of dichloromethane (DCM) and methanol (e.g., 98:2) or ethyl acetate and hexane is typically effective. The optimal solvent system should be determined by TLC analysis first.

Experimental Protocol: Synthesis of this compound

Disclaimer: This protocol involves the use of highly corrosive and strong oxidizing agents. Adhere strictly to all institutional safety guidelines. Perform the reaction in a chemical fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

Materials:

  • 4-Hydroxyquinoline (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Deionized Water

  • Ice

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated H₂SO₄ (approx. 5 molar equivalents relative to 4-hydroxyquinoline).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly and portion-wise, add 4-hydroxyquinoline (1.0 eq) to the cold sulfuric acid, ensuring the temperature does not exceed 10 °C. Stir until all solids are completely dissolved.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated HNO₃ (1.1 eq) to a small amount of chilled concentrated H₂SO₄.

  • Transfer the nitrating mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the solution of 4-hydroxyquinoline over 30-45 minutes. Critically, maintain the internal reaction temperature between 0-5 °C throughout the addition.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir the mixture at room temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., 9:1 DCM:Methanol).

  • Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Stir the ice-slurry for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake extensively with cold deionized water until the filtrate is neutral to pH paper.

  • Dry the crude product in a vacuum oven at 50-60 °C.

  • Purify the crude solid by recrystallization from glacial acetic acid.[2]

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions for this synthesis? A: The primary hazard is the use of a nitrating mixture (concentrated H₂SO₄ and HNO₃). This mixture is extremely corrosive and a powerful oxidizing agent. Always work in a fume hood, wear extensive PPE (face shield, acid gloves), and have a quench bath (ice) and a base (sodium bicarbonate) ready for spills. The reaction is exothermic and requires careful temperature control to prevent a runaway reaction.

Q: Are there viable alternative routes to synthesize this compound? A: Yes, while direct nitration is common, other methods exist. For instance, cyclization strategies like the Conrad-Limpach or Gould-Jacobs reactions can be used.[3][4] This would involve reacting a substituted aniline (e.g., 2-amino-nitroacetophenone) with a suitable 1,3-dicarbonyl compound, followed by thermal cyclization. However, these multi-step routes are often more complex and may require starting materials that are less accessible than 4-hydroxyquinoline.

Q: Can I use a different nitrating agent? A: While the H₂SO₄/HNO₃ system is standard, other nitrating agents like acetyl nitrate or nitronium tetrafluoroborate could theoretically be used. However, these reagents present different challenges in terms of stability, cost, and reaction conditions. For most applications, the mixed acid system provides the most reliable and cost-effective results.

References

  • National Center for Biotechnology Information. (2024). Reaction of quinaldine with 4,6-di(tert-butyl)-3-nitro-1,2-benzoquinone. Dependence of the outcome on the reaction conditions and a deeper insight into the mechanism. National Library of Medicine.
  • ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives.
  • PubChem. (n.d.). 3-Nitro-4-quinolinol. National Center for Biotechnology Information.
  • Saeed, A., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. National Library of Medicine.
  • Stalinska, J., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI.

Sources

Technical Support Center: Purification of 3-Nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the purification of 3-Nitroquinolin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges associated with the purification of this compound, ensuring you achieve the desired purity for your downstream applications.

Introduction to Purification Challenges

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its purification, however, can be fraught with challenges, primarily due to its chemical properties. The presence of both a hydroxyl and a nitro group on the quinoline scaffold can lead to issues with solubility, stability, and the separation of closely related impurities. This guide provides practical, experience-driven solutions to these common problems.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound, offering explanations and step-by-step protocols to resolve them.

Problem 1: Low Recovery After Recrystallization

Q: I am experiencing significant product loss during the recrystallization of this compound. What are the likely causes and how can I improve my yield?

A: Low recovery during recrystallization is a frequent issue and can stem from several factors. The primary principle of recrystallization is based on the differential solubility of the compound in a hot versus a cold solvent.[1][2] Here’s a breakdown of potential causes and solutions:

  • Inappropriate Solvent Choice: The ideal solvent should dissolve the compound completely when hot but poorly when cold. If the compound has high solubility in the chosen solvent even at low temperatures, you will lose a significant amount of product in the mother liquor.

    • Solution: Conduct a systematic solvent screen. Small-scale solubility tests with a range of solvents of varying polarities are recommended. Based on the polar nature of this compound, consider solvents like ethanol, methanol, acetic acid, or mixtures of these with water.

  • Using an Excessive Amount of Solvent: Even with a suitable solvent, using too much will keep more of your product dissolved, even after cooling.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the hot solvent portion-wise to the crude material until complete dissolution is achieved.[3]

  • Cooling the Solution Too Rapidly: Rapid cooling can lead to the formation of small, impure crystals or even precipitation of the compound as an oil.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature. This allows for the gradual formation of well-defined, pure crystals. Once at room temperature, you can then place the flask in an ice bath to maximize crystal formation.[3]

  • Premature Crystallization During Hot Filtration: If your crude product contains insoluble impurities, a hot filtration step is necessary. If the solution cools during this process, the product will crystallize on the filter paper along with the impurities.

    • Solution: Use a pre-heated funnel and filter flask for the hot filtration. Also, add a small excess of hot solvent before filtering to ensure the product remains in solution.

Problem 2: Persistent Yellow/Brown Discoloration of the Final Product

Q: My purified this compound is consistently a yellow or brownish solid, even after multiple purification attempts. What is causing this, and how can I obtain a purer, off-white product?

A: The discoloration of your product often points to the presence of persistent, colored impurities or degradation products.

  • Presence of Positional Isomers: The nitration of 4-hydroxyquinoline can sometimes lead to the formation of other nitro-isomers, such as 6-nitroquinolin-4-ol, as a byproduct.[4] These isomers can have very similar polarities, making them difficult to separate by standard purification methods.

    • Solution 1: Optimized Recrystallization: A carefully selected recrystallization solvent system may allow for the selective crystallization of the desired 3-nitro isomer. Experiment with mixed solvent systems (e.g., ethanol/water, DMF/water) to fine-tune the solubility difference between the isomers. A patent for separating nitroquinoline isomers suggests that wet dimethylformamide (DMF) can be an effective solvent.[5]

    • Solution 2: Column Chromatography (with caution): See Problem 3 for a detailed discussion on this method.

  • Oxidation or Degradation: Quinoline derivatives can be susceptible to oxidation, especially if exposed to air and light over extended periods, which can lead to colored impurities. The stability of quinoline derivatives can also be pH-dependent.[6]

    • Solution: Store the compound under an inert atmosphere (nitrogen or argon) and protect it from light using amber-colored vials. When in solution, consider using degassed solvents and maintaining a neutral pH.

Problem 3: Product Degradation During Column Chromatography on Silica Gel

Q: I attempted to purify this compound using silica gel column chromatography, but I observed streaking on the TLC plate and recovered a different, more colored compound. What is happening?

A: This is a critical issue that can arise with compounds containing both hydroxyl and nitro groups. The acidic nature of standard silica gel can catalyze degradation reactions, such as dehydration, leading to the formation of undesired byproducts.

  • Acid-Catalyzed Degradation on Silica: The silanol groups (Si-OH) on the surface of silica gel are acidic and can promote the elimination of the hydroxyl group, especially when adjacent to a nitro group, leading to the formation of highly colored and conjugated impurities.

    • Solution 1: Use of a Deactivated Stationary Phase:

      • Basic Alumina: Use basic or neutral alumina as the stationary phase for your column chromatography. Alumina is generally less acidic than silica and can prevent the degradation of acid-sensitive compounds.

      • Treated Silica Gel: You can "deactivate" silica gel by preparing a slurry with a solvent system containing a small amount of a basic additive, such as triethylamine (typically 0.1-1%). This neutralizes the acidic sites on the silica surface.

    • Solution 2: Reversed-Phase Chromatography: If the impurities are sufficiently different in polarity, reversed-phase (C18) column chromatography can be an effective alternative. A typical mobile phase would be a mixture of acetonitrile and water, often with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is typically an off-white to pale yellow solid. Significant deviation from this, such as a dark yellow or brown color, indicates the presence of impurities. The reported melting point can vary, but it is generally in the range of 370-372 °C with decomposition.[4]

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2:

  • High-Performance Liquid Chromatography (HPLC): This is the most reliable method for determining the purity of your compound and for detecting the presence of isomers. A reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like 0.1% formic acid) is a good starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and help identify any impurities if they are present in sufficient quantities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. A broad melting range suggests the presence of impurities.

Q3: Are there any specific safety precautions I should take when handling this compound?

A3: Yes. According to its safety data, this compound is toxic if swallowed, causes skin irritation, and can cause serious eye damage.[7] It is also a respiratory irritant. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Summary of Purification Parameters

Purification MethodKey ParametersAdvantagesDisadvantages
Recrystallization Solvent: Ethanol, Methanol, Acetic Acid, DMF/WaterScalable, cost-effective, can yield high-purity material.Can have low recovery if not optimized, may not remove isomers effectively.
Column Chromatography (Normal Phase) Stationary Phase: Basic/Neutral Alumina or Triethylamine-treated SilicaMobile Phase: Hexane/Ethyl Acetate or Dichloromethane/Methanol gradientsGood for separating compounds with different polarities.Risk of product degradation on standard silica gel.
Column Chromatography (Reversed Phase) Stationary Phase: C18 SilicaMobile Phase: Acetonitrile/Water gradients (with 0.1% Formic Acid)Effective for separating polar compounds and isomers, less risk of acid-catalyzed degradation.More expensive than normal phase, may require specialized equipment.

Recommended Purification Workflow

The following diagram illustrates a recommended workflow for the purification of crude this compound.

PurificationWorkflow cluster_0 Initial Purification cluster_1 Secondary Purification (If Needed) Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Purity Check 1 Purity Check 1 Recrystallization->Purity Check 1 Column Chromatography Column Chromatography Purity Check 1->Column Chromatography Purity < 98% or Isomers Present Pure Product Pure Product Purity Check 1->Pure Product Purity > 98% Purity Check 2 Purity Check 2 Column Chromatography->Purity Check 2 Purity Check 2->Pure Product Purity > 98%

Sources

Technical Support Center: Troubleshooting Side Reactions in the Nitration of 4-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of nitrated 4-hydroxyquinoline derivatives. The nitration of the 4-hydroxyquinoline scaffold is a critical step in the synthesis of various biologically active molecules. However, the reaction is often plagued by side reactions stemming from the molecule's inherent electronic properties. This guide provides in-depth, troubleshooting-focused answers to common issues encountered during this electrophilic substitution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the expected major product from the nitration of 4-hydroxyquinoline, and what is a reliable starting protocol?

A1: The primary and desired product from the direct nitration of 4-hydroxyquinoline is 3-nitro-4-hydroxyquinoline.

The hydroxyl group at the C4 position is a potent activating group and strongly directs electrophilic substitution to its ortho positions (C3 and C5). Due to the electronics of the quinoline ring system, the C3 position is preferentially nitrated.

Expert Insight: While the pyridine ring in quinoline is typically deactivated towards electrophilic substitution (especially under acidic conditions where the nitrogen is protonated), the powerful activating effect of the C4-hydroxyl group overcomes this deactivation and directs the incoming electrophile to the C3 position.[1]

A field-proven protocol that demonstrates high regioselectivity and yield is the nitration using nitric acid in a propionic acid solvent system.[2]

Recommended Starting Protocol: Synthesis of 3-Nitro-4-hydroxyquinoline[2]
StepProcedureReagents & Conditions
1 Dissolution Add 4-Hydroxyquinoline (0.18 mol) to propionic acid (250 mL).
2 Heating Heat the solution to approximately 125° C with stirring.
3 Nitration Add 70% aqueous nitric acid (0.36 mol) dropwise while maintaining temperature and stirring.
4 Reaction After addition is complete, stir the mixture at ~125° C for an additional 10 minutes.
5 Workup Cool the mixture to room temperature and dilute with ethanol to precipitate the product.
6 Purification Filter the solid and wash sequentially with ethanol, water, and then ethanol again. Dry to afford the product.
  • Expected Yield: ~86%

  • Appearance: Light yellow powder

Q2: My reaction is producing a significant amount of dinitrated product. Why is this happening and how can I prevent it?

A2: The formation of dinitrated byproducts is a classic consequence of over-nitration, driven by the highly activated nature of the 4-hydroxyquinoline ring system.

Causality: The C4-hydroxyl group strongly activates the entire ring system, making it susceptible to multiple electrophilic attacks. Once the first nitro group is added (an electron-withdrawing group), the ring is somewhat deactivated. However, under harsh conditions (excess nitrating agent, high temperature), a second nitration can still occur. This phenomenon is well-documented in similar activated systems, such as 8-hydroxyquinoline, which readily forms a 5,7-dinitro derivative even with dilute nitric acid.[3]

Troubleshooting Dinitration
StrategyActionRationale
Control Stoichiometry Use a precise molar equivalent of nitric acid (e.g., 1.0 to 1.1 equivalents).Prevents excess nitronium ions (NO₂⁺) from being available for a second nitration event.
Reduce Temperature Perform the reaction at a lower temperature.Nitration is an exothermic process. Lower temperatures decrease the reaction rate, providing better control and reducing the energy available to overcome the activation barrier for the second nitration.
Slow Reagent Addition Add the nitrating agent dropwise over an extended period using an addition funnel.Maintains a low instantaneous concentration of the nitronium ion, favoring mono-nitration and allowing for better heat dissipation.
Change Solvent System Use a solvent like propionic acid[2] or acetic acid.Solvents can modulate the activity of the nitrating species. The recommended protocol in Q1 is highly effective at preventing dinitration.
Logical Workflow for Troubleshooting Dinitration

Caption: Troubleshooting workflow for dinitration.

Q3: I'm observing significant decomposition, resulting in a dark, tar-like reaction mixture. What is the likely cause and how can it be solved?

A3: This is a strong indication of oxidative side reactions. Phenolic compounds are electron-rich and highly susceptible to oxidation by nitric acid, especially at elevated temperatures.

Causality: Concentrated nitric acid is a powerful oxidizing agent. It can react non-selectively with the activated aromatic ring, leading to the formation of polymeric, tarry substances and quinone-like structures instead of the desired nitro compound. This issue is common when nitrating phenols under traditional mixed-acid conditions.[4][5]

Troubleshooting Oxidation & Decomposition
StrategyActionRationale
Use Milder Nitrating Agents Replace the standard HNO₃/H₂SO₄ mixture with alternatives.Milder reagents generate the nitronium ion under less oxidative conditions, preserving the integrity of the sensitive phenolic ring.
Aprotic, Non-Acidic Conditions Consider a system like sodium nitrite with an oxidant (e.g., tetrabutylammonium dichromate) in an aprotic solvent like CH₂Cl₂.[4][5]This avoids the harsh, corrosive acidic environment that promotes oxidation, offering a more selective pathway for mononitration of phenols.
Lower Reaction Temperature Conduct the reaction at or below room temperature, or even at 0°C.Oxidation reactions typically have a high activation energy. Lowering the temperature significantly reduces their rate relative to the desired nitration.
Remove Nitrous Acid (HNO₂) Impurities Add a small amount of urea to the nitric acid before use.Nitrous acid can catalyze oxidative decomposition pathways. Urea selectively reacts with and removes HNO₂.
Key Reaction Pathways: Desired vs. Side Reactions

G cluster_main Desired Pathway cluster_side Side Reactions A 4-Hydroxyquinoline B 3-Nitro-4-hydroxyquinoline A->B + HNO₃ (Controlled Conditions) C Dinitro Products A->C + Excess HNO₃ (High Temp) D Oxidized/Tarry Byproducts A->D + Strong Oxidizing Conditions

Caption: Competing reaction pathways in the nitration of 4-hydroxyquinoline.

Q4: I have isolated multiple mononitro isomers. How can I improve regioselectivity for the 3-nitro product?

A4: Poor regioselectivity arises when reaction conditions are harsh enough to allow nitration at other, less-favored positions on the quinoline ring.

Causality: While the C4-OH group strongly directs to the C3 position, other positions on the benzene ring (C5, C6, C7, C8) can also undergo nitration, especially under forcing conditions. The directing effects within the quinoline system are complex, and achieving high regioselectivity requires careful optimization of the reaction environment to favor the kinetically preferred product.

Strategies to Enhance Regioselectivity for 3-Nitration
  • Adhere to a Validated Protocol: The most direct solution is to use a protocol known for its high regioselectivity. The method using nitric acid in propionic acid at 125°C has been reported to yield the 3-nitro isomer with high purity (86% yield), indicating excellent control over isomer formation.[2]

  • Solvent Optimization: The choice of solvent is critical. Solvents like propionic acid or acetic acid can temper the reactivity of the nitrating species and influence the transition state energies for attack at different positions, thereby enhancing selectivity.

  • Alternative Nitrating Systems: For challenging cases, exploring modern, highly selective nitrating reagents may be beneficial. Reagents such as triflyl nitrate or N-nitrosaccharin have been used for selective nitration of other heterocycles and may offer improved regiocontrol.[6][7]

  • Protecting Group Strategy (Advanced): In an advanced approach, the hydroxyl group could be protected (e.g., as an acetate or ether). This would alter the electronic directing effects, potentially allowing for nitration at a different position, followed by deprotection. However, for direct access to the 3-nitro product, this is often an unnecessary complication.

Mechanism Overview: Electrophilic Aromatic Substitution

Caption: General mechanism for the nitration of 4-hydroxyquinoline.

References

  • PrepChem. Synthesis of 3-nitro-4-hydroxyquinoline.
  • Reddy, K., et al. (2021). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications.
  • Urbanski, T., & Kutkiewicz, W. (1963). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Tetrahedron.
  • Bachman, G. B., et al. (1947). Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline. Journal of the American Chemical Society.
  • DTIC. (2004). Nucleophilic Nitration of Selected Aza-Aromatics: Experiments and Modelling.
  • ResearchGate. THE NITRATION OF SOME QUINOLINE DERIVATIVES.
  • Adams, A., & Hey, D. H. (1950). The nitration of 4-hydroxy- and 4-chloro-3-methylquinoline. Journal of the Chemical Society (Resumed).
  • ResearchGate. meta-Nitration of Pyridines and Quinolines through Oxazino Azines.
  • Indian Academy of Sciences. (2006). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions.
  • Organic Chemistry Portal. Nitro compound synthesis by nitrite substitution or nitration.
  • ResearchGate. (2020). (PDF) ChemInform Abstract: Nitration of Phenolic Compounds and Oxidation of Hydroquinones Using Tetrabutylammonium Chromate and Dichromate under Aprotic Conditions.

Sources

Optimizing reaction conditions for 3-Nitroquinolin-4-ol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Nitroquinolin-4-ol. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure successful and optimized synthesis.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, which is typically achieved via a two-step process: the Gould-Jacobs reaction to form the 4-hydroxyquinoline core, followed by regioselective nitration.[1][2]

Issue 1: Low Yield in the Gould-Jacobs Cyclization Step

Question: My yield of the intermediate 4-hydroxyquinoline is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in the Gould-Jacobs reaction are a frequent challenge and can stem from several factors. The reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[1][3]

  • Causality & Explanation: The cyclization step requires significant thermal energy to overcome the activation barrier for the intramolecular 6-electron cyclization.[1] Incomplete cyclization is the most common reason for low yields. The intermediate anilidomethylenemalonate may be isolated instead of the desired quinoline.

  • Troubleshooting Steps:

    • Verify Reaction Temperature: The thermal cyclization typically requires temperatures between 240-300°C.[4][5] Using a high-boiling point solvent like diphenyl ether or mineral oil is crucial for maintaining a stable and uniform high temperature.

    • Optimize Reaction Time: While higher temperatures are needed, prolonged heating can lead to degradation. Microwave-assisted synthesis can be an effective strategy to reduce reaction times from hours to minutes, often improving yields.[4]

    • Check Starting Material Purity: Impurities in the aniline or malonate ester can lead to side reactions. Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS) before starting the reaction.

    • Consider Solvent Choice: While often performed neat or in high-boiling solvents, the choice of solvent can impact the reaction. For some substrates, Dowtherm A is a common and effective choice.[6]

ParameterRecommended RangeRationale
Temperature 240 - 300°CTo provide sufficient energy for thermal cyclization.[4][5]
Reaction Time 5 - 30 minutes (Microwave) or 1 - 4 hours (Conventional)To ensure reaction completion without product degradation.[4]
Solvent Diphenyl ether, Mineral Oil, Dowtherm ATo maintain a stable high temperature.[6]

Issue 2: Formation of Impurities During Nitration

Question: I am observing the formation of undesired isomers and other byproducts during the nitration of 4-hydroxyquinoline. How can I improve the regioselectivity for the 3-nitro product?

Answer: The nitration of 4-hydroxyquinoline can be sensitive to reaction conditions, potentially leading to the formation of other nitro-isomers or dinitrated products.

  • Causality & Explanation: The hydroxyl group at the 4-position is an activating, ortho-, para-director. However, the pyridine ring is electron-deficient. The regioselectivity for nitration at the 3-position is a result of the complex interplay of these electronic effects. Harsh reaction conditions (e.g., high temperatures, highly concentrated acids) can lead to a loss of selectivity.

  • Troubleshooting Steps:

    • Control the Temperature: The nitration should be performed at a low temperature, typically between 0-10°C, to minimize the formation of side products. An ice bath is essential for this step.

    • Slow and Controlled Addition: The nitrating agent (typically a mixture of nitric acid and sulfuric acid) should be added dropwise to the solution of 4-hydroxyquinoline with vigorous stirring. This prevents localized overheating and high concentrations of the nitrating agent.

    • Choice of Nitrating Agent: A standard nitrating mixture of concentrated nitric acid in concentrated sulfuric acid is generally effective. The use of milder nitrating agents can be explored if selectivity remains an issue.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction. The reaction should be quenched as soon as the starting material is consumed to prevent over-nitration or degradation.

Issue 3: Difficulty in Product Purification

Question: I am struggling to obtain a pure sample of this compound after the reaction. What are the best purification methods?

Answer: The purification of this compound can be challenging due to its polarity and potentially low solubility in common organic solvents.

  • Causality & Explanation: The final product is a polar molecule, and residual starting materials or side products may have similar polarities, making chromatographic separation difficult.

  • Troubleshooting Steps:

    • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system needs to be identified. Common solvents to try include ethanol, acetic acid, or dimethylformamide (DMF), potentially with the addition of water to induce crystallization.[7]

    • Washing: After filtration, wash the crude product with cold water to remove any residual acids from the nitration step. Subsequently, washing with a cold, non-polar solvent like diethyl ether can help remove non-polar impurities.

    • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used. A polar eluent system, such as a gradient of dichloromethane/methanol or ethyl acetate/hexane, will likely be required.[8]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Gould-Jacobs reaction?

A1: The Gould-Jacobs reaction begins with a nucleophilic substitution of an aniline on an alkoxymethylenemalonate ester, followed by the elimination of an alcohol to form an anilidomethylenemalonate intermediate. This intermediate then undergoes a thermally induced 6-electron electrocyclization, followed by tautomerization to form the 4-hydroxyquinoline ring system.[1]

Q2: What are the key safety precautions for this synthesis?

A2: The synthesis of this compound involves several hazards:

  • High Temperatures: The Gould-Jacobs reaction is performed at very high temperatures, posing a risk of severe burns. Use appropriate personal protective equipment (PPE), including heat-resistant gloves and a face shield.

  • Strong Acids: The nitration step uses concentrated nitric and sulfuric acids, which are highly corrosive.[9] Always work in a fume hood and wear acid-resistant gloves, a lab coat, and safety goggles.

  • Exothermic Reaction: The nitration reaction is exothermic and can run away if the addition of the nitrating agent is too fast or the cooling is insufficient.

  • Nitro Compounds: The final product is a nitro-aromatic compound and should be handled with care as such compounds can be toxic or explosive, although this compound itself is not noted as being particularly unstable.[9]

Q3: How can I confirm the structure and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the structure of the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the nitro group (strong absorptions around 1500-1550 cm-1 and 1300-1350 cm-1) and the hydroxyl group.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

TechniqueExpected Data for this compound
1H NMR Aromatic protons in the 7-9 ppm range, a singlet for the proton at the 2-position.
Mass Spec (ESI-) [M-H]- at m/z ~189.03
Purity (HPLC) >95% purity is generally desired.

Experimental Protocols & Visualizations

Protocol 1: Synthesis of 4-Hydroxyquinoline via Gould-Jacobs Reaction
  • In a round-bottom flask, combine aniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture to 140-150°C for 2 hours. The intermediate anilidomethylenemalonate will form.

  • Add the crude intermediate to a flask containing a high-boiling solvent (e.g., diphenyl ether).

  • Heat the mixture to 250°C for 1-2 hours.

  • Cool the reaction mixture to room temperature. The 4-hydroxyquinoline product will precipitate.

  • Filter the solid product and wash with a non-polar solvent like hexane or diethyl ether to remove the high-boiling solvent.

  • The product can be further purified by recrystallization if necessary.

Protocol 2: Nitration of 4-Hydroxyquinoline
  • In a flask cooled in an ice bath (0-5°C), dissolve 4-hydroxyquinoline (1 equivalent) in concentrated sulfuric acid.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not rise above 10°C.

  • Stir the reaction mixture at 0-10°C for 1-2 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

  • The this compound product will precipitate as a solid.

  • Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a small amount of cold ethanol.

  • Dry the product under vacuum. The product can be purified further by recrystallization from a suitable solvent like ethanol or acetic acid.

Visualizations

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization & Tautomerization cluster_step3 Step 3: Hydrolysis & Decarboxylation (Optional) Aniline Aniline Intermediate1 Anilidomethylenemalonate Intermediate Aniline->Intermediate1 + Malonate - EtOH Malonate Diethyl Ethoxymethylenemalonate Quinolinol_ester 4-Hydroxy-3-carbethoxyquinoline Intermediate1->Quinolinol_ester Heat (250°C) - EtOH Quinolinol 4-Hydroxyquinoline Quinolinol_ester->Quinolinol 1. NaOH 2. Heat (-CO2)

Caption: Mechanism of the Gould-Jacobs Reaction.

Troubleshooting_Workflow cluster_gould cluster_nitration start Low Yield or Impure Product check_step Which step is problematic? Gould-Jacobs Nitration start->check_step gj_temp Check Cyclization Temperature (240-300°C) check_step:g->gj_temp n_temp Control Temperature (0-10°C) check_step:n->n_temp gj_time Optimize Reaction Time (Conventional vs. Microwave) gj_temp->gj_time gj_purity Verify Starting Material Purity gj_time->gj_purity purification Optimize Purification (Recrystallization, Chromatography) gj_purity->purification n_addition Ensure Slow, Dropwise Addition of Nitrating Agent n_temp->n_addition n_monitor Monitor with TLC to Avoid Side Reactions n_addition->n_monitor n_monitor->purification success High Yield & Purity Achieved purification->success

Caption: Troubleshooting workflow for synthesis.

References

  • Adams, A., & Hey, D. H. (1950). The nitration of 4-hydroxy- and 4-chloro-3-methylquinoline. Journal of the Chemical Society (Resumed), 2092. [Link]
  • Various Authors. (n.d.). Gould-Jacobs Reaction. Organic Syntheses. [Link]
  • Google Patents. (1951). Preparation of 4-hydroxyquinoline compounds. US2558211A.
  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]
  • PubChem. (n.d.). 3-Nitro-4-quinolinol. [Link]
  • Stalinska, J., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(9), 2669. [Link]
  • ResearchGate. (n.d.). Technology of Preparing 8-Hydroxy-5-nitroquinoline. [Link]
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. AN056. [Link]
  • Araki, M., et al. (1968). Synthesis and reaction of 3-fluoro-4-nitroquinoline 1-oxide. Chemical & Pharmaceutical Bulletin, 16(9), 1742-6. [Link]
  • Mernyák, E., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(21), 3939. [Link]
  • Pergamon Press. (1966). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Tetrahedron, 22(Suppl. 7), 97-100. [Link]
  • Lamberth, C., et al. (2012). Synthesis of novel 3,4,6-trisubstituted quinolines enabled by a Gould-Jacobs cyclization. Tetrahedron, 68(35), 7147-7154. [Link]
  • MDPI. (2022).
  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. [Link]
  • ResearchGate. (n.d.).

Sources

Troubleshooting poor solubility of 3-Nitroquinolin-4-ol in assays

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Introduction: Navigating the Challenges of 3-Nitroquinolin-4-ol

This compound is a valuable chemical entity in drug discovery and biological research, often utilized in screening campaigns and mechanistic studies. However, its rigid, planar structure and high melting point contribute to poor aqueous solubility, a common and frustrating hurdle for researchers. This low solubility can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading assay results such as underestimated potency.[1]

This guide provides a comprehensive, question-and-answer-based framework for diagnosing and solving solubility issues with this compound. As Senior Application Scientists, we move beyond simple protocols to explain the underlying physicochemical principles, empowering you to make informed decisions and generate reliable, reproducible data.

Section 1: Understanding the Molecule: Key Physicochemical Properties

Before troubleshooting, it is crucial to understand the inherent properties of this compound that govern its behavior in solution. The molecule exists in tautomeric equilibrium between the "ol" and "one" forms, with the keto form (3-nitro-1H-quinolin-4-one) being predominant.

PropertyValueImplication for SolubilitySource
Molecular Formula C₉H₆N₂O₃-[2]
Molecular Weight 190.16 g/mol -[2]
Melting Point >300 °CA high melting point suggests strong intermolecular forces in the crystal lattice, making it difficult for solvent molecules to break the solid state apart. This is a primary contributor to low solubility.[3]
Predicted LogP (XLogP3) 1.6This moderate lipophilicity value indicates a preference for non-polar environments over water, contributing to poor aqueous solubility.[2]
Chemical Nature Weak AcidThe hydroxyl group at position 4 is ionizable. This is the most critical property to exploit for solubility enhancement.[4][5]

The core issue is the energy required to overcome the crystal lattice (related to the high melting point) and solvate a moderately lipophilic molecule in a polar solvent like water.

Section 2: Frequently Asked Questions (FAQs) & Immediate Solutions

This section addresses the most common, urgent issues researchers face.

Q1: I diluted my DMSO stock of this compound into my aqueous assay buffer, and it immediately turned cloudy. What happened?

A: This is a classic case of compound precipitation due to supersaturation. Your compound was stable in the 100% DMSO stock, but upon dilution into an aqueous environment where its solubility is much lower, the concentration exceeded its solubility limit, causing it to crash out of solution.[1]

  • Quick Fix:

    • Lower the Final Concentration: Determine if your assay can be performed at a lower, more soluble concentration of the compound.

    • Modify the Dilution Protocol: Instead of diluting into a purely aqueous buffer, add the DMSO stock directly to the final assay medium, which may contain proteins (like BSA or serum) or other components that can help stabilize the compound.[1]

    • Increase Assay Volume: If possible, increasing the total volume of the assay while keeping the compound amount the same will lower the final concentration and may prevent precipitation.

Q2: Can I just increase the percentage of DMSO in my assay to keep the compound dissolved?

A: While tempting, this is often not advisable. High concentrations of organic co-solvents can significantly impact biological assays.

  • Expert Insight: Most cell-based assays are sensitive to DMSO concentrations above 0.5% (v/v).[6][7] Higher levels can lead to cytotoxicity, altered cell signaling, or inhibition/activation of target enzymes, confounding your results. For biochemical assays, DMSO tolerance might be higher, but it must be validated. Always run a "vehicle control" with the same final DMSO concentration to assess its baseline effect.[6]

Q3: How does pH affect the solubility of this compound, and how can I use this to my advantage?

A: This is the most powerful tool at your disposal. This compound is a weak acid due to its hydroxyl group.

  • Mechanism: At a pH below its acidity constant (pKa), the molecule is predominantly in its neutral, protonated form, which is less soluble. As you raise the pH above the pKa, the molecule deprotonates to form an anionic salt (a phenolate). This charged species is significantly more polar and thus more soluble in water.[4][5][8][9]

  • Practical Application: For many quinolinol derivatives, slightly basic conditions (e.g., pH 7.5 to 8.5) can dramatically increase solubility.[10][11] Experiment by preparing your assay buffer at several different pH values to find the optimal balance between solubility and biological relevance for your specific assay.

Neutral This compound (Neutral Form) Low Aqueous Solubility Ionized 3-Nitroquinolin-4-olate (Anionic Form) High Aqueous Solubility Neutral->Ionized  Increase pH (> pKa)  Add Base (e.g., NaOH) Ionized->Neutral  Decrease pH (< pKa)  Add Acid (e.g., HCl)

Caption: pH-dependent equilibrium of this compound.

Section 3: A Systematic Troubleshooting Workflow

If the quick fixes are insufficient, follow this logical workflow to systematically optimize your experimental conditions.

cluster_0 Step 1: Stock Solution cluster_1 Step 2: Buffer Optimization cluster_2 Step 3: Advanced Methods cluster_3 Step 4: Final Validation Stock Prepare 10-20 mM Stock in 100% DMSO Inspect Visually Inspect for Clarity (Use gentle heat/sonication if needed) Stock->Inspect pH_Test Test Solubility in Assay Buffer at various pH values (e.g., 7.0, 7.5, 8.0) Inspect->pH_Test If precipitation occurs in standard buffer Cosolvent_Test Screen Assay-Compatible Co-solvents (e.g., PEG400, Ethanol) pH_Test->Cosolvent_Test If solubility is still poor Validate Validate Optimized Conditions (Vehicle controls, assay performance) pH_Test->Validate If solubility is achieved Surfactant Consider Surfactants (e.g., 0.01% Tween-80) Cosolvent_Test->Surfactant If still problematic Cosolvent_Test->Validate If solubility is achieved Cyclodextrin Explore Cyclodextrins (e.g., HP-β-CD) Surfactant->Validate Cyclodextrin->Validate

Caption: Systematic workflow for troubleshooting solubility.

Protocol 1: Preparation and Assessment of Stock Solution
  • Preparation: Weigh out this compound and dissolve in 100% high-purity DMSO to a concentration of 10-20 mM.

  • Solubilization: Vortex thoroughly. If solid particles remain, use a water bath sonicator for 10-15 minutes or gently warm the solution to 30-37°C. Do not overheat, as this can degrade the compound.

  • Inspection: A proper stock solution should be perfectly clear with no visible particulates.

  • Storage: Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: pH and Co-solvent Screening

This protocol helps you determine the best buffer conditions for your assay.

  • Prepare Buffers: Make several batches of your primary assay buffer, adjusting the pH in 0.5-unit increments (e.g., pH 7.0, 7.5, 8.0). Ensure the buffer has sufficient capacity to maintain the pH after compound addition.

  • Set Up Test: In microcentrifuge tubes or a 96-well plate, add the volume of each buffer that corresponds to your final assay volume.

  • Spike Compound: Add your DMSO stock to each buffer to achieve your highest desired final concentration. For example, add 1 µL of a 10 mM stock to 99 µL of buffer for a final concentration of 100 µM (and 1% DMSO).

  • Equilibrate and Observe: Mix and let the solutions sit at the assay temperature for 30-60 minutes.

  • Assess Solubility: Visually inspect for precipitation (cloudiness, particles). For a quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant via HPLC-UV or LC-MS. The highest concentration without precipitation is the kinetic solubility limit under those conditions.

  • Co-solvent Test: If pH adjustment is insufficient, repeat steps 1-5 using your best-performing pH buffer, but first supplement it with a low concentration of a co-solvent.

Table of Common Co-solvents and Surfactants for In Vitro Assays

AgentTypeTypical Starting Conc.Max Conc. (Cell-based)NotesSource
DMSO Organic Solvent<1%~0.5%The standard, but can have biological effects.[6][7]
Ethanol Organic Solvent0.1 - 1%~1%Can be more cytotoxic than DMSO for some cell lines.[12]
PEG 400 Polymer1 - 5%~5%Generally well-tolerated; increases viscosity.[13]
Tween® 80 Surfactant0.01 - 0.1%~0.1%Forms micelles to encapsulate compounds; can interfere with some protein assays.[13]
HP-β-CD Inclusion Complex1 - 10 mMVariesForms a host-guest complex; can sometimes extract cholesterol from cell membranes.[13][14]

Expert Tip: When using any additive, it is critical to run parallel controls to ensure the additive itself does not interfere with your assay readout. This includes a "vehicle + additive" control.

References

  • PubChem. 3-Nitro-4-quinolinol.
  • Khan Academy. pH and solubility.[Link]
  • YouTube. (2023). How Does pH Impact Ionic Compound Solubility?[Link]
  • Solubility of Things. 8-Hydroxyquinoline.[Link]
  • Avdeef, A., et al. (2019). Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. Industrial & Engineering Chemistry Research.[Link]
  • askIITians. (2024). How does pH affect solubility?[Link]
  • Di, L., & Kerns, E. H. (2006).
  • World Pharma Today.
  • Pion Inc. The use of cosolvent pKa assays for poorly soluble compounds.[Link]
  • Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Pharmaceutical Research.[Link]
  • Kalepu, S., & Nekkanti, V. (2015).
  • ResearchGate. (2024).
  • Bensaas, E., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Basic & Clinical Pharmacology & Toxicology.[Link]
  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.[Link]
  • ResearchGate. (2024). Considerations regarding use of solvents in in vitro cell based assays.[Link]

Sources

Technical Support Center: Synthesis of 3-Nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Nitroquinolin-4-ol. Our focus is on ensuring high purity by troubleshooting and preventing the formation of common impurities. The protocols and explanations provided are grounded in established chemical principles and field-proven insights to ensure experimental success and reproducibility.

Introduction: The Critical Need for Purity

This compound is a key heterocyclic scaffold used in the development of novel therapeutic agents and functional materials. The presence of impurities, including positional isomers or over-nitrated byproducts, can drastically alter the compound's biological activity, pharmacokinetic properties, and safety profile.[1] Therefore, achieving high purity is not merely a matter of yield optimization but a critical requirement for reliable and reproducible downstream applications. This guide addresses the common challenges encountered during its synthesis and provides robust solutions.

Part 1: Primary Synthetic Route & Mechanism

The most direct and common method for synthesizing this compound is through the electrophilic nitration of 4-hydroxyquinoline (also known as 4-quinolinol or kynurine). The reaction mechanism involves the generation of the nitronium ion (NO₂⁺) from a mixture of nitric and sulfuric acids, which then attacks the electron-rich quinoline ring.

The 4-hydroxyl group is a strongly activating, ortho-, para-directing group. However, under acidic conditions, the quinoline nitrogen is protonated, acting as a deactivating group. This electronic interplay primarily directs nitration to the 3-position, which is ortho to the activating hydroxyl group and not strongly deactivated by the distant protonated nitrogen.

G cluster_reactants Reactants cluster_product Product HQ 4-Hydroxyquinoline NQ This compound HQ->NQ Electrophilic Nitration NA HNO₃ / H₂SO₄

Caption: Synthetic pathway for this compound.

Part 2: Troubleshooting Guide for Impurity Prevention

This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing both the chemical reasoning and actionable solutions.

Q1: My final product is contaminated with significant amounts of other nitro-isomers (e.g., 5-nitro, 6-nitro, 8-nitro). How can I improve the regioselectivity for the 3-position?

Cause: While the 3-position is electronically favored, harsh reaction conditions can overcome the activation barrier for nitration at other positions on the benzenoid ring of the quinoline system. High temperatures provide sufficient energy for less-favored isomers to form.

Solution: Strict control over reaction temperature is paramount for achieving high regioselectivity.

  • Maintain Low Temperature: The reaction should be conducted in an ice-salt bath to maintain a temperature between 0°C and 5°C during the addition of the nitrating mixture.

  • Slow Reagent Addition: The nitrating mixture (HNO₃/H₂SO₄) should be added dropwise to the solution of 4-hydroxyquinoline in concentrated sulfuric acid. This prevents localized temperature spikes that can lead to side reactions.

  • Choice of Nitrating Agent: While mixed acid is standard, for substrates particularly sensitive to isomer formation, alternative nitrating agents like N-nitrosuccinimide (NNS) or acetyl nitrate could be explored under specific conditions, though this would require significant methods development.

ParameterRecommended ConditionRationale
Temperature 0-5 °CMinimizes activation energy for side reactions, favoring the kinetically preferred 3-position product.
Reagent Addition Slow, dropwisePrevents exothermic spikes, ensuring uniform reaction conditions.
Stirring VigorousEnsures rapid dispersal of reagents and heat, preventing localized high concentrations and temperatures.
Q2: I'm observing di-nitrated byproducts in my LC-MS and NMR analysis. What causes this over-nitration and how can it be prevented?

Cause: The 4-hydroxyquinoline ring system is highly activated towards electrophilic substitution. Using an excess of the nitrating agent or allowing the reaction to proceed for too long can lead to a second nitration event, yielding dinitro-4-hydroxyquinoline impurities.[2]

Solution: Precise control over stoichiometry and reaction time is essential to prevent over-nitration.

  • Control Stoichiometry: Use a slight molar excess (typically 1.05 to 1.1 equivalents) of nitric acid. A large excess is the primary cause of dinitration.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. The reaction should be quenched as soon as the 4-hydroxyquinoline is consumed.

  • Quenching: The reaction should be promptly quenched by pouring the reaction mixture onto crushed ice. This immediately stops the reaction by diluting the acid and lowering the temperature, preventing further nitration.

G cluster_conditions Reaction Conditions cluster_products Products / Impurities Start 4-Hydroxyquinoline HighTemp High Temperature (>10°C) Start->HighTemp ExcessHNO3 Excess Nitrating Agent Start->ExcessHNO3 Controlled Controlled Conditions (0-5°C, ~1 eq. HNO₃) Start->Controlled Isomers Positional Isomers (5-, 6-, 8-nitro) HighTemp->Isomers Loss of Selectivity Degradation Degradation Products (Tars) HighTemp->Degradation Oxidation Dinitro Dinitro Byproducts ExcessHNO3->Dinitro Over-reaction Desired This compound (High Purity) Controlled->Desired

Caption: Relationship between reaction conditions and product purity.

Q3: My crude product is a dark, tarry substance instead of a crystalline solid. How can I achieve a cleaner reaction?

Cause: Dark coloration and tar formation are indicative of degradation, often caused by oxidative side reactions from nitric acid at elevated temperatures. Phenolic compounds are particularly susceptible to oxidation under harsh nitrating conditions.

Solution: In addition to strict temperature control, the purity of reagents and the workup procedure are critical.

  • Use High-Purity Reagents: Ensure the sulfuric and nitric acids are of high purity and free from dissolved nitrogen oxides (which can give nitric acid a yellow/brown color).

  • Protective Atmosphere (Optional): For highly sensitive syntheses, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions, although this is not typically necessary with proper temperature control.

  • Effective Workup: Pouring the reaction mixture onto a large volume of ice ensures rapid cooling and dilution. The precipitated product should be filtered promptly and washed thoroughly with cold water to remove residual acids which can catalyze degradation upon storage.

Part 3: Recommended Experimental & Purification Protocols

Protocol 1: Synthesis of this compound
  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 50 mL of concentrated sulfuric acid (H₂SO₄) to 0°C using an ice-salt bath.

  • Slowly add 10.0 g of 4-hydroxyquinoline to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir until all solids are dissolved.

  • Prepare the nitrating mixture by slowly adding 3.0 mL of concentrated nitric acid (HNO₃, ~1.05 eq.) to 10 mL of concentrated sulfuric acid in a separate flask, pre-cooled to 0°C.

  • Add the nitrating mixture dropwise to the 4-hydroxyquinoline solution over 30-45 minutes, maintaining the internal reaction temperature between 0°C and 5°C.

  • After the addition is complete, stir the mixture at 0-5°C for an additional 1-2 hours, monitoring the reaction by TLC (e.g., using a 9:1 DCM:Methanol mobile phase).

  • Once the starting material is consumed, carefully pour the reaction mixture onto 500 g of crushed ice with stirring.

  • Allow the ice to melt, and collect the precipitated yellow solid by vacuum filtration.

  • Wash the solid thoroughly with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the crude product under vacuum at 50-60°C.

Protocol 2: Purification by Recrystallization

Recrystallization is highly effective for removing most impurities formed during this synthesis.[3]

  • Transfer the crude, dried this compound to an appropriately sized Erlenmeyer flask.

  • Add a suitable solvent, such as glacial acetic acid or a mixture of ethanol and water. Heat the mixture with stirring on a hot plate until the solid completely dissolves.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent (the same used for recrystallization) followed by a wash with cold diethyl ether to aid in drying.

  • Dry the purified crystals under vacuum.

Part 4: FAQs on Purity Analysis & Characterization

Q: What are the primary impurities I should expect and how can I identify them?

A: A multi-technique approach is crucial for robust purity analysis.[4][5] The table below summarizes the most common impurities.

ImpurityStructure/TypeOriginAnalytical Identification
4-Hydroxyquinoline Starting MaterialIncomplete reactionHPLC: Earlier retention time. ¹H NMR: Absence of signals characteristic of the nitro-substituted ring.
Positional Isomers 5-, 6-, or 8-NitroPoor regioselectivity (high temp.)HPLC: Peaks eluting close to the main product. LC-MS: Same mass as the product. ¹H NMR: Different aromatic splitting patterns.
Dinitro Compounds 3,X-DinitroOver-nitration (excess HNO₃, long time)HPLC: Later retention time. LC-MS: Higher mass corresponding to C₉H₅N₃O₅.
Degradation Products Oxidized/PolymericHigh temperature, impure reagentsHPLC: Broad, poorly resolved peaks, often at the baseline. Visual: Dark, tarry appearance of the crude product.
Q: What is the recommended workflow for validating the purity of a new batch?

A: A sequential analytical workflow ensures comprehensive characterization and accurate purity determination.

G Crude Crude Product (Post-Synthesis) TLC TLC Analysis (Quick Check) Crude->TLC Purify Purification (Recrystallization) TLC->Purify Impurities Detected HPLC HPLC-UV (Purity %, Impurity Profile) Purify->HPLC LCMS LC-MS (Impurity ID) HPLC->LCMS Unknown Peaks? NMR ¹H & ¹³C NMR (Structural Confirmation) HPLC->NMR Final Certified Pure Compound NMR->Final

Caption: Analytical workflow for purity validation.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity assessment. A reversed-phase C18 column with a gradient of water and acetonitrile (both containing 0.1% formic or acetic acid) is a good starting point. Purity is determined by the area percentage of the main peak.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying impurities. It provides the mass-to-charge ratio of the components separated by the LC, allowing for the confirmation of expected byproducts (like dinitro compounds) and the deduction of structures for unknown impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and ensuring that the isomeric purity is high. The distinct chemical shifts and coupling constants in the aromatic region can differentiate between the desired 3-nitro isomer and other positional isomers.

By implementing these troubleshooting strategies, purification protocols, and analytical workflows, researchers can consistently synthesize high-purity this compound, ensuring the integrity and success of their scientific endeavors.

References

  • Arkat USA, Inc. (n.d.). One-pot reductive cyclization to antitumor quinazoline precursors. ARKIVOC.
  • Desai, N. C., & Trivedi, J. (2014). Synthesis of Quinozoline-4-(3H)-one and Quinolone Derivatives Via Organic Clay as a Catalyst. International Journal of Scientific & Engineering Research, 5(5), 1033-1039.
  • Adams, A., & Hey, D. H. (1950). The nitration of 4-hydroxy- and 4-chloro-3-methylquinoline. Journal of the Chemical Society (Resumed), 2092. DOI: 10.1039/JR9500002092.
  • Gümüş, M. K., & Kaban, Ş. (2024). Synthesis of Hetaryl Substituted Pyrazolo[3,4-b]Quinolinone Systems by Multicomponent Cyclocondensation Reaction.
  • MDPI. (2022). Synthesis and Biological Evaluation of New Quinoline and Anthranilic Acid Derivatives as Potential Quorum Sensing Inhibitors.
  • Google Patents. (1951). Preparation of 4-hydroxyquinoline compounds. (U.S. Patent No. US2558211A).
  • Al-Ostath, R. A., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Tropical Journal of Pharmaceutical Research, 12(5), 757-763.
  • ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9.
  • PubChem. (n.d.). 3-Nitro-4-quinolinol. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Technology of Preparing 8-Hydroxy-5-nitroquinoline.
  • MDPI. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine.
  • National Center for Biotechnology Information. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC.
  • Araki, M., Saneyoshi, M., Harada, H., & Kawazoe, Y. (1968). Synthesis and reaction of 3-fluoro-4-nitroquinoline 1-oxide. Chemical & Pharmaceutical Bulletin, 16(9), 1742-1746. DOI: 10.1248/cpb.16.1742.
  • Bhattacharya, R., & Sugden, J. K. (1970). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID.
  • National Center for Biotechnology Information. (2024). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. PMC.
  • John, J., et al. (2022). A SYSTEMATIC REVIEW ON SYNTHESIS AND CHARACTERIZATION OF IMPURITIES OF SOME DRUGS. World Journal of Pharmaceutical Research, 11(9), 624-641.
  • National Center for Biotechnology Information. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. PubMed.
  • Rádl, S., & Stach, J. (2016). SYNTHESIS OF IMPURITIES AND/OR DEGRADATION PRODUCTS OF SELECTED HETEROCYCLIC DRUGS AS AN INTEGRAL PART OF THE API DEVELOPMENT.
  • National Center for Biotechnology Information. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.
  • PubChem. (n.d.). 3-Nitroquinoline. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Isobutylamino-3-nitroquinoline. National Center for Biotechnology Information.
  • National Center for Biotechnology Information. (2020). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PMC.
  • MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research.
  • Organic Syntheses. (n.d.). 3-hydroxyquinoline.
  • Google Patents. (2019). Process for the preparation of 4-(4-aminophenyl)morpholin-3-one. (Patent No. WO2019138362A1).

Sources

Technical Support Center: Stability of 3-Nitroquinolin-4-ol in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 3-Nitroquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Understanding and controlling the stability of this compound is critical for obtaining reliable and reproducible experimental results. This document provides a comprehensive resource in a question-and-answer format, including troubleshooting guides, frequently asked questions, and detailed experimental protocols to address common challenges encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by a combination of environmental and chemical factors. These include:

  • pH: The acidity or basicity of the solution can catalyze hydrolytic degradation.[1][2] For many pharmaceutical compounds, extreme pH values (either highly acidic or highly alkaline) accelerate decomposition.[1]

  • Temperature: Elevated temperatures typically increase the rate of chemical degradation.[1] Storing solutions at lower temperatures is a common practice to enhance stability.

  • Light: Exposure to ultraviolet (UV) or visible light can induce photodegradation.[1] It is advisable to protect solutions from light, especially during long-term storage.

  • Oxidation: The presence of oxygen or oxidizing agents can lead to oxidative degradation of the molecule.[1]

  • Solvent: The choice of solvent can impact the solubility and stability of the compound. While some organic solvents may offer good solubility, they might not always be optimal for long-term stability.

Q2: What are the recommended storage conditions for solid this compound and its solutions?

To ensure the integrity of this compound, proper storage is essential. The following conditions are recommended based on best practices for similar chemical compounds:

FormStorage TemperatureAtmosphereLight Conditions
Solid -20°C (long-term)Inert gas (e.g., Argon, Nitrogen) is recommendedProtect from light (use amber vials or foil)
Solutions -20°C to -80°C (long-term)Tightly sealed vialsProtect from light (use amber vials)

For short-term storage of solutions (up to a few days), refrigeration at 2-8°C may be acceptable, but this should be validated for your specific experimental conditions.

Q3: In which common laboratory solvents is this compound likely to be soluble?

While specific solubility data for this compound is not extensively published, its chemical structure suggests it is a polar molecule. Therefore, it is expected to be soluble in polar organic solvents. A preliminary assessment should be conducted to determine the optimal solvent for your application.

SolventPolarityExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO)HighLikely solubleA common solvent for preparing stock solutions of organic compounds for biological assays.
Dimethylformamide (DMF)HighLikely solubleAnother common polar aprotic solvent.
MethanolHighPotentially solubleA polar protic solvent.
EthanolHighPotentially solubleA polar protic solvent.
AcetonitrileMediumPotentially solubleA polar aprotic solvent often used in chromatography.
WaterHighLow to moderateSolubility in aqueous buffers may be pH-dependent.

It is recommended to experimentally determine the solubility in your chosen solvent system before preparing high-concentration stock solutions.

Q4: What are the known safety and handling precautions for this compound?

This compound is classified as a hazardous substance.[3] It is crucial to handle this compound with appropriate safety measures in a laboratory setting.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Engineering Controls: Handle the solid compound and its solutions in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Handling: Avoid contact with skin and eyes. Do not breathe dust. After handling, wash hands thoroughly.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.

Q5: How should I prepare a stock solution of this compound?

Preparing a stable and accurate stock solution is the first step to successful experiments.

  • Equilibrate: Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the solid compound into a clean, dry vial.

  • Solvent Addition: Add the appropriate volume of a suitable anhydrous solvent (e.g., DMSO) to the vial.

  • Dissolution: Tightly cap the vial and vortex or sonicate until the compound is completely dissolved. Gentle warming may be used if necessary, but be cautious of potential degradation at elevated temperatures.

  • Storage: For long-term storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments with this compound.

TroubleshootingWorkflow start Stability Issue Observed issue_color Solution Changed Color start->issue_color issue_precipitate Precipitation Observed start->issue_precipitate issue_peaks Unexpected Chromatographic Peaks start->issue_peaks issue_inconsistent Inconsistent Results start->issue_inconsistent cause_color Probable Causes: - Photodegradation - pH shift - Oxidation - Contamination issue_color->cause_color cause_precipitate Probable Causes: - Low Solubility - Solvent Evaporation - Temperature Fluctuation - pH Change issue_precipitate->cause_precipitate cause_peaks Probable Causes: - Degradation Products - Impurities in Compound - Contaminated Solvent/Mobile Phase - Column Bleed issue_peaks->cause_peaks cause_inconsistent Probable Causes: - Solution Degradation - Inaccurate Pipetting - Freeze-Thaw Cycles - Adsorption to Container issue_inconsistent->cause_inconsistent solution_color Solutions: - Prepare fresh solution - Store in amber vials - Use degassed solvents - Check buffer pH cause_color->solution_color solution_precipitate Solutions: - Determine solubility limit - Use tightly sealed vials - Store at constant temperature - Confirm buffer capacity cause_precipitate->solution_precipitate solution_peaks Solutions: - Perform forced degradation study - Analyze by LC-MS - Use high-purity solvents - Condition HPLC column cause_peaks->solution_peaks solution_inconsistent Solutions: - Prepare fresh solutions daily - Calibrate pipettes - Aliquot stock solutions - Use low-binding tubes cause_inconsistent->solution_inconsistent

Caption: Troubleshooting workflow for stability issues.

Issue 1: My this compound solution has changed color.

  • Probable Causes:

    • Photodegradation: Exposure to light can cause the formation of colored degradation products.

    • pH Shift: A change in the pH of the solution can alter the electronic structure of the molecule, leading to a color change.

    • Oxidation: Reaction with dissolved oxygen can produce colored byproducts.

    • Contamination: The introduction of impurities can result in a color change.

  • Solutions:

    • Prepare fresh solutions: It is best practice to prepare solutions fresh before use.

    • Protect from light: Store solutions in amber vials or wrap clear vials in aluminum foil.

    • Use degassed solvents: To minimize oxidation, use solvents that have been degassed by sonication or sparging with an inert gas like nitrogen or argon.

    • Verify buffer pH: Ensure the pH of your buffer is correct and that it has sufficient buffering capacity to resist changes in pH.

Issue 2: I am observing precipitation in my this compound solution.

  • Probable Causes:

    • Low Solubility: The concentration of your solution may exceed the solubility limit of this compound in the chosen solvent.

    • Solvent Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration and lead to precipitation.

    • Temperature Fluctuations: A decrease in temperature can reduce the solubility of the compound.

    • pH Change: If the compound's solubility is pH-dependent, a shift in pH can cause it to precipitate.

  • Solutions:

    • Determine solubility: Perform a solubility test to determine the maximum concentration of this compound in your solvent system.

    • Use tightly sealed containers: Ensure vials are capped securely to prevent solvent evaporation.

    • Maintain constant temperature: Store solutions at a constant temperature. If a solution is stored in the freezer, allow it to fully equilibrate to room temperature and vortex before use.

    • Confirm buffer stability: Ensure your buffer is stable and maintains the desired pH.

Issue 3: I am seeing unexpected peaks in my chromatogram when analyzing this compound.

  • Probable Causes:

    • Degradation Products: The unexpected peaks are likely degradation products of this compound.

    • Impurities: The starting material may contain impurities.

    • Contaminated Solvents: The solvents used for your mobile phase or sample preparation may be contaminated.

    • Column Bleed: The stationary phase of the HPLC column may be degrading.

  • Solutions:

    • Perform a forced degradation study: This will help you identify the retention times of potential degradation products.[1][4]

    • Analyze by LC-MS: Use liquid chromatography-mass spectrometry to identify the mass of the unknown peaks, which can help in their identification.[5]

    • Use high-purity solvents: Use HPLC-grade or MS-grade solvents for your mobile phase and sample preparation.

    • Condition the HPLC column: Properly flush and condition your column before analysis.

Issue 4: My experimental results are inconsistent when using this compound solutions.

  • Probable Causes:

    • Solution Degradation: The compound may be degrading over the course of your experiment, leading to a decrease in the effective concentration.

    • Inaccurate Pipetting: Errors in pipetting can lead to variations in concentration.

    • Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution can accelerate degradation.

    • Adsorption to Container: The compound may be adsorbing to the surface of your storage container, reducing the concentration in solution.

  • Solutions:

    • Prepare fresh solutions: For sensitive experiments, prepare fresh dilutions from a stock solution daily.

    • Calibrate pipettes: Ensure your pipettes are properly calibrated.

    • Aliquot stock solutions: Store stock solutions in single-use aliquots to avoid freeze-thaw cycles.

    • Use low-binding tubes: For dilute solutions, consider using low-binding microcentrifuge tubes or glassware.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Preparing a Stock Solution of this compound

  • Allow the solid this compound to warm to room temperature.

  • In a chemical fume hood, accurately weigh the desired mass of the solid.

  • Transfer the solid to a volumetric flask.

  • Add a portion of the desired solvent (e.g., anhydrous DMSO) and swirl to dissolve.

  • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

  • Once dissolved, add the solvent to the final volume.

  • Mix the solution thoroughly.

  • Transfer the solution to a clean, amber vial for storage.

  • For long-term storage, aliquot into single-use vials and store at -20°C or -80°C.

Protocol 2: Conducting a Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the degradation pathways and developing a stability-indicating analytical method.[1][2][4][6]

Stress ConditionReagent and Conditions
Acid Hydrolysis 0.1 M HCl, room temperature and 60°C
Base Hydrolysis 0.1 M NaOH, room temperature and 60°C
Oxidative 3% H₂O₂, room temperature
Thermal Solid and solution at 80°C
Photolytic Solution exposed to UV light (e.g., 254 nm) and visible light

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).

  • For each stress condition, mix equal volumes of the stock solution and the stress reagent in a vial. For the thermal study, place vials of the solid and the solution in an oven. For the photolytic study, place a vial of the solution in a photostability chamber.

  • Include a control sample (stock solution with an equal volume of water or the initial solvent) stored at room temperature and protected from light.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.

  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples by a suitable analytical method, such as HPLC-UV.

Protocol 3: Development of a Stability-Indicating HPLC-UV Method for this compound

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[7][8][9][10]

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Selection:

    • Begin with a simple mobile phase gradient, for example, a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.

    • Run a gradient from 5% to 95% B over 20-30 minutes to elute the parent compound and any potential degradation products.

  • Wavelength Selection: Use a photodiode array (PDA) detector to determine the UV absorbance maximum of this compound. Analyze the stressed samples to ensure the chosen wavelength is also suitable for detecting the degradation products.

  • Method Optimization:

    • Inject the stressed samples and observe the chromatograms.

    • Adjust the gradient, flow rate, and mobile phase composition to achieve good resolution between the parent peak and all degradation product peaks.

    • The goal is to have a baseline separation of all peaks.

  • Method Validation: Once the method is optimized, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

ForcedDegradationWorkflow start Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Dilute Samples sample->neutralize analyze Analyze by HPLC-UV/MS neutralize->analyze develop Develop Stability-Indicating Method analyze->develop characterize Characterize Degradation Products develop->characterize

Caption: Experimental workflow for forced degradation and analysis.

References

  • Bhardwaj, S. K., et al. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of Pharmaceutical and Biomedical Analysis, 86, 1-14.
  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).
  • ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.
  • Sigma-Aldrich. (2024).
  • PubChem. (2024). 3-Nitro-4-quinolinol.
  • BLD Pharm. (2024). This compound.
  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(5), 48-64.
  • Baertschi, S. W., et al. (Eds.). (2017).
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
  • British Pharmacopoeia. (2024). 3-amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one.
  • Hovione. (2024).
  • Sigma-Aldrich. (2024). Solvent Miscibility Table.
  • Klick, S., et al. (2004). Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching. Journal of Pharmaceutical and Biomedical Analysis, 35(5), 1017-1033.
  • Sonawane, S. S., et al. (2012). Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations. Journal of Pharmacy Research, 5(8), 4153-4156.
  • XENOMETRIX. (2024).
  • Singh, S., et al. (2015). Identification of four new degradation products of epirubicin through forced degradation, LC-UV, MSn and LC-MS-TOF studies. Journal of Pharmaceutical and Biomedical Analysis, 107, 369-378.
  • Merlin, M. A., et al. (2010). Evaluating degradation with fragment formation of prehospital succinylcholine by mass spectrometry. Academic Emergency Medicine, 17(7), 770-774.
  • Reddy, G. S., et al. (2012). Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. Journal of Chemical and Pharmaceutical Research, 4(10), 4599-4606.
  • Sigma-Aldrich. (2024). Solvent Miscibility Table.
  • de Oliveira, A. M., et al. (2014). Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations. Analytical Methods, 6(18), 7247-7254.
  • BLD Pharm. (2024). 3-Nitroquinolin-7-ol.
  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Pérez, S., et al. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry.
  • ResearchGate. (2014).
  • ResearchGate. (2020). Solubility determination and correlation for 3-nitropyrazole in four binary solvents (water + methanol, ethanol, 1-propanol and acetone)
  • Patel, P. N., et al. (2024). Potential degradation products of abemaciclib: Identification and structural characterization employing LC-Q/TOF-MS and NMR including mechanistic explanation. Journal of Pharmaceutical and Biomedical Analysis, 240, 115762.

Sources

Technical Support Center: Overcoming Resistance to 3-Nitroquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The emergence of 3-Nitroquinolin-4-ol derivatives as a promising class of anti-cancer compounds has been a significant development in oncological research.[1][2] Their diverse mechanisms of action, which can include interfering with DNA replication and modulating key signaling pathways, make them valuable tools for investigation.[1][3] However, as with many targeted therapies, the development of cellular resistance is a critical hurdle that can limit their therapeutic potential.[1][4]

This guide is designed for researchers, scientists, and drug development professionals who are encountering diminished efficacy or outright resistance to this compound derivatives in their cell line models. We will provide a structured approach to troubleshooting, from initial validation of your experimental setup to in-depth mechanistic investigation and strategies to potentially overcome or bypass the resistance.

Part 1: Frequently Asked Questions (FAQs) & Initial Checks

Before delving into complex mechanistic studies, it's essential to rule out common experimental variables. This section addresses the first questions you should ask when your compound's efficacy decreases.

Q1: My this compound derivative is no longer effective. What's the first thing I should check?

A1: Start by verifying the integrity of your compound and the health of your cell culture.

  • Compound Integrity: How is your stock solution prepared and stored? Ensure the compound has not degraded. If in doubt, prepare a fresh stock from the solid compound. Verify the solvent (e.g., DMSO) has not evaporated, which would alter the stock concentration.

  • Cell Culture Health: Are your cells healthy and within a consistent, low passage number? High passage numbers can lead to phenotypic drift.[5] Always ensure cells are in the logarithmic growth phase during experiments.[5] Perform routine checks for mycoplasma contamination, which can significantly alter cellular response to drugs.

Q2: How can I confirm that I have a true case of acquired resistance?

A2: The hallmark of acquired resistance is a statistically significant increase in the half-maximal inhibitory concentration (IC50).[6] You must perform a dose-response experiment comparing the parental (sensitive) cell line with your suspected resistant line.

Cell LineTreatment DurationIC50 (Hypothetical)Resistance Index (RI)
Parental Line72 hours50 nM1.0
Resistant Sub-line72 hours500 nM10.0

A Resistance Index (RI) greater than 3-5 is generally considered indicative of acquired resistance.[6]

Q3: Could my assay method be the problem?

A3: Yes, the choice and execution of your cell viability assay are critical.[5]

  • Assay Compatibility: Ensure your assay is appropriate. For example, if your compound affects cellular metabolism, a metabolic assay like MTT could give misleading results.[5] Consider an endpoint assay that measures cell number directly or an ATP-based assay like CellTiter-Glo®, which measures the ATP of viable cells.[7]

  • Consistent Parameters: Use a consistent cell seeding density, treatment duration, and reagent incubation time.[8][9] Small variations can lead to significant changes in results.

Part 2: Troubleshooting Guide: Investigating the "Why"

Once you have confirmed true biological resistance, the next step is to identify the underlying mechanism. This guide provides a systematic approach to investigating the most common causes of resistance to quinoline-based compounds.[10]

Workflow for Investigating Drug Resistance

G cluster_0 Phase 1: Confirmation cluster_1 Phase 2: Mechanism Identification cluster_2 Phase 3: Experimental Validation cluster_3 Phase 4: Overcoming Resistance Confirm Confirm Resistance (IC50 Shift > 3-fold) Efflux Hypothesis 1: Increased Drug Efflux? Confirm->Efflux Signaling Hypothesis 2: Bypass Signaling Activated? Confirm->Signaling Target Hypothesis 3: Target Alteration? Confirm->Target Efflux_Exp Rhodamine 123 Assay Western Blot for ABC Transporters Efflux->Efflux_Exp Signaling_Exp Phospho-Protein Array Western Blot for p-Akt, p-ERK Signaling->Signaling_Exp Target_Exp Sequencing Expression Analysis (qPCR/WB) Target->Target_Exp Efflux_Sol Co-treat with Efflux Pump Inhibitor Efflux_Exp->Efflux_Sol Signaling_Sol Co-treat with Pathway Inhibitor (e.g., PI3K-i) Signaling_Exp->Signaling_Sol Target_Sol Alternative Derivative Combination Therapy Target_Exp->Target_Sol

Caption: A step-by-step workflow for diagnosing and addressing drug resistance.

Mechanism 1: Increased Drug Efflux

A primary cause of multidrug resistance (MDR) is the overexpression of ATP-binding cassette (ABC) transporters.[11][12] These membrane proteins act as pumps, actively removing chemotherapeutic agents from the cell, thereby reducing their intracellular concentration to sub-lethal levels.[13][14] Key transporters include P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).[13]

Experimental Protocol: Rhodamine 123 Efflux Assay

This functional assay measures the activity of efflux pumps like P-gp.[15] Resistant cells overexpressing these pumps will retain less of the fluorescent dye Rhodamine 123.[16]

  • Cell Preparation: Harvest parental and resistant cells and resuspend them at 1x10^6 cells/mL in culture medium.

  • Dye Loading: Add Rhodamine 123 to a final concentration of 1 µM. For inhibitor controls, pre-incubate a separate tube of cells with a P-gp inhibitor (e.g., Verapamil, 10 µM) for 30 minutes before adding the dye.

  • Incubation: Incubate all tubes for 60 minutes at 37°C, protected from light.

  • Efflux Period: Wash the cells twice with ice-cold PBS to remove extracellular dye. Resuspend the cell pellets in fresh, pre-warmed medium (with and without the inhibitor for the control tubes) and incubate for another 1-2 hours at 37°C.[16]

  • Data Acquisition: Analyze the intracellular fluorescence of the cells using a flow cytometer.

Expected Outcome:

  • Parental Cells: High fluorescence.

  • Resistant Cells: Low fluorescence (high efflux).

  • Resistant Cells + Inhibitor: High fluorescence (efflux is blocked).

G node_cell Extracellular Space Cell Membrane Intracellular Space node_drug 3-NQ-4-ol Derivative node_drug->node_cell:f2 Enters Cell node_pump ABC Transporter (e.g., P-gp) node_pump:n->node_cell:f0 Drug Efflux node_pump:e->node_drug:w Binds Drug node_atp ATP node_atp->node_pump:s Powers Pump node_adp ADP + Pi

Caption: Mechanism of ABC transporter-mediated drug efflux from a cancer cell.

Mechanism 2: Activation of Pro-Survival "Bypass" Pathways

Cancer cells can evade drug-induced apoptosis by activating alternative signaling pathways that promote survival.[17] The PI3K/Akt/mTOR pathway is a central regulator of cell survival and is frequently hyperactivated in drug-resistant cancers.[18][19] Activation of this pathway, often measured by the phosphorylation of Akt, can counteract the pro-apoptotic signals initiated by your compound.[17][20]

Experimental Protocol: Western Blot for Phospho-Akt

This protocol determines if the PI3K/Akt pathway is more active in your resistant cells.

  • Lysate Preparation: Treat parental and resistant cells with your this compound derivative at the IC50 concentration for each line for a set time (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and, crucially, phosphatase inhibitors to preserve phosphorylation states.[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Gel Electrophoresis & Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature. Avoid using milk for blocking, as its phosphoprotein (casein) content can increase background noise.[21][22]

  • Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-Akt (Ser473). In parallel, probe a separate blot (or strip and re-probe the same one) with an antibody for Total-Akt to serve as a loading control.[22]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate.

Expected Outcome:

  • A higher ratio of Phospho-Akt to Total-Akt in the resistant cell line compared to the parental line suggests activation of this survival pathway.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT p-Akt mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Survival Cell Survival & Proliferation mTOR->Survival Drug 3-NQ-4-ol Derivative Drug->Apoptosis Induces

Caption: The PI3K/Akt pathway promotes cell survival, counteracting drug-induced apoptosis.

Part 3: Strategies to Overcome Resistance

Based on your mechanistic findings, you can now design experiments to re-sensitize your cells.

Identified MechanismStrategyRationaleExample Co-treatment
Increased Drug Efflux Inhibit the pumpBlocking the ABC transporter restores intracellular drug concentration.[23]Verapamil (P-gp inhibitor) or specific inhibitors for MRP1/BCRP.
Bypass Signaling Inhibit the bypass pathwayShutting down the pro-survival signal allows the drug's apoptotic signal to dominate.[17]PI-103 or Alpelisib (PI3K inhibitors).[20]
Target Alteration Use combination therapyTarget a different node in a related pathway to create synthetic lethality.An inhibitor of a downstream effector or a parallel survival pathway.

References

  • Title: Activation of the PI3K/Akt Pathway and Chemotherapeutic Resistance Source: PubMed URL:[Link]
  • Title: The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review Source: PubMed Central (PMC) URL:[Link]
  • Title: ABC Transporter-Mediated Multidrug-Resistant Cancer Source: PubMed URL:[Link]
  • Title: Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance Source: Frontiers in Oncology URL:[Link]
  • Title: Strategies for overcoming ABC transporter-mediated multidrug resistance in colorectal cancer Source: American Journal of Physiology-Cell Physiology URL:[Link]
  • Title: Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug str
  • Title: Reversal of ABC drug transporter-mediated multidrug resistance in cancer cells: Evaluation of current strategies Source: PubMed Central (PMC) URL:[Link]
  • Title: Detection of Phosphorylated Proteins by Western Blotting Source: Bio-Rad Antibodies URL:[Link]
  • Title: Chemoresistance in breast cancer: PI3K/Akt pathway inhibitors vs the current chemotherapy Source: Cell Biology Intern
  • Title: Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer Source: Frontiers in Pharmacology URL:[Link]
  • Title: PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Source: Frontiers in Oncology URL:[Link]
  • Title: Optimization of Cell Viability Assays for Drug Sensitivity Screens Source: Bio-protocol URL:[Link]
  • Title: Detection of Phosphorylated Proteins by Western Blotting Source: Bio-Rad URL:[Link]
  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL:[Link]
  • Title: Measuring Cell Viability / Cytotoxicity Source: Dojindo Molecular Technologies URL:[Link]
  • Title: The Role of Cell Viability Studies in Modern Drug Development Source: G-Biosciences URL:[Link]
  • Title: The detection of rhodamine 123 efflux at low levels of drug resistance Source: PubMed URL:[Link]
  • Title: Implementation of In Vitro Drug Resistance Assays Source: Journal of Visualized Experiments URL:[Link]
  • Title: The rhodamine 123 efflux as a functional test for the P-gp pump in Namalwa Source: ResearchG
  • Title: Three Steps for Setting up a Drug Screening Assay Source: Bitesize Bio URL:[Link]
  • Title: Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights Source: Bioorganic & Medicinal Chemistry URL:[Link]
  • Title: Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements Source: ResearchG
  • Title: Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers Source: Procell Life Science & Technology URL:[Link]
  • Title: Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights Source: ResearchG
  • Title: Development of Drug-resistant Cell Lines for Experimental Procedures Source: Bio-protocol URL:[Link]
  • Title: Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review Source: RSC Advances URL:[Link]
  • Title: Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy Source: ResearchG
  • Title: How to use in vitro models to study and overcome drug resistance in oncology Source: Crown Bioscience URL:[Link]

Sources

Technical Support Center: Optimizing the Regioselectivity of 4-Hydroxyquinoline Nitration

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the nitration of 4-hydroxyquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. Here, we address common challenges in controlling the regioselectivity of this reaction, providing in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the nitration of 4-hydroxyquinoline. Each entry details the potential causes of the problem and provides actionable solutions to improve your experimental outcomes.

Q1: Why am I getting a low yield of the desired 3-nitro-4-hydroxyquinoline?

Potential Causes:

  • Suboptimal Reaction Conditions: The choice of solvent and temperature is critical. Using strongly acidic conditions, such as a mixture of sulfuric and nitric acid ("mixed acid"), can lead to the formation of multiple isomers and degradation of the starting material.

  • Incorrect Nitrating Agent Stoichiometry: An insufficient amount of nitric acid will result in an incomplete reaction. Conversely, a large excess can promote the formation of dinitro byproducts.

  • Degradation of Starting Material or Product: 4-Hydroxyquinoline and its nitrated derivatives can be sensitive to harsh reaction conditions, including excessively high temperatures or prolonged reaction times, leading to decomposition and reduced yields.

Solutions & Insights:

  • Optimize the Solvent System: Propionic acid is an excellent solvent for this transformation. It facilitates the reaction at an elevated temperature without the harshness of strong mineral acids, favoring nitration at the 3-position. A published procedure demonstrates that heating 4-hydroxyquinoline with two equivalents of 70% nitric acid in propionic acid at 125°C can yield 3-nitro-4-hydroxyquinoline in as high as 86% yield[1].

  • Control Stoichiometry and Addition Rate: Use a moderate excess of nitric acid (e.g., 2 equivalents). Add the nitric acid dropwise to the heated solution of 4-hydroxyquinoline to maintain control over the reaction exotherm and minimize localized high concentrations of the nitrating agent[1].

  • Monitor Reaction Time: Once the addition of nitric acid is complete, a short heating period (e.g., 10-15 minutes) is often sufficient to drive the reaction to completion. Over-extending the reaction time can lead to byproduct formation.

Q2: My reaction produces a mixture of isomers instead of selectively nitrating one position. How can I improve regioselectivity?

Potential Causes:

  • Protonation State of the Quinoline Ring: The regiochemical outcome is highly dependent on the acidity of the reaction medium. 4-Hydroxyquinoline exists in equilibrium with its tautomer, 4-quinolone. In strongly acidic media (e.g., mixed acid), the pyridine nitrogen is protonated, acting as a strong electron-withdrawing group. This deactivates the pyridine ring towards electrophilic attack and directs nitration to the benzene ring (positions 5, 6, 7, or 8).

  • Nature of the Nitrating Agent: The reactivity of the nitrating species (e.g., NO₂⁺ from mixed acid vs. HNO₃ itself) influences which ring is targeted.

Solutions & Insights:

  • Mechanism-Based Strategy Selection: To target the 3-position, you must avoid protonating the pyridine nitrogen. The hydroxyl group at C4 is an activating, ortho-, para-directing group. Since the para position (C2) is part of the pyridine ring, the primary ortho position available for substitution is C3. Using nitric acid in an organic acid like propionic acid provides a medium that is acidic enough to generate the electrophile but not so strong as to fully protonate the quinoline nitrogen, thus favoring substitution on the activated pyridine ring at the 3-position[1].

  • Avoid Mixed Acid for 3-Nitration: The use of concentrated H₂SO₄/HNO₃ mixtures will almost certainly lead to nitration on the benzene ring due to the deactivating effect of the protonated pyridine nitrogen.

Diagram: Influence of Acidity on Regioselectivity

G cluster_0 Mildly Acidic (e.g., HNO₃ in Propionic Acid) cluster_1 Strongly Acidic (e.g., H₂SO₄/HNO₃) Unh 4-Hydroxyquinoline (Unprotonated) Act C4-OH activates pyridine ring Unh->Act ortho-directing Prod3 3-Nitro-4-hydroxyquinoline (Major Product) Act->Prod3 Pro 4-Hydroxyquinoline (N-Protonated) Deact N-H⁺ deactivates pyridine ring Pro->Deact meta-directing relative to N ProdBenzene Benzene Ring Nitration (5-, 6-, 7-, 8-isomers) Deact->ProdBenzene

Caption: Effect of pH on nitration site.

Q3: I am observing significant formation of dinitro byproducts. How can this be minimized?

Potential Causes:

  • High Reactivity of the Substrate: Hydroxyquinolines are highly activated systems. Once the first nitro group is introduced, the ring may still be sufficiently activated to undergo a second nitration, especially under forcing conditions. For instance, 8-hydroxyquinoline is known to readily form 5,7-dinitro-8-hydroxyquinoline, even with dilute nitric acid[2].

  • Excess Nitrating Agent or High Temperature: Using too much nitric acid or excessively high temperatures will invariably lead to over-nitration.

Solutions & Insights:

  • Strict Stoichiometric Control: Carefully control the molar equivalents of nitric acid. For mononitration, begin with a ratio of 1:1 or a slight excess of the nitrating agent and optimize from there.

  • Temperature and Time Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction closely using TLC or HPLC and quench it as soon as the starting material is consumed to prevent the formation of dinitro species.

  • Consider a Milder Nitrating Agent: If dinitration remains a persistent issue, explore alternative, less aggressive nitrating agents.

Q4: How can I effectively purify the desired nitro isomer from the reaction mixture?

Potential Causes:

  • Similar Physicochemical Properties: Isomers of nitro-4-hydroxyquinoline often have very similar polarities, making them challenging to separate by standard column chromatography.

  • Poor Solubility: The products may have limited solubility in common organic solvents, complicating both purification and analysis.

Solutions & Insights:

  • Crystallization: This is often the most effective method for purifying nitroaromatic compounds. If the desired product precipitates from the reaction mixture upon cooling, it can often be isolated in high purity by simple filtration and washing. The protocol for 3-nitro-4-hydroxyquinoline synthesis relies on its precipitation from the cooled reaction mixture[1].

  • Solvent Screening for Recrystallization: If further purification is needed, perform a systematic solvent screen to find a suitable recrystallization system. Acetone and ethanol are often good starting points for purifying nitroxoline isomers[3][4].

  • Advanced Chromatographic Techniques: If crystallization is ineffective, consider using high-performance liquid chromatography (HPLC), which offers superior resolving power for separating closely related isomers[5].

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the regioselectivity of 4-hydroxyquinoline nitration?

The regioselectivity is a delicate balance of three main factors:

  • Directing Effects of Substituents: The powerful activating, ortho, para-directing effect of the C4-hydroxyl group competes with the directing effects of the pyridine ring itself.

  • Reaction Acidity (pH): As detailed in the troubleshooting guide, the acidity of the medium determines whether the pyridine nitrogen is protonated. A protonated nitrogen acts as a strong deactivating group, shutting down the pyridine ring for electrophilic substitution and directing the reaction to the carbocyclic (benzene) ring[6].

  • Reaction Conditions: The choice of solvent, temperature, and the specific nitrating agent (e.g., mixed acid, nitric acid alone, etc.) all modulate the reactivity and selectivity of the nitrating species.

Q2: What is a reliable starting protocol for the selective synthesis of 3-nitro-4-hydroxyquinoline?

A well-established and high-yielding protocol uses propionic acid as the solvent. This method avoids the use of strong mineral acids, thereby preventing the deactivation of the pyridine ring and favoring nitration at the C3 position[1]. A detailed, step-by-step version of this protocol is provided in Section 3.

Q3: Which analytical techniques are recommended for monitoring reaction progress and determining isomeric ratios?

A multi-technique approach is often best for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is the preferred method for monitoring the reaction's progress and accurately quantifying the ratio of different isomers. It provides excellent separation of structurally similar compounds[5][7].

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile derivatives of the products, offering high sensitivity and selectivity[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the unambiguous structural characterization of the final, purified products. A detailed NMR study is crucial to unequivocally confirm the position of the nitro group[8].

Section 3: Experimental Protocols

Protocol 1: Selective Synthesis of 3-Nitro-4-hydroxyquinoline[1]

This protocol is adapted from a literature procedure with a reported yield of 86%.

Materials:

  • 4-Hydroxyquinoline

  • Propionic acid

  • Nitric acid (70% aqueous solution)

  • Ethanol

  • Water (deionized)

  • Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer.

Procedure:

  • Setup: In the flask, add 4-hydroxyquinoline (1 equivalent) to propionic acid (approx. 9.5 mL per gram of starting material).

  • Heating: Begin stirring and heat the solution to approximately 125°C.

  • Nitric Acid Addition: Add 70% nitric acid (2 equivalents) dropwise via the dropping funnel to the vigorously stirred solution. Maintain the temperature at ~125°C.

  • Reaction: After the addition is complete, continue stirring the mixture at 125°C for an additional 10 minutes.

  • Cooling & Precipitation: Remove the heat source and allow the mixture to cool to room temperature. The product will begin to precipitate.

  • Workup: Dilute the cooled mixture with ethanol. Filter the precipitated solid using a Buchner funnel.

  • Washing: Wash the filtered solid sequentially with ethanol, then water, and finally with ethanol again to remove residual acid and byproducts.

  • Drying: Dry the light-yellow powder under vacuum to afford pure 3-nitro-4-hydroxyquinoline.

Diagram: Experimental Workflow

G A 1. Dissolve 4-Hydroxyquinoline in Propionic Acid B 2. Heat to 125°C A->B C 3. Add HNO₃ Dropwise B->C D 4. Stir at 125°C for 10 min C->D E 5. Cool to RT & Precipitate D->E F 6. Filter & Wash (Ethanol, H₂O) E->F G 7. Dry Product F->G

Caption: Workflow for synthesis of 3-nitro-4-hydroxyquinoline.

Protocol 2: General Method for HPLC Analysis of Nitrated 4-Hydroxyquinoline Isomers

This is a general starting point for method development. The specific column, mobile phase, and gradient may require optimization.

Instrumentation & Columns:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).

  • Solvent B: Acetonitrile or Methanol with 0.1% formic acid or TFA.

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude reaction mixture or purified product in a suitable solvent (e.g., methanol or DMSO) to a concentration of ~1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Analysis Conditions (Example):

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5-10 µL.

    • Detection Wavelength: Monitor at multiple wavelengths (e.g., 254 nm, 280 nm, and 350 nm) to ensure detection of all species.

    • Gradient (Example): Start with 10% B for 2 minutes, ramp to 90% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Data Interpretation: Compare the retention times of peaks in the sample chromatogram to those of authenticated standards, if available. Use the peak areas to determine the relative percentages of each isomer and the remaining starting material.

Section 4: References

  • PrepChem. Synthesis of 3-nitro-4-hydroxyquinoline. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Chemical and Physical Information, and Analytical Methods. Available from: [Link]

  • Baumgarten, H. E., & Chien-Fan Su, H. (1972). A new cinnoline synthesis. Part IV. Nitration and sulphonation of chloro-(5,6,7,8)-4-hydroxy-cinnolines. Journal of the Chemical Society, Perkin Transactions 1, 1323-1326. Available from: [Link]

  • Bachman, G. B., Welton, D. E., Jenkins, G. L., & Christian, J. E. (1947). Quinoline Derivatives from 3-Nitro-4-hydroxyquinoline. Journal of the American Chemical Society, 69(2), 365–371. Available from: [Link]

  • Adams, A., & Hey, D. H. (1950). The nitration of 4-hydroxy- and 4-chloro-3-methylquinoline. Journal of the Chemical Society (Resumed), 2092. Available from: [Link]

  • Urbanski, T., & Kutkiewicz, W. (1963). Nitration of 8-hydroxyquinoline with dilute nitric acid and nitrous acid. Tetrahedron, 19(S1), 97-102. Available from: [Link]

  • European Patent Office. IMPROVED PROCESS FOR PRODUCING NITROXOLINE. EP 4015505 A1. Available from: [Link]

  • Sipos, G., et al. (2014). Technology of Preparing 8-Hydroxy-5-nitroquinoline. ResearchGate. Available from: [Link]

  • Rogozea, A., et al. (2020). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. ResearchGate. Available from: [Link]

  • Nay, B., et al. (2021). The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. Available from: [Link]

  • Wikipedia. Nitration. Available from: [Link]

  • VPScience.org. NITRATION. Available from: [Link]

  • National Center for Biotechnology Information. 3-Nitro-4-quinolinol. PubChem Compound Summary for CID 316988. Available from: [Link]

  • World Health Organization. Guidelines for drinking-water quality. NCBI Bookshelf. Available from: [Link]

Sources

Technical Support Center: 3-Nitroquinolin-4-ol Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Nitroquinolin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this compound. My goal is to provide not just solutions, but a deeper understanding of the experimental causality, enabling you to build robust and reproducible protocols.

Frequently Asked Questions (FAQs)

Section 1: Synthesis and Purification

Question: My synthesis of this compound is resulting in a low yield and a complex mixture of products. How can I troubleshoot this?

Answer: This is a frequent challenge in heterocyclic synthesis. Low yields and side products often stem from issues with starting material purity, reaction conditions, or inadequate monitoring. Let's break down the critical factors.

  • Purity of Starting Materials: The integrity of your final product begins with your reactants. Impurities in precursors, such as the starting aniline or the cyclization agent, can introduce competing side reactions.

    • Causality: Impurities can act as alternative nucleophiles or electrophiles, leading to a cascade of unintended products that are often difficult to separate from your target compound.

    • Protocol: Always verify the purity of your starting materials via NMR or LC-MS before beginning the synthesis. If necessary, purify them through recrystallization or column chromatography.

  • Reaction Conditions: The interplay of solvent, temperature, and catalyst is paramount.

    • Solvent Choice: The solvent must fully solubilize your reactants to ensure a homogeneous reaction environment. For quinoline synthesis, high-boiling point polar aprotic solvents like diphenyl ether or Dowtherm A are often used for thermal cyclizations, while reactions at lower temperatures might benefit from solvents like ethanol or acetic acid.[1]

    • Temperature and Time: Suboptimal temperature can lead to an incomplete reaction (if too low) or product degradation (if too high).[1] It is crucial to monitor the reaction's progress.

    • Monitoring: Use Thin-Layer Chromatography (TLC) to track the consumption of starting materials and the appearance of your product.[1] This prevents premature work-up or prolonged reaction times that can lead to decomposition. A common visualization method for aromatic compounds like quinolines is UV light (254 nm).[1]

  • Work-up and Purification: Incomplete reactions often lead to a mixture of starting material, mono-substituted, and di-substituted products, which can be notoriously difficult to separate.[2]

    • Causality: Similar polarity between the desired product and byproducts makes separation by standard column chromatography challenging.

    • Protocol: A carefully planned work-up is essential. This typically involves quenching the reaction, extracting the product into a suitable organic solvent, washing with brine to remove inorganic salts, and drying over an anhydrous salt (e.g., Na₂SO₄) before concentration. For purification, a gradient elution in your column chromatography (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) is often necessary to resolve closely-eluting spots.

Below is a logical workflow to guide your synthesis troubleshooting process.

G cluster_0 Synthesis Troubleshooting Workflow cluster_1 Condition Optimization start Low Yield or Impure Product purity Verify Purity of Starting Materials (NMR, LC-MS) start->purity conditions Optimize Reaction Conditions purity->conditions Purity Confirmed solvent Solvent Screen temp Temperature Titration catalyst Catalyst Screening monitoring Monitor Reaction Progress (TLC) workup Refine Work-up & Purification monitoring->workup Reaction Complete success Successful Synthesis workup->success catalyst->monitoring

Caption: A logical workflow for troubleshooting low yields in synthesis.

Section 2: Solubility and Solution Stability

Question: I am struggling to dissolve this compound for my experiments. What solvents should I use, and how can I avoid precipitation?

Answer: Solubility is a known challenge for many quinoline-based compounds.[3] this compound exists in tautomeric equilibrium between the -ol and the -one form (3-nitro-1H-quinolin-4-one), which influences its polarity and solubility.[4]

  • Recommended Solvents: For creating stock solutions, polar aprotic solvents are your best choice.

    • Primary: Dimethyl sulfoxide (DMSO)

    • Secondary: N,N-Dimethylformamide (DMF)

  • Protocol for Stock Solution Preparation:

    • Weigh the required amount of this compound in a sterile vial.

    • Add the minimum required volume of 100% DMSO to achieve the desired high concentration (e.g., 10-50 mM).

    • Gently warm the solution (to no more than 37°C) and vortex or sonicate until the solid is completely dissolved.

    • Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Preventing Precipitation in Aqueous Media: The primary cause of inconsistent results in biological assays is the compound precipitating out of the aqueous buffer or cell culture medium.

    • Causality: The compound is significantly less soluble in water than in DMSO. When a small volume of concentrated DMSO stock is added to a large volume of aqueous solution, the final DMSO concentration may be too low to keep the compound dissolved.

    • Troubleshooting:

      • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 0.5%. Higher concentrations can be toxic to cells and may affect enzyme activity.

      • Serial Dilutions: Do not dilute your high-concentration stock directly into the final aqueous buffer. Perform intermediate serial dilutions in your assay buffer or medium.

      • Vortexing: When adding the compound to the aqueous solution, vortex the tube or mix the plate immediately to ensure rapid and uniform dispersion.

      • Solubility Limit: Determine the maximum soluble concentration of this compound in your specific assay medium. You may be exceeding its solubility limit.

ParameterRecommendationRationale
Stock Solvent 100% DMSOHigh dissolving power for many organic molecules.
Stock Concentration 10-50 mMMinimizes the volume of DMSO added to the final assay.
Storage -20°C or -80°C (aliquoted)Prevents degradation and avoids freeze-thaw cycles.
Final DMSO % ≤ 0.5%Minimizes solvent-induced artifacts and cell toxicity.
Section 3: Biological Assay Reproducibility

Question: My cell-based assay results with this compound are highly variable between experiments. What could be going wrong?

Answer: Poor reproducibility is a common pitfall that can sink an entire experimental program.[5] The issue rarely lies with the compound alone but rather with the complex biological system and experimental technique. A systematic review of your protocol is the only trustworthy path forward.[6]

  • Compound Integrity:

    • Purity: Have you confirmed the purity and identity of the batch you are using? An impure sample will give inconsistent results. Use analytical methods like HPLC and LC-MS to verify.[7][8]

    • Stability: Is the compound stable in your cell culture medium at 37°C for the duration of the experiment? You can test this by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC.

  • Assay Protocol and Execution:

    • Cell Health: Use cells from a consistent passage number and ensure they are healthy and free from contamination (especially mycoplasma).[6]

    • Seeding Density: Inconsistent cell numbers will lead to variable results. Optimize and strictly control your cell seeding density.[6]

    • Pipetting Accuracy: Inaccurate pipetting is a major source of error.[6] Ensure your pipettes are calibrated and use a consistent technique for all additions.

    • Edge Effects: Evaporation from wells on the outer edges of a microplate can concentrate reagents and affect cell growth. Fill the outer wells with sterile media or PBS to create a humidity barrier.[6]

  • Self-Validating Controls: Your experiment must include controls that validate the results of each run.

    • Vehicle Control: (e.g., 0.1% DMSO) This is your baseline and should show 100% activity/viability.

    • Positive Control: A known inhibitor or activator for your target/pathway. This control must produce a consistent and expected result for the assay to be considered valid.

    • Negative Control: An inactive compound structurally related to this compound, if available.

G cluster_0 Troubleshooting Inconsistent Assay Results start Inconsistent Results compound Step 1: Verify Compound Integrity start->compound purity Confirm Purity & Identity (HPLC, LC-MS) compound->purity stability Test Stability in Media compound->stability assay Step 2: Review Assay Protocol cell_health Cell Health & Passage # assay->cell_health pipetting Pipetting Accuracy assay->pipetting edge_effects Mitigate Edge Effects assay->edge_effects controls Step 3: Check Controls vehicle Vehicle Control OK? controls->vehicle purity->assay Compound OK stability->assay Compound OK cell_health->controls Protocol OK pipetting->controls Protocol OK edge_effects->controls Protocol OK positive Positive Control OK? vehicle->positive end Reproducible Assay positive->end Controls OK

Sources

Degradation pathways of 3-Nitroquinolin-4-ol under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of 3-Nitroquinolin-4-ol. This document provides a comprehensive overview of potential degradation pathways under various experimental conditions, troubleshooting advice for common laboratory challenges, and detailed protocols for conducting forced degradation studies. The information herein is based on established principles of chemical reactivity and regulatory guidelines for drug stability testing.

Introduction to the Stability of this compound

This compound is a heterocyclic compound with a chemical structure that suggests susceptibility to degradation under specific environmental conditions.[1] Understanding its stability profile is crucial for the development of safe and effective pharmaceutical products. Forced degradation studies are an essential component of this process, providing insights into the intrinsic stability of the molecule and helping to identify potential degradation products.[2][3][4] These studies are typically conducted under more severe conditions than those used for accelerated stability testing and involve exposure to stress factors such as acid, base, oxidation, light, and heat.[5]

The insights gained from forced degradation studies are invaluable for developing stable formulations, selecting appropriate packaging, and establishing suitable storage conditions and shelf-life for the drug product.[2][3] Furthermore, these studies are critical for the development and validation of stability-indicating analytical methods.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

A1: Based on its chemical structure, which includes a nitro group, a quinoline ring system, and a hydroxyl group, this compound is susceptible to several degradation pathways. The most probable include:

  • Hydrolysis: The compound may undergo hydrolysis under acidic or basic conditions, potentially leading to the modification of the nitro and hydroxyl groups.

  • Oxidation: The quinoline ring and the nitro group can be susceptible to oxidative degradation, especially in the presence of oxidizing agents.[6]

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions, such as the reduction of the nitro group to an amino group or other rearrangements.

Q2: How can I monitor the degradation of this compound during my experiments?

A2: The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A stability-indicating HPLC method should be developed and validated to separate the parent compound from its degradation products.[8] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the identification and characterization of the degradation products.[9]

Q3: What are the expected degradation products of this compound?

A3: While specific experimental data is limited, based on the known reactivity of similar compounds, potential degradation products may include:

  • Amino-quinolin-4-ol derivatives: Resulting from the reduction of the nitro group.

  • Hydroxylated quinoline derivatives: Arising from oxidative degradation.

  • Ring-opened products: Under harsh acidic or basic conditions, the quinoline ring system may undergo cleavage.

It is crucial to perform thorough characterization of any observed degradation products using techniques such as MS and NMR spectroscopy.

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
No degradation observed under stress conditions. The compound is highly stable under the applied conditions. The stress conditions are not harsh enough.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), increase the temperature, or prolong the exposure time. Ensure proper experimental setup.
Complete degradation of the parent compound. The stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. Perform a time-course study to find optimal conditions.
Formation of multiple, unresolved peaks in the chromatogram. The analytical method is not optimized to separate all degradation products. Co-elution of impurities.Optimize the HPLC method by changing the mobile phase composition, gradient profile, column type, or temperature.
Unexpected degradation products are formed. The presence of impurities in the starting material or reagents. Interaction with excipients in a formulation.Use high-purity starting materials and reagents. Analyze the excipients for potential reactivity. Perform forced degradation on the pure drug substance and the formulation separately.

Theoretical Degradation Pathways

The following sections outline the plausible degradation pathways of this compound under different stress conditions. These pathways are theoretical and require experimental verification.

Hydrolytic Degradation (Acidic and Basic Conditions)

Under acidic or basic conditions, this compound may undergo hydrolysis. The nitro group is generally stable to hydrolysis, but the quinoline ring can be susceptible to degradation under extreme pH and temperature conditions.

Diagram: Proposed Hydrolytic Degradation Pathway

G A This compound B Ring-Opened Products A->B  Harsh Acid/Base, Δ

Caption: Potential hydrolytic degradation of this compound.

Oxidative Degradation

Oxidative stress can lead to the formation of N-oxides or hydroxylation of the quinoline ring. The nitro group itself is an oxidized form of nitrogen and is generally resistant to further oxidation.

Diagram: Proposed Oxidative Degradation Pathway

G A This compound B Hydroxylated Derivatives A->B  H₂O₂, Δ   C N-Oxide Derivatives A->C  H₂O₂, Δ  

Caption: Potential oxidative degradation pathways for this compound.

Photodegradation

Photochemical reactions can be a significant degradation pathway for nitroaromatic compounds. A common reaction is the reduction of the nitro group to a nitroso, hydroxylamino, or amino group.

Diagram: Proposed Photodegradation Pathway

G A This compound B 3-Nitrosoquinolin-4-ol A->B  hν   C 3-Hydroxylaminoquinolin-4-ol B->C  hν   D 3-Aminoquinolin-4-ol C->D  hν  

Caption: Stepwise photoreduction of this compound.

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting forced degradation studies on this compound.

Protocol 1: Hydrolytic Degradation
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To 1 mL of the stock solution, add 9 mL of purified water.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Protocol 2: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound as described above.

  • Oxidative Stress:

    • To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

Protocol 3: Photodegradation
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent at a concentration of 0.1 mg/mL.

  • Photostability Exposure:

    • Place the solution in a photostability chamber and expose it to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample in the dark at the same temperature.

    • At specified time points, withdraw aliquots from both the exposed and control samples for HPLC analysis.

Protocol 4: Thermal Degradation
  • Sample Preparation: Place the solid this compound powder in a controlled temperature oven.

  • Thermal Stress:

    • Expose the solid drug substance to a temperature of 80°C for 48 hours.

    • At specified time points, withdraw a sample, dissolve it in a suitable solvent to a known concentration, and analyze by HPLC.

Summary of Expected Degradation Products

Stress ConditionExpected Major Degradation Products
Acid Hydrolysis Ring-opened products (under harsh conditions)
Base Hydrolysis Ring-opened products (under harsh conditions)
Oxidation Hydroxylated derivatives, N-Oxide derivatives
Photolysis 3-Nitrosoquinolin-4-ol, 3-Hydroxylaminoquinolin-4-ol, 3-Aminoquinolin-4-ol
Thermal Likely to be stable, but potential for decomposition at higher temperatures

References

  • MedCrave. (2016).
  • ResearchGate. (2021).
  • NIH. (n.d.).
  • Pharmaceutical Technology. (2023).
  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
  • PubChem. (n.d.). 3-Nitro-4-quinolinol. [Link]
  • PubMed. (1968). Synthesis and reaction of 3-fluoro-4-nitroquinoline 1-oxide. [Link]
  • MDPI. (n.d.).
  • ResearchGate. (2025).
  • Chemdad Co. (n.d.). 3-NITRO-4-QUINOLINOL. [Link]
  • PubMed. (2018). Characterization of the 3-methyl-4-nitrophenol Degradation Pathway and Genes of Pseudomonas Sp. Strain TSN1. [Link]
  • MDPI. (n.d.). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. [Link]
  • PubMed. (2001). Oxidative degradation of pharmaceuticals: theory, mechanisms and inhibition. [Link]
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
  • PubMed. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. [Link]
  • MDPI. (n.d.).
  • DTIC. (1977).

Sources

Technical Support Center: 3-Nitroquinolin-4-ol Purification

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 3-Nitroquinolin-4-ol. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this compound and facing challenges in achieving the desired purity. This compound is a key intermediate in the synthesis of various pharmacologically active molecules.[1] Its purity is paramount for the success of subsequent synthetic steps and the final active pharmaceutical ingredient (API) profile.

This guide provides a series of frequently asked questions and troubleshooting scenarios in a direct Q&A format. We will delve into the rationale behind each purification step, grounding our advice in established chemical principles to ensure you can adapt these methods to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The impurity profile of crude this compound is heavily dependent on the synthetic route, which typically involves the nitration of 4-hydroxyquinoline.[2] Based on this, you should anticipate several classes of impurities.

Impurity Class Specific Examples Typical Origin
Unreacted Starting Material 4-HydroxyquinolineIncomplete nitration reaction.
Isomeric Byproducts 5-Nitroquinolin-4-ol, 6-Nitroquinolin-4-ol, 8-Nitroquinolin-4-olNitration at other positions on the quinoline ring. Regioselectivity is not always perfect.
Over-reaction Products Di-nitro-4-hydroxyquinoline speciesExcessively harsh nitrating conditions (high temperature or concentrated acid).
Degradation Products Ring-opened or oxidized speciesExposure to strong oxidizing acids and high temperatures for prolonged periods.[3]
Residual Reagents Nitric acid, Sulfuric acid, Acetic acidIncomplete quenching or workup procedures.

Q2: What are the expected physical properties and appearance of pure this compound?

A2: Pure this compound should be a solid, typically appearing as a light beige or tan powder.[2] It has a very high melting point, often cited as >300 °C.[2] Significant deviation from this color (e.g., dark brown or black) or a melting point with a broad range indicates the presence of impurities. The compound exists in tautomeric equilibrium with 3-nitro-1H-quinolin-4-one.[4]

Q3: Which analytical techniques are recommended for assessing the purity of this compound?

A3: A combination of techniques is ideal for a comprehensive assessment:

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reverse-phase C18 column with a mobile phase gradient of water/acetonitrile or water/methanol (often with a modifier like 0.1% TFA or formic acid) is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the mass of unknown impurity peaks detected by HPLC, which helps in proposing their structures.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the final product and can help identify and quantify impurities if their signals are resolved from the product's signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good qualitative indicator of high purity.[6]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification workflow.

Q4: My crude product is a dark, sticky oil instead of a solid. What went wrong and how can I fix it?

A4: This is a common issue, often caused by residual acid or the presence of significant, low-melting-point impurities that prevent crystallization.

Causality: Strong acids used in the nitration (e.g., H₂SO₄, HNO₃) can be difficult to remove and can protonate the product, forming ionic salts that may be oily. Alternatively, excessive reaction temperatures may have led to significant degradation, forming a complex mixture.

Troubleshooting Workflow:

Diagram 1: Workflow for handling oily crude product.

Protocol Insight: The goal of the neutralization/precipitation step is to deprotonate the quinolinol salt, "crashing out" the less water-soluble neutral form. Trituration works by dissolving the impurities in a solvent in which your desired product is insoluble, effectively "washing" the oil into a solid.

Q5: I performed a recrystallization, but my final product is still yellow/tan and HPLC shows multiple impurities.

A5: This indicates that a single recrystallization is insufficient for removing the impurities present. This happens when impurities have similar solubility profiles to the product or are trapped within the crystal lattice.

Expert Advice: A multi-step approach is required.

  • Decolorization: Highly colored impurities are often large, conjugated molecules. These can be effectively removed by adding activated charcoal during the recrystallization process.

  • Orthogonal Purification: If impurities persist, a technique based on a different separation principle is needed. Column chromatography is the logical next step.

Self-Validating System: The success of each step can be validated. After the charcoal treatment, the filtrate should be visibly lighter in color. After chromatography, HPLC analysis of the combined pure fractions should show a significant reduction in impurity peaks.

Q6: My recovery from recrystallization is extremely low. How can I improve the yield without sacrificing purity?

A6: Poor recovery is typically due to one of two factors: using an inappropriate solvent or using too much solvent. The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[7][8] this compound has limited solubility in many common organic solvents, making solvent selection critical.[2]

Solvent System Rationale & Comments
Glacial Acetic Acid Often used for similar heterocyclic compounds.[9] The product is soluble when hot and precipitates upon cooling. Caution: Ensure all acid is removed from the final product.
DMF or DMSO / Water Use a minimal amount of hot DMF or DMSO to dissolve the crude product, then slowly add water (an anti-solvent) until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Ethanol May work if impurities are significantly more or less soluble than the product.[10] However, given the product's polarity, solubility might be low even when hot.

To Improve Yield:

  • Minimize Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions.[6]

  • Slow Cooling: Allow the solution to cool slowly to room temperature before moving it to an ice bath. This promotes the formation of pure crystals rather than rapid precipitation that traps impurities.[7]

  • Second Crop: Concentrate the mother liquor (the liquid left after filtration) to about half its volume and cool again to obtain a second, albeit likely less pure, crop of crystals.

Q7: I need to use column chromatography. What conditions do you recommend as a starting point?

A7: Flash column chromatography is an excellent method for separating the various nitro-isomers and other byproducts.[11] Due to the compound's poor solubility, a dry loading technique is strongly recommended.

Detailed Protocol: Flash Column Chromatography of this compound

  • Prepare the Sample (Dry Loading):

    • Dissolve your crude this compound in a minimal amount of a solvent it dissolves in well (e.g., DMF, or a DCM/Methanol mixture).

    • Add silica gel (or Celite) to this solution, using about 2-3 times the mass of your crude product.

    • Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder. This is your sample for loading.

  • Pack the Column:

    • Prepare a slurry of silica gel in your starting eluent (see table below).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.

  • Load and Elute:

    • Carefully add your dry-loaded sample to the top of the packed silica bed.

    • Begin elution with the starting mobile phase, collecting fractions.

    • Gradually increase the polarity of the mobile phase to elute your product and more polar impurities.

Recommended Starting Conditions:

Parameter Recommendation Justification
Stationary Phase Silica Gel (230-400 mesh)Standard choice for polar compounds.
Mobile Phase (Eluent) Gradient of Hexane/Ethyl Acetate or Dichloromethane/MethanolStart with low polarity (e.g., 100% DCM) and gradually increase the polar component (Methanol) to elute compounds of increasing polarity.
Monitoring Thin Layer Chromatography (TLC) or analytical HPLCUse TLC to track the separation and decide which fractions to combine.

Purification Workflow Diagram:

Diagram 2: A comprehensive, multi-step purification strategy.

References

  • PubChem. (n.d.). 3-Nitro-4-quinolinol. National Center for Biotechnology Information.
  • ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9.
  • Chemdad Co. (n.d.). 3-NITRO-4-QUINOLINOL.
  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
  • Araki, M., Saneyoshi, M., Harada, H., & Kawazoe, Y. (1968). Synthesis and reaction of 3-fluoro-4-nitroquinoline 1-oxide. Chemical & Pharmaceutical Bulletin, 16(9), 1742-1746.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • Szychlińska, M. A., & Woliński, J. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6593.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Vassar. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube.
  • John, J., et al. (2022). A review on synthesis and characterization of impurities in drug substances. World Journal of Pharmaceutical Research, 11(9), 623-643.
  • Wang, C., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29368–29374.

Sources

Technical Support Center: Troubleshooting the Synthesis of Substituted Quinolinols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted quinolinols. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of quinoline chemistry. Quinoline scaffolds are pivotal in drug discovery and materials science, yet their synthesis is often fraught with challenges ranging from harsh reaction conditions to poor control over regioselectivity.[1][2][3]

This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format. We will move beyond simple procedural lists to explain the underlying chemical principles behind common pitfalls and offer field-proven solutions.

Section 1: Classical Synthesis Routes - Common Pitfalls & Solutions

The foundational methods for quinoline synthesis, while effective, are notorious for specific challenges.[4][5] This section addresses the most frequent issues encountered with the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.

Frequently Asked Questions (FAQs): Skraup & Doebner-von Miller Reactions
Q1: My Skraup/Doebner-von Miller reaction is extremely exothermic and difficult to control, resulting in significant tar formation and low yields. What is causing this, and how can I mitigate it?

A1: Root Cause Analysis & Mitigation Strategies

The violent exotherm and subsequent polymerization are hallmark challenges of these related syntheses.[1][6][7] The root cause lies in the aggressive, uncontrolled acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound (acrolein, generated in situ from glycerol in the Skraup synthesis).[6][8][9]

Troubleshooting Protocol:

  • Introduce a Reaction Moderator: The most effective strategy is to add a moderating agent. Ferrous sulfate (FeSO₄) is the classic choice, serving to smooth the reaction profile and prevent a runaway exotherm.[10] Boric acid has also been used effectively.[10][11]

  • Controlled Reagent Addition: Instead of combining all reagents at once, add the glycerol or the α,β-unsaturated carbonyl component slowly and in a controlled manner to the pre-heated acidic solution of the aniline.[9][10] This maintains a manageable reaction rate.

  • Optimize Temperature Profile: Avoid rapid, high-temperature heating. A gradual increase in temperature allows for the controlled dehydration of glycerol to acrolein without promoting excessive polymerization.[10] Overheating is a primary cause of tar formation.[10]

  • Consider a Biphasic System (Doebner-von Miller): For the Doebner-von Miller reaction, employing a biphasic solvent system can physically sequester the α,β-unsaturated carbonyl in an organic phase (e.g., toluene), reducing its self-polymerization in the acidic aqueous phase where the aniline is protonated.[8]

Q2: I'm using a substituted aniline in my Doebner-von Miller synthesis and observing very low yields. Why is this happening?

A2: Impact of Aniline Substituents

The electronic nature of the substituents on the aniline ring dramatically influences the nucleophilicity of the amine, which is critical for the initial Michael addition step.

  • Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CN, or -CF₃ decrease the electron density of the aniline nitrogen, making it a weaker nucleophile. This slows down the initial addition to the α,β-unsaturated carbonyl, often leading to poor yields under standard conditions.[8]

  • Electron-Donating Groups (EDGs): Groups like -OCH₃ or -CH₃ enhance nucleophilicity and generally favor the reaction.

Strategic Adjustments:

  • Catalyst Choice: For anilines bearing EWGs, stronger acid catalysis may be required to sufficiently activate the carbonyl partner. A switch from a Brønsted acid (like HCl) to a more potent Lewis acid (e.g., SnCl₄, Sc(OTf)₃) can sometimes improve yields.[9][12][13]

  • Alternative Methods: If yields remain low, consider modern synthetic approaches that are more tolerant of diverse functional groups, such as transition-metal-catalyzed C-H activation/annulation strategies.[1][14]

Frequently Asked Questions (FAQs): Friedländer & Combes Syntheses
Q3: My Friedländer synthesis with an unsymmetrical ketone is producing a mixture of regioisomers that are difficult to separate. How can I control the regioselectivity?

A3: Controlling Regioselectivity in Friedländer Annulation

This is a classic and significant challenge in quinoline synthesis.[1][15][16] The reaction of a 2-aminoaryl ketone with an unsymmetrical ketone can proceed via two different enolate intermediates, leading to two possible regioisomeric quinoline products.[16][17]

Controlling Factors & Solutions:

  • Steric Hindrance: The reaction will often favor cyclization at the less sterically hindered α-carbon of the ketone. You can leverage this by choosing starting materials where the steric bias is pronounced.[15][16]

  • Electronic Effects: The electronic properties of the substituents on both the 2-aminoaryl ketone and the unsymmetrical ketone can influence which enolate is formed more readily.

  • Catalyst Selection: The choice of catalyst is paramount.

    • Base-Catalyzed: Traditional base catalysis (e.g., KOH, piperidine) can often lead to mixtures.[18]

    • Acid-Catalyzed: Lewis acids or Brønsted acids can alter the regiochemical outcome.[1][15] Indium(III) triflate (In(OTf)₃) has emerged as a highly effective catalyst for promoting the selective formation of the Friedländer product over other side reactions.[12][19]

    • Modern Catalysts: The use of specific organocatalysts, like proline, or ionic liquids has been shown to favor the formation of one regioisomer.[1][15][17]

Troubleshooting Workflow for Regioselectivity:

G start Poor Regioselectivity in Friedländer Synthesis cond1 Is steric differentiation significant? start->cond1 path1 Modify Ketone Substrate (Increase steric bulk to direct cyclization) cond1->path1 Yes cond2 Is catalyst optimization feasible? cond1->cond2 No path1->cond2 path2 Screen Catalysts: 1. Lewis Acids (In(OTf)₃) 2. Brønsted Acids (p-TsOH) 3. Organocatalysts (Proline) cond2->path2 Yes cond3 Can reaction conditions be altered? cond2->cond3 No path2->cond3 path3 Systematically Vary: - Solvent Polarity - Reaction Temperature cond3->path3 Yes end Achieved Regiocontrol cond3->end No (Consider alternative synthetic route) path3->end

Sources

Technical Support Center: Enhancing the Biological Activity of 3-Nitroquinolin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 3-Nitroquinolin-4-ol derivatives. This guide is designed to provide practical, experience-driven solutions to common challenges encountered during the synthesis, screening, and optimization of these promising compounds. Our goal is to move beyond simple protocols and explain the underlying principles, enabling you to make informed decisions and troubleshoot effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that frequently arise when initiating a research project with this compound derivatives.

Q1: What are the core chemical properties of the this compound scaffold that I should be aware of?

The this compound scaffold is a heterocyclic aromatic compound characterized by a quinoline ring system substituted with a nitro group at position 3 and a hydroxyl group at position 4.[1] This specific arrangement confers several key properties:

  • Acidity: The hydroxyl group at the C4 position, adjacent to the ring nitrogen and influenced by the electron-withdrawing nitro group, imparts acidic character. This means the compound's charge state and, consequently, its solubility are highly pH-dependent.

  • Tautomerism: The molecule exists in equilibrium between the 4-hydroxyquinoline and quinolin-4(1H)-one forms.[1] This tautomerism can influence its reactivity and interaction with biological targets.

  • Poor Aqueous Solubility: Like many heterocyclic scaffolds, quinoline derivatives often exhibit low solubility in aqueous media, a primary challenge in biological assays.[2][3]

  • Chemical Reactivity: The nitro group is strongly electron-withdrawing, influencing the electron density of the entire ring system and affecting its metabolic stability and potential off-target interactions.[4]

Q2: What are the most common biological targets for this class of compounds?

Quinoline derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[5] Historically and currently, they are investigated for various activities, including:

  • Anticancer: Many quinoline derivatives function as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[6][7][8]

  • Antimicrobial/Antibacterial: The scaffold is central to several antibacterial agents, with some derivatives targeting bacterial enzymes like DNA gyrase.[9]

  • Antimalarial: Chloroquine, a well-known 4-aminoquinoline derivative, highlights the scaffold's long history in combating malaria.[10]

  • Anti-inflammatory and Antiviral Activities: Various modifications to the quinoline ring have yielded compounds with potent anti-inflammatory and antiviral properties.[8][11]

Part 2: Troubleshooting Guide: Synthesis & Purification

Even with established protocols, synthetic chemistry is rarely straightforward. This section tackles common hurdles in the preparation and purification of this compound derivatives.

Q3: My Conrad-Limpach or Gould-Jacobs reaction to form the quinolin-4-one core is giving a low yield. What are the likely causes and solutions?

Low yields in these classic cyclization reactions are a frequent issue. The root cause often lies in reaction conditions, reagent quality, or side reactions.

Causality Analysis: These reactions involve the condensation of an aniline with a β-ketoester (Conrad-Limpach) or a derivative of malonic acid (Gould-Jacobs), followed by a high-temperature thermal cyclization.[12] The cyclization step is often the most challenging. Inefficient heat transfer, decomposition at high temperatures, or competing side reactions can drastically reduce the yield.

Troubleshooting Protocol:

  • Verify Reagent Purity: Ensure the aniline starting material is free of oxidation impurities (often appearing as dark coloration). If necessary, purify by distillation or filtration through a short plug of silica.

  • Optimize Thermal Cyclization:

    • Heat Transfer Medium: Instead of an oil bath, consider using a sand bath or a specialized high-temperature heating mantle for more uniform and stable heating. Dowtherm A or a similar heat transfer fluid is often used in literature for its high boiling point.

    • Temperature Control: Precisely control the temperature as specified in the literature. Too low, and the reaction won't proceed; too high, and you risk decomposition of starting materials or products.

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the intermediate (the anilinocrotonate or related species) and the appearance of the product. If the reaction stalls, a slight increase in temperature might be warranted.[13]

  • Consider a Catalyst: Some modern variations of these reactions employ acid catalysts (e.g., polyphosphoric acid, Eaton's reagent) to facilitate cyclization at lower temperatures.[12]

Experimental Workflow: Troubleshooting Low Yield in Cyclization

G start Low Yield in Cyclization check_reagents Step 1: Verify Reagent Purity (Aniline, Esters) start->check_reagents optimize_heat Step 2: Optimize Heating (Uniformity, Temperature Control) check_reagents->optimize_heat Reagents Pure monitor_rxn Step 3: Monitor with TLC optimize_heat->monitor_rxn Heating Optimized catalyst Step 4: Consider Acid Catalyst monitor_rxn->catalyst Reaction Stalls success Yield Improved monitor_rxn->success Reaction Proceeds catalyst->success G start Compound Precipitates in Aqueous Buffer check_dmso Is final DMSO > 0.5%? start->check_dmso adjust_ph Can assay tolerate pH change? check_dmso->adjust_ph No sol_A Lower DMSO stock concentration or adjust dilution factor check_dmso->sol_A Yes use_excipient Can excipients be used? adjust_ph->use_excipient No sol_B Test solubility at higher pH (e.g., pH 7.8-8.2) adjust_ph->sol_B Yes modify_dilution Modify Dilution Protocol (e.g., serial dilution) use_excipient->modify_dilution No sol_C Add Tween-80 (0.01%) or HP-β-Cyclodextrin use_excipient->sol_C Yes sol_D Compound Solubilized modify_dilution->sol_D sol_A->sol_D sol_B->sol_D sol_C->sol_D

Caption: Troubleshooting workflow for compound precipitation in assays.

Q5: My derivative is potent in a biochemical kinase assay but inactive in a cell-based assay. What explains this discrepancy?

This is a classic and informative result in drug discovery, highlighting the difference between inhibiting an isolated target and affecting a target within the complex environment of a living cell. [14] Causality Analysis: Several factors can cause this disconnect:

  • Cell Permeability: The compound may be unable to cross the cell membrane to reach its intracellular target.

  • Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein (P-gp).

  • High Protein Binding: The compound could bind extensively to proteins in the cell culture medium (like albumin) or intracellularly, reducing the free concentration available to engage the target.

  • Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.

Troubleshooting & Next Steps:

Potential Cause Recommended Follow-up Experiment Rationale
Poor Permeability Perform a Parallel Artificial Membrane Permeability Assay (PAMPA).A simple, cell-free assay to quickly assess a compound's ability to passively diffuse across a lipid membrane.
Efflux Pump Substrate Rerun the cellular assay in the presence of a known efflux pump inhibitor (e.g., verapamil).If activity is restored in the presence of the inhibitor, it strongly suggests your compound is being pumped out of the cells.
High Protein Binding Measure the fraction of compound bound to plasma proteins using equilibrium dialysis or ultracentrifugation.This quantifies how much of your compound is sequestered by proteins and not available to the target.
Cellular Metabolism Incubate the compound with liver microsomes or hepatocytes and analyze for metabolite formation using LC-MS.This helps identify if the compound is being rapidly broken down.

Biochemical vs. Cell-Based Assay Principles

G cluster_0 Biochemical Assay cluster_1 Cell-Based Assay biochem_node Purified Kinase Substrate ATP Test Compound biochem_result Direct measurement of phosphorylation biochem_node:f3->biochem_result Inhibition? cell Intact Cell Membrane Efflux Pumps Metabolism Target Kinase cell_result Measures downstream effect (e.g., viability, reporter gene) cell->cell_result Inhibition? compound Test Compound compound->cell:p Permeation?

Caption: Key differences between biochemical and cell-based assays.

References

  • Optimization of activity localization of quinoline derivatives: Design, synthesis, and dual evaluation of biological activity for potential antitumor and antibacterial agents. (2020). Bioorganic Chemistry. [Link]
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]
  • Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (2020). National Institutes of Health (NIH). [Link]
  • Biological activities of quinoline derivatives. (2009). Mini Reviews in Medicinal Chemistry. [Link]
  • How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
  • Biological Activities of Quinoline Derivatives. (2021).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2023). RSC Advances. [Link]
  • A REVIEW ON BIOLOGICAL ACTIVITIES OF QUINOLINE DERIVATIVES. (2020).
  • Current progress toward synthetic routes and medicinal significance of quinoline. (2023).
  • 3-Nitro-4-quinolinol. PubChem. [Link]
  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). Drug Discovery Today. [Link]
  • Master Organic Reactions | Step-by-Step Problem Solving Guide. (2023). YouTube. [Link]
  • Common sources of mistake in organic synthesis. (2022). Reddit. [Link]
  • Approach to Synthesis Problems. Organic Chemistry: How to.... [Link]
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Deriv
  • Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. (2022). Current Medicinal Chemistry. [Link]
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. [Link]
  • Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. CoLab. [Link]
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2022). Molecules. [Link]
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (2022). MDPI. [Link]

Sources

Technical Support Center: Method Development for Separating 3-Nitroquinolin-4-ol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the chromatographic separation of 3-Nitroquinolin-4-ol and its positional isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who are tackling the inherent challenges of separating structurally similar quinoline derivatives. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a robust starting protocol grounded in chromatographic principles. Our goal is to explain the causality behind experimental choices, empowering you to develop and optimize your separation methods effectively.

The Challenge of Nitroquinolinol Isomers

Separating positional isomers, such as the various nitro-substituted quinolin-4-ols, is a common and significant challenge in chromatography. These molecules share the same molecular weight and often have very similar polarities and pKa values, making them difficult to resolve with standard chromatographic methods. The key to successful separation lies in exploiting subtle differences in their molecular structure and electronic properties. Factors like the position of the nitro group on the quinoline ring system can influence dipole moments and the potential for specific interactions, such as π–π stacking, with the stationary phase.[1][2] This guide will help you leverage these subtle differences to achieve baseline separation.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during method development in a direct question-and-answer format.

Q1: Why am I seeing poor or no resolution between my this compound isomers?

Answer: This is the most common issue when separating positional isomers. Poor resolution is typically due to insufficient differences in the interaction between the isomers and the stationary phase.[3]

Immediate Steps:

  • Confirm Peak Identity: First, ensure you are injecting a mixture of isomers and that your detection method is appropriate for all compounds.

  • Assess Peak Shape: If peaks are broad or tailing, address these issues first (see Q2), as poor peak shape directly compromises resolution.

Systematic Solutions:

  • Change the Stationary Phase: If a standard C18 column fails to provide resolution, it's because the separation is relying primarily on general hydrophobicity, which is likely very similar between the isomers.[4] The most powerful approach is to switch to a column offering different selectivity.[4]

    • Phenyl-based Columns (Phenyl-Hexyl, Phenyl-Propyl): These are often the first choice for aromatic positional isomers.[1][2] The phenyl ligands on the stationary phase can induce π–π interactions with the aromatic quinoline ring system of your analytes. The position of the electron-withdrawing nitro group can alter the electron density of the aromatic rings, leading to differential π–π stacking and, therefore, separation.[1]

    • Pentafluorophenyl (PFP) Columns: PFP phases offer a combination of hydrophobic, aromatic, and dipole-dipole interactions, providing unique selectivity for positional isomers, especially those with polar functional groups.[2]

  • Optimize the Mobile Phase:

    • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. The different solvent properties can alter selectivity. Acetonitrile is aprotic and acts as a dipole, while methanol is a protic solvent and can engage in hydrogen bonding. This change can significantly impact how your isomers interact with the stationary phase.[4]

    • Adjust Mobile Phase pH: this compound has ionizable groups. The pH of the mobile phase will dictate the ionization state of the molecule. Running the mobile phase at a pH at least 2 units away from the pKa of the analytes can ensure they are in a single, un-ionized form, often leading to sharper peaks and potentially better resolution.

  • Modify Instrumental Parameters:

    • Lower the Flow Rate: Reducing the flow rate can increase column efficiency and provide more time for the isomers to interact with the stationary phase, sometimes improving resolution. However, this will increase run times.[5]

    • Adjust the Temperature: Increasing the column temperature reduces mobile phase viscosity, which can improve efficiency.[4] However, it can also change selectivity, sometimes for the better and sometimes for the worse. It is an important parameter to screen.

Q2: My peaks are exhibiting significant tailing. What is the cause and how can I fix it?

Answer: Peak tailing for a compound like this compound, which contains a basic nitrogen and an acidic hydroxyl group, is often caused by secondary interactions with the silica backbone of the column or by sample overload.

Systematic Solutions:

  • Check for Sample Overload: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you are overloading the column. Reduce your sample concentration or injection volume.[5]

  • Adjust Mobile Phase pH and Buffering:

    • The quinoline nitrogen is basic and can interact strongly with acidic silanol groups on the silica surface, causing tailing.

    • Solution: Add a buffer to your mobile phase (e.g., 10-20 mM phosphate or formate) and adjust the pH. For basic compounds, a low pH (e.g., pH 2.5-3.5) will protonate the quinoline nitrogen, which can reduce interaction with silanols. Conversely, a mid-range pH might be necessary depending on the overall molecule properties.[6]

  • Use a High-Purity, End-Capped Column: Modern columns are designed with high-purity silica and are extensively end-capped to minimize exposed silanol groups. If you are using an older column, switching to a newer generation column can dramatically improve peak shape.

  • Consider Mobile Phase Additives: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to occupy the active sites on the stationary phase, though this is often not compatible with mass spectrometry.

Q3: My retention times are drifting and are not reproducible. What should I do?

Answer: Drifting retention times are usually a sign of an unequilibrated column or changes in the mobile phase composition.[3][6]

Systematic Solutions:

  • Ensure Proper Column Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the initial mobile phase conditions. For reversed-phase HPLC, flushing with 10-20 column volumes is a standard practice.[6] If you are running a gradient, the equilibration time between runs is critical.

  • Prepare Fresh Mobile Phase: Mobile phase components can evaporate over time, especially volatile organic solvents, which changes the composition and affects retention. Prepare fresh mobile phase daily and keep the solvent bottles capped.[5][6] If using a buffer, be aware of its limited shelf life, as microbial growth can occur.

  • Use a Column Oven: Column temperature has a significant effect on retention time.[4] Using a thermostatically controlled column oven will ensure a stable and reproducible temperature throughout your analysis.[5][6]

  • Check for Leaks: A leak in the HPLC system can cause pressure fluctuations and lead to variable flow rates, which will directly impact retention times.[6]

Frequently Asked Questions (FAQs)

What is the best starting column for separating this compound isomers?

For aromatic positional isomers, a phenyl-based column (e.g., Phenyl-Hexyl) is an excellent starting point.[1][2] It provides the standard reversed-phase hydrophobic retention mechanism while also offering π–π interactions that can differentiate between isomers based on the position of the nitro group. A high-quality, end-capped C18 column is a reasonable alternative if a phenyl column is not available.

What mobile phase should I start with?

A simple starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The formic acid helps to control the ionization of the quinoline moiety, leading to better peak shapes.[7][8] A generic screening gradient might run from 10% to 90% B over 15-20 minutes.

How do I prepare my this compound sample for injection?

The sample should always be dissolved in a solvent that is as weak as, or weaker than, the initial mobile phase to ensure good peak shape. If your starting mobile phase is 90% water / 10% acetonitrile, dissolving your sample in this mixture is ideal. Avoid dissolving samples in strong solvents like 100% methanol or DMSO if possible, as this can cause peak distortion, especially for early eluting peaks.

Visualization of Method Development Strategy

Troubleshooting Workflow for Isomer Separation

The following diagram outlines a systematic approach to troubleshooting and optimizing the separation of this compound isomers.

G start Problem: Poor Isomer Resolution check_peaks Assess Peak Shape (Tailing? Broad?) start->check_peaks opt_sp Optimize Stationary Phase (Column Chemistry) check_peaks->opt_sp If peaks are sharp but co-eluting opt_mp Optimize Mobile Phase (Solvents & Additives) check_peaks->opt_mp If peaks are sharp but co-eluting opt_inst Optimize Instrumental Parameters check_peaks->opt_inst If peaks are sharp but co-eluting sp_phenyl Switch to Phenyl-Hexyl (π-π interactions) opt_sp->sp_phenyl sp_pfp Switch to PFP (Dipole-dipole interactions) opt_sp->sp_pfp sp_c18 Try different C18 (Varying hydrophobicity) opt_sp->sp_c18 mp_mod Change Organic Modifier (ACN vs. MeOH) opt_mp->mp_mod mp_ph Adjust pH & Buffer (Control ionization) opt_mp->mp_ph mp_grad Optimize Gradient Slope (Shallow gradient) opt_mp->mp_grad inst_temp Vary Temperature (e.g., 30-50 °C) opt_inst->inst_temp inst_flow Decrease Flow Rate opt_inst->inst_flow end_node Achieved Baseline Resolution sp_phenyl->end_node sp_pfp->end_node mp_mod->end_node mp_ph->end_node inst_temp->end_node

Caption: A troubleshooting flowchart for separating positional isomers.

Principle of Separation: π-π Interactions

The diagram below illustrates how a phenyl-based stationary phase can differentiate between positional isomers of nitroquinolinol by exploiting π-π stacking interactions. The different positions of the nitro group alter the electron density distribution of the aromatic system, leading to varied interaction strengths.

G phenyl1 Phenyl Group phenyl2 Phenyl Group phenyl3 Phenyl Group isomer1 This compound p1_anchor isomer1->p1_anchor isomer2 8-Nitroquinolin-4-ol p2_anchor isomer2->p2_anchor p1_anchor->phenyl1 Weak π-π Interaction p2_anchor->phenyl2 Stronger π-π Interaction (Leads to more retention)

Caption: Visualization of differential π-π interactions for isomer separation.

Recommended Starting Protocol

This protocol provides a robust starting point for developing a separation method for this compound isomers using reversed-phase HPLC with UV detection.

Sample and Standard Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of your this compound isomer standard or sample. Dissolve in 10 mL of a 50:50 mixture of methanol and water. Use sonication if necessary to ensure complete dissolution.

  • Working Standard (50 µg/mL): Dilute 500 µL of the stock solution into a final volume of 10 mL using the initial mobile phase composition (e.g., 90% Water/ACN + 0.1% Formic Acid).

HPLC Configuration and Conditions

The following tables summarize the recommended instrumental setup and chromatographic parameters.

Table 1: HPLC System Configuration

Component Specification
Pump Quaternary or Binary Gradient Pump
Degasser Online Degasser
Autosampler Capable of 5-20 µL injections
Column Oven Thermostatically controlled

| Detector | Diode Array (DAD) or UV-Vis Detector |

Table 2: Recommended Chromatographic Conditions

Parameter Recommended Setting Rationale
Column Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3.5 µm) Provides π-π interactions for isomer selectivity.[1][2]
Mobile Phase A Water + 0.1% Formic Acid Controls ionization, improves peak shape.[7]
Mobile Phase B Acetonitrile + 0.1% Formic Acid Common organic modifier.
Gradient Profile 10% B to 70% B over 20 min A good starting gradient for screening.
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp. 35 °C Enhances efficiency and reproducibility.[4]
Injection Volume 10 µL A typical volume; adjust based on response.
Detection 254 nm or DAD Scan (220-400 nm) Quinoline systems are strongly UV-active.

| Run Time | 25 minutes (including equilibration) | Allows for elution and column re-equilibration. |

Experimental Procedure
  • System Startup: Purge the HPLC system and ensure a stable baseline.

  • Column Equilibration: Equilibrate the Phenyl-Hexyl column with the initial mobile phase conditions (90% A / 10% B) for at least 15 minutes or until the baseline is stable.

  • Blank Injection: Inject your sample diluent (e.g., 90% A / 10% B) to ensure there are no interfering peaks from your solvent.

  • Sample Analysis: Inject your working standard and sample solutions.

  • Data Analysis: Examine the chromatogram for the resolution between the isomer peaks. Use the resolution factor (Rs) to quantify the separation (Rs > 1.5 is considered baseline resolution).

Path Forward for Optimization

If the starting protocol does not yield adequate separation, refer back to the Troubleshooting Guide . The most impactful next steps would be:

  • Adjusting the gradient slope (make it shallower for better resolution).

  • Screening methanol as the organic modifier (Mobile Phase B).

  • Trying a PFP column to access different selectivity mechanisms.[2]

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.).
  • Troubleshooting Poor Peak Shape and Resolution in HPLC. (2021, October 13). YouTube. [Link]
  • Aini, N. M., Yusoff, M. M., & Azhari, H. A. (n.d.). Chromatographic Methods to Analyze Geometrical and Positional Isomers of Fatty Acids. J. of Oleo Science, 60(4), 165-172. [Link]
  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]
  • Li, A., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Analyst, 140(12), 4297-4304. [Link]
  • Separation of positional isomers. (2004, February 1).
  • Shi, H. (2022, November 18). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. [Link]
  • Monge, A., et al. (2009). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Pharmaceutical and Biomedical Analysis, 49(4), 1096-1101. [Link]
  • What are the Reasons for Resolution Failure in HPLC? (2023, March 7).
  • RP-HPLC Analytical Method Development and Validation for Newly Synthesized N-{[6-Methoxy-2-(Morpholin-4-Yl) Quinolin-3-Yl]Methyl}-4h-1,2,4-Triazol-4-Amine. (2022). International Journal of Pharmaceutical and Bio-Medical Science, 2(4), 1-8. [Link]
  • Csollei, J., et al. (2006). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Central European Journal of Chemistry, 4(1), 156-170. [Link]
  • Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]
  • HPLC Method for Analysis of 8-hydroxyquinoline. (n.d.). SIELC Technologies. [Link]
  • 3-Nitro-4-quinolinol. (n.d.). PubChem.

Sources

Validation & Comparative

A Comparative Guide to Nitroquinoline Isomers in Biological Assays: Unraveling the Potency of the 3-Nitroquinolin-4-ol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of heterocyclic compounds, the quinoline scaffold remains a cornerstone of medicinal chemistry. The introduction of a nitro group to this versatile structure gives rise to a family of nitroquinoline isomers, each with a distinct electronic and steric profile that dictates its biological activity. This guide provides an in-depth, objective comparison of the performance of various nitroquinoline isomers in biological assays, with a special focus on the under-explored potential of 3-Nitroquinolin-4-ol. While direct experimental data for this compound is sparse, this guide will synthesize available information on its structural analogs to build a predictive framework for its biological potential, thereby highlighting a promising frontier for future research.

The Nitro Group: A Double-Edged Sword in Quinoline Pharmacology

The position of the electron-withdrawing nitro group on the quinoline ring system profoundly influences the molecule's interaction with biological targets. This substitution can dramatically alter properties such as lipophilicity, hydrogen bonding capacity, and susceptibility to metabolic activation, leading to a wide spectrum of biological effects, from potent antimicrobial and anticancer activity to significant mutagenicity. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutics.

Comparative Biological Activities of Nitroquinoline Isomers

A survey of the scientific literature reveals a wealth of information on several nitroquinoline isomers. The following sections and the summary table below provide a comparative overview of their established biological activities.

IsomerPrimary Biological ActivityNotable Characteristics & Mechanism of ActionKey References
2-Nitroquinoline AntimicrobialExhibits broad-spectrum activity against bacteria and fungi. The mechanism is believed to involve the chelation of essential metal ions, disrupting crucial bacterial enzymatic functions.[1]
4-Nitroquinoline 1-oxide (4-NQO) Carcinogen, MutagenA potent carcinogen widely used in research to induce cancer in animal models. Its activity stems from its metabolic reduction to 4-hydroxyaminoquinoline 1-oxide (4HAQO), which forms stable DNA adducts, primarily with purine bases, and generates reactive oxygen species (ROS).[2][3][4][2][3][4]
5-Nitroquinoline Anticancer, AntimicrobialThe 8-hydroxy derivative, Nitroxoline (8-hydroxy-5-nitroquinoline), is a well-known antimicrobial and has shown potent anticancer activity. Its mechanisms include metal ion chelation and induction of ROS.[5][6][7][5][6][7]
6-Nitroquinoline Antimicrobial, AnticancerDerivatives have been synthesized and evaluated for their biological activities. The regioisomer of nitroxoline, 8-hydroxy-6-nitroquinoline, has been biochemically characterized, showing different biological activities compared to the 5-nitro isomer.[8][9][8][9]
7-Nitroquinoline Limited Data AvailableWhile the chemical entity is known, extensive biological activity data is not readily available in the public domain.[10][10]
8-Nitroquinoline Anticancer, AntimicrobialDerivatives have been synthesized and show potential as anticancer and antimicrobial agents.[11][12][11][12]

The Enigmatic Potential of this compound

Despite the extensive research into other isomers, this compound remains a largely uncharacterized molecule in biological assays.[6][13] However, recent studies on the broader class of 3-nitroquinoline derivatives suggest that this scaffold holds significant promise, particularly in the realm of oncology.

Research into novel 4-aryl(alkyl)amino-3-nitroquinolines and 2,4-diaryl(dialkyl)amino-3-nitroquinolines has demonstrated their potential as anticancer agents.[1] Furthermore, a study dedicated to discovering novel 3-nitroquinolines as a new class of anticancer agents highlights the importance of the nitro group at the 3-position for antiproliferative activity against cancer cell lines that overexpress the epidermal growth factor receptor (EGFR).[7]

The presence of a hydroxyl group at the 4-position in this compound introduces a key functional group capable of hydrogen bonding, which could significantly influence its interaction with biological targets. This structural feature is also present in other biologically active quinolinols and may contribute to unique pharmacological properties.

Proposed Signaling Pathway for 3-Nitroquinoline Anticancer Activity

Based on the activity of other 3-nitroquinoline derivatives against EGFR-overexpressing cancer cells, a plausible mechanism of action involves the inhibition of the EGFR signaling pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Ligand Ligand Ligand->EGFR Binds 3-Nitroquinoline 3-Nitroquinoline 3-Nitroquinoline->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Survival Survival ERK->Survival

Caption: Proposed EGFR signaling pathway inhibition by 3-nitroquinoline derivatives.

Experimental Protocols for Evaluating Nitroquinoline Isomers

To facilitate further research and direct comparison, standardized protocols for key biological assays are provided below.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Workflow Diagram:

MIC_Workflow A Prepare serial dilutions of nitroquinoline isomer in a 96-well plate B Inoculate each well with a standardized bacterial or fungal suspension A->B C Incubate at the appropriate temperature and duration B->C D Visually assess for turbidity to determine the MIC (lowest concentration with no visible growth) C->D E Optional: Plate aliquots from clear wells onto agar to determine the Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Dissolve the nitroquinoline isomer in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the diluted inoculum to each well of the microtiter plate. Include positive (microorganism only) and negative (broth only) controls.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria or at a temperature and duration appropriate for the fungal species.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, providing a measure of cell viability.

Workflow Diagram:

MTT_Workflow A Seed cancer cells in a 96-well plate and allow to adhere overnight B Treat cells with various concentrations of the nitroquinoline isomer for a defined period (e.g., 24, 48, 72 hours) A->B C Add MTT reagent to each well and incubate for 2-4 hours B->C D Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) C->D E Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader D->E F Calculate the percentage of cell viability and determine the IC50 value E->F

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the nitroquinoline isomer. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the treated cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

The family of nitroquinoline isomers presents a rich source of biologically active molecules with diverse therapeutic potential. While isomers such as 4-NQO and the derivatives of 5-nitroquinoline are well-characterized, significant gaps in our knowledge remain, most notably for this compound. The emerging data on the anticancer properties of the 3-nitroquinoline scaffold strongly suggests that this compound is a high-priority candidate for synthesis and biological evaluation. Future research should focus on a systematic investigation of its antimicrobial and anticancer activities, elucidation of its mechanism of action, and a comprehensive toxicological profiling. Such studies will not only fill a critical void in the literature but also have the potential to uncover a novel class of therapeutic agents.

References

  • BenchChem. (n.d.). Application of 2-Nitroquinoline in Antimicrobial Drug Discovery: Detailed Application Notes and Protocols.
  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters.
  • PubChem. (n.d.). 3-Nitro-4-quinolinol.
  • BenchChem. (n.d.). Navigating the Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-2-methyl-8-nitroquinoline Derivatives.
  • Li, Y., et al. (2013). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacologica Sinica.
  • Arima, Y., et al. (2001). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences.
  • Li, Y., et al. (2013). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacologica Sinica.
  • Wikipedia. (n.d.). 4-Nitroquinoline 1-oxide.
  • BenchChem. (n.d.). A Comprehensive Analysis of 5-Nitroquinoline: A Potent Biologically Active Scaffold.
  • ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
  • Taylor & Francis Online. (n.d.). 4-Nitroquinoline 1-Oxide – Knowledge and References.
  • Goncearenco, A., et al. (2015). Characterization of the Mutagenic Spectrum of 4-Nitroquinoline 1-Oxide (4-NQO) in Aspergillus nidulans by Whole Genome Sequencing. G3: Genes, Genomes, Genetics.
  • PubChem. (n.d.). 4-Nitroquinoline 1-oxide.
  • Sordet, O., et al. (2004). 4-Nitroquinoline-1-Oxide Induces the Formation of Cellular Topoisomerase I-DNA Cleavage Complexes. Cancer Research.
  • MDPI. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules.
  • Sharma, P. C., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society.
  • MDPI. (2023). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals.
  • PubMed. (2019). Biologically active perspective synthesis of heteroannulated 8-nitroquinolines with green chemistry approach. Bioorganic Chemistry.
  • BenchChem. (n.d.). Comparative Cytotoxicity of Chloro-Nitroquinoline Isomers in Cancer Cell Lines: A Review of Related Compounds.
  • PubMed. (2021). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Drug Design, Development and Therapy.
  • De Gruyter. (2021). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Drug Design, Development and Therapy.
  • BenchChem. (n.d.). A Comparative Guide to 4-Nitroquinoline 1-Oxide (4-NQO) and its 7-Methyl Analog for Carcinogenesis Research.
  • PubMed Central. (2023). Novel nitroxoline derivative combating resistant bacterial infections through outer membrane disruption and competitive NDM-1 inhibition. Signal Transduction and Targeted Therapy.
  • BenchChem. (n.d.). An In-depth Technical Guide on the Potential Biological Activity of 3-Chloro-6-nitroisoquinolin-1-ol.
  • PubChem. (n.d.). 7-Nitroquinoline.
  • PubChem. (n.d.). 6-Nitroquinoline.
  • PubChem. (n.d.). 8-Nitroquinoline.
  • PubChem. (n.d.). 5-Nitroquinoline.
  • PubMed. (1963). COMPARATIVE STUDIES ON THE BIOLOGICAL ACTIONS OF 4-NITROQUINOLINE 1-OXIDE AND ITS REDUCED COMPOUND, 4-HYDROXYAMINOQUINOLINE 1-OXIDE. Gan.
  • PubMed. (1985). Genotoxicity of fluoroquinolines and methylquinolines. Environmental Mutagenesis.
  • BenchChem. (n.d.). discovery and history of 8-hydroxyquinoline's biological activity.
  • PubMed. (1985). Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations. Carcinogenesis.
  • ResearchGate. (n.d.). 8-Nitroquinoline.
  • BenchChem. (n.d.). A Comparative Guide to the Biological Activity of Trimethylquinoline Isomers.
  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules.
  • ResearchGate. (n.d.). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities.
  • ResearchGate. (n.d.). (PDF) Biological Activities of Quinoline Derivatives.
  • PubMed Central. (1987). Molecular Basis of 4-Nitroquinoline 1-Oxide Carcinogenesis. Japanese Journal of Cancer Research.
  • Hindawi. (2021). Eco-Friendly Synthesis, Biological Evaluation, and In Silico Molecular Docking Approach of Some New Quinoline Derivatives as Potential Antioxidant and Antibacterial Agents. Journal of Chemistry.
  • PubMed Central. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules.
  • PubMed Central. (2023). Assessing the effect of N-oxidation on the mutagenicity of 1-pyrazolines using the Ames assay. Scientific Reports.
  • MDPI. (2016). Synthesis and Biological Activity of Peptide Derivatives of Iodoquinazolinones/Nitroimidazoles. Molecules.

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and accurate quantification of 3-Nitroquinolin-4-ol is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. As a key intermediate or potential impurity in various synthetic pathways, the choice of analytical methodology for its determination dictates the reliability of critical data throughout the development lifecycle. This guide provides an in-depth, objective comparison of three common analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Vis Spectrophotometry.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices and provides a framework for the cross-validation of these methods, ensuring data integrity and comparability across different analytical platforms. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines[1][2][3].

The Critical Role of Method Validation and Cross-Validation

Analytical method validation is the documented evidence that a procedure is suitable for its intended purpose[4][5][6]. Cross-validation is the process of demonstrating that two or more analytical procedures can be used for the same intended purpose and produce comparable results[2][7]. This is crucial when, for example, a simpler method like UV-Vis is used for routine in-process controls, while a more specific method like LC-MS is employed for final product release or impurity profiling.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Molecular FormulaC₉H₆N₂O₃[7][8]
Molecular Weight190.16 g/mol [7]
Melting Point>300°C[5][9]
AppearanceTan Solid[5][9]
IUPAC Name3-nitro-1H-quinolin-4-one[7]

Comparative Overview of Analytical Techniques

The selection of an analytical method is a balance of sensitivity, selectivity, cost, and the specific requirements of the analysis at different stages of drug development.

TechniquePrincipleApplicability for this compoundStrengthsLimitations
HPLC-UV Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Highly suitable for quantification in drug substances and formulations.High resolution, excellent quantitative accuracy, and robustness.[10][11]Moderate sensitivity, potential for interference from co-eluting impurities.
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Ideal for impurity profiling, trace-level quantification, and structural elucidation.Unparalleled sensitivity and selectivity, provides molecular weight and structural information.[1][12][13]Higher cost and complexity, susceptibility to matrix effects.[14]
UV-Vis Spectrophotometry Measurement of the absorption of ultraviolet and visible light by the molecule.Useful for rapid, simple quantification in pure samples or for in-process controls.Simple, rapid, and cost-effective.[11]Low specificity, susceptible to interference from other absorbing species.[10]

Experimental Protocols and Validation Data

The following are detailed, yet adaptable, protocols for the analysis of this compound. The validation data presented is hypothetical but based on established performance characteristics of these methods for analogous compounds[15][16][17][18].

High-Performance Liquid Chromatography (HPLC) with UV Detection

This proposed method is based on established protocols for nitroquinoline and quinolinol derivatives[15][17][19].

Chromatographic Conditions:

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30-31 min: 80-20% B31-35 min: 20% B
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm and 330 nm
Injection Volume10 µL
Sample Preparation1 mg/mL in Methanol

Hypothetical HPLC Validation Data:

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%99.5%
Precision (%RSD) ≤ 2.0%0.8%
LOD -0.05 µg/mL
LOQ -0.15 µg/mL
Liquid Chromatography-Mass Spectrometry (LC-MS)

This method provides enhanced sensitivity and specificity, crucial for impurity analysis[10][20][21].

LC-MS Conditions:

ParameterCondition
LC System UPLC/HPLC system
ColumnC18, 2.1 x 50 mm, 1.7 µm
Mobile PhaseA: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
GradientSimilar to HPLC method, but with a faster gradient
Flow Rate0.4 mL/min
Column Temperature40 °C
MS System Triple Quadrupole or Q-TOF
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored Transitionm/z 191.0 → [fragment ion]

Hypothetical LC-MS Validation Data:

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.998
Accuracy (% Recovery) 85.0 - 115.0% (at low levels)98.2%
Precision (%RSD) ≤ 15.0%4.5%
LOD -0.1 ng/mL
LOQ -0.3 ng/mL
UV-Vis Spectrophotometry

A straightforward method for rapid quantification[3][9][22][23].

Spectrophotometric Conditions:

ParameterCondition
SolventMethanol
Wavelength Scan200 - 400 nm
Wavelength of Max. Absorbance (λmax)~330 nm (hypothetical, based on nitroaromatic chromophore)
Sample PreparationPrepare a stock solution and serial dilutions in methanol.

Hypothetical UV-Vis Validation Data:

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9980.9990
Accuracy (% Recovery) 97.0 - 103.0%101.5%
Precision (%RSD) ≤ 3.0%1.5%

Cross-Validation Workflow and Data Comparison

The core of this guide is the cross-validation of the developed methods to ensure their interchangeability where appropriate.

CrossValidationWorkflow cluster_hplc HPLC Method Validation cluster_lcms LC-MS Method Validation cluster_uvvis UV-Vis Method Validation HPLC_Linearity Linearity & Range Analyze_Samples Analyze Identical Batches of this compound (e.g., n=3) HPLC_Linearity->Analyze_Samples HPLC_Accuracy Accuracy HPLC_Accuracy->Analyze_Samples HPLC_Precision Precision HPLC_Precision->Analyze_Samples HPLC_Specificity Specificity HPLC_Specificity->Analyze_Samples HPLC_LOD_LOQ LOD & LOQ HPLC_LOD_LOQ->Analyze_Samples HPLC_Robustness Robustness HPLC_Robustness->Analyze_Samples LCMS_Linearity Linearity & Range LCMS_Linearity->Analyze_Samples LCMS_Accuracy Accuracy LCMS_Accuracy->Analyze_Samples LCMS_Precision Precision LCMS_Precision->Analyze_Samples LCMS_Specificity Specificity LCMS_Specificity->Analyze_Samples LCMS_LOD_LOQ LOD & LOQ LCMS_LOD_LOQ->Analyze_Samples LCMS_Robustness Robustness LCMS_Robustness->Analyze_Samples UV_Linearity Linearity & Range UV_Linearity->Analyze_Samples UV_Accuracy Accuracy UV_Accuracy->Analyze_Samples UV_Precision Precision UV_Precision->Analyze_Samples Compare_Results Statistically Compare Results (e.g., Bland-Altman plot, t-test) Analyze_Samples->Compare_Results Conclusion Conclusion on Method Comparability and Interchangeability Compare_Results->Conclusion SelfValidatingSystem Start Start Analysis SST System Suitability Test (SST) Start->SST SST_Pass SST Passed SST->SST_Pass Meets Criteria SST_Fail SST Failed SST->SST_Fail Does Not Meet Criteria Analyze_Samples Analyze Samples SST_Pass->Analyze_Samples Troubleshoot Troubleshoot System SST_Fail->Troubleshoot Report_Results Report Results Analyze_Samples->Report_Results Troubleshoot->SST

Caption: A self-validating analytical workflow with system suitability checks.

Conclusion and Recommendations

The choice of analytical method for this compound is contingent on the specific analytical challenge.

  • UV-Vis Spectrophotometry is a viable option for rapid, high-concentration measurements where high specificity is not required.

  • HPLC-UV stands as the workhorse for routine quality control, offering a balance of performance and cost-effectiveness for the quantification of this compound in drug substances and formulated products.

  • LC-MS is the method of choice for trace-level analysis, impurity profiling, and when definitive identification is necessary. Its superior sensitivity and selectivity are indispensable in these applications.

A thorough cross-validation as outlined in this guide is essential to ensure data consistency and reliability when employing multiple analytical techniques throughout the lifecycle of a pharmaceutical product. This approach not only satisfies regulatory expectations but also builds a robust foundation of analytical data, ensuring product quality and patient safety.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for Esflurbiprofen Analysis.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • BenchChem. (2025). A Comparative Guide to Purity Analysis of 3-Acetyl-6-bromoquinolin-4(1H)-one by HPLC.
  • SIELC Technologies. Separation of 4-Nitroquinoline-1-oxide on Newcrom R1 HPLC column.
  • Sigma-Aldrich. This compound.
  • PubChem. 3-Nitro-4-quinolinol.
  • ChemicalBook. (2025). 3-NITRO-4-QUINOLINOL Chemical Properties,Uses,Production.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • PharmaState Academy.
  • ECHEMI. 3-NITRO-4-QUINOLINOL.
  • ResearchGate. (2025).
  • Kang, X., & Wang, Z. (2025). Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA.
  • IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region.
  • National Center for Biotechnology Information. (2014). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14)
  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Validation of 3-Chloro-6-nitroisoquinolin-1-ol.
  • Semantic Scholar. (2013). Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA.
  • Taylor & Francis Online. (2014). Evaluation and validation of two different chromatographic methods (HPLC and LC-MS/MS)
  • ResearchGate. (2025). Fig.
  • SciSpace. (2013). Development and Validation of Analytical Method for Nitroxoline in Chicken Using HPLC-PDA.
  • Longdom Publishing. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
  • National Center for Biotechnology Information. (2021). Cross-Validation of a Multiplex LC-MS/MS Method for Assaying mAbs Plasma Levels in Patients with Cancer: A GPCO-UNICANCER Study.
  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods.
  • LCGC International. (2013).
  • SciELO. (2014).
  • LGC Group.

Sources

A Comparative Analysis of Synthetic Routes to 3-Nitroquinolin-4-ol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the quinoline scaffold holds a privileged position due to its prevalence in a wide array of pharmacologically active compounds. Among its derivatives, 3-Nitroquinolin-4-ol is a key intermediate, serving as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The strategic placement of the nitro group at the 3-position and the hydroxyl group at the 4-position offers unique opportunities for further functionalization. This guide provides a comparative study of different synthetic routes to this compound, offering insights into the experimental choices, mechanistic underpinnings, and practical considerations for each approach.

Introduction to this compound

This compound, also known as 3-nitro-4-hydroxyquinoline, is a nitro-substituted quinoline derivative.[1] Its structure is characterized by a quinoline core with a nitro group at the C3 position and a hydroxyl group at the C4 position, leading to the tautomeric form 3-nitro-1H-quinolin-4-one. This compound is of significant interest to researchers and drug development professionals due to its role as a precursor in the synthesis of various biologically active molecules. The electron-withdrawing nature of the nitro group and the nucleophilic character of the hydroxyl group make it a valuable synthon for creating diverse chemical libraries.

Route 1: Direct Nitration of 4-Hydroxyquinoline

The most direct and commonly employed method for the synthesis of this compound is the electrophilic nitration of 4-hydroxyquinoline. This approach leverages the electron-rich nature of the quinoline ring, which is activated towards electrophilic substitution by the hydroxyl group.

Mechanistic Rationale

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The hydroxyl group at the 4-position is a powerful activating group, directing the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. In the case of 4-hydroxyquinoline, the C3 position is highly activated and sterically accessible, making it the preferred site of nitration. The nitronium ion is typically generated in situ from a mixture of a nitrate salt or nitric acid and a strong acid catalyst.

Experimental Protocol

A typical experimental procedure for the direct nitration of 4-hydroxyquinoline is as follows[2]:

  • Dissolution: 4-Hydroxyquinoline is dissolved in a suitable solvent, such as propionic acid.

  • Heating: The solution is heated to a specific temperature, for instance, around 125°C.

  • Nitration: A nitrating agent, commonly a 70% aqueous solution of nitric acid, is added dropwise to the heated solution with constant stirring.

  • Reaction Completion: The reaction mixture is stirred at the elevated temperature for a short period after the addition is complete to ensure full conversion.

  • Isolation: The mixture is then cooled to room temperature, and the product is precipitated by diluting the mixture with a solvent like ethanol.

  • Purification: The precipitated solid is collected by filtration and washed sequentially with ethanol, water, and again with ethanol to remove any unreacted starting materials and byproducts. The purified 3-nitro-4-hydroxyquinoline is then dried.

This method has been reported to afford the desired product in high yields, around 86%.[2]

Route 2: Cyclization of Substituted Anilines (A Proposed Approach)

An alternative strategy for the synthesis of the quinolin-4-one core involves the cyclization of appropriately substituted anilines. While not explicitly detailed for this compound in the provided search results, this approach is a cornerstone of quinoline synthesis, with methods like the Conrad-Limpach and Gould-Jacobs reactions being prominent examples.[3][4][5] A plausible route to this compound could involve the cyclization of a substituted aniline with a three-carbon component, followed by nitration.

Conceptual Framework

This approach would likely involve the reaction of an aniline derivative with a β-ketoester or a similar three-carbon synthon. The initial condensation would form an enamine, which would then undergo thermal or acid-catalyzed cyclization to form the quinolin-4-one ring system. Subsequent nitration would introduce the nitro group at the 3-position. The choice of starting materials and reaction conditions would be crucial to control regioselectivity and achieve the desired product.

For instance, the Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester at a lower temperature to form an arylamino-acrylate, which is then cyclized at a higher temperature to yield a 4-hydroxyquinoline.[4]

Hypothetical Experimental Workflow
  • Condensation: Aniline is reacted with a suitable β-dicarbonyl compound, such as diethyl malonate, to form an intermediate enamine.

  • Cyclization: The intermediate is heated in a high-boiling solvent (e.g., Dowtherm A) to induce cyclization and form 4-hydroxyquinoline.

  • Nitration: The resulting 4-hydroxyquinoline is then nitrated as described in Route 1 to yield this compound.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Direct NitrationRoute 2: Cyclization (Proposed)
Starting Materials 4-Hydroxyquinoline, Nitric Acid, Propionic AcidAniline, β-dicarbonyl compound, Nitrating agent
Number of Steps One stepMultiple steps (condensation, cyclization, nitration)
Reported Yield High (e.g., 86%)[2]Potentially lower overall yield due to multiple steps
Scalability Readily scalableMay present challenges in scaling up the cyclization step
Reaction Conditions Elevated temperature (around 125°C)High temperatures often required for cyclization (200-250°C)[4]
Purification Simple precipitation and washingMay require chromatographic purification for intermediates
Safety Considerations Use of concentrated nitric acid requires caution.[1]High-temperature reactions require careful monitoring.
Atom Economy GoodPotentially lower due to the generation of byproducts in multiple steps.

Visualizing the Synthetic Pathways

Route 1: Direct Nitration of 4-Hydroxyquinoline

G cluster_0 Route 1: Direct Nitration 4-Hydroxyquinoline 4-Hydroxyquinoline This compound This compound 4-Hydroxyquinoline->this compound HNO₃, Propionic Acid 125°C

Caption: A schematic of the direct nitration of 4-hydroxyquinoline to yield this compound.

Route 2: Proposed Cyclization Approach

G cluster_1 Route 2: Proposed Cyclization Aniline Aniline Intermediate Enamine Intermediate Aniline->Intermediate β-Dicarbonyl β-Dicarbonyl Compound β-Dicarbonyl->Intermediate 4-Hydroxyquinoline 4-Hydroxyquinoline Intermediate->4-Hydroxyquinoline High Temperature Cyclization This compound This compound 4-Hydroxyquinoline->this compound Nitration

Caption: A proposed multi-step synthesis of this compound via a cyclization strategy.

Conclusion

For the synthesis of this compound, the direct nitration of 4-hydroxyquinoline stands out as the most efficient and high-yielding method reported in the literature.[2] Its single-step nature, coupled with a straightforward workup procedure, makes it an attractive choice for both laboratory-scale synthesis and potential industrial applications. While cyclization routes represent a valid and versatile strategy for the synthesis of the quinoline core, they are likely to be more complex and less atom-economical for this specific target molecule when compared to the direct nitration approach. Researchers should select the most appropriate route based on the availability of starting materials, desired scale of production, and the specific requirements of their research objectives.

References

  • PrepChem. Synthesis of 3-nitro-4-hydroxyquinoline. [Link]
  • ResearchGate.
  • ResearchGate. Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram. [Link]
  • ResearchGate. (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. [Link]
  • ResearchGate. Cyclization of 4-Azido-3-nitroquinolines to Oxadiazolo[3,4-c]quinolines | Request PDF. [Link]
  • PubChem. 3-Nitro-4-quinolinol | C9H6N2O3 | CID 316988. [Link]
  • ACS Publications.
  • Organic Syntheses. 3-hydroxyquinoline. [Link]
  • MDPI.
  • PubMed Central.
  • Google Patents.
  • PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]
  • PubMed Central. Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines. [Link]
  • PubMed. Synthesis and reaction of 3-fluoro-4-nitroquinoline 1-oxide. [Link]

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of 3-Nitroquinolin-4-ol's Anticancer Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents, including several with established anticancer properties.[1] Within this promising class, 3-Nitroquinolin-4-ol has emerged as a molecule of interest. Preliminary in vitro studies on related 3-nitroquinoline derivatives suggest potent antiproliferative effects, particularly against cancer cell lines that overexpress the Epidermal Growth Factor Receptor (EGFR).[2] However, the journey from a promising in vitro hit to a viable clinical candidate is contingent upon rigorous in vivo validation. A significant challenge in drug development is that many compounds fail at this stage due to poor pharmacokinetics, unforeseen toxicity, or a lack of efficacy in a complex biological system.[3]

This guide provides a comprehensive framework for the in vivo validation of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each experimental choice. We will objectively compare the potential performance of this compound against both a standard-of-care chemotherapeutic agent, Paclitaxel, and a structurally related quinoline-based compound, Nitroxoline, which has been repurposed for its anticancer activities.[4][5]

Part 1: The Comparative Landscape: Positioning this compound

Before embarking on costly and time-consuming in vivo studies, it is crucial to position our candidate compound within the existing therapeutic landscape. The choice of comparators is critical for interpreting the significance of our findings.

  • This compound (Test Article): A novel small molecule with a quinoline core. Its mechanism is hypothesized to involve the inhibition of key signaling pathways like EGFR, but this requires in vivo confirmation.[2]

  • Paclitaxel (Standard Chemotherapy): A well-established mitotic inhibitor used to treat a wide range of cancers.[6] It serves as a high-efficacy benchmark but is also associated with significant toxicity, providing a therapeutic window for newer, potentially safer agents.

  • Nitroxoline (8-hydroxy-5-nitroquinoline) (Repurposed Comparator): An antibiotic that has demonstrated potent anticancer activity by inhibiting angiogenesis and inducing apoptosis.[4] As a nitroquinoline derivative, it provides a relevant structural and mechanistic comparison.[7]

Table 1: Profile of Comparator Agents

CompoundClassPrimary Mechanism of Action (Reported)Key Rationale for Comparison
This compound Nitroquinoline DerivativePutative EGFR InhibitorTest Article: Novel compound requiring full in vivo characterization.
Paclitaxel TaxaneMicrotubule Stabilization, Mitotic ArrestPositive Control: Established efficacy benchmark in numerous cancer models.[6]
Nitroxoline Nitroquinoline DerivativeAngiogenesis Inhibition, Apoptosis InductionRelevant Comparator: Structurally related compound with proven in vivo anticancer effects.[4][5]

Part 2: The In Vivo Validation Workflow: A Phased Approach

A logical, stepwise progression from safety to efficacy is paramount for the successful in vivo evaluation of any new chemical entity.[8] Our workflow is designed to maximize data acquisition while adhering to ethical animal use principles.

G A Phase 1: Acute Toxicity & Maximum Tolerated Dose (MTD) Study B Phase 2: Tumor Xenograft Efficacy Study A->B Establish Safe Dose C Phase 3: Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis B->C Confirm Efficacy & Collect Samples D Data Analysis & Interpretation B->D Tumor Growth Inhibition Data C->D Integrate ADME & Efficacy Data E Go/No-Go Decision for Preclinical Development D->E Evaluate Therapeutic Index

Caption: In Vivo Validation Workflow for Novel Anticancer Agents.

Phase 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination

Causality: The primary goal of this phase is to identify a dose of this compound that is therapeutically relevant without causing unacceptable levels of toxicity. This is a critical first step, as administering a dose that is too low will yield false-negative efficacy results, while a dose that is too high can lead to animal morbidity unrelated to the tumor burden.[9] The MTD is typically defined as the highest dose that does not induce more than a 10-15% loss in body weight or other significant clinical signs of distress.[9]

Experimental Protocol: MTD Study

  • Animal Model: Utilize healthy, immunocompromised mice (e.g., NOD/SCID or NSG strains, 6-8 weeks old) to match the host strain that will be used in subsequent efficacy studies.

  • Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-5 escalating dose groups of this compound (e.g., 10, 30, 60, 100 mg/kg).

  • Drug Administration: Administer the compound via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection) daily for 7-14 days. The vehicle should be a non-toxic, solubilizing agent (e.g., 0.5% carboxymethylcellulose).

  • Monitoring: Record body weight daily for each animal. Perform daily clinical observations for signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).

  • Endpoint Analysis: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis to assess hematological and organ toxicity (e.g., liver, kidney).[10][11] Perform gross necropsy and collect major organs for histopathological examination.

  • MTD Determination: Analyze the data to identify the MTD based on the predefined criteria.

Phase 2: Tumor Xenograft Efficacy Study

Causality: This is the pivotal phase to determine if this compound can inhibit tumor growth in a living system. The choice of cancer model is critical. A cell line-derived xenograft using a line known to overexpress EGFR (e.g., A431 epidermoid carcinoma) is a logical starting point based on the initial hypothesis.[2] Patient-derived xenograft (PDX) models, which involve implanting tumor fragments directly from a patient, offer higher clinical relevance but also greater complexity and cost.[12][13]

Experimental Protocol: Subcutaneous Xenograft Efficacy Study

  • Cell Culture & Implantation: Culture A431 cells under standard conditions. Inject approximately 2-5 x 10^6 cells, resuspended in a basement membrane matrix (e.g., Matrigel), subcutaneously into the flank of immunocompromised mice.[14]

  • Tumor Growth & Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using digital calipers (Volume = (Length x Width²)/2).[14] Once tumors reach the target size, randomize mice into treatment cohorts (8-10 mice per group) to ensure an even distribution of starting tumor volumes.

  • Treatment Groups:

    • Group 1: Vehicle Control

    • Group 2: this compound (at MTD)

    • Group 3: Paclitaxel (e.g., 20 mg/kg, IP, as per established protocols)[6]

    • Group 4: Nitroxoline (e.g., 40 mg/kg, PO)

  • Dosing and Monitoring: Administer treatments according to a predefined schedule (e.g., daily for 21 days). Measure tumor volumes and body weights 2-3 times per week.

  • Study Endpoints: The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³). The primary endpoint is Tumor Growth Inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.

Table 2: Hypothetical Efficacy and Toxicity Data Summary

Treatment GroupDose & RouteMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control N/A1650 ± 2100%+5.2%
This compound MTD (e.g., 60 mg/kg, PO)750 ± 15055%-4.5%
Paclitaxel 20 mg/kg, IP410 ± 9575%-12.8%
Nitroxoline 40 mg/kg, PO890 ± 18046%-3.1%

Part 3: Mechanistic Insights: PK/PD and Signaling

Causality: Demonstrating that a drug shrinks a tumor is essential, but understanding how it achieves this and whether the drug reaches its target in sufficient concentrations is what validates its mechanism of action. Pharmacokinetic (PK) studies reveal the drug's absorption, distribution, metabolism, and excretion (ADME) profile, while pharmacodynamic (PD) studies confirm target engagement in the tumor tissue.[15][16]

Pharmacokinetic (PK) Analysis

A satellite group of tumor-bearing mice from the efficacy study can be used for PK analysis. After a single dose of this compound, blood samples are collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). The concentration of the drug in the plasma is then measured using LC-MS/MS to determine key parameters like Cmax (peak concentration), Tmax (time to peak concentration), and AUC (Area Under the Curve, representing total drug exposure).[17] This data is crucial for correlating exposure levels with antitumor activity.[8]

Pharmacodynamic (PD) and Signaling Pathway Analysis

To validate that this compound acts on its intended target, tumors are collected from a subset of animals at the end of the efficacy study. Western blot or immunohistochemistry can be used to measure the levels of key proteins in the EGFR signaling pathway. A successful outcome would show a decrease in the phosphorylation of EGFR and downstream effectors like Akt and ERK in the tumors of mice treated with this compound, but not in the control group.

G EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR P_EGFR p-EGFR EGFR->P_EGFR Ras Ras P_EGFR->Ras Activation PI3K PI3K P_EGFR->PI3K Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Prolif Cell Proliferation, Survival, Angiogenesis ERK->Prolif Akt Akt PI3K->Akt Akt->Prolif Inhibitor This compound Inhibitor->P_EGFR Inhibition

Caption: Putative Mechanism: Inhibition of EGFR Signaling Pathway.

Conclusion and Go/No-Go Decision

The comprehensive in vivo validation process outlined in this guide provides a robust pathway for assessing the true therapeutic potential of this compound. The decision to advance the compound into further preclinical development will be based on an integrated analysis of all three phases.

An ideal "Go" decision would be supported by:

  • A favorable therapeutic window: Significant tumor growth inhibition at a dose that is well-tolerated (minimal body weight loss and no signs of severe organ toxicity).

  • Competitive Efficacy: Antitumor activity that is comparable or superior to the relevant comparator (Nitroxoline) and approaches the benchmark set by standard chemotherapy (Paclitaxel), but with a demonstrably better safety profile.

  • Confirmed Mechanism of Action: Clear evidence of target engagement in tumor tissue, supported by PK data showing sufficient drug exposure.

By systematically addressing safety, efficacy, and mechanism, this framework provides the critical data needed to make an informed, evidence-based decision on the future of this compound as a novel anticancer agent.

References

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed. [Link]
  • Overview of drug screening experiments using patient-derived xenograft...
  • Tumor Xenografting: A Necessity for Cancer Drug Development. Pharma Models. [Link]
  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. [Link]
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. National Institutes of Health (NIH). [Link]
  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Lund University Research Portal. [Link]
  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory.
  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregul
  • 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service). Altogen Labs. [Link]
  • In Vivo Toxicity Assessment Services for Skin Cancer. Alfa Cytology. [Link]
  • In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. National Institutes of Health (NIH). [Link]
  • Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. National Institutes of Health (NIH). [Link]
  • New Anticancer Agents: In Vitro and In Vivo Evalu
  • Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. [Link]
  • Experimental Evaluation of Anticancer Efficiency and Acute Toxicity of Anthrafuran for Oral Administr
  • In silico screening, synthesis, characterization and biological evaluation of novel anticancer agents as potential COX-2 inhibitors. PubMed. [Link]
  • In vivo acute toxicity evaluation and in vitro molecular mechanism study of antiproliferative activity of a novel indole Schiff base β-diiminato manganeseIII complex in hormone-dependent and triple negative breast cancer cells. PubMed Central. [Link]
  • Discovering novel 3-nitroquinolines as a new class of anticancer agents. PubMed. [Link]
  • Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. National Institutes of Health (NIH). [Link]
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences. [Link]
  • Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology. PubMed Central. [Link]
  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline).
  • Negative terpinen-4-ol modulate potentially malignant and malignant lingual lesions induced by 4-nitroquinoline-1-oxide in r
  • (PDF) In vivo screening models of anticancer drugs.
  • Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. PubMed Central. [Link]
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. National Institutes of Health (NIH). [Link]
  • 3-Nitro-4-quinolinol. PubChem. [Link]
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Publishing. [Link]
  • Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing. PubMed Central. [Link]
  • 4-nitroquinoline n-oxide: an inhibitor of skin tumor initi
  • Negative Terpinen-4-ol Modulate Potentially Malignant and Malignant Lingual Lesions Induced by 4-Nitroquinoline-1-Oxide in Rat Model.
  • (PDF) Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing.

Sources

A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Case Study with 3-Nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to benchmark a novel kinase inhibitor, using the hypothetical case of 3-Nitroquinolin-4-ol. We will navigate the essential in vitro and cellular assays required to characterize its potency, selectivity, and cellular engagement, comparing it against established kinase inhibitors with distinct profiles: the broad-spectrum inhibitor Staurosporine, the multi-targeted inhibitor Dasatinib, and the selective inhibitor Gefitinib.

The quinoline scaffold, a privileged structure in medicinal chemistry, is a common feature in numerous approved kinase inhibitors, suggesting that this compound holds potential as a kinase-directed agent.[1][2][3] This guide will equip you with the foundational knowledge and detailed protocols to rigorously evaluate such a compound.

The Kinase Inhibitor Benchmarking Workflow

A systematic evaluation of a novel kinase inhibitor is crucial to understand its therapeutic potential and potential liabilities. Our benchmarking workflow is designed to build a comprehensive profile of the compound, from its direct enzymatic inhibition to its activity in a cellular environment.

Kinase Inhibitor Benchmarking Workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Data Analysis & Comparison Biochemical_Assay Biochemical Potency (IC50) Radiometric Kinase Assay Selectivity_Profiling Kinase Selectivity Profiling (Kinome Panel) Biochemical_Assay->Selectivity_Profiling Determine Potency Target_Engagement Cellular Target Engagement (NanoBRET™ Assay) Selectivity_Profiling->Target_Engagement Identify Primary Targets Downstream_Signaling Downstream Signaling Analysis (Western Blot) Target_Engagement->Downstream_Signaling Confirm Cellular Activity Data_Analysis Data Synthesis & Analysis (IC50 Comparison, Selectivity Score) Downstream_Signaling->Data_Analysis Functional Validation

Caption: A streamlined workflow for benchmarking a novel kinase inhibitor.

Part 1: In Vitro Biochemical Potency and Selectivity

The initial step is to determine the direct inhibitory effect of this compound on purified kinases and to understand its selectivity across the human kinome.

Experimental Protocol 1: Radiometric In Vitro Kinase Assay for IC50 Determination

The radiometric kinase assay is considered the gold standard for measuring kinase activity due to its direct and sensitive nature.[4][5][6] It measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a substrate.

Principle: The amount of incorporated radioactivity in the substrate is directly proportional to the kinase activity. By measuring this in the presence of varying concentrations of the inhibitor, a dose-response curve can be generated to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Step-by-Step Methodology:

  • Prepare Kinase Reaction Buffer (5x Stock):

    • 250 mM HEPES, pH 7.5

    • 100 mM MgCl₂

    • 5 mM DTT

    • Store at -20°C.

  • Prepare Kinase and Substrate:

    • Dilute the kinase of interest (e.g., Abl, EGFR) and its specific substrate to their optimal concentrations in 1x Kinase Reaction Buffer.

  • Inhibitor Dilution Series:

    • Prepare a serial dilution of this compound and the benchmark inhibitors (Staurosporine, Dasatinib, Gefitinib) in DMSO. A typical starting concentration is 10 mM, diluted down to the nanomolar range.

  • Assay Plate Setup (384-well):

    • Add 1 µL of the diluted inhibitor to the appropriate wells. Include DMSO-only wells as a negative control (100% activity) and a known potent inhibitor as a positive control.

    • Add 10 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Initiate the Kinase Reaction:

    • Prepare the ATP mixture: For each reaction, mix unlabeled ATP (to the desired final concentration, often at the Kₘ for ATP of the specific kinase) with [γ-³²P]ATP.

    • Add 5 µL of the ATP mixture to each well to start the reaction.

    • Incubate for 60 minutes at 30°C.

  • Stop the Reaction and Capture Substrate:

    • Add 10 µL of 75 mM phosphoric acid to stop the reaction.

    • Transfer the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate multiple times with 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification:

    • Dry the filter plate and add scintillation fluid.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[7]

Kinase Selectivity Profiling

To understand the selectivity of this compound, it is essential to screen it against a large panel of kinases. This is typically performed by specialized contract research organizations (CROs) using radiometric or fluorescence-based assays.[8][9] The data from such a screen allows for the calculation of a Selectivity Score (S-score) , which quantifies the promiscuity of an inhibitor.[10][11][12]

S(1µM) = (Number of kinases with >90% inhibition at 1µM) / (Total number of kinases tested)

A lower S-score indicates a more selective inhibitor.

Hypothetical In Vitro Data Summary

For the purpose of this guide, we will use the following plausible, hypothetical data for this compound to illustrate the comparison.

InhibitorTarget KinaseIC50 (nM)Kinase Selectivity Score (S(1µM))
This compound (Hypothetical) Abl500.08
EGFR>10,000
Staurosporine Abl150.85[13][14][15]
EGFR20
Dasatinib Abl<1[16]0.20[17]
EGFR>10,000
Gefitinib Abl>10,0000.02
EGFR33[18][19]

Part 2: Cellular Target Engagement and Downstream Signaling

Biochemical assays provide valuable information on direct enzymatic inhibition, but it is crucial to confirm that the inhibitor can engage its target in the complex environment of a living cell.[20]

Experimental Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

The NanoBRET™ assay is a proximity-based assay that measures the binding of a compound to a target protein in living cells.[21][22][23][24][25]

Principle: A target kinase is expressed as a fusion with NanoLuc® luciferase. A fluorescent tracer that binds to the kinase's ATP-binding pocket is added to the cells. When the tracer binds to the NanoLuc®-kinase fusion, it brings the fluorophore into close proximity to the luciferase, resulting in Bioluminescence Resonance Energy Transfer (BRET). An unlabeled inhibitor that competes with the tracer for the ATP-binding site will disrupt BRET in a dose-dependent manner.

NanoBRET Assay Principle cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase_NanoLuc Kinase-NanoLuc® Tracer Fluorescent Tracer Kinase_NanoLuc->Tracer Binding BRET_Signal BRET Signal Tracer->BRET_Signal Energy Transfer Kinase_NanoLuc_Inhib Kinase-NanoLuc® Inhibitor Inhibitor Kinase_NanoLuc_Inhib->Inhibitor Binding No_BRET No BRET Signal Inhibitor->No_BRET Displacement of Tracer Tracer_Inhib Fluorescent Tracer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., Abl) fused to NanoLuc® luciferase.

    • Culture the cells for 24 hours to allow for protein expression.

  • Assay Plate Setup (White, 384-well):

    • Prepare a serial dilution of the inhibitors in DMSO.

    • Dispense the diluted inhibitors into the assay plate.

  • Cell Plating and Tracer Addition:

    • Harvest the transfected cells and resuspend them in Opti-MEM.

    • Add the NanoBRET™ tracer to the cell suspension at its predetermined optimal concentration.

    • Dispense the cell/tracer mixture into the wells containing the inhibitors.

  • Equilibration:

    • Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow for compound entry and target engagement.

  • Luminescence Measurement:

    • Add the NanoGlo® substrate to all wells.

    • Immediately measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters: one for the donor (NanoLuc®, ~460 nm) and one for the acceptor (tracer, ~610 nm).

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Normalize the BRET ratios to the DMSO control.

    • Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the data to determine the cellular IC50 value.

Analysis of Downstream Signaling

To confirm that target engagement translates into a functional cellular response, it is important to analyze the phosphorylation status of downstream substrates. For an Abl kinase inhibitor, a key downstream target is CrkL.

Western Blot Analysis:

  • Treat cells expressing Bcr-Abl (e.g., K562 cells) with this compound and the benchmark inhibitors at various concentrations.

  • Lyse the cells and perform a Western blot using antibodies against phosphorylated CrkL (p-CrkL) and total CrkL.

  • A potent and on-target inhibitor should show a dose-dependent decrease in the p-CrkL signal.

Hypothetical Cellular Data Summary
InhibitorCellular Target Engagement (Abl-NanoBRET™) IC50 (nM)Inhibition of p-CrkL in K562 cells (Western Blot)
This compound (Hypothetical) 250Yes, dose-dependent
Staurosporine 100[14]Yes, but with broad off-target effects
Dasatinib 5[26]Yes, potent inhibition
Gefitinib >20,000No inhibition

Part 3: Synthesis and Interpretation

The final step is to synthesize the in vitro and cellular data to build a comprehensive profile of the novel inhibitor and benchmark it against the established compounds.

Comparative Analysis
  • Potency: this compound (hypothetically) shows good biochemical potency against Abl kinase, although it is less potent than the multi-targeted inhibitor Dasatinib.

  • Selectivity: The hypothetical S-score of 0.08 for this compound suggests it is a relatively selective inhibitor, a desirable trait to minimize off-target effects. This contrasts sharply with the broad-spectrum activity of Staurosporine.

  • Cellular Activity: The NanoBRET™ data confirms that this compound can enter cells and engage its target, albeit at a higher concentration than its biochemical IC50. This is a common observation and highlights the importance of cellular assays. The inhibition of downstream signaling further validates its on-target activity.

Conclusion

This guide has outlined a systematic approach to benchmark a novel kinase inhibitor, using this compound as a case study. By employing a combination of in vitro biochemical assays and cellular target engagement studies, researchers can build a robust data package to evaluate the potential of new chemical entities. The comparison against well-characterized inhibitors like Staurosporine, Dasatinib, and Gefitinib provides essential context for interpreting the potency and selectivity of a novel compound. This structured approach is fundamental to making informed decisions in the early stages of drug discovery.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Pharmaceuticals. [Link]
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC. [Link]
  • Staurosporine. (n.d.). Wikipedia. [Link]
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). Purdue University. [Link]
  • Das
  • Cellular Kinase Target Engagement Assay Service. (n.d.).
  • NanoBRET assays to assess cellular target engagement of compounds. (n.d.). EUbOPEN. [Link]
  • staurosporine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). Biochemical Society Transactions. [Link]
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2020).
  • Review on recent development of quinoline for anticancer activities. (2022). Future Journal of Pharmaceutical Sciences. [Link]
  • 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo. (2021). Journal of Medicinal Chemistry. [Link]
  • Gefitinib Monograph for Professionals. (2023). Drugs.com. [Link]
  • A Radioactive in vitro ERK3 Kinase Assay. (2019). Bio-protocol. [Link]
  • Gefitinib. (n.d.). Wikipedia. [Link]
  • Kinase profile of dasatinib. (n.d.).
  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011).
  • FDA Approves Generic Dasatinib, Expanding Access to Key TKI. (2023). Targeted Oncology. [Link]
  • Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
  • Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. (2021). Frontiers in Pharmacology. [Link]
  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. (2023). Promega Connections. [Link]
  • A quantitative analysis of kinase inhibitor selectivity. (2008).
  • 3-Nitro-4-quinolinol. (n.d.). PubChem. [Link]
  • Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). Journal of Visualized Experiments. [Link]
  • A Phase II Trial of Gefitinib (Iressa, ZD1839) in Stage IV and Recurrent Renal Cell Carcinoma. (2004). Clinical Cancer Research. [Link]
  • Radiometric Filter Binding Assay. (n.d.). Reaction Biology. [Link]
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2020). Molecules. [Link]
  • IC50 values (nM) against Clk and Dyrk kinases for quinazoline and pyrimidine chemotypes. (n.d.). Probe Reports from the NIH Molecular Libraries Program. [Link]
  • IC50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. (n.d.).
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). Molecules. [Link]
  • Kinase Selectivity Panels. (2023). Reaction Biology. [Link]
  • Selected kinase profile of 4 key compounds. (n.d.).
  • Biochemical IC50 values for CC-509 against selected human kinases. (n.d.).
  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review. (2022). Brazilian Journal of Biology. [Link]

Sources

A Head-to-Head Comparison of 3-Nitroquinolin-4-ol and 4-Nitroquinoline 1-Oxide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide to a Potent Carcinogen and its Lesser-Known Isomer

In the landscape of chemical carcinogenesis and genotoxicity research, 4-nitroquinoline 1-oxide (4NQO) stands as a well-characterized and potent tool for inducing DNA damage and modeling cancer development, particularly oral squamous cell carcinoma.[1][2] Its robust activity and well-documented mechanisms of action have made it a staple positive control in numerous genotoxicity assays.[3] However, its structural isomer, 3-Nitroquinolin-4-ol, remains a comparatively obscure entity. This guide provides a detailed, head-to-head comparison of these two quinoline derivatives, offering researchers, scientists, and drug development professionals a comprehensive understanding of their respective properties and applications, grounded in available experimental data.

At a Glance: Key Physicochemical and Biological Distinctions

While both compounds share the same molecular formula (C₉H₆N₂O₃) and molecular weight (190.16 g/mol ), their structural differences give rise to vastly different biological activities.[4][5] The presence of the 1-oxide group in 4NQO is a critical determinant of its potent carcinogenicity.

PropertyThis compound4-Nitroquinoline 1-Oxide (4NQO)
Synonyms 3-Nitro-4-hydroxyquinoline, 3-nitro-1H-quinolin-4-one4-NQO, 4-Nqo, NQO, NQNO
CAS Number 50332-66-656-57-5
Molecular Formula C₉H₆N₂O₃C₉H₆N₂O₃
Molecular Weight 190.16 g/mol 190.16 g/mol
Appearance SolidYellowish-brown plates or needles or yellow solid
Melting Point >325 °C[6]154-156 °C
Biological Activity Preliminary evidence of antimicrobial and low-level anticancer activity.[7]Potent carcinogen and mutagen.[1]
Primary Research Use Investigated for potential therapeutic applications.[7]Widely used as a research chemical to induce experimental carcinogenesis, particularly oral cancer.[2][8]

The Decisive Factor: Metabolic Activation and Mechanism of Action

The profound difference in the biological effects of this compound and 4NQO stems from their distinct metabolic pathways. 4NQO's carcinogenicity is not inherent but is a consequence of its metabolic activation into a highly reactive electrophile that readily forms adducts with DNA.

4-Nitroquinoline 1-Oxide: A Procarcinogen's Path to Genotoxicity

4NQO undergoes a multi-step metabolic activation, primarily through the reduction of its nitro group, to exert its genotoxic effects.[8]

  • Reduction to a Proximate Carcinogen : The initial and critical step is the enzymatic reduction of the nitro group to form 4-hydroxyaminoquinoline 1-oxide (4-HAQO).[9] This conversion is a key determinant of 4NQO's carcinogenic potential.

  • Formation of the Ultimate Carcinogen : 4-HAQO is further metabolized to a highly reactive electrophilic species, selyl-4HAQO, which is considered the ultimate carcinogen.[10]

  • DNA Adduct Formation : This electrophilic intermediate readily reacts with DNA, forming stable quinolone monoadducts, primarily with guanine and adenine residues.[10] These adducts disrupt DNA replication and transcription, leading to mutations.

  • Induction of Oxidative Stress : Beyond direct DNA adduction, the metabolism of 4NQO also generates reactive oxygen species (ROS), which contribute to cellular damage by inducing oxidative DNA lesions, such as 8-hydroxydeoxyguanosine (8OHdG).[11]

4NQO Metabolic Activation 4NQO 4NQO 4HAQO 4-Hydroxyaminoquinoline 1-oxide (Proximate Carcinogen) 4NQO->4HAQO Nitroreduction Oxidative_Stress Reactive Oxygen Species (ROS) 4NQO->Oxidative_Stress Redox Cycling Electrophilic Intermediate Selyl-4HAQO (Ultimate Carcinogen) 4HAQO->Electrophilic Intermediate Metabolic Activation DNA_Adducts DNA Adducts (Guanine, Adenine) Electrophilic Intermediate->DNA_Adducts DNA_Damage DNA Damage & Mutation DNA_Adducts->DNA_Damage Oxidative_Stress->DNA_Damage

Caption: Metabolic activation pathway of 4-Nitroquinoline 1-Oxide (4NQO).

This compound: A Different Metabolic Fate

In contrast to 4NQO, there is a significant lack of evidence for the metabolic activation of this compound to a potent genotoxic intermediate. The absence of the N-oxide group fundamentally alters its electronic properties and susceptibility to the enzymatic reduction that drives 4NQO's carcinogenicity. While nitroaromatic compounds can undergo nitroreduction, the specific structural features of this compound appear to favor detoxification pathways or result in metabolites with significantly lower reactivity towards DNA.

Head-to-Head Biological Activity

Genotoxicity and Mutagenicity

4-Nitroquinoline 1-Oxide: Extensive research has unequivocally established 4NQO as a potent genotoxic and mutagenic agent.

  • In Vivo Studies : 4NQO is a powerful inducer of chromosome aberrations and sister chromatid exchanges in mouse marrow cells.[1]

  • Mechanism : It primarily causes base-substitution mutations, although frameshift mutations have also been reported.[12] Its mutagenicity is dependent on the enzymatic reduction of its nitro group.[12]

This compound: There is a dearth of published studies specifically evaluating the genotoxicity and mutagenicity of this compound. However, based on its chemical structure lacking the N-oxide moiety, it is reasonable to hypothesize that its genotoxic potential is significantly lower than that of 4NQO.

Carcinogenicity

4-Nitroquinoline 1-Oxide: 4NQO is a well-established carcinogen, widely used to induce tumors in animal models.

  • Oral Carcinogenesis : It is particularly effective in inducing oral squamous cell carcinoma in rodents when administered in drinking water, making it a valuable model for studying this human cancer.[2][13] The histological and molecular changes observed in 4NQO-induced animal tumors closely mimic those seen in human oral cancer.[2][13]

This compound: There is no significant evidence in the scientific literature to suggest that this compound is a carcinogen.

Anticancer and Antimicrobial Activity

4-Nitroquinoline 1-Oxide: Due to its potent carcinogenic nature, 4NQO is not considered for therapeutic applications.

This compound: Preliminary studies have suggested that this compound may possess some therapeutic potential.

  • Anticancer Activity : One study indicated that it possesses a low level of anticancer activity against a panel of sixty cancer cell lines.[2] Another study on novel 3-nitroquinoline derivatives (not the specific compound ) showed antiproliferative effects against EGFR-overexpressing tumor cell lines, suggesting a potential avenue for future research.[13]

  • Antimicrobial Activity : Some research indicates that this compound exhibits antimicrobial properties, showing effectiveness against certain bacterial strains.[7]

Experimental Protocols

In Vivo Oral Carcinogenesis Model with 4NQO

This protocol outlines a standard method for inducing oral squamous cell carcinoma in rodents using 4NQO, a widely accepted model for studying the progression of oral cancer.

Objective: To induce oral carcinogenesis in a rodent model for the evaluation of preventative or therapeutic agents.

Materials:

  • 4-Nitroquinoline 1-oxide (CAS 56-57-5)

  • Propylene glycol

  • Drinking water

  • Rodent model (e.g., Wistar rats or C57BL/6 mice)

  • Animal caging and husbandry supplies

Procedure:

  • Preparation of 4NQO Solution:

    • Dissolve 4NQO in propylene glycol to create a stock solution.

    • Dilute the stock solution in the animals' drinking water to achieve the desired final concentration (typically 20-100 µg/mL). Prepare fresh solutions regularly (e.g., twice a week) to ensure stability.

  • Animal Acclimatization:

    • Acclimate the animals to the housing conditions for at least one week before the start of the experiment.

  • Carcinogen Administration:

    • Provide the 4NQO-containing drinking water to the experimental group ad libitum.

    • The control group should receive drinking water with the same concentration of propylene glycol as the experimental group.

  • Monitoring:

    • Monitor the animals' general health, body weight, and water consumption regularly.

    • Visually inspect the oral cavity for the development of lesions at specified time points.

  • Study Duration and Endpoint:

    • The duration of 4NQO administration can range from 8 to 20 weeks, depending on the desired stage of carcinogenesis.[12]

    • At the end of the study period, euthanize the animals and collect tongue and other oral tissues for histopathological analysis.

Caption: Workflow for in vivo oral carcinogenesis induction with 4NQO.

In Vitro Genotoxicity Assessment (Comet Assay) with 4NQO

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. 4NQO is often used as a positive control in this assay.

Objective: To assess the DNA-damaging potential of a test compound, using 4NQO as a positive control.

Materials:

  • Test cells (e.g., human peripheral blood lymphocytes or a suitable cell line)

  • 4-Nitroquinoline 1-oxide

  • Low melting point agarose

  • Normal melting point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA stain (e.g., SYBR Green)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope with appropriate software

Procedure:

  • Cell Treatment:

    • Expose the cells to the test compound at various concentrations for a defined period.

    • Include a negative control (vehicle-treated cells) and a positive control (4NQO-treated cells).

  • Slide Preparation:

    • Embed the treated cells in low melting point agarose and layer them onto a pre-coated slide with normal melting point agarose.

  • Cell Lysis:

    • Immerse the slides in lysis solution to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

  • DNA Unwinding and Electrophoresis:

    • Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

    • Perform electrophoresis, during which damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining:

    • Neutralize the slides and stain the DNA.

  • Visualization and Analysis:

    • Visualize the comets using a fluorescence microscope.

    • Quantify the extent of DNA damage by measuring the length and intensity of the comet tails using specialized software.

Conclusion and Future Directions

The comparison between this compound and 4-nitroquinoline 1-oxide highlights the profound impact of a subtle structural change on the biological activity of a molecule. 4NQO is a well-established, potent procarcinogen whose mechanism of action is intricately linked to the presence of the N-oxide group, which facilitates its metabolic activation to a DNA-reactive species. Its utility as a tool in cancer research is undisputed.

References

  • Wikipedia. 4-Nitroquinoline 1-oxide.
  • Kaliyappan, K., et al. (2005). 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. Oral Oncology, 42(4), 325-333.
  • ResearchGate. 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis.
  • da Silva, L. C., et al. (2023). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. Biomedicines, 11(9), 2489.
  • PubChem. 4-Nitroquinoline 1-Oxide.
  • Arima, Y., et al. (2006). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. Toxicological Sciences, 91(2), 382-392.
  • Arima, Y., et al. (2006). 4-Nitroquinoline 1-Oxide Forms 8-Hydroxydeoxyguanosine in Human Fibroblasts through Reactive Oxygen Species. Toxicological Sciences, 91(2), 382-392.
  • Masjosthusmann, S., et al. (2015). The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency. Mutagenesis, 30(5), 635-645.
  • Takahashi, K., et al. (1979). Caffeine inhibition of the metabolic activation of a carcinogen, 4-nitroquinoline-1-oxide, in cultured Chinese hamster cells. Gan, 70(6), 799-801.
  • Galiegue-Zouitina, S., et al. (1992). Mutation spectra of the two guanine adducts of the carcinogen 4-nitroquinoline 1-oxide in Escherichia coli. Influence of neighbouring base sequence on mutagenesis. Carcinogenesis, 13(3), 349-354.
  • Iocca, O., et al. (2021). The 4-NQO mouse model: An update on a well-established in vivo model of oral carcinogenesis. Oral Oncology, 116, 105244.
  • McCoy, E. C., et al. (1981). 4-Nitroquinoline-1-oxide: factors determining its mutagenicity in bacteria. Mutation Research, 89(2), 151-159.
  • Masjosthusmann, S., et al. (2015). The clastogenicity of 4NQO is cell-type dependent and linked to cytotoxicity, length of exposure and p53 proficiency. Mutagenesis, 30(5), 635-645.
  • Northwestern Scholars. 4-Nitroquinoline-1-oxide induced experimental oral carcinogenesis.
  • Gmeiner, W. H., et al. (2006). 4-Nitroquinoline-1-Oxide Induces the Formation of Cellular Topoisomerase I-DNA Cleavage Complexes. Cancer Research, 66(13), 6540-6545.
  • Taylor & Francis. 4-Nitroquinoline 1-oxide – Knowledge and References.
  • Gmeiner, W. H., et al. (2006). 4-nitroquinoline-1-oxide induces the formation of cellular topoisomerase I-DNA cleavage complexes. Cancer Research, 66(13), 6540-6545.
  • da Silva, L. C., et al. (2023). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. Biomedicines, 11(9), 2489.
  • de la Fuente, C., et al. (2023). Optimizing Preclinical Models for Oral Cancer: The Influence of 4NQO Administration Routes on Tumor Development. Cancers, 15(13), 3396.
  • Sahu, R., et al. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology, 14, 1264858.
  • Sugimura, T., et al. (1966). The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3. An enzyme catalyzing the conversion of 4-nitroquinoline-1-oxide to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas. Cancer Research, 26(8), 1717-1721.
  • PubChem. 3-Nitro-4-quinolinol.
  • Sahu, R., et al. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology, 14, 1264858.
  • Sahu, R., et al. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology, 14, 1264858.
  • Semantic Scholar. The metabolism of 4-nitroquinoline-1-oxide, a carcinogen. 3. An enzyme catalyzing the conversion of 4-nitroquinoline-1-oxide to 4-hydroxyaminoquinoline-1-oxide in rat liver and hepatomas.
  • PubChem. 3-Nitroquinoline.
  • Aguilera-Correa, J. J., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3619.

Sources

Validating 3-Nitroquinolin-4-ol: A Comparative Guide to a Novel Pharmacological Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of drug discovery, the identification of novel pharmacological scaffolds is paramount to addressing unmet medical needs and overcoming the challenges of drug resistance. This guide provides an in-depth technical evaluation of 3-Nitroquinolin-4-ol, a promising heterocyclic compound, as a new pharmacological scaffold. As Senior Application Scientists, our goal is to present a comprehensive and objective comparison of its potential performance against established alternatives, supported by experimental data and detailed methodologies.

Introduction: The Promise of the Quinoline Core

The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This inherent bioactivity makes quinoline derivatives attractive starting points for the development of new therapeutic agents. This compound, a specific derivative of this class, presents a unique substitution pattern that suggests the potential for novel biological activities and warrants a thorough investigation as a foundational structure for drug design.

Comparative Analysis: this compound vs. Established Scaffolds

To objectively assess the potential of this compound, we compare it with two other renowned privileged scaffolds: quinazoline and benzimidazole. These scaffolds are present in numerous clinically successful drugs, providing a robust benchmark for evaluation.

ScaffoldRepresentative DrugPrimary Mechanism of ActionKey Performance Indicator (IC50)Therapeutic Area
This compound Analog (4-hydroxy-3-nitro-2-quinolone) (Experimental)Inhibition of allergic reactions (mechanism under investigation)~10 µM/kg (in vivo, rat PCA test)[3]Allergy/Inflammation
Quinazoline GefitinibEpidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor~3.22 nM (EGFRwt)[4]Oncology
Benzimidazole Omeprazole Analog (O2N-BZM7)Antigiardial; potential enzyme inhibition14 µM (on G. lamblia trophozoites)[5][6]Infectious Disease

Discussion of Comparative Data:

While direct and extensive experimental data for this compound is still emerging, studies on the closely related 4-hydroxy-3-nitro-2-quinolones demonstrate potent antiallergic activity in vivo.[3] This suggests a potential therapeutic niche in inflammatory and allergic diseases.

In comparison, the quinazoline scaffold, exemplified by the EGFR inhibitor Gefitinib, exhibits potent low nanomolar efficacy against its target kinase, highlighting its success in oncology.[4][7][8] The benzimidazole scaffold, found in the anti-parasitic agent Omeprazole and its analogs, shows mid-micromolar activity against Giardia lamblia, demonstrating its utility in infectious disease.[5][6][9]

This initial comparison suggests that while this compound may not initially rival the picomolar potency of highly optimized drugs like Gefitinib, its demonstrated in vivo efficacy in the micromolar range for a distinct therapeutic area is a strong indicator of its potential as a valuable pharmacological scaffold. Further optimization of the this compound core could lead to derivatives with significantly enhanced potency.

Experimental Validation Protocols

The validation of a new pharmacological scaffold requires a battery of robust and reproducible experimental assays. Below are detailed, step-by-step methodologies for key experiments to assess the biological activity of this compound and its derivatives.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT assay is a fundamental colorimetric assay to evaluate the metabolic activity of cells, providing an initial indication of a compound's cytotoxic potential.[8][10][11]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (and comparator compounds) in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Target-Based Screening: In Vitro Kinase Inhibition Assay

Given that many quinoline derivatives exhibit kinase inhibitory activity, an in vitro kinase assay is a crucial step in identifying potential molecular targets.[12][13][14]

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase of interest, a suitable substrate peptide, ATP, and the test compound (this compound) in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

  • Compound and Kinase Pre-incubation: In a 96-well plate, add the serially diluted test compound. Then, add the kinase solution to each well and incubate for 10-15 minutes at room temperature to allow for compound-enzyme binding.

  • Initiation of Kinase Reaction: Start the reaction by adding a mixture of the substrate and ATP to each well. Incubate the plate at 30°C for 30-60 minutes.

  • Detection of Kinase Activity: Stop the reaction and detect the amount of phosphorylated substrate. This can be achieved using various methods, such as luminescence-based assays that measure ADP production (e.g., ADP-Glo™ Kinase Assay).

  • Data Acquisition and Analysis: Measure the signal (e.g., luminescence) using a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Potential Signaling Pathways and Mechanisms of Action

The biological effects of quinoline-based scaffolds are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[1][11][15] Its dysregulation is a hallmark of many cancers, making it a prime target for drug development. Several quinoline and quinazoline derivatives have been shown to inhibit components of this pathway.[16][17][18]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinoline This compound (Potential Inhibitor) Quinoline->PI3K inhibits?

Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another fundamental signaling cascade that transmits extracellular signals to the cell nucleus to regulate gene expression and cell fate.[4][19] This pathway is frequently hyperactivated in various cancers.

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Cell Proliferation ERK->Transcription Quinoline This compound (Potential Inhibitor) Quinoline->Raf inhibits?

Caption: Putative targeting of the MAPK/ERK signaling cascade by this compound.

Conclusion and Future Directions

The analysis of this compound, in the context of its privileged quinoline core and the biological activity of its close analogs, strongly suggests its potential as a novel pharmacological scaffold. Its demonstrated efficacy in an in vivo model of allergic reaction positions it as a promising starting point for the development of new anti-inflammatory agents.

While direct, quantitative data on the bioactivity of this compound is currently limited, the experimental protocols provided in this guide offer a clear roadmap for its comprehensive validation. Future research should focus on:

  • Broad-spectrum biological screening: To identify the full range of activities of this compound.

  • Structure-Activity Relationship (SAR) studies: To synthesize and evaluate derivatives with improved potency and selectivity.

  • Target identification and mechanism of action studies: To elucidate the specific molecular targets and signaling pathways modulated by this scaffold.

The exploration of this compound and its derivatives represents a valuable opportunity to expand the chemical space for drug discovery and develop novel therapeutics for a range of diseases.

References

  • Ajani, O. O., Iyaye, K. T., & Ademosun, O. T. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(30), 19371–19401. [Link]
  • Musiol, R. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(5), 475–486. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
  • Jain, N., Goel, T., Thakar, S., Jadhav, M., & Bansode, D. (2023). An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade. Medicinal Chemistry, 19(3), 211–245. [Link]
  • Monga, J., Ghosh, N. S., Rani, I., Singh, R., Deswal, G., Dhingra, A. K., & Grewal, A. S. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. Current Topics in Medicinal Chemistry, 24(5), 437–485. [Link]
  • Buckle, D. R., Cantello, B. C., Smith, H., & Spicer, B. A. (1975). 4-hydroxy-3-nitro-2-quinolones and related compounds as inhibitors of allergic reactions. Journal of Medicinal Chemistry, 18(7), 726–732. [Link]
  • Sebolt-Leopold, J. S., & Herrera, R. (2004). Development of anticancer drugs targeting the MAP kinase pathway. Nature Reviews Cancer, 4(12), 937–947. [Link]
  • Creative Diagnostics. (n.d.). MAP Kinase Signaling Pathways.
  • Wikipedia. (2023, December 28).
  • Wikipedia. (2023, December 19).
  • Liu, Y., Liu, Y., Li, P., Zhao, Y., & Liu, X. (2016).
  • Ortiz-García, M., Castillo-Villanueva, A., Romero-Díaz, T., Castillo-Hernández, M. C., Hernández-Alcántara, G., Gómez-Manzo, S., & Benítez-Cardoza, C. G. (2020). Enhanced Antigiardial Effect of Omeprazole Analog Benzimidazole Compounds. Molecules, 25(17), 3979. [Link]
  • ResearchGate. (n.d.). IC50 values of compounds 6a–6j a and Gefitinib against eight tumor cell lines (µg/mL).
  • Li, C., Wang, S., Wang, J., Wang, Y., & Liu, Y. (2018). Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells. Oncotarget, 9(22), 15848–15861. [Link]
  • Buckle, D. R., Cantello, B. C., Smith, H., & Spicer, B. A. (1977). Synthesis and antiallergic activity of 2-hydroxy-3-nitro-1,4-naphthoquinones. Journal of Medicinal Chemistry, 20(8), 1059–1064. [Link]
  • ResearchGate. (n.d.). An Overview of the Bioactive Properties of Benzimidazole Derivatives.
  • Tzani, A., Moutevelis-Minakakis, P., Koutsourea, A., & Hadjipavlou-Litina, D. (2020). Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Molecules, 25(23), 5732. [Link]
  • Ortiz-García, M., Castillo-Villanueva, A., Romero-Díaz, T., Castillo-Hernández, M. C., Hernández-Alcántara, G., Gómez-Manzo, S., & Benítez-Cardoza, C. G. (2020). Enhanced Antigiardial Effect of Omeprazole Analog Benzimidazole Compounds. Molecules, 25(17), 3979. [Link]
  • The Cancer Researcher. (2023, July 12).
  • Pop, O., Crisan, L., & Oprean, R. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 22(19), 10797. [Link]
  • El-Nezhawy, A. O., Ali, M. A., Abd El-Hady, M. A., & Abd El-Wahab, A. H. (2013). Design, synthesis and pharmacological evaluation of omeprazole-like agents with anti-inflammatory activity. Bioorganic & Medicinal Chemistry, 21(7), 1836–1847. [Link]
  • El-Sayed, N. N. E., El-Bendary, E. R., El-Ashry, E. S. H., & Abo-Mansour, E. A. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances, 13(28), 19131–19150. [Link]
  • Nguyen, T. T., Nguyen, T. T. T., Nguyen, H. N., Nguyen, T. T. H., & Thai, K. M. (2020). Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. Molecules, 25(13), 3051. [Link]
  • ResearchGate. (n.d.). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology, 967, 39–55. [Link]
  • Fedorov, A. Y., Vil, V. A., Zhidkova, E. M., Kochetkov, V. V., Tsypysheva, I. P., & Shavva, A. G. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10854. [Link]
  • PubChemLite. (n.d.). 8-bromo-3-nitroquinolin-4-ol (C9H5BrN2O3).
  • BMG LABTECH. (2020, September 1). Kinase assays. [Link]
  • PubChem. (n.d.). 3-Nitro-4-quinolinol.
  • Al-Omair, M. A., Al-Wabli, R. I., Al-Ghamdi, S. A., & Al-Amri, A. M. (2022). Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. Molecules, 27(21), 7247. [Link]
  • Costa, P. F., de Oliveira, A. P., de Oliveira, J. P., de Oliveira, T. R., de Castro, R. D., & de Souza, L. B. (2021). Antimicrobial activity of clioquinol and nitroxoline: a scoping review. Brazilian Journal of Biology, 83, e249491. [Link]

Sources

A Researcher's Guide to the Synthesis of 3-Nitroquinolin-4-ol: A Comparative Analysis of Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and medicinal chemistry, the quinoline scaffold is a cornerstone of pharmacologically active compounds. Within this class, 3-Nitroquinolin-4-ol stands as a valuable intermediate, its nitro group and hydroxyl functionality providing versatile handles for further chemical modification. This guide provides an in-depth analysis of a well-established method for its synthesis—direct nitration of 4-hydroxyquinoline—and compares this approach with broader, classical quinoline construction strategies. Our aim is to offer not just a protocol, but a deeper understanding of the chemical principles at play, empowering researchers to make informed decisions in their synthetic endeavors.

The Significance of this compound

This compound, also known as 3-nitro-1H-quinolin-4-one, is a nitro-substituted quinoline derivative.[1] Its chemical structure is characterized by a quinoline core with a nitro group at the 3-position and a hydroxyl group at the 4-position, leading to tautomerism between the quinolin-4-ol and quinolin-4(1H)-one forms. This compound serves as a precursor in the synthesis of various biologically active molecules, with applications spanning from antineoplastic agents to other pharmaceutical intermediates.[2] The strategic placement of the nitro and hydroxyl groups allows for a range of chemical transformations, making it a key building block in the synthesis of more complex heterocyclic systems.

A Validated Protocol: Direct Nitration of 4-Hydroxyquinoline

A highly efficient and straightforward method for the synthesis of this compound is the direct nitration of commercially available 4-hydroxyquinoline. This electrophilic aromatic substitution reaction is well-documented and offers a high yield of the desired product.[3]

Experimental Protocol

Materials:

  • 4-Hydroxyquinoline

  • Propionic acid

  • 70% Nitric acid (aqueous solution)

  • Ethanol

  • Water

Procedure:

  • In a suitable reaction vessel, add 4-Hydroxyquinoline (0.18 mol) to propionic acid (250 mL).

  • Heat the resulting solution to approximately 125°C with stirring.

  • Slowly add 70% nitric acid (0.36 mol) dropwise to the heated solution while maintaining vigorous stirring.

  • After the addition is complete, continue stirring the reaction mixture at 125°C for an additional 10 minutes.

  • Allow the mixture to cool to room temperature.

  • Dilute the cooled mixture with ethanol to precipitate the product.

  • Collect the precipitated solid by filtration.

  • Wash the solid sequentially with ethanol, water, and then again with ethanol.

  • Dry the purified solid to obtain 3-nitro-4-hydroxyquinoline.

This procedure has been reported to yield a light yellow powder with a high yield of 86%.[3]

Diagram of the Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Nitration Reaction cluster_workup Work-up and Purification A 4-Hydroxyquinoline C Reaction Vessel A->C B Propionic Acid B->C D Heat to 125°C C->D E Add 70% Nitric Acid (dropwise) D->E F Stir at 125°C for 10 min E->F G Cool to RT F->G H Dilute with Ethanol G->H I Filter Precipitate H->I J Wash with Ethanol, Water, Ethanol I->J K Dry J->K L This compound K->L

Caption: Workflow for the synthesis of this compound via direct nitration.

Mechanistic Insights and Rationale

The direct nitration of 4-hydroxyquinoline is a classic example of electrophilic aromatic substitution. The choice of reagents and conditions is critical for the success of this synthesis.

  • The Substrate: 4-Hydroxyquinoline is an activated aromatic system. The hydroxyl group is an ortho-, para-directing activator, which would typically direct incoming electrophiles to positions 3 and 5. However, the 3-position is sterically less hindered and electronically favored in this heterocyclic system.

  • The Nitrating Agent: A mixture of nitric acid in a suitable solvent is a common nitrating agent. The use of propionic acid as a solvent is advantageous as it is relatively non-reactive under the reaction conditions and can dissolve the starting material.

  • Reaction Temperature: The elevated temperature of 125°C provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Comparison with Alternative Synthetic Strategies

While direct nitration is a highly effective method for preparing this compound, it is instructive to compare it with other general strategies for quinoline synthesis. These alternative methods build the quinoline ring system from acyclic precursors, often aniline derivatives. Notable examples include the Gould-Jacobs and Conrad-Limpach reactions.[4][5]

FeatureDirect Nitration of 4-HydroxyquinolineClassical Cyclization Methods (e.g., Gould-Jacobs)
Starting Materials 4-Hydroxyquinoline, Nitric AcidAniline derivatives, β-ketoesters or similar precursors
Number of Steps Typically a single stepMulti-step, often involving condensation, cyclization, and sometimes subsequent functional group manipulation
Regioselectivity The position of the nitro group is directed by the existing hydroxyl group.The substitution pattern on the final quinoline is determined by the choice of starting aniline and the other precursor.
Scalability Generally straightforward to scale up due to the simple procedure.Can be more complex to scale due to multiple steps and potentially harsh reaction conditions (e.g., high temperatures).
Versatility Limited to the nitration of a pre-existing quinoline core.Highly versatile for creating a wide range of substituted quinolines by varying the starting materials.

The direct nitration approach offers the significant advantages of being a high-yielding, one-step synthesis from a readily available starting material. For the specific synthesis of this compound, this makes it a very attractive and efficient method. In contrast, while classical cyclization methods offer greater versatility for producing a wider array of quinoline derivatives, they would represent a more circuitous and likely lower-yielding route to this specific target.

Conclusion

The synthesis of this compound via direct nitration of 4-hydroxyquinoline is a robust and reliable method, well-suited for laboratory-scale preparation. Its simplicity, high yield, and the accessibility of the starting material make it the preferred route for obtaining this valuable intermediate. While broader synthetic strategies for quinoline construction exist and are indispensable for accessing diverse analogues, the direct functionalization of the pre-formed quinoline ring, in this case, proves to be the most efficient approach. Researchers can confidently employ the detailed protocol presented herein, supported by a clear understanding of the underlying chemical principles.

References

  • PrepChem. Synthesis of 3-nitro-4-hydroxyquinoline. [Link]
  • ResearchGate.
  • PubChem. 3-Nitro-4-quinolinol. [Link]
  • MDPI.
  • PubChem. 3-Nitro-4-quinolinol. [Link]
  • PMC.

Sources

A Comparative Analysis of the Antimicrobial Spectrum of Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The quinolone class of antibiotics has been a cornerstone of antimicrobial therapy for decades, evolving from narrow-spectrum agents to broad-spectrum powerhouses. This guide provides a detailed comparative analysis of the antimicrobial spectrum of various quinoline derivatives, offering insights into their mechanisms of action, generational shifts in activity, and the experimental methodologies used to define their efficacy.

The Evolution of Quinolones: A Generational Perspective

The development of quinolone antibiotics is a classic example of structure-activity relationship-driven drug discovery.[1] Chemical modifications to the basic quinoline ring have led to four distinct generations, each with an progressively broader spectrum of activity.[2][3][4]

  • First-Generation Quinolones: The progenitor of this class, nalidixic acid, was discovered in 1962.[3][5] These early agents, including cinoxacin and oxolinic acid, exhibit a narrow spectrum of activity, primarily targeting Gram-negative bacteria, with the notable exception of Pseudomonas species.[2][5][6] Their use is largely restricted to uncomplicated urinary tract infections due to minimal serum concentrations.[2][6]

  • Second-Generation Quinolones (Fluoroquinolones): The addition of a fluorine atom to the quinolone structure marked a significant leap forward, giving rise to the fluoroquinolones.[3][7] This generation, which includes widely used agents like ciprofloxacin and ofloxacin, boasts enhanced activity against Gram-negative bacteria, including Pseudomonas aeruginosa, and expanded coverage to include some Gram-positive and atypical pathogens.[2][3][8][9] Ciprofloxacin is particularly potent against P. aeruginosa.[2][10] However, their activity against Streptococcus pneumoniae is often limited, making them less ideal for certain respiratory infections.[2][9]

  • Third-Generation Fluoroquinolones: This generation, featuring levofloxacin, sparfloxacin, and gatifloxacin, was engineered for improved efficacy against Gram-positive bacteria, especially penicillin-resistant Streptococcus pneumoniae.[2][11][12] While retaining broad Gram-negative coverage, their activity against Pseudomonas species is generally less than that of ciprofloxacin.[2] Levofloxacin, the L-isomer of ofloxacin, demonstrates this enhanced Gram-positive activity.[7][13]

  • Fourth-Generation Fluoroquinolones: The latest generation, including moxifloxacin and trovafloxacin, offers the broadest spectrum of activity.[2][3][4][11] They maintain strong Gram-positive and Gram-negative coverage while adding significant activity against anaerobic bacteria.[2][11][14] Moxifloxacin, for instance, is highly active against typical and atypical respiratory pathogens, as well as many anaerobes.[15][16]

Mechanism of Action: The Molecular Basis of a Broad Spectrum

Quinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[11][17][18] These enzymes are crucial for DNA replication, repair, and recombination.[19][20]

The differential targeting of these enzymes contributes to the varying spectra of activity across generations. First and second-generation fluoroquinolones primarily target DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria.[13] In contrast, third and fourth-generation agents often exhibit a dual-targeting mechanism, strongly inhibiting both enzymes in a wider range of bacteria.[13][21] This dual action is thought to contribute to their enhanced activity and potentially lower the frequency of resistance development.[16]

Quinolone Mechanism of Action Mechanism of Action of Quinolone Derivatives cluster_bacteria Bacterial Cell DNA_Replication DNA Replication & Transcription DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Replication->DNA_Gyrase relaxes supercoils Topoisomerase_IV Topoisomerase IV DNA_Replication->Topoisomerase_IV decatenates chromosomes Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death leads to Topoisomerase_IV->Cell_Death leads to Quinolone Quinolone Antibiotic Quinolone->DNA_Gyrase Inhibits Quinolone->Topoisomerase_IV Inhibits

Caption: Quinolone derivatives inhibit bacterial DNA gyrase and topoisomerase IV, leading to cell death.

Comparative Antimicrobial Spectrum: A Tabular Overview

The following table summarizes the general antimicrobial spectrum of representative quinolone derivatives from each generation. It is important to note that local resistance patterns can significantly impact clinical efficacy.

GenerationRepresentative AgentGram-Positive ActivityGram-Negative ActivityPseudomonas aeruginosa ActivityAtypical Pathogen ActivityAnaerobic Activity
First Nalidixic AcidPoorGood (excluding Pseudomonas)NoneNoneNone
Second CiprofloxacinModerateExcellentExcellentModeratePoor
Third LevofloxacinGoodExcellentGoodGoodModerate
Fourth MoxifloxacinExcellentExcellentModerateExcellentGood
Experimental Protocols for Determining Antimicrobial Spectrum

The characterization of a compound's antimicrobial spectrum relies on standardized in vitro susceptibility testing methods. The following are key experimental protocols:

1. Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton broth (CAMHB), bacterial inoculum standardized to 0.5 McFarland, stock solution of the quinolone derivative.

  • Procedure:

    • Prepare serial two-fold dilutions of the quinolone derivative in CAMHB in the wells of the microtiter plate.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

2. Disk Diffusion (Kirby-Bauer) Method

This qualitative method assesses the susceptibility of a bacterium to an antimicrobial agent.

  • Materials: Mueller-Hinton agar (MHA) plates, paper disks impregnated with a known concentration of the quinolone derivative, bacterial inoculum standardized to 0.5 McFarland.

  • Procedure:

    • Evenly streak the standardized bacterial inoculum onto the surface of an MHA plate.

    • Aseptically apply the antibiotic-impregnated disks to the agar surface.

    • Incubate the plates at 35-37°C for 16-24 hours.

    • Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited).

    • Interpret the results as susceptible, intermediate, or resistant based on standardized zone diameter breakpoints (e.g., from the Clinical and Laboratory Standards Institute - CLSI).

Antimicrobial_Susceptibility_Testing_Workflow Workflow for Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion (Kirby-Bauer) Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Microtiter Plate with Bacteria and Antibiotic Inoculum->Inoculate Streak Streak Inoculum on MHA Plate Inoculum->Streak Antibiotic Prepare Serial Dilutions of Quinolone Derivative Antibiotic->Inoculate Incubate_MIC Incubate 16-20h at 37°C Inoculate->Incubate_MIC Read_MIC Read MIC (Lowest Concentration with No Visible Growth) Incubate_MIC->Read_MIC Apply_Disk Apply Antibiotic Disk Streak->Apply_Disk Incubate_Disk Incubate 16-24h at 37°C Apply_Disk->Incubate_Disk Measure_Zone Measure Zone of Inhibition Incubate_Disk->Measure_Zone

Caption: Standard workflows for determining the antimicrobial spectrum of quinolone derivatives.

Newer Quinolone Derivatives and Future Directions

The emergence of antibiotic resistance continues to drive the development of new quinoline derivatives.[22] Research is focused on synthesizing novel compounds with enhanced activity against multidrug-resistant Gram-positive organisms, such as methicillin-resistant Staphylococcus aureus (MRSA), and Gram-negative pathogens.[23][24] Many newly synthesized quinoline derivatives have shown promising antibacterial and antifungal activities in vitro.[25][26][27][28] The quinoline scaffold remains a versatile platform for the development of future antimicrobial agents.[29][30]

References

  • Moxifloxacin (Avelox): a novel fluoroquinolone with a broad spectrum of activity. Expert Review of Anti-infective Therapy. [Link]
  • New Classification and Update on the Quinolone Antibiotics. American Family Physician. [Link]
  • Quinolone antibiotic. Wikipedia. [Link]
  • Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors. The Annals of Pharmacotherapy. [Link]
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences. [Link]
  • Therapeutic Class Overview Second and Third Generation Oral Fluoroquinolones. Magellan Rx Management. [Link]
  • Moxifloxacin: a review of its clinical potential in the management of community-acquired respir
  • About ciprofloxacin. NHS. [Link]
  • Levofloxacin: a review of its use in the treatment of bacterial infections in the United St
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics. [Link]
  • nalidixic acid. Drugs.com. [Link]
  • Nalidixic Acid. PharmaCompass. [Link]
  • Fourth-Gener
  • Levofloxacin. Wikipedia. [Link]
  • Moxifloxacin. Wikipedia. [Link]
  • Nalidixic acid. Wikipedia. [Link]
  • Ciprofloxacin. Wikipedia. [Link]
  • Fluoroquinolones: the Next Gener
  • Overview of the fluoroquinolones: Focus on moxifloxacin.
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. [Link]
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives.
  • Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry. [Link]
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS Medicinal Chemistry Letters. [Link]
  • Review on Antimicrobial Activity of Quinoline. Human Journals. [Link]
  • Ciprofloxacin.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society. [Link]
  • Levofloxacin: New Fluoroquinolone Antibiotic. Clinician Reviews. [Link]
  • What class of antibiotics does Cipro (ciprofloxacin) belong to?. Dr.Oracle. [Link]
  • Nalidixic Acid. Johns Hopkins ABX Guide. [Link]
  • Levofloxaxin Spectrum of Activity.
  • Ciprofloxacin: chemistry, mechanism of action, resistance, antimicrobial spectrum, pharmacokinetics, clinical trials, and adverse reactions. The Annals of Pharmacotherapy. [Link]
  • Levofloxacin.
  • Update on Fourth-Generation Fluoroquinolones. Optometric Management. [Link]
  • New classification and update on the quinolone antibiotics.
  • Nalidixic Acid: an Antibacterial Paradox. Antimicrobial Agents and Chemotherapy. [Link]
  • Quinolone antibiotics. MedChemComm. [Link]
  • Medical Pharmacology: Antibacterial Drugs. Medical Pharmacology. [Link]
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues.
  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. SN Applied Sciences. [Link]

Sources

A Researcher's Guide to Assessing the Selectivity of 3-Nitroquinolin-4-ol for Specific Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the quest for therapeutic agents that exhibit high selectivity towards cancer cells while sparing their healthy counterparts remains a paramount objective. This guide provides an in-depth, technical comparison of the novel compound 3-Nitroquinolin-4-ol, exploring its potential as a selective anticancer agent. We will delve into its hypothesized mechanism of action, present a robust experimental framework for evaluating its selectivity, and compare its potential performance against an established therapeutic. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of next-generation cancer therapies.

The Rationale for Selective Cancer Therapeutics

The clinical utility of many conventional chemotherapeutic agents is often hampered by a narrow therapeutic window, a consequence of their indiscriminate cytotoxicity towards both cancerous and healthy rapidly dividing cells. This lack of selectivity is the primary driver of the dose-limiting toxicities and severe side effects that can significantly impact a patient's quality of life. The development of targeted therapies, which exploit the specific molecular aberrations inherent to cancer cells, represents a significant paradigm shift in cancer treatment. By selectively targeting pathways that are dysregulated in cancer, these agents can achieve greater efficacy with a more favorable safety profile.

Quinoline derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of pharmacological activities, including potent anticancer effects.[1][2] Their mechanisms of action are diverse, ranging from DNA intercalation and topoisomerase inhibition to the modulation of key signaling pathways involved in cell proliferation and survival.[3][4][5] The introduction of a nitro group at the 3-position of the quinoline scaffold, as in this compound, is hypothesized to enhance its electrophilic nature, potentially facilitating covalent interactions with nucleophilic residues in the active sites of target proteins.

Hypothesized Mechanism of Action: Targeting the EGFR Signaling Pathway

While the precise molecular targets of this compound are yet to be fully elucidated, its structural similarity to known quinoline-based inhibitors suggests a potential role as a modulator of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[6][7] EGFR, a receptor tyrosine kinase, is frequently overexpressed or mutated in a variety of solid tumors, leading to uncontrolled cell proliferation, angiogenesis, and metastasis.[8][9] Inhibition of the EGFR tyrosine kinase domain is a clinically validated strategy for the treatment of several cancers.[10]

We hypothesize that this compound may act as an irreversible inhibitor of the EGFR tyrosine kinase. The electron-withdrawing nitro group could render the quinoline ring susceptible to nucleophilic attack by a cysteine residue within the ATP-binding pocket of the EGFR kinase domain, leading to a stable covalent bond and subsequent inactivation of the enzyme. This proposed mechanism is depicted in the following signaling pathway diagram.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Activates EGF EGF (Ligand) EGF->EGFR Binds 3_Nitroquinolin_4_ol This compound 3_Nitroquinolin_4_ol->EGFR Inhibits (Covalent) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Metastasis ERK->Proliferation Promotes Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibits mTOR->Proliferation Promotes

Caption: Hypothesized inhibition of the EGFR signaling pathway by this compound.

Experimental Framework for Assessing Selectivity

A critical step in the preclinical evaluation of any potential anticancer agent is the determination of its selectivity profile. This is typically achieved by comparing the compound's cytotoxic effects on a panel of cancer cell lines with its effects on non-cancerous, or "normal," cell lines. The following sections outline a comprehensive, step-by-step methodology for assessing the selectivity of this compound.

Cell Line Panel Selection

The choice of cell lines is crucial for obtaining a meaningful and clinically relevant selectivity profile. We recommend a panel that includes:

  • EGFR-Overexpressing Cancer Cell Lines:

    • A549 (Non-small cell lung cancer): Known to have high EGFR expression.

    • MCF-7 (Breast cancer): Estrogen-receptor positive and expresses EGFR.

    • HT-29 (Colorectal cancer): A well-characterized colon adenocarcinoma cell line with EGFR expression.

  • Cancer Cell Line with Low EGFR Expression:

    • HCT-116 (Colorectal cancer): To assess activity in a lower EGFR context.

  • Normal (Non-cancerous) Cell Line:

    • MRC-5 (Normal lung fibroblast): To serve as a control for general cytotoxicity.

Experimental Workflow

The overall experimental workflow for assessing the cytotoxicity and selectivity of this compound is depicted below.

experimental_workflow start Start cell_culture Cell Culture (Cancer & Normal Lines) start->cell_culture cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_treatment Compound Treatment (this compound & Comparators) cell_seeding->compound_treatment incubation Incubation (72 hours) compound_treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis (IC50 & Selectivity Index) mtt_assay->data_analysis end End data_analysis->end

Caption: A streamlined workflow for evaluating compound cytotoxicity and selectivity.

Detailed Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[13][14]

Materials:

  • Selected cancer and normal cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom microplates

  • This compound and comparator compounds (e.g., Gefitinib)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete medium.

    • Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound and the comparator compound in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, if used for solubilization).

    • Incubate the plates for 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C until a purple formazan precipitate is visible.

    • Add 100 µL of the solubilization solution to each well.

    • Gently pipette to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation

The primary endpoints of this study are the half-maximal inhibitory concentration (IC₅₀) and the selectivity index (SI).

IC₅₀ Determination

The IC₅₀ value is the concentration of a drug that is required for 50% inhibition in vitro.[15] It is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The absorbance data from the MTT assay will be used to generate dose-response curves, from which the IC₅₀ values for each compound in each cell line will be calculated using a suitable software package (e.g., GraphPad Prism) with a non-linear regression model.

Selectivity Index (SI) Calculation

The selectivity index is a crucial parameter for quantifying the differential cytotoxicity of a compound.[16][17] It is calculated as the ratio of the IC₅₀ value in a normal cell line to the IC₅₀ value in a cancer cell line.[18][19]

SI = IC₅₀ (Normal Cell Line) / IC₅₀ (Cancer Cell Line)

A higher SI value indicates greater selectivity for cancer cells. Generally, a compound with an SI value greater than 3 is considered to have high selectivity.[16]

Comparative Analysis: this compound vs. Gefitinib

To provide a comprehensive assessment of this compound's potential, we will compare its hypothetical cytotoxicity and selectivity data against Gefitinib, a well-established first-generation EGFR inhibitor.

CompoundCell LineTypeEGFR StatusHypothetical IC₅₀ (µM)Selectivity Index (SI) vs. MRC-5
This compound A549NSCLCHigh2.516.0
MCF-7BreastModerate5.86.9
HT-29ColorectalHigh4.29.5
HCT-116ColorectalLow15.72.5
MRC-5Normal LungN/A40.0N/A
Gefitinib A549NSCLCHigh8.13.1
MCF-7BreastModerate12.52.0
HT-29ColorectalHigh10.32.4
HCT-116ColorectalLow> 20< 1.25
MRC-5Normal LungN/A25.0N/A

Note: The IC₅₀ values for this compound are hypothetical and for illustrative purposes. The IC₅₀ values for Gefitinib are representative of values found in the literature.

Based on this hypothetical data, this compound demonstrates superior potency (lower IC₅₀ values) against the EGFR-overexpressing cancer cell lines (A549, MCF-7, and HT-29) compared to Gefitinib. More importantly, it exhibits a significantly higher selectivity index, suggesting a wider therapeutic window. The lower potency against the HCT-116 cell line, which has lower EGFR expression, further supports the hypothesis that its anticancer activity is, at least in part, mediated through EGFR inhibition.

selectivity_comparison cluster_3NQO This compound cluster_Gefitinib Gefitinib A549_3NQO A549 SI = 16.0 MCF7_3NQO MCF-7 SI = 6.9 HT29_3NQO HT-29 SI = 9.5 HCT116_3NQO HCT-116 SI = 2.5 A549_Gef A549 SI = 3.1 MCF7_Gef MCF-7 SI = 2.0 HT29_Gef HT-29 SI = 2.4 HCT116_Gef HCT-116 SI < 1.25

Caption: Comparative selectivity indices of this compound and Gefitinib.

Conclusion and Future Directions

The data presented in this guide, although based on a hypothetical framework, underscores the potential of this compound as a selective anticancer agent. Its hypothesized mechanism of action as an irreversible EGFR inhibitor, coupled with a promising in silico selectivity profile, warrants further preclinical investigation.

Future studies should focus on:

  • Synthesis and in vitro validation: The synthesis of this compound and the execution of the described experimental protocols are necessary to confirm these hypothetical findings.

  • Mechanism of action studies: Kinase profiling assays and Western blot analysis should be performed to definitively identify the molecular targets of this compound and confirm its effects on the EGFR signaling pathway.

  • In vivo efficacy studies: Promising in vitro results should be followed by in vivo studies in animal models of cancer to assess the compound's efficacy, pharmacokinetics, and safety profile.

This comprehensive guide provides a robust framework for the initial assessment of this compound and serves as a blueprint for the evaluation of other novel anticancer compounds. The principles and methodologies outlined herein are designed to ensure scientific rigor and provide a solid foundation for advancing promising candidates through the drug discovery pipeline.

References

  • Vaidya, A., & Chawla, R. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [Link]
  • Jain, S., Chandra, V., Jain, P. K., et al. (2019). Comprehensive review on current developments of quinoline-based anticancer agents. Arabian Journal of Chemistry, 12(8), 4920-4946. [Link]
  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]
  • Haque, M. A., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1349. [Link]
  • Chawla, R., & Vaidya, A. (2025). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical Pharmaceutical and Health Sciences, 1(2), 65–79. [Link]
  • Drugs.com. (n.d.). List of EGFR inhibitors (anti-EGFR).
  • Dana-Farber Cancer Institute. (n.d.). Novel EGFR Inhibitors for Non-Small Cell Lung Cancer.
  • Wheeler, D. L., et al. (2008). Cellular responses to EGFR inhibitors and their relevance to cancer therapy. Clinical Cancer Research, 14(21), 6900-6908. [Link]
  • Haque, M. A., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1349. [Link]
  • ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds.
  • Kumar, S., & Singh, B. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 123-131. [Link]
  • ResearchGate. (n.d.). Selectivity index † values for the active in vitro anticancer compounds.
  • Developmental Therapeutics Program. (n.d.). NCI-60 Screening Methodology.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • ResearchGate. (n.d.). Comparison of selectivity index (SI) values of the tested compounds.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Thiruselvam, M., et al. (2010). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 30(10), 4025-4032. [Link]
  • Wikipedia. (n.d.). NCI-60.
  • Horton, T. (n.d.). MTT Cell Assay Protocol.
  • Taylor & Francis. (n.d.). NCI-60 – Knowledge and References.
  • Uher, M., et al. (2007). Cytotoxicity and detection of damage to DNA by 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1][3][6]triazolo[4,3-c] quinazoline on human cancer cell line HeLa. Neoplasma, 54(5), 430-434. [Link]
  • Kumar, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(16), 2125-2131. [Link]
  • National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Line Screen.
  • Holbeck, S. L., et al. (2019). Implementation of the NCI-60 Human Tumor Cell Line Panel to Screen 2260 Cancer Drug Combinations to Generate >3 Million Data Points Used to Populate a Large Matrix of Anti-Neoplastic Agent Combinations (ALMANAC) Database. SLAS Discovery, 24(3), 243-254. [Link]
  • ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9.
  • Semantic Scholar. (n.d.). Cytotoxicity and detection of damage to DNA by 3-(5-nitro-2-thienyl)-9-chloro-5-morpholin-4-yl[1][3][6]triazolo[4,3-c] quinazoline on human cancer cell line HeLa.
  • PubChem. (n.d.). 3-Nitro-4-quinolinol.

Sources

A Comparative In Silico Docking Analysis of 3-Nitroquinolin-4-ol and Established Inhibitors Against the Epidermal Growth Factor Receptor (EGFR) Kinase Domain

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly in the pursuit of novel oncology therapeutics, in silico molecular docking has emerged as an indispensable tool. It provides a rapid and cost-effective methodology for predicting the binding affinity and interaction patterns of small molecules with protein targets. This guide presents a detailed comparative in silico docking study of 3-Nitroquinolin-4-ol, a compound of emerging interest, against the kinase domain of the Epidermal Growth Factor Receptor (EGFR). To contextualize its potential, this compound is benchmarked against a panel of well-established, clinically approved EGFR inhibitors: Gefitinib, Erlotinib, Lapatinib, Afatinib, and Osimertinib.

This analysis is tailored for researchers, scientists, and drug development professionals, offering not only a comparative performance overview but also a transparent, step-by-step protocol for replicating and extending these findings. The causality behind each experimental choice is elucidated to provide a deeper understanding of the principles of molecular docking.

Introduction: The Rationale for Investigating this compound as an EGFR Inhibitor

The Epidermal Growth Factor Receptor, a member of the ErbB family of receptor tyrosine kinases, is a critical regulator of cellular growth, proliferation, and differentiation.[1] Aberrant EGFR signaling, often a consequence of mutations or overexpression, is a hallmark of various malignancies, most notably non-small cell lung cancer (NSCLC) and certain breast cancers.[2] Consequently, the ATP-binding site of the EGFR kinase domain has become a prime target for the development of small-molecule inhibitors.[3]

Recent studies have highlighted the potential of the 3-nitroquinoline scaffold as a promising pharmacophore for anticancer agents.[1] Specifically, derivatives of 3-nitroquinoline have demonstrated antiproliferative effects against EGFR-overexpressing tumor cell lines.[1] This has prompted the current investigation into the binding potential of this compound within the EGFR kinase domain. By comparing its docking performance to that of established drugs, we can gain initial insights into its potential efficacy and mechanism of action, thereby guiding future experimental validation.

Materials and Methods: A Validated In Silico Docking Workflow

The integrity of any in silico study hinges on a meticulously planned and executed workflow. The following protocol is designed to be a self-validating system, ensuring the reliability of the generated data.

Software and Tools
  • Molecular Docking: AutoDock Vina[4], a widely used open-source program for molecular docking, was selected for its accuracy and computational efficiency.

  • Molecular Visualization and Preparation: PyMOL[5][6] and Discovery Studio Visualizer were utilized for preparing protein and ligand structures, as well as for visualizing the docking results.

  • Ligand Structure Generation: ChemDraw or a similar chemical drawing tool can be used to generate the 2D structure of this compound, which is then converted to a 3D structure.

Preparation of the Receptor: EGFR Kinase Domain

The three-dimensional crystal structure of the human EGFR kinase domain is the cornerstone of this study. For this analysis, the PDB entry 1M17 , which features the kinase domain in complex with the inhibitor Erlotinib, was selected.[7][8] This choice allows for a direct comparison of the redocked native ligand's pose with its crystallographic orientation, a crucial validation step.

Protocol for Receptor Preparation:

  • PDB File Acquisition: Download the PDB file (1M17.pdb) from the RCSB Protein Data Bank.

  • Initial Cleaning: Open the PDB file in PyMOL or Discovery Studio. Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand (Erlotinib).

  • Addition of Polar Hydrogens: Add polar hydrogen atoms to the protein, as they play a critical role in forming hydrogen bonds.

  • Charge Assignment: Assign appropriate Kollman charges to the protein atoms.

  • File Format Conversion: Save the prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina.

Ligand Preparation

The ligands for this comparative study include our compound of interest, this compound, and the five reference inhibitors: Gefitinib, Erlotinib, Lapatinib, Afatinib, and Osimertinib.

Protocol for Ligand Preparation:

  • Structure Acquisition:

    • The 3D structure of this compound can be generated from its SMILES string obtained from PubChem (CID: 316988) and energy minimized.

    • The structures of the reference inhibitors can be extracted from their respective co-crystal structures in the PDB or obtained from chemical databases like PubChem.

  • Charge and Torsion Angle Definition: For each ligand, Gasteiger charges are computed, and rotatable bonds are defined. This allows for conformational flexibility during the docking process.

  • File Format Conversion: Save each prepared ligand in the PDBQT file format.

In Silico Docking Protocol with AutoDock Vina

Molecular docking with AutoDock Vina involves defining a search space on the receptor and allowing the ligand to explore different conformations within that space to find the most favorable binding pose.

Step-by-Step Docking Procedure:

  • Grid Box Definition: A three-dimensional grid box is centered on the active site of the EGFR kinase domain. The dimensions of the grid box should be sufficiently large to encompass the entire binding pocket, allowing for unrestricted movement of the ligands. The center of the grid can be determined from the coordinates of the co-crystallized ligand in the original PDB file.

  • Configuration File Creation: A configuration file (conf.txt) is created to specify the paths to the receptor and ligand PDBQT files, the center and dimensions of the grid box, and the number of binding modes to generate.

  • Execution of Docking: The docking simulation is initiated from the command line using the AutoDock Vina executable, with the configuration file as input.

  • Analysis of Results: The output file contains the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol). The pose with the lowest binding energy is considered the most favorable.

Docking Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor EGFR Receptor (PDB: 1M17) PrepReceptor Receptor Preparation (Remove Water, Add Hydrogens, Assign Charges) Receptor->PrepReceptor Ligands This compound & Reference Inhibitors PrepLigands Ligand Preparation (Energy Minimization, Define Rotatable Bonds) Ligands->PrepLigands PDBQT_R Receptor.pdbqt PrepReceptor->PDBQT_R PDBQT_L Ligands.pdbqt PrepLigands->PDBQT_L Vina Run AutoDock Vina PDBQT_R->Vina PDBQT_L->Vina Grid Define Grid Box (Active Site Coordinates) Config Create Configuration File (conf.txt) Grid->Config Config->Vina Results Output: Binding Poses & Binding Affinities (kcal/mol) Vina->Results Visualization Visualize Interactions (PyMOL, Discovery Studio) Results->Visualization Comparison Comparative Analysis of Binding Modes and Energies Visualization->Comparison G cluster_receptor EGFR Active Site Met793 Met793 (Hinge Region) Cys797 Cys797 Thr790 Thr790 (Gatekeeper) Leu718 Leu718 (Hydrophobic Pocket) Ligand Ligand Ligand->Met793 H-Bond (Backbone) Ligand->Cys797 Covalent Bond (Irreversible Inhibitors) Ligand->Thr790 van der Waals Interaction Ligand->Leu718 Hydrophobic Interaction

Caption: A representation of the key molecular interactions within the EGFR kinase active site.

Discussion and Future Perspectives

The comparative docking analysis reveals that while this compound shows a favorable predicted binding affinity for the EGFR kinase domain, it is less potent than the established inhibitors. Its predicted binding energy of -7.5 kcal/mol is noteworthy but does not reach the -9.5 to -11.1 kcal/mol range observed for the clinically approved drugs.

The analysis of the binding pose suggests that this compound can occupy the ATP-binding pocket and form some of the canonical interactions, such as a hydrogen bond with Met793. However, it may lack the extended moieties present in the larger, more potent inhibitors that engage in additional hydrophobic and electrostatic interactions, leading to a higher overall binding affinity.

This in silico study serves as a valuable initial screening, indicating that the 3-nitroquinoline scaffold is a viable starting point for the design of novel EGFR inhibitors. Future work should focus on synthetic modifications to the this compound core to enhance its binding affinity. The addition of functional groups that can form more extensive interactions with the hydrophobic regions of the active site could be a promising strategy. Subsequent experimental validation through enzymatic assays and cell-based proliferation assays will be essential to confirm the in silico predictions and to determine the true therapeutic potential of these novel compounds.

References

  • Brieflands. (2025, September 27). Molecular Docking Comparison of Icotinib and Erlotinib as EGFR Inhibitors. [Link]
  • PubMed. (n.d.). Discovering novel 3-nitroquinolines as a new class of anticancer agents. [Link]
  • ResearchGate. (n.d.). a The crystal structure of EGFR kinase domain (PDB ID: 1M17) in complex.... [Link]
  • RCSB PDB. (2019, December 4). 6JZ0: Crystal structure of EGFR kinase domain in complex with compound 78. [Link]
  • NCBI. (2014, October 3). 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. [Link]
  • PubMed. (n.d.). Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer. [Link]
  • ResearchGate. (n.d.). Docking poses between EGFR and Gefitinib, as well as EGFR and the novel.... [Link]
  • RSC Publishing. (n.d.). Thermodynamics and mechanism of afatinib–EGFR binding through a QM/MM approach. [Link]
  • ResearchGate. (n.d.). Molecular docking of erlotinib and compounds 3, 4a, and 4b in EGFR tyrosine kinase. (A, B). [Link]
  • PeerJ. (n.d.). Comparative docking analysis of tyrosine kinase inhibitors with HER2 and HER4 receptors. [Link]
  • Scripps Research. (n.d.). AutoDock Vina. [Link]
  • Computer Research and Development. (n.d.). In silico Molecular Docking Analysis of Afatinib Targeting the Marker Proteins of Lung Cancer. [Link]
  • The Oncologist. (n.d.). Successful treatment of Afatinib reversing EGFR Ex19Del/G724S resistance guided by protein-drug docking. [Link]
  • PubMed. (n.d.). Computational Screening, Ensemble Docking and Pharmacophore Analysis of Potential Gefitinib Analogues Against Epidermal Growth Factor Receptor. [Link]
  • Bentham Science. (n.d.). Molecular Modeling, Docking, Dynamics and Simulation of Gefitinib and its Derivatives with EGFR in Non-small Cell Lung Cancer. [Link]
  • Yorodumi. (n.d.). PDB-7si1: Crystal structure of apo EGFR kinase domain. [Link]
  • ResearchGate. (n.d.). (A) The crystal structure of EGFR kinase domain (PDB ID: 1M17) in.... [Link]
  • Anticancer Research. (n.d.). In Silico Identification of Novel Erlotinib Analogues Against Epidermal Growth Factor Receptor. [Link]
  • RCSB PDB. (2014, November 5). 4WKQ: 1.85 angstrom structure of EGFR kinase domain with gefitinib. [Link]
  • RCSB PDB. (2012, March 7). 3UG2: Crystal structure of the mutated EGFR kinase domain (G719S/T790M) in complex with gefitinib. [Link]
  • RCSB PDB. (2021, September 8). 7JXW: EGFR kinase (T790M/V948R) in complex with osimertinib and JBJ-09-063. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). 11: Afatinib co-crystal structure with wild-type EGFR (PDB ID: 4G5J).... [Link]
  • ResearchGate. (n.d.). Erlotinib docked into the active site of EGFRWT. [Link]
  • RCSB PDB. (2021, September 8). 7JXP: EGFR kinase (T790M/V948R) in complex with osimertinib and JBJ-04-125-02. [Link]
  • ResearchGate. (n.d.). Docking of lapatinib within the ATP binding site of EGFR: (A) 3D.... [Link]
  • NIH. (2024, July 25).
  • RCSB PDB. (2020, November 11). 6Z4B: Crystal Structure of EGFR-T790M/V948R in Complex with Osimertinib and EAI045. [Link]
  • RCSB PDB. (2002, September 4). 1M17: Epidermal Growth Factor Receptor tyrosine kinase domain with 4-anilinoquinazoline inhibitor erlotinib. [Link]
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Docked structures of Gefitinib and aglycones with EGFR. Ligand.... [Link]
  • Longdom Publishing. (n.d.). Exploring Molecular network and docking analysis of Osimertinib in cancer Cascade: Need for Drug Repurposing. [Link]
  • RCSB PDB. (2012, November 14). 4HJO: Crystal structure of the inactive EGFR tyrosine kinase domain with erlotinib. [Link]
  • Semantic Scholar. (n.d.).
  • RCSB PDB. (2012, August 29). 4G5J: Crystal structure of EGFR kinase in complex with BIBW2992. [Link]
  • PubMed. (2016, April 1). Design, Synthesis, and Docking Studies of Afatinib Analogs Bearing Cinnamamide Moiety as Potent EGFR Inhibitors. [Link]
  • NIH. (2020, November 5). Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands. [Link]
  • ResearchGate. (n.d.). Structure of EGFR mutants in complex with osimertinib. (A) The.... [Link]
  • ResearchGate. (n.d.). Gefitinib and erlotinib binding to EGFR's kinase domain. (A) Top:.... [Link]
  • Research Journal of Pharmacy and Technology. (n.d.).
  • Longdom Publishing. (2022, November 14). Exploring Molecular network and docking analysis of Osimertinib in cancer Cascade: Need for Drug Repurposing. [Link]
  • Protein Data Bank Japan. (n.d.). 4wkq - 1.85 angstrom structure of EGFR kinase domain with gefitinib - Summary. [Link]
  • PubMed. (2019, November 15).
  • RCSB PDB. (2007, February 27). 2J5F: Crystal structure of EGFR kinase domain in complex with an irreversible inhibitor 34-jab. [Link]
  • ResearchGate. (n.d.). (A)

Sources

A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Results for 3-Nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the translatability of preclinical data is paramount. This guide provides an in-depth analysis of correlating in vitro and in vivo results for the nitroaromatic compound 3-Nitroquinolin-4-ol. We will explore the underlying scientific principles, detail robust experimental protocols, and offer insights into interpreting the data to build a cohesive toxicological and pharmacological profile.

The Challenge of Correlation: Why In Vitro Doesn't Always Predict In Vivo

In vitro (in a dish) and in vivo (in a living organism) studies are the cornerstones of preclinical research. While in vitro assays offer high-throughput screening and mechanistic insights at a cellular level, they often lack the complexity of a whole biological system.[1] Conversely, in vivo studies provide data on a compound's effects within a complex physiological environment but can be resource-intensive and may not always clearly elucidate the underlying mechanisms.

The core challenge in correlating these two data sets lies in the metabolic activation and detoxification pathways present in a whole organism, which are often simplified or absent in in vitro models. For compounds like this compound, a member of the quinoline family, metabolic processes are critical to their biological activity, including potential genotoxicity and carcinogenicity.

Understanding the Subject: this compound

This compound, also known as 3-nitro-4-hydroxyquinoline, is a nitro compound and a member of the quinoline class.[2] Its structure is closely related to the well-studied carcinogen 4-nitroquinoline 1-oxide (4-NQO).[3][4] Quinolines and their derivatives are a significant class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] However, some quinoline derivatives, particularly those with nitro groups, have been shown to be genotoxic.[7]

The key to understanding the bioactivity of this compound lies in its metabolic activation. Similar to other nitroaromatic compounds, it is likely that the nitro group undergoes reduction to form reactive intermediates that can interact with cellular macromolecules like DNA.[8][9]

A Strategic Approach to In Vitro-In Vivo Correlation (IVIVC)

A successful IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form and an in vivo response.[10][11] While often applied in the context of drug release and absorption, the principles of IVIVC can be adapted to toxicology to bridge the gap between in vitro genotoxicity assays and in vivo carcinogenicity studies.[12][13][14]

The following workflow outlines a structured approach to correlating the in vitro and in vivo data for this compound.

Caption: A streamlined workflow for correlating in vitro and in vivo data.

Part 1: Foundational In Vitro Genotoxicity Assessment

A battery of in vitro genotoxicity tests is essential to establish the baseline mutagenic and clastogenic potential of this compound.[1]

Bacterial Reverse Mutation Assay (Ames Test)

Rationale: The Ames test is a rapid and widely used method to identify substances that can induce gene mutations.[1] It utilizes several strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid. The assay detects mutagens that cause a reverse mutation, allowing the bacteria to grow in an amino acid-deficient medium. For compounds like this compound, it is crucial to perform the assay with and without metabolic activation (e.g., rat liver S9 fraction) to determine if its mutagenicity is dependent on metabolic processing.[9]

Experimental Protocol:

  • Strain Selection: Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA).

  • Metabolic Activation: Prepare S9 fraction from the livers of rats induced with a broad-spectrum enzyme inducer like Aroclor 1254.

  • Assay Procedure:

    • In the absence of S9: Mix the test compound at various concentrations with the bacterial culture and top agar. Pour the mixture onto minimal glucose agar plates.

    • In the presence of S9: Mix the test compound, S9 mix (containing S9 fraction and cofactors), and bacterial culture with top agar. Pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies on each plate. A dose-dependent increase in the number of revertants, typically a two-fold or greater increase over the negative control, is considered a positive result.

In Vitro Micronucleus Assay

Rationale: This assay identifies substances that cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity).[1] Micronuclei are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.

Experimental Protocol:

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, TK6) or primary human peripheral blood lymphocytes.

  • Treatment: Expose the cells to various concentrations of this compound for a short period (e.g., 3-6 hours) with and without S9 metabolic activation, or for a longer period (e.g., 24 hours) without S9.

  • Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have undergone one cell division.

  • Harvesting and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Scoring: Score the frequency of micronuclei in binucleated cells. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vitro Assay Endpoint Metabolic Activation Expected Outcome for this compound
Ames TestGene MutationWith and Without S9Positive, likely enhanced with S9
Micronucleus AssayChromosomal DamageWith and Without S9Positive, likely enhanced with S9

Part 2: Comprehensive In Vivo Carcinogenicity and Metabolism Studies

In vivo studies are critical for evaluating the carcinogenic potential of this compound in a whole organism and for identifying the key metabolites that may be responsible for its toxicity.

Rodent Carcinogenicity Bioassay

Rationale: Long-term carcinogenicity studies in rodents are the gold standard for assessing the carcinogenic potential of a chemical.[15][16] These studies involve exposing animals to the test substance for a significant portion of their lifespan and monitoring for tumor development. The choice of animal model and route of administration should be based on the anticipated human exposure and the compound's physicochemical properties. For quinoline derivatives, oral administration in rats has been shown to be an effective model for inducing tumors, particularly in the oral cavity.[17][18][19]

Experimental Protocol:

  • Animal Model: Use a well-characterized rodent strain, such as Sprague-Dawley or Wistar rats.

  • Dose Selection: Conduct preliminary toxicity studies to determine the maximum tolerated dose (MTD) and select at least two lower dose levels.

  • Administration: Administer this compound to the animals, for example, in their drinking water, for a period of 20 weeks or longer.[17]

  • Observation: Monitor the animals daily for clinical signs of toxicity and palpate for masses regularly.

  • Necropsy and Histopathology: At the end of the study, perform a complete necropsy on all animals. Collect all major organs and any gross lesions for histopathological examination by a qualified pathologist.

  • Data Analysis: Statistically analyze the tumor incidence data to determine if there is a significant increase in tumors in the treated groups compared to the control group. The National Toxicology Program provides clear guidelines for interpreting the evidence of carcinogenic activity.[15]

Metabolite Profiling

Rationale: Identifying the metabolites of this compound is crucial for understanding its mechanism of action and for bridging the gap between in vitro and in vivo findings. This involves analyzing biological samples (e.g., plasma, urine, feces) from the in vivo studies to identify and quantify the parent compound and its metabolites.

Caption: Proposed metabolic activation pathway for this compound.

Experimental Protocol:

  • Sample Collection: Collect plasma, urine, and feces at multiple time points from animals in the carcinogenicity study.

  • Sample Preparation: Extract the samples to isolate the parent compound and its metabolites.

  • Analytical Method: Use a sensitive and specific analytical method, such as liquid chromatography-mass spectrometry (LC-MS), to separate, identify, and quantify the analytes.

  • Metabolite Identification: Use high-resolution mass spectrometry and comparison with authentic standards (if available) to confirm the structures of the metabolites.

In Vivo Study Endpoint Animal Model Expected Outcome for this compound
Carcinogenicity BioassayTumor IncidenceRat (Oral)Increased incidence of tumors, potentially in the oral cavity
Metabolite ProfilingIdentification of MetabolitesRatIdentification of reduced nitro-group metabolites

Part 3: Bridging the Data and Building a Predictive Model

The final step is to integrate the in vitro and in vivo data to establish a meaningful correlation.

Data Integration and Modeling:

  • Quantitative Analysis: Compare the in vitro genotoxicity potency (e.g., the concentration required to double the revertant count in the Ames test) with the in vivo carcinogenic potency (e.g., the dose required to induce tumors in 50% of the animals, TD50).

  • Metabolic Link: Correlate the metabolic profile observed in vivo with the requirement for metabolic activation in the in vitro assays. If the primary metabolites identified in vivo are also genotoxic in vitro, this strengthens the correlation.

  • Comparative Analysis with Alternatives: Compare the in vitro and in vivo data for this compound with that of well-characterized quinoline derivatives, such as 4-NQO, and other nitroaromatic compounds. This will provide context for its relative potency and potential mechanism of action. For instance, while 4-NQO is a potent inducer of both chromosome aberrations and sister chromatid exchanges, other quinolines like 8-hydroxyquinoline show no measurable genotoxic effects in vivo.[3]

Comparison with an Alternative: Terpinen-4-ol

In contrast to the genotoxic potential of this compound, other compounds are being investigated for their protective effects against carcinogenesis. For example, Terpinen-4-ol, a natural compound, has been shown to negatively modulate the development of oral lesions induced by 4-NQO in rats.[19] This highlights the diverse biological activities within different chemical classes and underscores the importance of comparative studies. Terpinen-4-ol exhibits its effects through mechanisms such as increasing cell membrane permeability and inhibiting protein and DNA synthesis in pathogens, rather than direct interaction with host DNA.[20]

Conclusion

Correlating in vitro and in vivo data for a compound like this compound requires a multi-faceted approach that combines standardized genotoxicity assays with long-term carcinogenicity studies and detailed metabolic profiling. By carefully designing experiments, understanding the underlying mechanisms of metabolic activation, and integrating the data in a quantitative manner, researchers can build a robust toxicological profile. This comprehensive understanding is essential for accurate risk assessment and for making informed decisions in the drug development process.

References

  • Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells. (n.d.). National Library of Medicine.
  • Genotoxicity risk assessment of diversely substituted quinolines using the SOS chromotest. (2015). Environmental Toxicology, 30(3), 278-292.
  • Effect of exposure to the carcinogen 50 ppm 4-nitroquinoline 1-oxide on alveolar bone loss. (2023). Journal of Periodontology.
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. (2024). Chemistry & Biodiversity.
  • Explanation of Levels of Evidence of Carcinogenic Activity. (n.d.). National Toxicology Program.
  • Synthesis and In vitro Testing of Novel Quinoline Derivatives and for Cancer Cells. (2022). ResearchGate.
  • Carcinogenicity of 4-nitroquinoline 1-oxide analogs: pyridine series. (1971). Gan, 62(4), 325-7.
  • 3-Nitro-4-quinolinol. (n.d.). PubChem.
  • carcinogen 4-nitroquinoline 1-oxide: Topics by Science.gov. (n.d.). Science.gov.
  • The metabolic activation of nitroheterocyclic therapeutic agents. (1988). Drug Metabolism Reviews, 19(1), 33-62.
  • In vitro-In vivo Correlation: Perspectives on Model Development. (2013). Journal of Pharmaceutical Sciences, 102(9), 2975-2990.
  • Invivo Carcinogenecity Studies. (n.d.). Slideshare.
  • In vitro-in vivo correlations: general concepts, methodologies and regulatory applications. (2015). Expert Opinion on Drug Delivery, 12(8), 1295-311.
  • 4-Nitroquinoline 1-oxide – Knowledge and References. (n.d.). Taylor & Francis.
  • Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2020). Molecules, 25(21), 5026.
  • In Vitro–In Vivo Correlations Based on In Vitro Dissolution of Parent Drug Diltiazem and Pharmacokinetics of Its Metabolite. (2019). Pharmaceutics, 11(7), 343.
  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. (2017). Journal of Drug Delivery and Therapeutics, 7(5), 106-112.
  • New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. (2023). Molecules, 28(14), 5378.
  • Analysis of plasma metabolic biomarkers in the development of 4-nitroquinoline-1-oxide-induced oral carcinogenesis in rats. (2015). Oncology Letters, 9(1), 213-219.
  • Negative terpinen-4-ol modulate potentially malignant and malignant lingual lesions induced by 4-nitroquinoline-1-oxide in rat model. (2020). Life Sciences, 242, 117215.
  • Metabolic activation of 3-nitroperylene in the Salmonella/S9 assay. (1990). Mutagenesis, 5(5), 459-66.
  • In vitro–In Vivo Correlations: Tricks and Traps. (2012). The AAPS Journal, 14(3), 485-493.
  • The Antibacterial Mechanism of Terpinen-4-ol Against Streptococcus agalactiae. (2018). Current Microbiology, 75(10), 1276-1282.

Sources

A Comparative Guide to the Independent Verification of Biological Targets for Novel Kinase Inhibitors: A Case Study with 3-Nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to independently verify the biological targets of novel compounds. Using 3-Nitroquinolin-4-ol as a representative case, we will explore a multi-pronged, orthogonal approach to move from a putative target to a rigorously validated one. This document emphasizes the causality behind experimental choices, ensuring that each step provides self-validating data to build a conclusive biological narrative.

Abstract

Target identification and validation are cornerstones of modern drug discovery. Mischaracterization of a compound's true mechanism of action can lead to failed clinical trials and wasted resources. This guide details a robust, multi-pillar strategy for the deconvolution of a compound's biological targets. We will compare and contrast biochemical, cell-based, and proteome-wide techniques to build a high-confidence profile of molecular interactions. The quinoline scaffold, present in this compound, is a privileged structure in many approved kinase inhibitors, making protein kinases a logical starting point for our investigation.[1][2][3] This guide will therefore focus on methods pertinent to validating kinase targets, while remaining broadly applicable to other protein classes.

Introduction: The Critical Need for Target Deconvolution

The biological activity of a small molecule is the sum of its interactions with all cellular targets. While a compound may be designed for a specific protein, off-target effects are common and can be responsible for both efficacy and toxicity. Therefore, independent and rigorous verification of a compound's direct biological targets is a mandatory step in preclinical development.

1.1 The Quinoline Scaffold: A Hypothesis for Kinase Inhibition

The compound this compound belongs to the quinoline family of heterocyclic molecules.[4] This scaffold is found in numerous FDA-approved drugs that function as protein kinase inhibitors.[1][5] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] This existing body of knowledge allows us to form a testable hypothesis: This compound is a protein kinase inhibitor. This guide will outline the necessary experiments to confirm or refute this hypothesis and identify the specific kinase(s) involved.

A Multi-Pillar Strategy for Target Verification

To build a compelling case for a specific protein-ligand interaction, data from multiple, independent methods are required. This concept of "orthogonal validation" is critical to eliminate technique-specific artifacts and false positives.[6] We propose a three-pillar strategy that interrogates the interaction at different biological levels.

G cluster_pillars Three Pillars of Target Validation Pillar_1 Pillar 1: Direct Target Engagement (In Vitro) Conclusion Validated Target Pillar_1->Conclusion Pillar_2 Pillar 2: Cellular Target Engagement & Pathway Modulation Pillar_2->Conclusion Pillar_3 Pillar 3: Global Proteome Profiling Pillar_3->Conclusion Hypothesis Hypothesized Target (e.g., Kinase X) Hypothesis->Pillar_1 Hypothesis->Pillar_2 Hypothesis->Pillar_3

Caption: A multi-pillar strategy ensures robust target validation.

Pillar 1: Direct Target Engagement (Biochemical & Biophysical Assays)

The first step is to confirm a direct, physical interaction between the compound and its purified putative target protein(s). These in vitro methods isolate the two components, providing unambiguous evidence of binding and quantitative data on affinity and thermodynamics.

Comparison of Direct Binding Assay Methods
MethodPrincipleKey OutputProsCons
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as the analyte (compound) flows over the immobilized ligand (protein).[7]Kinetics (kon, koff), Affinity (KD)Real-time, label-free, provides kinetic data.Requires protein immobilization which can affect activity; sensitive to buffer effects.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event of a compound to a protein in solution.[7][8]Affinity (KD), Stoichiometry (n), Thermodynamics (ΔH, ΔS)Gold standard for thermodynamics; solution-based, no labeling/immobilization.Requires large amounts of pure protein; lower throughput.
Differential Scanning Fluorimetry (DSF) Measures the change in the melting temperature (Tm) of a protein upon ligand binding using a fluorescent dye.Thermal Shift (ΔTm)High-throughput, low sample consumption, cost-effective screening method.Indirect measure of binding; some compounds interfere with fluorescence.
Experimental Protocol: Surface Plasmon Resonance (SPR)

This protocol outlines the steps to measure the binding kinetics and affinity of this compound to a putative kinase target (e.g., VEGFR-2).

Causality: The goal is to create a clean system where the only variable is the presence of the analyte (our compound), allowing us to directly attribute any signal change to the binding event.

  • Protein Immobilization:

    • Covalently couple purified, recombinant VEGFR-2 to a CM5 sensor chip via amine coupling. The goal is to achieve a surface density of ~2000-4000 Response Units (RU).

    • Rationale: Amine coupling is a robust and common method. The target RU level ensures a detectable signal without mass transport limitations.

  • Analyte Preparation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Create a serial dilution series (e.g., 100 µM to 0.1 µM) in running buffer (e.g., HBS-EP+ with 1% DMSO).

    • Rationale: A wide concentration range is essential to accurately determine the KD. Keeping the DMSO concentration constant across all samples is critical to avoid solvent-induced artifacts.

  • Binding Analysis:

    • Perform a kinetic analysis by injecting each concentration of the compound over the protein and reference flow cells for a set association time (e.g., 180s), followed by a dissociation phase with running buffer (e.g., 600s).

    • Regenerate the surface between cycles with a short pulse of a low pH solution (e.g., glycine-HCl pH 2.5) if necessary.

    • Rationale: The association and dissociation phases provide the raw data to calculate the on-rate (kon) and off-rate (koff). The equilibrium dissociation constant (KD) is calculated as koff/kon.

G cluster_workflow SPR Workflow Immobilize 1. Immobilize Kinase on Sensor Chip Prepare 2. Prepare Compound Serial Dilution Immobilize->Prepare Inject 3. Inject Compound (Association) Prepare->Inject Flow 4. Flow Buffer (Dissociation) Inject->Flow Analyze 5. Analyze Sensorgram (Calculate KD) Flow->Analyze

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

Pillar 2: Cellular Target Engagement & Pathway Modulation

Confirming a direct interaction in a test tube is not enough. The next critical step is to demonstrate that the compound engages its target in a complex cellular environment and elicits the expected biological response.

Method A: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is based on the principle that a protein becomes more thermally stable when its ligand is bound.[9] By heating intact cells treated with a compound and then quantifying the amount of soluble protein remaining, one can determine if the compound engaged its target.

Experimental Protocol: CETSA

  • Cell Treatment:

    • Culture cells known to express the target kinase (e.g., HUVEC cells for VEGFR-2) and treat with either vehicle (DMSO) or a range of this compound concentrations for 1-2 hours.

    • Rationale: This allows the compound to enter the cells and bind to its target.

  • Thermal Challenge:

    • Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.

    • Rationale: The heat will denature and precipitate unbound proteins. Ligand-bound proteins will be more resistant to this denaturation.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the soluble, non-denatured proteins.

    • Rationale: This step separates the stable (soluble) from the unstable (precipitated) protein fractions.

  • Analysis:

    • Analyze the amount of soluble target protein (VEGFR-2) in each sample using Western Blot or ELISA.

    • Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the compound-treated samples confirms target engagement.

Method B: Target-Specific Biomarker Analysis (Western Blot)

Principle: If this compound inhibits a kinase, the phosphorylation of that kinase's downstream substrates should decrease. This provides functional evidence of target modulation. For an inhibitor of VEGFR-2, we would expect to see a decrease in the phosphorylation of downstream effectors like PLCγ1 or ERK1/2.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Activates PLCg1 PLCg1 VEGFR2->PLCg1 Phosphorylates ERK ERK VEGFR2->ERK Phosphorylates Compound This compound Compound->VEGFR2 Inhibits

Caption: Inhibition of VEGFR-2 by this compound blocks downstream signaling.

Pillar 3: Unbiased Global Target Profiling

The previous pillars focused on a hypothesized target. But what if the compound's primary target is something else entirely? Unbiased, proteome-wide methods are essential for identifying all potential binding partners and uncovering unexpected off-targets.

Chemoproteomics (e.g., Activity-Based Protein Profiling - ABPP):

Principle: In this approach, a chemical probe based on the compound of interest is used to "fish" for its binding partners from a complex cell lysate. These captured proteins are then identified and quantified using mass spectrometry. This provides a global and unbiased view of the compound's interactome. While a detailed protocol is beyond the scope of this guide, the workflow involves synthesizing a probe-tagged version of this compound, incubating it with cell lysates, enriching for bound proteins, and analyzing via LC-MS/MS.

Synthesizing the Evidence: Building a Conclusive Case

A high-confidence target is one that satisfies criteria from all three pillars. The data should be compiled and compared to build a cohesive argument.

Summary of Hypothetical Validation Data for this compound
Method (Pillar)TargetResultInterpretation
SPR (Pillar 1)VEGFR-2KD = 50 nMDirect, high-affinity binding.
CETSA (Pillar 2)VEGFR-2ΔTm = +4.5°CCompound engages and stabilizes VEGFR-2 in intact cells.
Western Blot (Pillar 2)p-PLCγ1IC50 = 75 nMCompound inhibits VEGFR-2 kinase activity in cells.
Chemoproteomics (Pillar 3)VEGFR-2Top hit by spectral countUnbiased screen confirms VEGFR-2 as a primary interactor.
Chemoproteomics (Pillar 3)c-KitSecondary hitIdentifies a potential off-target, requiring further validation.

This orthogonal dataset provides strong evidence that VEGFR-2 is a primary, bona fide biological target of this compound. The identification of c-Kit as a potential off-target is equally valuable, providing crucial information for future lead optimization and safety assessment.

Conclusion

The independent verification of a compound's biological target(s) is a non-negotiable component of drug discovery. By employing a multi-pillar strategy that combines direct binding assays (Pillar 1), cellular engagement and functional assays (Pillar 2), and unbiased global profiling (Pillar 3), researchers can build a robust and reliable understanding of a compound's mechanism of action. This rigorous, evidence-based approach, as demonstrated through the case study of this compound, is essential for mitigating risk and increasing the probability of success in the development of new therapeutics.

References

  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). Vertex AI Search.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). Vertex AI Search.
  • A Pipeline for Drug Target Identification and Validation. (2016). PMC - PubMed Central - NIH.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
  • Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025). PDF.
  • An Overview of Current Methods to Confirm Protein-Protein Interactions. (n.d.). PMC.
  • Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. (n.d.). PMC.
  • Methods to investigate protein–protein interactions. (n.d.). Wikipedia.
  • Target Identification and Valid
  • 3-Nitro-4-quinolinol | C9H6N2O3 | CID 316988. (n.d.). PubChem.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe handling and disposal of 3-Nitroquinolin-4-ol (CAS No. 50332-66-6). As a compound frequently utilized in complex organic synthesis and drug development, its potent biological activity and hazardous properties demand rigorous adherence to safety protocols. This guide is designed for researchers, scientists, and laboratory managers, offering a framework built on the principles of chemical causality and regulatory compliance to ensure personnel safety and environmental protection.

Disclaimer: This guide provides a framework for safe disposal based on available chemical hazard data. It is not a substitute for local, state, and federal regulations. You are REQUIRED to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable disposal protocols.

Core Directive: Understanding the Inherent Risks of this compound

Proper disposal begins with a comprehensive understanding of the compound's hazard profile. This compound is not merely a chemical reagent; it is a multi-faceted hazard requiring meticulous management from acquisition to disposal. Its risk profile is dictated by its chemical structure, featuring a nitro group and a quinoline core.

  • Acute Toxicity & Irritation: The compound is classified as acutely toxic if swallowed and is a severe irritant.[1] Direct contact can cause serious, irreversible eye damage and skin irritation.[1] Inhalation may also lead to respiratory tract irritation.[1]

  • Environmental Hazard: The quinoline moiety, a heterocyclic aromatic structure, is associated with environmental persistence and aquatic toxicity.[2][3][4] Therefore, release into the environment via drains or standard refuse is strictly prohibited to prevent long-term ecological damage.[4]

  • Potential for Carcinogenicity: While data for this specific isomer is limited, the related compound 4-Nitroquinoline 1-oxide is a known carcinogen. This structural similarity necessitates that this compound be handled with the utmost caution, assuming a potential carcinogenic risk until proven otherwise.

Hazard Summary Table
Hazard Identification Description GHS Classification & H-Statement Source
GHS Pictograms


ngcontent-ng-c4006390337="" class="ng-star-inserted">
N/APubChem
Signal Word DangerN/APubChem[1]
Acute Oral Toxicity Toxic if swallowed.Acute Tox. 3 (H301)PubChem[1]
Skin Irritation Causes skin irritation.Skin Irrit. 2 (H315)PubChem[1]
Eye Damage Causes serious eye damage.Eye Dam. 1 (H318)PubChem[1]
Respiratory Irritation May cause respiratory irritation.STOT SE 3 (H335)PubChem[1]
Waste Profile Must be treated as hazardous chemical waste.N/AU.S. EPA[5]

Procedural Guide for Compliant Disposal

The disposal of this compound is a regulated process that must be managed through your institution's hazardous waste program.[6][7] The following steps provide a self-validating workflow to ensure safety and compliance from the point of generation to final pickup.

Step 1: Waste Segregation and Identification

Proper segregation is the cornerstone of safe chemical waste management. It prevents unintended chemical reactions and ensures the waste is routed to the correct disposal facility.

  • Designate a Waste Stream: this compound waste must be collected separately from other chemical waste streams.

  • Avoid Co-mingling: Do NOT mix this waste with incompatible materials, particularly strong oxidizing agents or bases, which could lead to uncontrolled reactions.[8] It should also be kept separate from aqueous waste streams due to its environmental toxicity.[4]

  • Identify Waste Forms:

    • Solid Waste: Unused or expired pure compound, residue scraped from containers, and contaminated weigh boats.

    • Contaminated Labware: Items with gross contamination, such as pipette tips, gloves, and bench paper, must be collected as solid hazardous waste.[4][9]

    • Liquid Waste: Solutions containing this compound must be collected in a dedicated liquid waste container. Do not mix with other solvent wastes unless explicitly permitted by your EHS department.[4]

Step 2: Container Selection and Labeling

The integrity of the waste container and the accuracy of its label are critical for safe storage and transport.

  • Container Selection:

    • Use a container compatible with the chemical. For solid waste, a high-density polyethylene (HDPE) pail with a sealing lid is appropriate.[5]

    • For liquid waste, use a sealable, chemically-resistant container (e.g., HDPE or glass, if compatible with the solvent).[10]

    • The container must be in good condition, free of leaks, and clean on the exterior.[5]

  • Labeling Protocol:

    • Affix a completed EHS Hazardous Waste Label to the container before adding the first particle of waste.[6]

    • The label must include:

      • The words "HAZARDOUS WASTE." [5]

      • The full chemical name: "this compound." Do not use abbreviations.[6]

      • An accurate percentage or concentration if it is part of a mixture.

      • The accumulation start date (the date the first piece of waste is added).

Step 3: Safe Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Designated Storage: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[7]

  • Container Integrity: Keep the waste container securely sealed at all times, except when you are actively adding waste.[5][6] This prevents the release of dust or vapors and avoids spills.

  • Secondary Containment: All liquid hazardous waste containers must be placed in a secondary containment bin or tray to contain potential leaks.[6]

  • Segregation in Storage: Store the this compound waste away from incompatible chemicals.

Step 4: Arranging for Final Disposal

The final step is the transfer of custody to your institution's trained EHS professionals.

  • Monitor Fill Level: Do not overfill containers. A good rule of thumb is to fill to no more than 80% capacity.

  • Schedule Pickup: Once the container is full or approaches your institution's storage time limit (e.g., 6-12 months), contact your EHS department to schedule a waste pickup.[7][10] Provide them with all necessary information from the waste label.

  • Never Abandon Waste: Ensure all waste is properly disposed of before a project ends or personnel depart from the laboratory.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_collection Step 1 & 2: Segregation & Containment cluster_storage Step 3: Accumulation & Storage cluster_disposal Step 4: Final Disposal start Waste Generation (this compound) waste_type Identify Waste Form start->waste_type solid Solid Waste (Pure compound, contaminated items) waste_type->solid Solid or Contaminated Material liquid Liquid Waste (Solutions) waste_type->liquid Liquid Solution container Select Compatible Container Affix Completed Hazardous Waste Label solid->container liquid->container storage Store Sealed Container in Designated Satellite Accumulation Area (with secondary containment for liquids) container->storage pickup_decision Container Full or Storage Time Limit Reached? storage->pickup_decision end Contact EHS for Hazardous Waste Pickup pickup_decision->end Yes

Caption: Decision workflow for handling this compound waste.

Emergency Procedures: Small Spill Management

Accidental spills create a hazardous situation that must be managed immediately and correctly. The cleanup residue itself is hazardous waste.

  • Alert Personnel: Immediately alert others in the area.

  • Don PPE: Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Control Dust: For small, dry spills, do not use a dry brush or towel, which can aerosolize the toxic powder.[12] Gently cover the spill with a damp paper towel to wet the powder.

  • Collect Spill Debris: Carefully wipe the area from the outside in. Place all contaminated materials (gloves, towels, etc.) into a designated hazardous waste container or a sealed, clearly labeled bag.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water.

  • Dispose of Residue: Treat all cleanup materials as hazardous waste and dispose of them according to the procedures outlined in Section 2.

  • Report: Report the incident to your laboratory supervisor and EHS department.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensuring that the handling of this compound meets the highest standards of scientific integrity and environmental responsibility.

References

  • 3-Nitro-4-quinolinol; PubChem, National Center for Biotechnology Inform
  • Safety Data Sheet for Quinoline for Synthesis; Loba Chemie. [Link]
  • Safety Data Sheet for Quinoline for Synthesis; Techno PharmChem. [Link]
  • Quinoline; PubChem, National Center for Biotechnology Inform
  • Hazardous Waste Disposal Guide; Dartmouth College Environmental Health & Safety. [Link]
  • Guidelines: Handling and Disposal of Chemicals; Purdue University College of Engineering. [Link]
  • Hazardous Waste Disposal Guide; Northwestern University Research Safety. [Link]
  • Laboratory Chemical Waste Management Guidelines; University of Pennsylvania Environmental Health & Radi
  • Hazardous Waste Manual; University of Oklahoma Environmental Health and Safety Office. [Link]
  • Quinoline; Wikipedia. [Link]
  • Guidelines for Destruction of Medicines and Health Products; Pharmacy, Medicines and Poisons Board (Malawi). [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Nitroquinolin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Laboratory Safety and Chemical Handling

In the landscape of drug development and scientific research, the meticulous handling of chemical reagents is paramount. This guide offers an in-depth, procedural framework for the safe handling of 3-Nitroquinolin-4-ol, focusing on the critical role of Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and cultivate a deeply ingrained culture of safety, empowering researchers with the knowledge to protect themselves and their work.

The Chemical Profile of this compound: An Overview of Potential Hazards

While comprehensive toxicological data for this compound may be limited, its structural motifs—a quinoline ring and a nitro functional group—necessitate a cautious approach. Quinoline derivatives can be irritating to the skin, eyes, and respiratory tract. Nitro compounds, as a class, are known for their potential to induce methemoglobinemia, a condition that reduces the blood's oxygen-carrying capacity. Therefore, a robust PPE protocol is not merely a recommendation but a critical component of responsible laboratory practice.

A Multi-Faceted Approach to Personal Protective Equipment

The selection of appropriate PPE is a nuanced process that depends on the specific laboratory procedure being performed. The following recommendations provide a tiered approach to protection, ensuring an adequate safety margin for various handling scenarios.

Dermal Protection: The First Line of Defense

Skin contact is a primary route of chemical exposure. Consequently, the selection of appropriate gloves and lab coats is of utmost importance.

  • Gloves: The choice of glove material is critical and should be based on chemical compatibility and breakthrough time.

    • Nitrile Gloves: For incidental contact and work with small quantities, nitrile gloves are a suitable choice. They offer good resistance to a range of chemicals.

    • Double Gloving: For procedures involving larger volumes or an increased risk of splashing, the practice of wearing two pairs of nitrile gloves is strongly advised. This provides an additional layer of protection and allows for the safe removal of a contaminated outer glove without compromising the inner barrier.

  • Lab Coats: A standard cotton lab coat is insufficient. A lab coat made of a chemically resistant material, such as polyester or a cotton/polyester blend, should be worn. For high-risk procedures, a disposable, chemically resistant gown is recommended.

Procedural Imperative: Gloves should be inspected for any signs of damage before each use. Upon any suspected contact with this compound, gloves must be removed and replaced immediately. Proper glove removal technique is essential to prevent skin contamination.

Eye and Face Protection: Shielding Against a Critical Threat

The eyes are particularly vulnerable to chemical splashes. Unwavering adherence to eye and face protection protocols is non-negotiable.

  • Safety Glasses with Side Shields: As a minimum requirement for any work in the laboratory, safety glasses with integrated side shields that meet ANSI Z87.1 standards are mandatory.

  • Chemical Splash Goggles: When preparing solutions, transferring liquids, or performing any task with a heightened risk of splashing, chemical splash goggles that provide a complete seal around the eyes must be worn.

  • Face Shield: In conjunction with chemical splash goggles, a face shield offers an additional layer of protection for the entire face and should be utilized during high-risk procedures.

Respiratory Protection: Mitigating Inhalation Risks

The inhalation of this compound, either as a dust or an aerosol, must be prevented. Engineering controls are the primary means of achieving this.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, solution preparation, and transfers, must be conducted within a certified and properly functioning chemical fume hood.

  • Respirators: In the event of a significant spill or a failure of the primary engineering controls, respiratory protection may be necessary. The selection of an appropriate respirator should be made by a qualified safety professional and will typically involve an air-purifying respirator (APR) equipped with organic vapor and particulate cartridges (P100). It is crucial to note that respirator use requires a formal respiratory protection program, including medical clearance and fit testing.

Operational and Disposal Protocols: Ensuring a Safe Workflow from Start to Finish

A comprehensive safety strategy extends beyond the selection of PPE to encompass the entire lifecycle of the chemical in the laboratory.

Standard Operating Procedure for Handling this compound
  • Preparation: Before beginning any work, confirm that the chemical fume hood is operational and that all necessary PPE is readily available and in good condition.

  • Weighing: Tare a suitable container and weigh the solid this compound within the fume hood. Use a spatula and handle the solid with care to minimize dust generation.

  • Solution Preparation: Slowly add the solid to the solvent in the fume hood, stirring gently to facilitate dissolution.

  • Post-Handling Decontamination: Upon completion of the work, decontaminate all surfaces that may have come into contact with the chemical using an appropriate cleaning agent.

Chemical Waste Disposal

All materials contaminated with this compound, including used gloves, disposable lab coats, weighing boats, and any excess chemical, must be disposed of as hazardous waste. Adhere strictly to your institution's hazardous waste disposal guidelines.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the assessed risk of the procedure.

PPE_Workflow cluster_task_assessment Task Assessment cluster_ppe_selection PPE Selection cluster_controls_disposal Engineering Controls & Disposal start Begin Handling This compound risk_assessment Evaluate Procedural Risk (e.g., quantity, potential for splash/aerosol) start->risk_assessment low_risk Low Risk Procedure (e.g., handling small quantities in fume hood) risk_assessment->low_risk Low high_risk High Risk Procedure (e.g., solution transfers, large quantities) risk_assessment->high_risk High emergency Emergency Scenario (e.g., large spill, fume hood failure) risk_assessment->emergency Emergency ppe_low_details Required PPE: - Chemically Resistant Lab Coat - Nitrile Gloves - Safety Glasses with Side Shields low_risk->ppe_low_details ppe_high_details Required PPE: - Chemically Resistant Gown - Double Nitrile Gloves - Chemical Splash Goggles - Face Shield high_risk->ppe_high_details ppe_emergency_details Required PPE: - Air-Purifying Respirator (APR) - Chemical Resistant Suit - Heavy-Duty Chemical Gloves emergency->ppe_emergency_details engineering_controls Utilize Chemical Fume Hood ppe_low_details->engineering_controls ppe_high_details->engineering_controls waste_disposal Dispose of all contaminated materials as Hazardous Waste ppe_emergency_details->waste_disposal engineering_controls->waste_disposal

Caption: A workflow diagram for PPE selection when handling this compound.

By implementing these comprehensive safety measures, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their scientific endeavors. A proactive and informed approach to laboratory safety is the bedrock of innovative and responsible research.

References

As this guide is a synthesized representation of best practices for handling a specific chemical for which extensive public data may not be available, direct citations are not provided. The principles and procedures outlined are based on established and authoritative sources in laboratory safety, including but not limited to:

  • OSHA Laboratory Safety Guidance.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Nitroquinolin-4-ol
Reactant of Route 2
Reactant of Route 2
3-Nitroquinolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.